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  • Product: Hydrazinecarboxylic acid
  • CAS: 471-31-8

Core Science & Biosynthesis

Foundational

Advanced Synthesis Guide: Hydrazinecarboxylic Acid & Stable Carbazate Derivatives

This guide provides an in-depth technical analysis of hydrazinecarboxylic acid (carbazic acid) synthesis, focusing on the critical distinction between the transient parent acid and its stable, pharmacologically vital est...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of hydrazinecarboxylic acid (carbazic acid) synthesis, focusing on the critical distinction between the transient parent acid and its stable, pharmacologically vital ester derivatives (carbazates).

Executive Summary

Hydrazinecarboxylic acid (


) —often referred to as carbazic acid—presents a fundamental paradox in synthetic chemistry. In its free acid form, it is thermodynamically unstable, existing in a rapid equilibrium with hydrazine and carbon dioxide. Consequently, it cannot be isolated as a pure solid for shelf storage.

For researchers and drug developers, the "synthesis of hydrazinecarboxylic acid" practically refers to two distinct pathways:

  • In Situ Generation: Creating the salt (hydrazinium carbazate) for immediate consumption in carbon capture or corrosion inhibition.

  • Ester Stabilization: Synthesizing alkyl carbazates (e.g., tert-butyl carbazate), which serve as stable, isolable surrogates for the acid. These are the critical building blocks for aza-peptides, HIV protease inhibitors, and heterocyclic prodrugs.

Part 1: The Parent Acid Pathway (Direct Carboxylation)

Theoretical Framework & Instability

The reaction between anhydrous hydrazine and carbon dioxide does not yield a stable carboxylic acid crystal. Instead, it forms a zwitterionic intermediate that stabilizes as a salt. This pathway is relevant primarily for understanding the species in solution during carboxylation reactions.

The Equilibrium:



Mechanism of Formation

The nitrogen lone pair of hydrazine attacks the electrophilic carbon of


. In the absence of an external base, a second molecule of hydrazine acts as the proton acceptor, driving the formation of the hydrazinium salt.

CarbazicAcidMechanism Hydrazine Hydrazine (N2H4) TS Zwitterion Intermediate (+H3N-NH-COO-) Hydrazine->TS Nucleophilic Attack CO2 CO2 CO2->TS Salt Hydrazinium Carbazate [N2H5]+ [NH2NHCOO]- TS->Salt Proton Transfer (Excess N2H4) Decomp Decomposition (N2H4 + CO2) Salt->Decomp Heating/Acidification

Figure 1: Mechanistic pathway for the direct carboxylation of hydrazine. Note the reversibility leading to decomposition.

Part 2: Practical Synthesis of Stable Derivatives (Carbazates)

Since the free acid is elusive, the alkyl carbazates are the functional reagents for drug development. The two most critical derivatives are tert-Butyl Carbazate (Boc-Hydrazine) and Ethyl Carbazate .

Protocol A: Synthesis of tert-Butyl Carbazate (Boc-Hydrazine)

Relevance: This is the industry standard for introducing a protected hydrazine moiety into drug candidates. The Boc group provides steric bulk and acid-lability, essential for multi-step synthesis.

Reaction:



Detailed Methodology:

  • Reagent Prep: Dissolve Hydrazine hydrate (113 mg, 2.26 mmol, 2.26 eq.) in Isopropanol (IPA, 5 mL).

  • Temperature Control: Cool the solution to 0°C using an ice bath. Critical: Exotherms can degrade the Boc-anhydride.

  • Addition: Dissolve Di-tert-butyl dicarbonate (

    
    , 174 mg, 1 mmol, 1 eq.) in IPA (1 mL). Add this solution dropwise to the hydrazine over 15 minutes.
    
  • Reaction: Stir at 0°C for 2 hours. Monitor via TLC (stain with ninhydrin; product spots will differ from starting hydrazine).

  • Workup:

    • Remove solvent via rotary evaporator (bath temp < 30°C).

    • Redissolve residue in Dichloromethane (DCM).[1][2]

    • Dry over anhydrous

      
      .[1]
      
    • Filter and evaporate to yield a white semi-solid.[1]

  • Validation: Yield should be ~97%.

    
    H NMR (
    
    
    
    ):
    
    
    1.46 (s, 9H), 3.83 (s, 2H), 6.73 (s, 1H).[2]

BocSynthesisWorkflow Start Start: Hydrazine Hydrate in IPA (2.26 eq) Cool Cool to 0°C Start->Cool Add Dropwise Addition: Boc2O in IPA (1 eq) Cool->Add React Stir 2h @ 0°C Add->React Evap Rotary Evaporation (<30°C) React->Evap Extract Dissolve in DCM Dry w/ MgSO4 Evap->Extract Final Product: tert-Butyl Carbazate (White Semi-solid) Extract->Final

Figure 2: Step-by-step workflow for the synthesis of tert-Butyl Carbazate.

Protocol B: Synthesis of Ethyl Carbazate

Relevance: Used for large-scale production of agrochemicals and as a precursor for 1,2,4-triazoles.

Reaction:



Detailed Methodology:

  • Setup: Equip a round-bottom flask with a reflux condenser and a mechanical stirrer.

  • Mixing: Charge Diethyl Carbonate (excess, ~2.5 eq) and Hydrazine Hydrate (1 eq).

  • Reaction: Heat to reflux (approx. 120°C bath temp) for 4–6 hours.

    • Note: The reaction is initially biphasic but becomes homogeneous as ethanol is produced.

  • Purification:

    • Distill off excess diethyl carbonate and ethanol.

    • Recrystallize the crude residue from acetone or distill under reduced pressure (bp 92–95°C at 13 mmHg).

  • Product: White crystals (mp 51–52°C).[3]

Comparative Analysis of Pathways
FeaturePathway A: Boc-ProtectionPathway B: Carbonate Reflux
Target Derivative tert-Butyl CarbazateEthyl/Methyl Carbazate
Primary Reagent Di-tert-butyl dicarbonate (

)
Diethyl Carbonate
Conditions Mild (0°C, IPA)Harsh (Reflux, >100°C)
Yield High (90-97%)Moderate to High (70-90%)
Drug Dev Utility Critical (Protective group strategy)Intermediate (Heterocycle synthesis)
Safety Profile Moderate (Flammable solvents)Moderate (Hydrazine vapor risk at reflux)

Part 3: Applications in Drug Development[4]

The synthesis of hydrazinecarboxylic acid derivatives is rarely the endpoint; it is the gateway to nitrogen-rich pharmacophores.

  • Heterocycle Synthesis (The 1,3,4-Oxadiazole Route):

    • Carbazates react with acid chlorides to form acyl carbazates.

    • Cyclodehydration (using

      
       or Burgess reagent) yields 1,3,4-oxadiazoles , a privileged scaffold in oncology and antimicrobial drugs (e.g., Raltegravir derivatives).
      
  • Aza-Peptides:

    • Carbazic acid derivatives act as "Aza-Glycine" monomers. Inserting an aza-residue into a peptide backbone (

      
      ) reduces proteolytic degradation and locks bioactive conformations.
      
  • Prodrug Linkers:

    • Acid-labile hydrazone linkers (derived from carbazates) are used in Antibody-Drug Conjugates (ADCs) to release cytotoxic payloads specifically within the acidic environment of a lysosome.

References

  • BenchChem. tert-Butyl Carbazate (CAS 870-46-2): A Comprehensive Technical Guide.

  • Organic Syntheses. Carbazic acid, tert-butyl ester. Coll. Vol. 5, p.166 (1973); Vol. 44, p.20 (1964).

  • Royal Society of Chemistry. Understanding CO2 capture mechanisms in aqueous hydrazine via combined NMR and first-principles studies.[4] Phys.[5] Chem. Chem. Phys., 2013.[6]

  • ChemicalBook. tert-Butyl carbazate synthesis protocols and NMR data.

  • National Institutes of Health (PubChem). Hydrazinecarboxylic acid (Compound Summary).

Sources

Exploratory

physicochemical properties of Hydrazinecarboxylic acid

An In-Depth Technical Guide to the Physicochemical Properties of Hydrazinecarboxylic Acid Foreword: A Molecule of Duality and Potential Hydrazinecarboxylic acid, also known as carbazic acid, presents a fascinating case s...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of Hydrazinecarboxylic Acid

Foreword: A Molecule of Duality and Potential

Hydrazinecarboxylic acid, also known as carbazic acid, presents a fascinating case study in molecular functionality.[1] As the simplest alpha-aza-amino acid, it uniquely bridges the chemical worlds of amino acids and hydrazines, possessing both a nucleophilic hydrazine moiety and an acidic carboxyl group within a compact structure.[1][2][3] This duality is not merely a structural curiosity; it is the very source of its utility and reactivity, making it a pivotal building block in modern synthetic chemistry. Its derivatives are integral to the development of pharmaceuticals, agrochemicals, and advanced materials.[1][4] This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its core physicochemical properties, moving beyond simple data recitation to explore the causal relationships that govern its behavior and application.

Molecular Identity and Structural Characteristics

Understanding the fundamental structure of hydrazinecarboxylic acid is the first step to mastering its application. Its bifunctional nature dictates its chemical personality.[1]

Caption: Structure of Hydrazinecarboxylic Acid highlighting its functional moieties.

The molecule's reactivity is centered on these two groups: the lone pair of electrons on the terminal nitrogen of the hydrazine group provides a site for nucleophilic attack and oxidation, while the acidic proton of the carboxylic acid group is readily abstracted by bases.[1][2]

Key Identification Data

For unambiguous identification and regulatory compliance, the following identifiers are critical.

PropertyValueSource(s)
IUPAC Name hydrazinecarboxylic acid[1][3]
Synonyms Carbazic acid, Carbazinic acid, alpha-Azaglycine[2][3]
CAS Number 471-31-8[2][3]
Molecular Formula CH₄N₂O₂[1][3]
Molecular Weight 76.055 g/mol [1][3]
SMILES C(=O)(NN)O[2][3]
InChIKey OWIUPIRUAQMTTK-UHFFFAOYSA-N[2][3]

Acidity, Basicity, and Solubility Profile

The interplay between the acidic and basic centers governs the molecule's behavior in solution, influencing its solubility, reactivity, and interactions with biological systems.

Acid-Base Equilibria

AcidBaseEquilibrium Cation H₂N-NH₂⁺-COOH (Cationic Form) Zwitterion H₂N-NH₂⁺-COO⁻ (Zwitterionic Form) Cation->Zwitterion +H⁺ / -H⁺ (pKa₁ ~2-3) Neutral H₂N-NH-COOH (Neutral Form) Cation->Neutral +H⁺ / -H⁺ (pKa₂ ~8) Anion H₂N-NH-COO⁻ (Anionic Form) Zwitterion->Anion +H⁺ / -H⁺ (pKa₂ ~8) Neutral->Anion +H⁺ / -H⁺ (pKa₁ ~2-3) SynthesisWorkflow cluster_prep Reaction Preparation cluster_reaction Controlled Reaction cluster_workup Product Isolation & Purification A Dissolve Hydrazide in Dichloromethane B Add 50% NaOH Solution A->B C Cool Mixture to 10°C B->C D Slowly Add Methylchloroformate C->D E Monitor via TLC/HPLC D->E F Phase Separation E->F Reaction Complete G Dry & Concentrate Organic Layer F->G H Purify (Recrystallization/ Chromatography) G->H I Final Product (>99% Purity) H->I

Sources

Foundational

A Technical Guide to the Structural and Conformational Analysis of Hydrazinecarboxylic Acid

Abstract Hydrazinecarboxylic acid (also known as carbazic acid) and its derivatives are foundational scaffolds in medicinal chemistry and materials science.[1][2][3] Their therapeutic potential is deeply intertwined with...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Hydrazinecarboxylic acid (also known as carbazic acid) and its derivatives are foundational scaffolds in medicinal chemistry and materials science.[1][2][3] Their therapeutic potential is deeply intertwined with their three-dimensional structure and conformational dynamics.[1][2] This guide provides an in-depth exploration of the structural analysis and conformational landscape of the hydrazinecarboxylic acid core. We will dissect the critical interplay of intramolecular forces that govern its shape, detail the state-of-the-art experimental and computational methodologies used for its characterization, and provide actionable protocols for researchers in the field. This document is intended for chemists, biochemists, and drug development professionals seeking a comprehensive understanding of this vital chemical entity.

Introduction: The Significance of Hydrazinecarboxylic Acid

Hydrazinecarboxylic acid is the simplest hydrazine-substituted carboxylic acid, possessing both a nucleophilic hydrazine moiety and an acidic carboxyl group.[4][5] This bifunctional nature makes it a versatile building block in organic synthesis, leading to a vast array of derivatives, including hydrazides, hydrazones, and various heterocyclic systems.[1][6][7] These derivatives are not merely synthetic curiosities; they exhibit a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2]

The efficacy and selectivity of these molecules are critically dependent on their three-dimensional conformation. The spatial arrangement of the atoms dictates how a molecule interacts with biological targets, such as enzyme active sites or receptors. Therefore, a thorough understanding of the conformational preferences and the energy barriers to rotation within the hydrazinecarboxylic acid scaffold is paramount for rational drug design and development.

Fundamental Molecular Structure and Isomerism

The core of hydrazinecarboxylic acid (H₂N-NH-COOH) presents several key rotational axes, leading to a complex conformational energy landscape. The two most significant conformational considerations are:

  • Rotation around the C-N bond: This leads to cis and trans isomers of the amide-like linkage.

  • Rotation around the N-N bond: This results in syn and anti (or gauche) conformers.

  • Rotation around the C-O bond: The carboxyl proton can be oriented syn or anti relative to the carbonyl group. It is widely established that the syn conformation, stabilized by an intramolecular hydrogen bond, is significantly more stable in the gas phase.[8][9]

These rotational possibilities give rise to multiple local energy minima, each corresponding to a distinct three-dimensional shape. The relative populations of these conformers are determined by a delicate balance of steric hindrance, electronic effects like hyperconjugation, and intramolecular hydrogen bonding.[10][11]

Diagram 1: Key Conformational Isomers of Hydrazinecarboxylic Acid

G cluster_CN C-N Bond Rotation cluster_NN N-N Bond Rotation Trans_NN_gauche Trans (C-N) NN-gauche Cis_NN_gauche Cis (C-N) NN-gauche Trans_NN_gauche->Cis_NN_gauche ΔE_rot(C-N) Trans_NN_syn Trans (C-N) NN-synperiplanar Trans_NN_gauche->Trans_NN_syn Interconversion Trans_NN_anti Trans (C-N) NN-antiperiplanar Trans_NN_gauche->Trans_NN_anti Interconversion Trans_NN_syn->Trans_NN_anti ΔE_rot(N-N)

Caption: Rotational isomerism around the C-N and N-N bonds.

Experimental Determination of Conformation

A multi-faceted experimental approach is necessary to fully characterize the conformational preferences of hydrazinecarboxylic acid derivatives in both the solid state and in solution.

Single-Crystal X-ray Diffraction (SCXD)

SCXD provides the most definitive and high-resolution picture of a molecule's conformation in the solid crystalline state. This technique yields precise atomic coordinates, from which bond lengths, bond angles, and torsional (dihedral) angles can be calculated with exceptional accuracy.

Causality Behind Experimental Choice: In the solid state, molecules adopt their lowest energy conformation, constrained by crystal packing forces. This provides an unambiguous snapshot of a highly populated conformer. For instance, X-ray analysis of substituted hydrazinecarbothioamides has revealed how bulky substituents like tert-butyl and cyclohexyl can force the molecule into distinct folded or extended conformations, respectively.[12] Analysis of pyrazine carboxylic acid hydrazides has shown that intramolecular hydrogen bonds can stabilize a specific trans conformation in the crystal.[10]

Parameter Typical Value Range Significance
C-N Amide Bond Length 1.32 - 1.35 ÅShorter than a typical C-N single bond, indicating partial double bond character.
N-N Bond Length 1.40 - 1.45 ÅStandard single bond length.
O=C-N-N Dihedral Angle ~180° (trans) or ~0° (cis)Defines the primary amide isomerism. The trans form is often sterically favored.
C-N-N-H Dihedral Angle ~90° (gauche) or ~180° (anti)Describes the orientation around the N-N bond.

Table 1: Representative Structural Parameters from X-ray Crystallography.

Protocol 1: Single Crystal X-ray Diffraction Analysis
  • Crystal Growth (Self-Validation): The first and most critical step is to grow single crystals of high quality. A common method is slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, chloroform/hexane). The formation of well-defined, non-twinned crystals is a prerequisite for successful data collection.

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100-160 K) to minimize thermal vibrations.[12] It is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then "solved" using direct methods or Patterson methods to find the initial positions of the atoms. This initial model is then "refined" using least-squares methods to achieve the best fit between the observed and calculated diffraction patterns, yielding the final atomic coordinates.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While SCXD is powerful for the solid state, NMR spectroscopy is the premier technique for studying molecular conformation and dynamics in solution.

Causality Behind Experimental Choice: In solution, molecules are in constant motion, and multiple conformers may exist in equilibrium. NMR provides data averaged over all populated conformations. Key NMR experiments for conformational analysis include:

  • ¹H and ¹³C NMR: The chemical shifts of nuclei are highly sensitive to their local electronic environment, which is altered by conformational changes. For example, the chemical shift difference between the two hydrazide protons (NH and N'H) can indicate the presence of intramolecular hydrogen bonding.[10]

  • Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): This technique detects protons that are close in space (< 5 Å), regardless of whether they are bonded. The presence or absence of an NOE cross-peak between specific protons provides direct evidence for a particular conformation. This is invaluable for distinguishing between cis and trans isomers.[10]

  • Temperature-Dependent NMR: By acquiring spectra at different temperatures, one can study the equilibrium between conformers. Changes in chemical shifts or coupling constants can be used to extract thermodynamic parameters (ΔG, ΔH, ΔS) for the conformational exchange.[13]

Diagram 2: Integrated Experimental Workflow for Structural Analysis

G cluster_synthesis Sample Preparation cluster_analysis Conformational Analysis cluster_results Data Interpretation Synthesis Synthesize & Purify Hydrazinecarboxylic Acid Derivative SCXD Single Crystal X-ray Diffraction Synthesis->SCXD Grow Crystals NMR NMR Spectroscopy (¹H, ¹³C, NOESY) Synthesis->NMR Dissolve in Solvent SolidState Solid-State Conformation (Bond Lengths, Angles) SCXD->SolidState SolutionState Solution-State Conformation (Equilibria, Dynamics) NMR->SolutionState FinalModel Comprehensive Structural Model SolidState->FinalModel SolutionState->FinalModel

Caption: Workflow for experimental structural elucidation.

Computational Modeling of Conformation

Computational chemistry provides a powerful in-silico toolkit to complement experimental data. It allows for the exploration of the entire conformational energy surface, including transition states that are inaccessible experimentally.

Causality Behind Experimental Choice: Quantum mechanics (QM) methods, particularly Density Functional Theory (DFT), offer an excellent balance of accuracy and computational cost for molecules of this size. DFT calculations can predict relative energies of different conformers, rotational energy barriers, and even simulate spectroscopic data (like NMR chemical shifts) to compare with experimental results.[13] This predictive power is essential for understanding why certain conformations are preferred and for guiding synthetic efforts.

Protocol 2: Conformational Search using Density Functional Theory (DFT)
  • Initial Structure Generation: Build the 3D structure of the hydrazinecarboxylic acid derivative in a molecular editor. Generate several starting geometries corresponding to the likely conformers (cis/trans, syn/anti).

  • Conformational Search: Perform a systematic or stochastic conformational search using a lower-level, computationally inexpensive method (e.g., molecular mechanics with a force field like MMFF94). This step broadly explores the potential energy surface to identify numerous possible conformers.

  • Geometry Optimization (Self-Validation): Take the low-energy conformers from the search and perform full geometry optimization using a robust DFT method. A common and reliable choice is the B3LYP functional with a Pople-style basis set like 6-311G(d,p).[13] Optimization is complete when the forces on all atoms are effectively zero, indicating a stationary point on the potential energy surface.

  • Frequency Calculation: For each optimized structure, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum (a stable conformer). The calculated thermal corrections from this step are used to determine the Gibbs free energies.

  • Energy Analysis: Compare the relative Gibbs free energies of all identified stable conformers to predict their equilibrium populations at a given temperature. The lowest energy structure is the predicted global minimum.

Conformer Relative Energy (DFT, kcal/mol) Significance
Trans-syn (Carboxyl) 0.0 (Reference)Often the global minimum due to steric and electronic factors.
Trans-anti (Carboxyl) 4.0 - 6.0Higher energy due to loss of intramolecular H-bond.[8]
Cis-syn (Carboxyl) 2.0 - 4.0Higher energy due to steric clash, but can be stabilized by other interactions.

Table 2: Typical Relative Energies of Carboxylic Acid Conformers from DFT Calculations.

Diagram 3: Computational Chemistry Workflow for Conformational Analysis

G Start Build Initial 3D Structure ConfSearch Conformational Search (Molecular Mechanics) Start->ConfSearch DFT_Opt DFT Geometry Optimization (e.g., B3LYP/6-311G(d,p)) ConfSearch->DFT_Opt Low-energy candidates Freq_Calc Frequency Calculation DFT_Opt->Freq_Calc Validation Check for Imaginary Frequencies Freq_Calc->Validation Validation->DFT_Opt Imaginary freqs (Transition State) Analysis Analyze Relative Energies & Compare with Experiment Validation->Analysis No imaginary freqs (True Minimum) End Predicted Conformational Profile Analysis->End

Caption: Logic flow for a typical computational conformational study.

Conclusion: An Integrated Approach

A comprehensive understanding of the structure and conformation of hydrazinecarboxylic acid and its derivatives can only be achieved through the synergistic application of experimental and computational techniques. X-ray crystallography provides an anchor point with its high-precision solid-state structures. NMR spectroscopy reveals the dynamic behavior and conformational equilibria present in the functionally relevant solution phase. Finally, computational modeling ties these observations together, providing a detailed map of the entire energy landscape and explaining the underlying physical forces that govern the molecule's preferred shapes. This integrated approach is indispensable for the modern researcher, enabling the rational design of novel molecules with tailored properties for applications in drug discovery and beyond.

References

  • PubChem. (n.d.). Hydrazinecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Hydrazinecarboxylic acid, ethyl ester. National Center for Biotechnology Information. Retrieved from [Link]

  • Huc, I. (n.d.). Solid state and solution conformation of 2-pyridinecarboxylic acid hydrazides: a new structural motif for foldamers. Retrieved from [Link]

  • Premkumar, T., et al. (n.d.). Preparation, spectral and thermal studies of pyrazinecarboxylic acids and their hydrazinium salts. Indian Academy of Sciences. Retrieved from [Link]

  • (2025, July 23). Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights. Retrieved from [Link]

  • (n.d.). Synthesis of amides directly from carboxylic acids and hydrazines. RSC Publishing. Retrieved from [Link]

  • PubChem. (n.d.). Hydrazinium carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • (2008, July 4). The Crystal and Molecular Structures of Hydrazine Adducts with Isomeric Pyrazine Dicarboxylic Acids. Bentham Open Archives. Retrieved from [Link]

  • (n.d.). Synthesis and characterization of hydrazine derivatives of coumarin for bioorthogonal chemistry inside cells. The Open Repository @ Binghamton (The ORB). Retrieved from [Link]

  • (n.d.). Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives. Retrieved from [Link]

  • (2022, December 1). X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides. MDPI. Retrieved from [Link]

  • NIST. (n.d.). Hydrazinecarboxylic acid, ethyl ester. NIST WebBook. Retrieved from [Link]

  • NIST. (n.d.). Hydrazinecarboxylic acid, ethyl ester. NIST WebBook. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]

  • (2017, May 7). A detailed experimental and computational study of monocarbohydrazones. Arabian Journal of Chemistry. Retrieved from [Link]

  • (n.d.). Experimental and theoretical conformational studies of hydrazine derivatives bearing a chromene scaffold. ResearchGate. Retrieved from [Link]

  • (n.d.). The preference for gauche conformation of hydrazine originates from two nN → σN–H stabilizing interactions*. ResearchGate. Retrieved from [Link]

  • Qi, X. Y., et al. (1988). Spectrophotometric determination of hydrazine, hydrazides, and their mixtures with trinitrobenzenesulfonic acid. Analytical Biochemistry. Retrieved from [Link]

  • (n.d.). Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid. PMC. Retrieved from [Link]

  • Rzepa, H. (2017, April 11). The conformation of carboxylic acids revealed. Henry Rzepa's Blog. Retrieved from [Link]

Sources

Exploratory

Hydrazinecarboxylic Acid: A Comprehensive Technical Guide to its Historical Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals Foreword As a Senior Application Scientist, I have witnessed the pivotal role of fundamental chemical building blocks in the landscape of modern research an...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, I have witnessed the pivotal role of fundamental chemical building blocks in the landscape of modern research and drug development. Among these, hydrazinecarboxylic acid and its derivatives stand out for their versatility and profound impact on medicinal chemistry and organic synthesis. This guide is crafted not merely as a compilation of facts but as a narrative of scientific inquiry, tracing the journey of hydrazinecarboxylic acid from its conceptual origins to its contemporary applications. We will delve into the historical context of its discovery, explore the evolution of its synthesis, and provide detailed, field-proven insights into the practical execution of these chemical transformations. The aim is to equip you, the researcher, with a deep, causal understanding of the chemistry, enabling you to innovate and troubleshoot with confidence.

The Genesis of a Versatile Moiety: A Historical Perspective

The story of hydrazinecarboxylic acid is intrinsically linked to the pioneering work on hydrazine itself. While German chemist Emil Fischer is credited with the discovery and naming of hydrazine (N₂H₄) in 1875, the specific history of its simplest carboxylic acid derivative, hydrazinecarboxylic acid (also known as carbazic acid), is more nuanced.

Historical chemical literature suggests that the related dicarboxylic acid derivative was investigated by chemists like Johannes Thiele and his contemporary, Stange, in the late 19th and early 20th centuries. Their work on the reactions of hydrazine with derivatives of carbonic acid laid the groundwork for the eventual isolation and characterization of the monocarboxylic acid. While a single, definitive "discovery" of hydrazinecarboxylic acid is not prominently documented, its existence was implicitly understood through the synthesis of its esters, known as carbazates, which became more readily accessible. The direct synthesis of the free acid from hydrazine and carbon dioxide under pressure was a significant advancement, solidifying its place as a key chemical intermediate[1].

The Art and Science of Synthesis: From Classical Approaches to Modern Methodologies

The synthesis of hydrazinecarboxylic acid and its derivatives has evolved significantly, driven by the need for safer, more efficient, and scalable methods. This section provides a detailed exploration of the key synthetic routes, explaining the causality behind the experimental choices and offering practical protocols.

The Direct Approach: Carboxylation of Hydrazine

The most direct conceptual route to hydrazinecarboxylic acid is the reaction of hydrazine with carbon dioxide. This reaction, while seemingly straightforward, requires careful control of reaction conditions to achieve good yields and purity.

Causality Behind Experimental Choices:

  • Pressure: The use of high-pressure carbon dioxide is crucial to increase its concentration in the reaction medium, driving the equilibrium towards the formation of the carbazic acid salt[2].

  • Solvent: The choice of solvent is critical. While the reaction can be performed in the absence of a solvent, the use of a suitable solvent can aid in heat dissipation and product isolation.

  • Temperature: The reaction is typically carried out at or above room temperature to ensure a reasonable reaction rate. Supercritical conditions (above 32°C and 7.4 MPa for CO₂) can also be employed to enhance the reaction[2].

  • Work-up: The initial product is often the hydrazinium salt of hydrazinecarboxylic acid. Acidification is necessary to obtain the free acid.

Experimental Protocol: Synthesis of Hydrazinecarboxylic Acid from Hydrazine and Carbon Dioxide [2]

  • Reactor Setup: A high-pressure stainless-steel reactor equipped with a magnetic stirrer, pressure gauge, and gas inlet is charged with hydrazine hydrate.

  • Pressurization: The reactor is sealed and pressurized with carbon dioxide to the desired pressure (e.g., 7.4 MPa or higher).

  • Reaction: The mixture is stirred at a controlled temperature (e.g., 32°C or higher) for a specified duration (e.g., 5 hours).

  • Depressurization and Isolation: After the reaction, the reactor is cooled, and the excess carbon dioxide is carefully vented.

  • Purification: The resulting solid, which is the hydrazinium salt, is collected. To obtain the free acid, the salt is dissolved in a minimal amount of water and acidified with a strong acid (e.g., HCl) until the pH is acidic, leading to the precipitation of hydrazinecarboxylic acid. The product is then filtered, washed with a small amount of cold water, and dried under vacuum.

Caption: Key synthetic routes to alkyl carbazates.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of hydrazinecarboxylic acid and its derivatives is essential for their effective use in research and development.

PropertyHydrazinecarboxylic AcidMethyl CarbazateEthyl Carbazate
CAS Number 471-31-8 [3][4]6294-89-94114-31-2 [5]
Molecular Formula CH₄N₂O₂ [1][3][4]C₂H₆N₂O₂C₃H₈N₂O₂ [5]
Molecular Weight 76.06 g/mol [1][3][4]90.08 g/mol 104.11 g/mol
Appearance Colorless to pale yellow solid or liquid [6]White crystalline solidColorless liquid or solid
Melting Point Not well-defined, decomposes70-73 °C44-48 °C
Boiling Point Decomposes108-110 °C at 22 mmHg108-110 °C at 22 mmHg

Spectroscopic Data:

  • ¹H NMR (Ethyl Carbazate, CDCl₃): The ¹H NMR spectrum of ethyl carbazate typically shows a triplet for the methyl protons (CH₃), a quartet for the methylene protons (CH₂), and a broad singlet for the amine protons (NH₂).[7]

  • IR Spectroscopy (Carboxylic Acids): The infrared spectrum of a carboxylic acid is characterized by a very broad O-H stretching band from approximately 3300 to 2500 cm⁻¹ and a strong C=O stretching band between 1730 and 1700 cm⁻¹.[8] For hydrazinecarboxylic acid, additional N-H stretching bands would be expected in the region of 3400-3200 cm⁻¹.

  • Mass Spectrometry (Ethyl Carbamate): Electron ionization mass spectrometry of ethyl carbamate, a related compound, shows characteristic fragmentation patterns that can be used for its identification. The molecular ion peak is observed, along with fragments corresponding to the loss of various functional groups.[9]

Applications in Drug Development and Organic Synthesis

The bifunctional nature of hydrazinecarboxylic acid, possessing both a nucleophilic hydrazine moiety and a carboxylic acid group, makes it a valuable building block in organic synthesis.

  • Pharmaceutical Intermediates: Hydrazinecarboxylic acid and its esters are key intermediates in the synthesis of a wide range of pharmaceuticals.[1][6] They are used to introduce the hydrazide functional group, which is a common pharmacophore in drugs with various biological activities, including antitubercular, antidepressant, and anticancer properties. Carbazate derivatives are also crucial in the synthesis of various heterocyclic compounds used in medicine.[10]

  • Protecting Groups: The tert-butoxycarbonyl (Boc) group, introduced via tert-butyl carbazate, is a widely used protecting group for amines in peptide synthesis and other complex organic transformations.

  • Agrochemicals: Derivatives of hydrazinecarboxylic acid are also found in some agrochemicals, such as herbicides and pesticides.[1]

  • Precursors to Isocyanates: Hydrazides can be converted to acyl azides, which then undergo the Curtius rearrangement to form isocyanates, important precursors for polyurethanes and other polymers.[11]

Caption: Major application areas of hydrazinecarboxylic acid and its derivatives.

Safety and Handling

Hydrazine and its derivatives, including hydrazinecarboxylic acid, are hazardous materials and must be handled with appropriate safety precautions.

  • Toxicity: Hydrazine is a suspected human carcinogen and is toxic by inhalation, ingestion, and skin contact. Hydrazinecarboxylic acid and its derivatives should be handled with similar caution.[6]

  • Handling: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid creating dust or aerosols.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as oxidizing agents and strong acids.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Small spills can often be neutralized with a dilute solution of an oxidizing agent like sodium hypochlorite.[5][12]

Conclusion

Hydrazinecarboxylic acid, a seemingly simple molecule, has a rich history and continues to be a cornerstone of modern organic synthesis and drug discovery. From its early conceptualization to the development of sophisticated and safer synthetic methodologies, its journey reflects the broader progress of chemical science. For researchers and scientists, a deep understanding of its synthesis, properties, and applications is not just academic; it is a practical tool for innovation. By mastering the chemistry of this versatile building block, we unlock new possibilities in the creation of novel medicines and materials that can address some of society's most pressing challenges.

References

  • Fischer, E. (1875). Ueber aromatische Hydrazinverbindungen. Berichte der deutschen chemischen Gesellschaft, 8(1), 589-594.
  • Google Patents. (2014). Method of preparing power of a solid carbazic acid derivative. (U.S. Patent No. 2014/0018573 A1).
  • Wikipedia. (n.d.). Johannes Thiele (chemist). Retrieved from [Link]

  • DTIC. (1982). The Chemical Effects of Storing Hydrazine Containing Carbon Dioxide Impurity in Stainless Steel Systems. Retrieved from [Link]

  • RSC Publishing. (2010). The synthesis of organic carbonates from carbon dioxide. Chemical Communications. Retrieved from [Link]

  • PubChem. (n.d.). Hydrazinecarboxylic acid. Retrieved from [Link]

  • European Patent Office. (1990). Carbazate derivatives, their production and use. (EP 0359112 A2). Retrieved from [Link]

  • Organic Syntheses. (n.d.). Carbazic acid, tert-butyl ester. Retrieved from [Link]

  • PubChem. (n.d.). Carbazate. Retrieved from [Link]

  • Google Patents. (1976). The method of obtaining hydrazincarboxylic acids, their esters or salts. (SU539875A1).
  • DTIC. (1984). Safety and Handling of Hydrazine. Retrieved from [Link]

  • NCBI. (1997). Toxicological Profile for Hydrazines. Retrieved from [Link]

  • OIV. (n.d.). Ethyl Carbamate (Type-II). Retrieved from [Link]

  • ResearchGate. (2022). FTIR spectra of hydrazine solution before (a) and after the.... Retrieved from [Link]

  • MDPI. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis and in-situ conversion of phosgene in a MicroChannel Reactor. Retrieved from [Link]

  • RSC Publishing. (2023). Three-component reaction of isocyanates and 3-aminoacrylates: selective synthesis of N-2-aryl-1,2,3-triazoles and hydrazones. Chemical Communications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]

  • ResearchGate. (2023). New Synthesis of 3-Aminohydantoins via Condensation of Hydrazines with Isocyanates Derived from α-Amino Esters. Retrieved from [Link]

  • ResearchGate. (2008). Mechanisms and kinetics for preparing carbohydrazide by reacting dimethyl carbonate with hydrazine: A theoretical study. Retrieved from [Link]

  • ResearchGate. (2018). A New Procedure for Preparation of Carboxylic Acid Hydrazides. Retrieved from [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (2020). A Sensitive Method for the Rapid Determination of Underivatized Ethyl Carbamate in Fortified Wine by Liquid Chromatography-Electrospray Tandem Mass Spectrometry. Retrieved from [Link]

  • Hilaris Publisher. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Retrieved from [Link]

  • ResearchGate. (1959). Reaction of an Isocyanate and a Carboxylic Acid in Dimethyl Sulfoxide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Methyl 2-(1-cyanocyclohexyl)hydrazine carboxylate. Retrieved from [Link]

  • YouTube. (2012). Introduction to IR Spectroscopy - Carboxylic Acids. Retrieved from [Link]

  • NIST WebBook. (n.d.). Carbamic acid, (2-(4-phenoxyphenoxy)ethyl)-, ethyl ester. Retrieved from [Link]

Sources

Foundational

A Spectroscopic Guide to Hydrazinecarboxylic Acid: Unveiling Molecular Structure and Purity

Introduction: The Pivotal Role of Hydrazinecarboxylic Acid in Modern Chemistry Hydrazinecarboxylic acid, also known as carbazic acid, is a bifunctional molecule of significant interest in synthetic chemistry.[1] With the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pivotal Role of Hydrazinecarboxylic Acid in Modern Chemistry

Hydrazinecarboxylic acid, also known as carbazic acid, is a bifunctional molecule of significant interest in synthetic chemistry.[1] With the molecular formula CH₄N₂O₂, it incorporates both a reactive hydrazine moiety and a versatile carboxylic acid group.[1][2] This unique structural combination makes it a valuable building block in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1] The precise characterization of this small yet crucial molecule is paramount for ensuring the integrity of these synthetic pathways and the quality of the final products. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating its structure and confirming its purity. This in-depth guide provides a comprehensive overview of the spectroscopic data of hydrazinecarboxylic acid, intended for researchers, scientists, and professionals in drug development. We will delve into the theoretical underpinnings of each technique, present detailed experimental protocols, and offer expert interpretation of the spectral data.

Molecular Structure and Spectroscopic Correlation

To fully appreciate the spectroscopic data, it is essential to understand the molecular structure of hydrazinecarboxylic acid. The presence of both a nucleophilic hydrazine group and an acidic carboxylic acid group dictates its chemical behavior and its interaction with electromagnetic radiation and magnetic fields.

Caption: Ball-and-stick model of Hydrazinecarboxylic Acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environments

NMR spectroscopy is a powerful technique for determining the structure of organic molecules by mapping the chemical environments of their constituent nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

¹H NMR Spectroscopy

Theoretical Framework: The ¹H NMR spectrum of hydrazinecarboxylic acid is expected to show distinct signals for the protons of the carboxylic acid, the N-H of the hydrazine, and the NH₂ of the hydrazine. The chemical shifts of these protons are influenced by the electronegativity of the neighboring atoms and the potential for hydrogen bonding.

Predicted ¹H NMR Data:

Proton TypePredicted Chemical Shift (δ, ppm)MultiplicityNotes
-COOH10.0 - 13.0Broad singletThe acidic proton is highly deshielded and its signal is often broad due to hydrogen bonding and chemical exchange.[3]
-NH-4.0 - 6.0Broad singletThe chemical shift can vary depending on the solvent and concentration due to hydrogen bonding.
-NH₂3.0 - 5.0Broad singletSimilar to the -NH proton, the chemical shift is variable.

Expert Interpretation: The broadness of the signals for the -COOH, -NH-, and -NH₂ protons is a key characteristic, arising from proton exchange and hydrogen bonding. The downfield chemical shift of the carboxylic acid proton is a definitive indicator of this functional group.[3] Deuterium exchange (addition of D₂O) would cause the disappearance of all three signals, confirming the presence of these exchangeable protons.

¹³C NMR Spectroscopy

Theoretical Framework: The ¹³C NMR spectrum of hydrazinecarboxylic acid will provide information about the carbon skeleton. With only one carbon atom, a single signal is expected.

Predicted ¹³C NMR Data:

Carbon TypePredicted Chemical Shift (δ, ppm)Notes
-COOH160 - 185The carbonyl carbon of a carboxylic acid is significantly deshielded due to the electronegativity of the two oxygen atoms.[3] The specific shift will be influenced by the attached hydrazine group.

Expert Interpretation: The observation of a single peak in the downfield region of the ¹³C NMR spectrum is a strong confirmation of the presence of a carboxylic acid functional group.[3] For comparison, the carbonyl carbon of an amide typically appears in a similar region, but the combination of NMR, IR, and MS data will allow for unambiguous identification.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of hydrazinecarboxylic acid in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent is critical as it can influence the chemical shifts of exchangeable protons.

  • Instrument Setup:

    • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Tune and shim the instrument to ensure optimal magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • To confirm exchangeable protons, add a drop of D₂O to the NMR tube and re-acquire the spectrum.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 256-1024 scans, relaxation delay of 2-5 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase and baseline correct the spectra.

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Hydrazinecarboxylic Acid in Deuterated Solvent nmr_acq Acquire 1H and 13C NMR Spectra dissolve->nmr_acq d2o_exchange D2O Exchange (optional) nmr_acq->d2o_exchange processing Fourier Transform, Phasing, Baseline Correction nmr_acq->processing d2o_exchange->processing analysis Chemical Shift and Multiplicity Analysis processing->analysis

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups through Molecular Vibrations

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Theoretical Framework: The IR spectrum of hydrazinecarboxylic acid is expected to be dominated by the characteristic absorptions of the carboxylic acid and hydrazine functional groups.

Expected IR Absorption Bands:

Functional GroupVibrationExpected Wavenumber (cm⁻¹)IntensityNotes
O-H (Carboxylic Acid)Stretching2500 - 3300Broad, StrongThe broadness is due to strong intermolecular hydrogen bonding.[3]
N-H (Hydrazine)Stretching3200 - 3400MediumMay be observed as one or two bands, potentially overlapping with the O-H stretch.
C=O (Carboxylic Acid)Stretching1700 - 1725Strong, SharpThe position is characteristic of a hydrogen-bonded carboxylic acid dimer.[3]
C-OStretching1210 - 1320Medium
N-NStretching1000 - 1200Weak to Medium
O-HBending1395 - 1440Medium
N-HBending1590 - 1650Medium

Expert Interpretation: The most prominent features in the IR spectrum of hydrazinecarboxylic acid will be the very broad O-H stretching band and the strong, sharp C=O stretching band.[3] The presence of N-H stretching bands, which may be superimposed on the broad O-H absorption, confirms the hydrazine moiety. The combination of these features provides a unique fingerprint for the molecule.

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR)
  • Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum.

  • Sample Application: Place a small amount of solid hydrazinecarboxylic acid directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the IR spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

G cluster_prep Instrument & Sample Prep cluster_acq Data Acquisition cluster_analysis Data Analysis background Record Background Spectrum sample Place Sample on ATR Crystal background->sample acquire Acquire IR Spectrum sample->acquire analyze Identify Characteristic Absorption Bands acquire->analyze

Caption: Workflow for ATR-IR Spectroscopic Analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Theoretical Framework: In the mass spectrometer, hydrazinecarboxylic acid will be ionized, and the resulting molecular ion will undergo fragmentation. The fragmentation pattern provides valuable structural information.

Expected Mass Spectrometry Data:

  • Molecular Weight: 76.055 g/mol [1][2]

  • Molecular Ion (M⁺): m/z = 76

Predicted Fragmentation Pattern (Electron Ionization - EI):

Fragment Ionm/zLoss from Molecular IonStructure of Fragment
[M - OH]⁺5917[H₂NNHCO]⁺
[M - NH₂]⁺6016[H₂NCOOH]⁺
[M - COOH]⁺3145[H₂NNH]⁺
[M - H₂NNO]⁺3046[CH₂O]⁺ (rearrangement)
[COOH]⁺45-[COOH]⁺
[N₂H₄]⁺32-[N₂H₄]⁺

Expert Interpretation: The molecular ion peak at m/z = 76 confirms the molecular weight of hydrazinecarboxylic acid. The fragmentation pattern is expected to show characteristic losses of small, stable neutral molecules or radicals. The loss of a hydroxyl radical (-OH) to give a peak at m/z 59 and the loss of the carboxyl group (-COOH) to give a peak at m/z 31 are common fragmentation pathways for carboxylic acids.[4] The presence of peaks corresponding to the hydrazine moiety (e.g., m/z 32) would further support the proposed structure. Predicted LC-MS/MS spectra for carbazic acid at different collision energies have been documented and can serve as a reference for identification.[1]

Experimental Protocol for Mass Spectrometry (Electrospray Ionization - ESI)
  • Sample Preparation: Prepare a dilute solution of hydrazinecarboxylic acid (e.g., 10-100 µM) in a suitable solvent such as methanol or a water/acetonitrile mixture. A small amount of formic acid or ammonium hydroxide may be added to promote ionization.

  • Instrument Setup:

    • Use an ESI mass spectrometer.

    • Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas flow, drying gas temperature) for the analyte.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire the mass spectrum in either positive or negative ion mode. For hydrazinecarboxylic acid, both modes could be viable.

    • For structural elucidation, perform tandem MS (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

  • Data Analysis:

    • Determine the m/z of the molecular ion and compare it to the calculated exact mass.

    • Analyze the fragmentation pattern from the MS/MS spectrum to confirm the structure.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prepare Prepare Dilute Solution acquire_ms Acquire Full Scan MS prepare->acquire_ms acquire_msms Acquire MS/MS Spectrum acquire_ms->acquire_msms analyze_mw Determine Molecular Weight acquire_ms->analyze_mw analyze_frag Analyze Fragmentation Pattern acquire_msms->analyze_frag

Caption: Workflow for Mass Spectrometry Analysis.

Conclusion: A Synergistic Approach to Structural Elucidation

The comprehensive spectroscopic analysis of hydrazinecarboxylic acid requires a synergistic application of NMR, IR, and MS techniques. While NMR provides detailed information about the carbon-hydrogen framework, IR spectroscopy offers a rapid and definitive confirmation of the key functional groups. Mass spectrometry, in turn, establishes the molecular weight and provides valuable structural insights through fragmentation analysis. By integrating the data from these three powerful analytical methods, researchers can confidently verify the identity and purity of hydrazinecarboxylic acid, ensuring the reliability of subsequent synthetic applications in the development of novel pharmaceuticals and other advanced materials.

References

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2025, January 19). Chemistry LibreTexts. Retrieved January 31, 2026, from [Link]

  • Hydrazinecarboxylic acid | CH4N2O2 | CID 160470. (n.d.). PubChem. Retrieved January 31, 2026, from [Link]

  • PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. (2020, March 6). YouTube. Retrieved January 31, 2026, from [Link]

Sources

Exploratory

Thermal Stability and Decomposition Dynamics of Hydrazinecarboxylic Acid (Carbazic Acid)

Part 1: The Physicochemical Paradox Hydrazinecarboxylic acid (HCA) , also known as carbazic acid , presents a unique challenge in chemical stability profiling: it is a molecule that exists primarily as a transient interm...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: The Physicochemical Paradox

Hydrazinecarboxylic acid (HCA) , also known as carbazic acid , presents a unique challenge in chemical stability profiling: it is a molecule that exists primarily as a transient intermediate or a stabilized salt, rather than a storable free acid. For researchers in drug development and propulsion systems, understanding HCA is less about characterizing a static bottle on a shelf and more about managing a dynamic equilibrium.

The Fundamental Equilibrium

In its free state, HCA is thermodynamically unstable relative to its dissociation products. It exists in a rapid, reversible equilibrium with hydrazine and carbon dioxide. This behavior mirrors that of carbonic acid but with distinct nucleophilic properties due to the hydrazine moiety.



  • The Zwitterionic Trap : In polar solvents (like water or excess hydrazine), HCA stabilizes itself by forming a zwitterion (

    
    ). This species is the "working form" of the molecule in most biological and industrial contexts.
    
  • The Salt Anchor : To isolate HCA, it must be "anchored" as a salt, typically hydrazinium carbazate (

    
    ). This salt is a white, crystalline solid and represents the primary form encountered in solid-state handling.
    
Stability Profile Summary
StateStabilityPrimary Decomposition ModeCritical Temperature (

)
Free Acid (Gas/Solvent) Very LowDecarboxylation (Reversible)< 0 °C (spontaneous)
Zwitterion (Solution) ModerateProton Transfer / HydrolysispH dependent
Hydrazinium Salt (Solid) HighThermal Dissociation + Redox~80–90 °C
Metal Complexes VariableLigand Oxidation150–250 °C

Part 2: Decomposition Mechanisms

The decomposition of HCA is not a single pathway but a bifurcation of thermal decarboxylation and catalytic decomposition of the parent hydrazine.

Pathway A: Unimolecular Decarboxylation

This is the reverse of the formation reaction. It is driven by entropy and the high stability of the CO2 molecule.

  • Mechanism : Proton transfer from the carboxylic oxygen to the amine nitrogen, followed by C-N bond cleavage.

  • Kinetics : First-order kinetics dominate. The reaction is acid-catalyzed; protons protonate the amine, destabilizing the zwitterion and forcing the release of CO2.

Pathway B: HCA-Catalyzed Hydrazine Decomposition (The "Autocatalytic Loop")

In concentrated hydrazine solutions (e.g., propellants or synthesis mixtures), HCA acts as an electrolyte and a general acid catalyst. It accelerates the decomposition of the solvent (hydrazine) itself.

  • Observation : Adding CO2 to hydrazine increases the rate of gas evolution (

    
    ).
    
  • Mechanism : The carbazate anion coordinates with metal impurities (Fe, Cr, Ni from steel vessels) or acts directly to lower the activation energy for N-N bond cleavage.

DecompositionPathways Hydrazine Hydrazine (N2H4) + CO2 HCA Carbazic Acid (H2N-NH-COOH) Hydrazine->HCA Fast Equilibrium HCA->Hydrazine Decarboxylation Zwitterion Zwitterion (+H3N-NH-COO-) HCA->Zwitterion Solvation Products2 NH3 + N2 + H2 (Irreversible) HCA->Products2 Catalyzes N2H4 decomp Salt Hydrazinium Carbazate (N2H5+ N2H3COO-) Zwitterion->Salt + Excess N2H4 Products1 CO2 + N2H4 (Reversible) Zwitterion->Products1 Thermal (Low T) Salt->Products2 Thermal (>90°C)

Figure 1: Mechanistic flow of Hydrazinecarboxylic acid formation, stabilization, and decomposition.

Part 3: Experimental Protocols

To study HCA stability, one must characterize the hydrazinium carbazate salt, as the free acid is too transient for standard thermal analysis.

Protocol 3.1: Synthesis of Hydrazinium Carbazate (Reference Standard)

Objective : Create a stable solid form for TGA/DSC validation. Safety : Hydrazine is toxic and carcinogenic. Work in a fume hood.

  • Preparation : Charge a jacketed reactor with anhydrous hydrazine (1.0 eq). Cool to 0 °C.

  • Addition : Slowly bubble dry CO2 gas into the liquid. Maintain temperature < 10 °C to prevent premature decomposition.

  • Crystallization : The solution will become viscous. Continue until a white precipitate forms (Hydrazinium Carbazate).

  • Isolation : Filter under inert atmosphere (N2). Wash with cold absolute ethanol.

  • Drying : Vacuum dry at room temperature. Do not heat.

Protocol 3.2: Thermal Characterization (TGA/DSC)

Objective : Determine


 and mass loss profiles.
  • Instrument : Simultaneous TGA/DSC (e.g., TA Instruments SDT 650).

  • Pan : Alumina (hermetically sealed with a pinhole to allow gas escape without projectile risk).

  • Ramp : 5 °C/min from 25 °C to 300 °C.

  • Purge : Nitrogen (50 mL/min).

Expected Data Profile :

  • Stage 1 (80–90 °C) : Endothermic peak (DSC). Onset of dissociation into hydrazine and CO2.

  • Stage 2 (100–120 °C) : Rapid mass loss (TGA). Vaporization of hydrazine and release of CO2.

  • Stage 3 (>150 °C) : Exothermic events if metal impurities are present (catalytic decomposition of hydrazine vapor).

Protocol 3.3: Evolved Gas Analysis (EGA)

Objective : Distinguish between reversible decarboxylation and irreversible hydrazine breakdown.

  • Coupled TGA-FTIR or TGA-MS.

  • Monitor signals for:

    • m/z 44 (CO2) : Indicates decarboxylation.[1][2]

    • m/z 17 (NH3) & m/z 28 (N2) : Indicates hydrazine destruction.

  • Interpretation : If CO2 appears before N2, the mechanism is simple dissociation. If they appear simultaneously, the salt is decomposing explosively.

Part 4: Kinetics & Thermodynamics

For drug development, the decarboxylation kinetics in solution are critical for shelf-life modeling.

  • Reaction Order : Pseudo-first order with respect to HCA concentration.

  • Activation Energy (

    
    ) :
    
    • For Hydrazine decomposition on Steel (catalyzed by HCA):

      
      .
      
    • For Carbazic Acid Decarboxylation (estimated via carbamate analogy):

      
      .
      
  • pH Dependence : Stability is highest at neutral to slightly basic pH where the zwitterion is stable. Strong acid protonates the carboxylate (

    
    ), accelerating CO2 loss. Strong base leads to stable carbazate salts but risks hydrolysis.
    
Kinetic Workflow Diagram

Kinetics Start Start Kinetic Study SamplePrep Prepare Buffered Solutions (pH 4, 7, 10) Start->SamplePrep Isothermal Isothermal Heating (40°C, 50°C, 60°C) SamplePrep->Isothermal Analysis Quantify Hydrazine/CO2 (HPLC/GC-MS) Isothermal->Analysis Calc Calculate k_obs ln(C/C0) = -kt Analysis->Calc Arrhenius Arrhenius Plot ln(k) vs 1/T -> Ea Calc->Arrhenius

Figure 2: Workflow for determining kinetic stability parameters.

References

  • NASA Technical Reports Server . Thermal Decomposition of Hydrazine. Retrieved from .

  • Defense Technical Information Center (DTIC) . The Chemical Effects of Storing Hydrazine Containing Carbon Dioxide Impurity. Retrieved from .

  • Johnson, S. L., & Morrison, D. L. (1972). Kinetics and mechanism of decarboxylation of N-arylcarbamates. Journal of the American Chemical Society. Retrieved from .

  • Master Organic Chemistry . Decarboxylation of Carboxylic Acids. Retrieved from .

  • ResearchGate . Thermal decomposition mechanism of hydrazine dimer. Retrieved from .

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Foundational

The Solubility of Hydrazinecarboxylic Acid in Organic Solvents: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction: The Pivotal Role of Solubility in the Application of Hydrazinecarboxylic Acid Hydrazinecarboxylic acid, also known as carbazic acid, is a versatile bifunctional molecule incorporating both a reactive hydraz...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pivotal Role of Solubility in the Application of Hydrazinecarboxylic Acid

Hydrazinecarboxylic acid, also known as carbazic acid, is a versatile bifunctional molecule incorporating both a reactive hydrazine moiety and a polar carboxylic acid group.[1] This unique structure makes it a valuable building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds.[1] Its utility as a synthetic intermediate is fundamentally governed by its solubility in various reaction media.[1] Understanding and predicting the solubility of hydrazinecarboxylic acid in different organic solvents is therefore of paramount importance for process optimization, reaction kinetics, and the development of robust purification strategies.

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of hydrazinecarboxylic acid. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this compound in their work. We will delve into the theoretical principles governing its solubility, explore qualitative and predicted solubility profiles across a range of common organic solvents, and provide detailed, actionable protocols for the experimental determination of its solubility.

Theoretical Framework: Understanding the Molecular Determinants of Hydrazinecarboxylic Acid Solubility

The solubility of a solute in a given solvent is a complex interplay of intermolecular forces. The adage "like dissolves like" provides a foundational, albeit simplified, principle.[2] For hydrazinecarboxylic acid, its solubility is dictated by the presence of highly polar functional groups capable of engaging in strong intermolecular interactions.

The Role of Polarity and Hydrogen Bonding

Hydrazinecarboxylic acid possesses both a hydrogen bond donor (the N-H and O-H groups) and a hydrogen bond acceptor (the nitrogen and oxygen atoms). This dual character allows it to interact favorably with a wide range of polar solvents.

  • Polar Protic Solvents: Solvents such as water, methanol, and ethanol are excellent candidates for dissolving hydrazinecarboxylic acid. Their ability to act as both hydrogen bond donors and acceptors facilitates strong interactions with the solute molecules, leading to effective solvation.[2]

  • Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetone, while lacking hydrogen bond donating capabilities, possess polar regions and can act as hydrogen bond acceptors.[2] DMSO, in particular, is a powerful solvent for a wide array of organic and inorganic compounds and is expected to be a good solvent for hydrazinecarboxylic acid.[3]

The interplay of these forces can be visualized as follows:

G cluster_solute Hydrazinecarboxylic Acid cluster_solvent Solvent Interactions HCA H₂N-NH-COOH H_donor H-Bond Donor (N-H, O-H) HCA->H_donor possesses H_acceptor H-Bond Acceptor (N, O) HCA->H_acceptor possesses Protic Polar Protic Solvent (e.g., Methanol) H_donor->Protic forms H-bonds with (Donor-Acceptor) H_acceptor->Protic forms H-bonds with (Acceptor-Donor) Aprotic Polar Aprotic Solvent (e.g., DMSO) H_acceptor->Aprotic forms H-bonds with (Acceptor-Donor)

Figure 1: Intermolecular interactions governing the solubility of hydrazinecarboxylic acid in polar protic and aprotic solvents.

The Influence of Solvent Parameters

Beyond simple polarity, other solvent properties such as the dielectric constant can influence solubility.[4] Solvents with higher dielectric constants are more effective at stabilizing charged or highly polar species, which can be relevant for the carboxylic acid group of hydrazinecarboxylic acid.

Qualitative and Predicted Solubility Profile of Hydrazinecarboxylic Acid

Table 1: Predicted Qualitative Solubility of Hydrazinecarboxylic Acid in Common Organic Solvents

Solvent ClassSolventPredicted SolubilityRationale
Polar Protic WaterHighBoth solute and solvent are capable of extensive hydrogen bonding.
MethanolHighA polar protic solvent that can effectively solvate both the hydrazine and carboxylic acid moieties through hydrogen bonding.
EthanolModerate to HighSimilar to methanol, but the slightly larger non-polar ethyl group may slightly reduce solubility compared to methanol.
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighA highly polar aprotic solvent known for its excellent solvating power for a wide range of compounds.
Dimethylformamide (DMF)Moderate to HighAnother strong polar aprotic solvent capable of acting as a hydrogen bond acceptor.
AcetoneModerateA polar aprotic solvent that can act as a hydrogen bond acceptor, but its overall polarity is lower than DMSO and DMF.[5]
AcetonitrileLow to ModerateA polar aprotic solvent, but generally a weaker solvent for highly polar compounds with strong hydrogen bonding capabilities compared to other polar aprotic solvents.
Non-Polar TolueneLow / InsolubleThe non-polar nature of toluene makes it a poor solvent for the highly polar hydrazinecarboxylic acid.
HexaneLow / InsolubleA non-polar aliphatic hydrocarbon that will not effectively solvate the polar functional groups of the solute.
Dichloromethane (DCM)LowWhile having a dipole moment, DCM is a poor hydrogen bond acceptor and will not effectively solvate hydrazinecarboxylic acid.
Diethyl EtherLowThe ether oxygen can act as a weak hydrogen bond acceptor, but the overall non-polar character of the molecule will limit solubility.

Experimental Determination of Hydrazinecarboxylic Acid Solubility: Detailed Protocols

For researchers requiring precise quantitative solubility data, experimental determination is essential. The following section provides detailed, step-by-step methodologies for three common and reliable techniques for determining the solubility of a solid organic compound in a liquid solvent.

Safety Precautions

Hydrazinecarboxylic acid and its derivatives should be handled with care. Always consult the Safety Data Sheet (SDS) before use.[6][7] General safety precautions include:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoiding inhalation of dust and contact with skin and eyes.[8]

G Start Start: Obtain Hydrazinecarboxylic Acid and Solvents Prep Prepare Saturated Solution Start->Prep Equilibrate Equilibrate at Constant Temperature Prep->Equilibrate Separate Separate Solid and Liquid Phases Equilibrate->Separate Analyze Analyze Solute Concentration in Supernatant Separate->Analyze Calculate Calculate Solubility Analyze->Calculate End End: Report Solubility Data Calculate->End

Figure 2: General workflow for the experimental determination of solubility.

Gravimetric Method

This classic and straightforward method relies on the direct measurement of the mass of the dissolved solute.[7][9][10][11][12]

Protocol:

  • Preparation of a Saturated Solution:

    • Add an excess amount of hydrazinecarboxylic acid to a known volume or mass of the desired organic solvent in a sealed vial or flask.

    • Ensure there is undissolved solid present to confirm saturation.

  • Equilibration:

    • Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker bath or magnetic stirrer can be used.

  • Phase Separation:

    • Allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe (to prevent precipitation or further dissolution upon temperature change) fitted with a filter (e.g., 0.45 µm PTFE).

  • Solvent Evaporation:

    • Transfer the filtered supernatant to a pre-weighed, clean, and dry container (e.g., a beaker or evaporating dish).

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the hydrazinecarboxylic acid.

  • Mass Determination and Calculation:

    • Once the solvent is completely removed, weigh the container with the dried solute.

    • The mass of the dissolved hydrazinecarboxylic acid is the final weight minus the initial weight of the container.

    • Calculate the solubility in the desired units (e.g., g/100 mL or mol/L).

UV/Vis Spectrophotometry Method

This method is suitable if hydrazinecarboxylic acid exhibits a characteristic UV/Vis absorbance in the chosen solvent.[13][14][15]

Protocol:

  • Preparation of a Calibration Curve:

    • Prepare a series of standard solutions of hydrazinecarboxylic acid of known concentrations in the solvent of interest.

    • Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

    • Plot a graph of absorbance versus concentration to create a calibration curve.

  • Preparation and Equilibration of a Saturated Solution:

    • Follow steps 1 and 2 from the Gravimetric Method protocol.

  • Sample Preparation and Analysis:

    • Withdraw a small, known volume of the filtered supernatant.

    • Dilute the sample with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample at the λmax.

  • Calculation:

    • Use the calibration curve to determine the concentration of the diluted sample.

    • Calculate the concentration of the original saturated solution, taking the dilution factor into account.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and specific method for determining solubility, especially in complex mixtures or for compounds with low UV/Vis absorbance.[2][8][16][17][18]

Protocol:

  • HPLC Method Development:

    • Develop a suitable HPLC method for the analysis of hydrazinecarboxylic acid. This will involve selecting an appropriate column (e.g., a C18 column for reversed-phase chromatography), mobile phase, flow rate, and detection wavelength.

  • Preparation of a Calibration Curve:

    • Prepare a series of standard solutions of hydrazinecarboxylic acid of known concentrations in the mobile phase or a compatible solvent.

    • Inject each standard into the HPLC system and record the peak area.

    • Plot a graph of peak area versus concentration to create a calibration curve.

  • Preparation and Equilibration of a Saturated Solution:

    • Follow steps 1 and 2 from the Gravimetric Method protocol.

  • Sample Preparation and Analysis:

    • Withdraw a small, known volume of the filtered supernatant.

    • Dilute the sample with a known volume of the mobile phase or a compatible solvent to bring the concentration within the linear range of the calibration curve.

    • Inject the diluted sample into the HPLC system and record the peak area.

  • Calculation:

    • Use the calibration curve to determine the concentration of the diluted sample.

    • Calculate the concentration of the original saturated solution, taking the dilution factor into account.

Conclusion: A Practical Framework for Solubility-Driven Success

While a comprehensive database of quantitative solubility data for hydrazinecarboxylic acid in all organic solvents remains to be fully established, this guide provides a robust framework for understanding, predicting, and experimentally determining its solubility. By leveraging the principles of intermolecular forces and employing the detailed protocols outlined herein, researchers and drug development professionals can make informed decisions regarding solvent selection, reaction optimization, and purification strategies. The ability to accurately assess and manipulate the solubility of this key synthetic building block is a critical enabler for innovation and success in the chemical and pharmaceutical sciences.

References

  • Abraham, M. H. (2014). The Abraham solvation parameter model: a review. Journal of the Iranian Chemical Society, 11(4), 1019-1033.
  • Dolan, J. W. (2002). The HPLC analysis of polar analytes with aqueous mobile phases. LCGC North America, 20(5), 434-442.
  • Ghanbarpour, A., & Nael, M. (2018). Determination of Solubility by Gravimetric Method. International Journal of Pharmaceutical and Clinical Research, 10(1), 1-3.
  • Haller, H. L., & LaForge, F. B. (1937). A Crystalline Compound of Semicarbazide and Semicarbazide Hydrochloride. Journal of the American Chemical Society, 59(4), 760-761.
  • AK Scientific, Inc. (n.d.).
  • Chemistry LibreTexts. (2021, September 22). 7: Gravimetric Analysis (Experiment).
  • Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents.
  • Kumar, S., & Singh, S. (2015). Determination of Saturated Solubility of Propranololusing UV Visible Spectrophotometer. Scholars Research Library, 7(10), 15-18.
  • PubChem. (n.d.). Acetone.
  • Chemistry Stack Exchange. (2014, December 6). How to predict the solubility of an organic compound in different kinds of solvents?.
  • Fisher Scientific. (2021, December 24).
  • Chemistry LibreTexts. (2019, June 5). 4.4 Solubility.
  • MilliporeSigma. (n.d.).
  • National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review.
  • ResearchGate. (2017, February 7). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?.
  • Scribd. (n.d.). 4 - Solubility - Gravimetric Method | PDF.
  • Sigma-Aldrich. (2024, September 7).
  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
  • Wikipedia. (n.d.). Gravimetric analysis.
  • Waters. (n.d.).
  • World Source Enterprises, LLC. (n.d.). Dimethyl Sulfoxide (DMSO)
  • Houen, G., et al. (2023). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. Analytical Biochemistry, 678, 115293.
  • Semicarbazide hydrochloride | 563-41-7. (2026, January 13). ChemicalBook.
  • Maitree Chemicals. (n.d.). Semicarbazide Hydrochloride.
  • Thiosemicarbazide | 79-19-6. (2026, January 13). ChemicalBook.
  • Wikipedia. (n.d.). Thiosemicarbazide.
  • Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development.
  • ResearchGate. (2025, August 10).
  • Chemistry LibreTexts. (2021, September 22). Gravimetric Analysis (Experiment).
  • Gaylord Chemical Company. (n.d.).
  • ResearchGate. (2025, August 8). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide.
  • PubMed. (2023, October 29). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry.
  • MDPI. (2022, April 22). Antitumor Activity and Physicochemical Properties of New Thiosemicarbazide Derivative and Its Co(II), Ni(II), Cu(II), Zn(II) and Cd(II) Complexes.
  • Understanding the Properties and Applications of Semicarbazide Hydrochloride (CAS 563-41-7). (n.d.).

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Exploratory

Hydrazinecarboxylic acid and its role in prebiotic chemistry

The following technical guide details the role of Hydrazinecarboxylic Acid (HCA) in prebiotic chemistry and its translational applications in modern synthesis. From Volatile Precursors to Heterocyclic Scaffolds Executive...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the role of Hydrazinecarboxylic Acid (HCA) in prebiotic chemistry and its translational applications in modern synthesis.

From Volatile Precursors to Heterocyclic Scaffolds

Executive Summary

Hydrazinecarboxylic acid (HCA), often referred to as carbazic acid (


), represents a transient but critical intermediate in the chemical evolution of life. While thermodynamically unstable in its free acid form, its conjugate salts (hydrazinium carbazates) serve as a robust "carbon trap," effectively fixing atmospheric 

into aqueous hydrazine solutions.

This guide analyzes the mechanistic role of HCA as a gateway molecule that bridges simple prebiotic gases (


) with complex heterocyclic chemistry (urazoles, bis-urazoles). Furthermore, we explore how these prebiotic principles are currently reapplied in drug discovery for the synthesis of nitrogen-dense pharmacophores.

Chemical Fundamentals: The HCA Equilibrium

Structure and Thermodynamics

HCA is a zwitterionic species in solution, existing in a delicate equilibrium with its dissociation products. Unlike stable carboxylic acids, HCA is prone to rapid decarboxylation unless stabilized by a counter-ion or trapped in a nucleophilic attack.

  • Molecular Formula:

    
    [1]
    
  • CAS: 471-31-8

  • Key Equilibrium:

    
    
    

In a prebiotic context (high


, aqueous environment), the equilibrium strongly favors the formation of the hydrazinium carbazate salt  (

). This salt is a white, crystalline solid stable at room temperature, acting as a reservoir for both hydrazine and activated carbon.
The Stability Paradox

The "free" acid cannot be isolated under standard conditions. Attempts to protonate the carbazate salt result in immediate decomposition:



Expert Insight: In experimental prebiotic simulations, we do not synthesize "HCA" directly. Instead, we synthesize the hydrazinium carbazate by bubbling dry


 through hydrazine hydrate. This distinction is critical for reproducibility; the salt is the working reagent, not the acid.

Prebiotic Pathways: The Urazole Trap

The significance of HCA lies in its conversion to urazole (1,2,4-triazolidine-3,5-dione). Urazole is isosteric with uracil and reacts spontaneously with ribose to form nucleoside analogues, a property uracil itself lacks under prebiotic conditions.[2]

Mechanism of Cyclization

The conversion of the linear carbazate to the cyclic urazole requires a condensation partner, typically urea or biuret (which are also prebiotically abundant).

  • Formation of HCA (Salt): Hydrazine captures

    
    .
    
  • Condensation: HCA reacts with Urea (or self-condenses via Biuret).

  • Cyclization: Thermal driving forces (simulating hydrothermal vents or drying pools) close the ring, releasing

    
    .
    
Visualization: The Pathway to Complexity

The following diagram illustrates the flow from simple gases to potential RNA precursors.

PrebioticPathway CO2 CO2 + N2H4 Salt Hydrazinium Carbazate (HCA Salt) CO2->Salt Carbon Capture (Exothermic) Intermediate Linear Ureido-Derivative Salt->Intermediate + Biuret/Heat (- H2O) Biuret Biuret / Urea Urazole Urazole (Heterocycle) Intermediate->Urazole Cyclization (- NH3) Ribosides Urazole Ribosides (RNA Analogues) Urazole->Ribosides + Ribose (Spontaneous)

Figure 1: The "Urazole Trap" pathway. Hydrazine fixes CO2 into HCA, which then cyclizes with urea/biuret to form the stable heterocycle urazole, a precursor to pseudo-RNA bases.

Experimental Protocols

This section outlines a self-validating protocol for synthesizing Urazole starting from the HCA intermediate (Hydrazinium Carbazate).

Protocol A: Synthesis of Hydrazinium Carbazate (The HCA Source)
  • Objective: Isolate the stable salt form of HCA.

  • Reagents: Hydrazine Hydrate (80%), Dry Ice (

    
    ).
    
  • Safety: Hydrazine is highly toxic and carcinogenic. Work in a fume hood with full PPE.

Step-by-Step:

  • Place 50 mL of Hydrazine Hydrate in a round-bottom flask cooled to 0°C (ice bath).

  • Add crushed Dry Ice slowly to the solution. The reaction is exothermic; control addition to maintain temp <10°C.

  • Observation: A white precipitate will begin to form immediately. This is hydrazinium carbazate (

    
    ).
    
  • Filter the solid under vacuum and wash with cold ethanol to remove excess hydrazine.

  • Validation: Dissolve a small sample in

    
    . 
    
    
    
    NMR should show a distinct carbamate peak at
    
    
    ppm.
Protocol B: Thermal Conversion to Urazole
  • Objective: Mimic prebiotic drying/heating cycles to force cyclization.

  • Reagents: Hydrazinium Carbazate (from Protocol A), Urea (1:1 molar ratio).

Step-by-Step:

  • Mix Hydrazinium Carbazate (10g) and Urea (5g) intimately in a mortar.

  • Transfer to a thick-walled glass tube (or autoclave).

  • Heat: Heat to 110°C for 4 hours. The mixture will melt and evolve ammonia gas (

    
    ).
    
    • Note: The evolution of ammonia is the chemical driver for the ring closure.

  • Workup: Cool the melt. Recrystallize the resulting solid from boiling water.

  • Validation:

    • Melting Point: Pure urazole melts at 244°C.

    • UV-Vis: Urazole is transparent in UV (unlike uracil), a key prebiotic survival trait in the absence of an ozone layer.[2]

Quantitative Data: Stability & Yields

The following table summarizes the stability profiles of HCA derivatives, crucial for determining reaction viability.

CompoundStateStability (

)
Prebiotic Half-LifeKey Reactivity
Free HCA Solute< 0°C (Transient)SecondsDecarboxylates to

Hydrazinium Carbazate Solid Salt~80°CYears (Dry)Nucleophilic attack, Dehydration
Urazole Solid Heterocycle> 250°CEonsRibosylation, H-Bonding

Applications in Drug Discovery

While HCA is a prebiotic relic, its chemistry is highly relevant to modern Medicinal Chemistry, particularly in Fragment-Based Drug Design (FBDD) .

The Aza-Peptide Link

HCA derivatives are structural isosteres of amino acids (specifically


-amino acids where the 

-carbon is replaced by nitrogen). These "Aza-peptides" resist enzymatic degradation.
  • Application: Using HCA esters (carbazates) to synthesize aza-peptide inhibitors for proteases.

Heterocyclic Library Generation

The "Prebiotic" reaction of Hydrazine + Carbonyls + Isocyanides (or CO2) is effectively a multicomponent reaction (MCR) used to generate pyrazoles and triazoles.

DrugDev cluster_0 Modern Applications HCA_Deriv HCA Esters (Carbazates) AzaPep Aza-Peptides (Protease Inhibitors) HCA_Deriv->AzaPep Peptide Coupling Agro Bifenazate (Acaricides) HCA_Deriv->Agro Esterification Click Triazoles (Bio-orthogonal Chem) HCA_Deriv->Click Cyclization

Figure 2: Translating prebiotic HCA chemistry into modern chemical space. Carbazates serve as precursors for stable peptide mimics and agrochemicals.

References

  • Kolb, V. M., Dworkin, J. P., & Miller, S. L. (1994). Alternative bases in the RNA world: The prebiotic synthesis of urazole and its ribosides.[2] Journal of Molecular Evolution, 38(6), 549–557.

  • Robertson, M. P., & Miller, S. L. (1995).[3][4] An efficient prebiotic synthesis of cytosine and uracil.[4] Nature, 375, 772–774.[4]

  • Gomes, J., et al. (2023). The protometabolic nature of prebiotic chemistry. Chemical Society Reviews, 52, 7478-7533.

  • PubChem Compound Summary. (2024). Hydrazinecarboxylic acid (CID 160470).[1] National Center for Biotechnology Information.

  • Schmidt, E. W. (2001). Hydrazine and its Derivatives: Preparation, Properties, Applications. John Wiley & Sons. (Standard Reference Text for Hydrazine Chemistry).

Sources

Foundational

An In-Depth Technical Guide to the Safe Handling of Hydrazinecarboxylic Acid in the Laboratory

Foreword: Understanding the Compound, Understanding the Risk Hydrazinecarboxylic acid (also known as carbazic acid) is a valuable bifunctional molecule, serving as a key intermediate in the synthesis of pharmaceuticals,...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Understanding the Compound, Understanding the Risk

Hydrazinecarboxylic acid (also known as carbazic acid) is a valuable bifunctional molecule, serving as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialized chemical products.[1] Its utility stems from the reactivity of its two functional groups: the nucleophilic hydrazine moiety and the carboxylic acid. However, this same reactivity, inherent to all hydrazine derivatives, necessitates a rigorous and informed approach to its handling. This guide is designed for researchers, scientists, and drug development professionals, providing a framework for managing the risks associated with Hydrazinecarboxylic acid, moving beyond mere procedural steps to explain the causality and scientific principles behind each safety recommendation.

The core principle of this document is that safety is not a checklist, but a self-validating system of controls. Every procedure is grounded in an understanding of the compound's chemical properties and toxicological profile, ensuring that safety measures are both robust and intelligently applied.

Hazard Identification and Risk Assessment: The "Why" Behind the Precautions

Hydrazinecarboxylic acid, like its parent compound hydrazine, is classified as a hazardous material.[2] The risks are multifaceted and must be understood before any laboratory work commences.

2.1. Toxicological Profile Hydrazine and its derivatives are acutely toxic through inhalation, ingestion, and dermal absorption.[3][4]

  • Systemic Effects: Exposure can damage the liver, kidneys, and central nervous system.[4][5][6] Symptoms of acute exposure may include irritation of the eyes, nose, and throat, dizziness, headache, nausea, seizures, and in severe cases, coma.[4]

  • Corrosivity: The liquid is corrosive and can cause severe chemical burns to the skin and eyes upon contact.[3][4][7]

  • Carcinogenicity: Hydrazine is classified by the EPA as a Group B2, probable human carcinogen.[4] While specific long-term data for Hydrazinecarboxylic acid may be limited, it is prudent to handle it with the same precautions as a suspected carcinogen.[7]

  • Mechanism of Toxicity: Hydrazines can induce a functional deficiency of pyridoxine (Vitamin B6), which is a critical cofactor for the synthesis of the neurotransmitter GABA. Depletion of GABA can lead to an excess of glutamate, resulting in refractory seizures.[6]

2.2. Physicochemical Hazards The chemical nature of Hydrazinecarboxylic acid presents significant physical hazards.

  • Thermal Instability: Hydrazine derivatives can be thermally unstable and may decompose exothermically, particularly at elevated temperatures.[8][9] This decomposition can produce toxic and flammable gases, such as ammonia and nitrogen oxides.[8][9][10]

  • Reactivity and Incompatibility: As a strong reducing agent and a base, it reacts vigorously with oxidizing agents (e.g., peroxides, nitrates, halogens), strong acids, and certain metal oxides.[8][11] Such contact can lead to rapid gas formation, ignition, or explosion.[11] It is crucial to avoid contact with materials like iron rust, copper, and molybdenum, which can catalyze decomposition.[2]

Summary of Key Hazard Data
Hazard TypeDescriptionPrimary Sources of Information
Acute Toxicity Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.[12][13]Safety Data Sheets (SDS), NIOSH Pocket Guide[14]
Organ Toxicity May cause damage to the liver, kidneys, and central nervous system.[4][5]Toxicological Profiles (e.g., ATSDR, EPA)[4][5]
Carcinogenicity Handled as a potential carcinogen based on data for hydrazine.[7][15]IARC Monographs, EPA Classifications[4]
Reactivity Strong reducing agent. Incompatible with strong oxidizing agents, acids, and some metals.[8][9][11]Chemical Reactivity Datasheets, Published Literature
Thermal Stability Potential for exothermic decomposition upon heating.[8]Differential Scanning Calorimetry (DSC) data, SDS

The Hierarchy of Controls: A Systematic Approach to Mitigation

Effective laboratory safety relies on a multi-layered defense system known as the hierarchy of controls. This framework prioritizes the most effective and reliable control measures.

HierarchyOfControls cluster_controls Hierarchy of Controls for Hydrazinecarboxylic Acid cluster_examples Practical Application Elimination Elimination/Substitution (Use a less hazardous alternative) Engineering Engineering Controls (Isolate people from the hazard) Elimination->Engineering Most Effective ex_elim e.g., Use a less toxic derivatizing agent if possible. Elimination->ex_elim Administrative Administrative Controls (Change the way people work) Engineering->Administrative ex_eng e.g., Certified chemical fume hood, glove box, closed system synthesis. Engineering->ex_eng PPE Personal Protective Equipment (PPE) (Protect the worker with personal equipment) Administrative->PPE Least Effective ex_admin e.g., Standard Operating Procedures (SOPs), Designated work areas, mandatory training. Administrative->ex_admin ex_ppe e.g., Chemical resistant gloves, splash goggles, face shield, flame-resistant lab coat. PPE->ex_ppe

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

3.1. Elimination and Substitution While this guide focuses on handling Hydrazinecarboxylic acid, the first step in any risk assessment is to question if its use is essential. Can a less hazardous reagent achieve the same synthetic outcome? For instance, using aqueous hydrazine hydrate solutions is generally safer than anhydrous hydrazine due to reduced flammability and toxicity risks.[3]

3.2. Engineering Controls These controls are designed to physically isolate the researcher from the chemical hazard. They are the most critical component of safe handling.

  • Primary Containment: All handling of Hydrazinecarboxylic acid, including weighing, transfers, and reaction setup, must be conducted within a certified chemical fume hood with adequate face velocity.[3][9] For particularly hazardous or large-scale operations, a glove box providing an inert atmosphere is recommended.[16]

  • Ventilation: Use adequate general and local exhaust ventilation to keep airborne concentrations as low as reasonably achievable.[8][13] The odor of hydrazine is detectable at 3-5 ppm, which is already well above the recommended exposure limits, making sensory detection an unreliable safety measure.[11]

  • Closed Systems: Whenever possible, design experiments as closed systems to minimize the release of vapors or aerosols.[2] This is particularly important for reactions run at elevated temperatures.[17]

3.3. Administrative Controls These are work policies and procedures that reduce or prevent exposure.

  • Designated Areas: All work with Hydrazinecarboxylic acid must be restricted to a designated and clearly marked area within the laboratory.[3]

  • Standard Operating Procedures (SOPs): A detailed, written SOP is mandatory for any procedure involving this compound. The SOP must cover all aspects from acquisition and storage to use and disposal. All personnel must be trained on the SOP before commencing work.

  • Training: Personnel must receive documented training on the specific hazards of Hydrazinecarboxylic acid, the contents of the Safety Data Sheet (SDS), the use of engineering controls and PPE, and emergency procedures.[7]

  • Work Practices: Do not work alone when handling highly hazardous materials. Wash hands and arms thoroughly after handling.[12][16] Prohibit eating, drinking, and smoking in the laboratory.[12]

3.4. Personal Protective Equipment (PPE) PPE is the last line of defense and must be used in conjunction with, not as a substitute for, engineering and administrative controls.

  • Hand Protection: Wear appropriate chemical-resistant gloves. Butyl rubber, neoprene, or nitrile gloves are often recommended for hydrazine compounds.[11][16] Always consult the glove manufacturer's compatibility chart and inspect gloves for damage before each use. Double-gloving is a recommended practice.

  • Eye and Face Protection: Chemical splash goggles are mandatory.[16] When there is a significant risk of splashing or rapid reaction, a face shield must be worn in addition to goggles.[11][16]

  • Body Protection: Wear a flame-resistant laboratory coat, long pants, and fully enclosed, chemical-resistant footwear.[16] An apron or chemical-resistant suit may be required for larger-scale work or during spill cleanup.[11]

  • Respiratory Protection: Respiratory protection is typically not required if work is conducted within a properly functioning fume hood.[9] If engineering controls are insufficient to maintain exposure below occupational limits, a NIOSH-approved respirator with appropriate cartridges (or a supplied-air respirator) is necessary.[2] Cartridge respirators are not suitable for emergency situations.[2]

Standard Operating Procedures (SOPs): From Bench to Waste

The following protocols provide a framework for developing lab-specific SOPs. The core principle is to minimize exposure and prevent uncontrolled reactions at every step.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Active Handling Phase (In Fume Hood) cluster_cleanup Post-Handling Phase SOP_Review Review SOP & SDS Area_Prep Prepare Designated Area (Verify fume hood, clear clutter) SOP_Review->Area_Prep PPE_Don Don Full PPE Area_Prep->PPE_Don Weighing Weighing (Use secondary containment) PPE_Don->Weighing Transfer Solution Prep & Transfer (Use cannulation or syringe) Weighing->Transfer Reaction Reaction Setup (Closed system, temperature control) Transfer->Reaction Workup Work-up & Quenching (Controlled addition of quenching agent) Reaction->Workup Decon Decontaminate Glassware & Surfaces Workup->Decon Waste Segregate & Label Hazardous Waste Decon->Waste PPE_Doff Doff & Dispose of PPE Waste->PPE_Doff Wash Wash Hands Thoroughly PPE_Doff->Wash

Caption: A systematic workflow for handling Hydrazinecarboxylic acid from preparation to cleanup.

4.1. Storage

  • Store in a cool, dry, well-ventilated area away from direct sunlight and heat sources.[8][12][13]

  • Ensure the container is tightly closed at all times.[12][16] Storage under an inert atmosphere (e.g., nitrogen) is recommended to prevent air oxidation.[2][16]

  • Store separately from incompatible materials, especially strong oxidizing agents, acids, and metallic oxides.[8][11]

  • Use robust secondary containment (e.g., a tray or tub) for all stored containers.[16]

4.2. Weighing and Solution Preparation

  • Preparation: Perform all operations inside a chemical fume hood. Place a plastic-backed absorbent liner on the work surface.

  • Weighing: If a solid, weigh the material in a tared, sealed container. If weighing directly onto paper, place the weigh paper inside a secondary container (like a beaker) to contain any spills.

  • Dissolution: Add solvent to the solid slowly and carefully to avoid splashing. Use a closed or capped vessel for dissolution.

4.3. Reaction and Work-up

  • Temperature Control: Many reactions involving hydrazines are exothermic. Use an ice bath or other cooling method to control the reaction temperature, especially during reagent addition.

  • Quenching: Unreacted hydrazine derivatives must be safely quenched. This is often done by carefully adding a dilute oxidizing solution, such as sodium hypochlorite (bleach) or hydrogen peroxide, to a dilute solution of the waste.[2] CAUTION: This quenching reaction can be vigorous. It must be performed slowly, with cooling, and in a fume hood.

  • Atmosphere: For sensitive reactions, maintaining an inert atmosphere (nitrogen or argon) can prevent unwanted side reactions with atmospheric oxygen and moisture.[2]

4.4. Waste Disposal

  • Classification: All waste containing Hydrazinecarboxylic acid or its derivatives is considered hazardous waste.[3]

  • Segregation: Do not mix hydrazine waste with incompatible waste streams (e.g., strong acids, oxidizers).

  • Labeling: Label all waste containers clearly with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Toxic," "Corrosive").[16]

  • Collection: Collect aqueous waste in a dedicated, sealed, and properly vented container. Collect contaminated solids (gloves, liners, etc.) in a separate, sealed plastic bag or container.[16]

  • Disposal: Dispose of all waste through your institution's Environmental Health & Safety (EH&S) office.[12] Do not pour any amount down the drain.[16]

Emergency Procedures: Planning for the Unexpected

Rapid and correct response to an emergency is critical to minimizing harm.

SpillResponse cluster_assessment Immediate Assessment cluster_actions Response Actions Start Spill Occurs Check_Exposure Personnel Exposed? Start->Check_Exposure Check_Size Minor or Major Spill? Check_Exposure->Check_Size No First_Aid Provide First Aid (Flush skin/eyes for 15+ min) Check_Exposure->First_Aid Yes Evacuate Alert Others & Evacuate Area Check_Size->Evacuate Major (Outside fume hood) Cleanup Cleanup Spill (If trained & safe to do so) Check_Size->Cleanup Minor (Inside fume hood) Secure Secure Area, Prevent Entry Evacuate->Secure Call_911 Call 911 / Emergency Response First_Aid->Call_911 Secure->Call_911

Caption: A decision tree for responding to a Hydrazinecarboxylic acid spill.

5.1. Chemical Spills

  • Minor Spill (inside a fume hood): If you are trained and it is safe to do so, contain the spill. Absorb the liquid with an inert, non-combustible absorbent material like sand or vermiculite (DO NOT use combustible materials like paper towels or sawdust).[7][8] Collect the material into a sealed container for hazardous waste disposal.[16] Decontaminate the area.

  • Major Spill (outside a fume hood or large volume): Evacuate the area immediately.[3][16] Alert others and your supervisor. Call emergency services (911) and your institution's EH&S department.[3] Prevent entry to the area.

5.2. Personnel Exposure

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-30 minutes, holding the eyelids open.[7][11][12] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention.[7]

  • Skin Contact: Immediately remove all contaminated clothing.[7] Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[3][12] Seek immediate medical attention.[7]

  • Inhalation: Move the affected person to fresh air.[3][12] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3][7] Note that pulmonary edema can have a delayed onset.[6][7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[3][12] Seek immediate medical attention.[12]

5.3. Fire

  • Hydrazinecarboxylic acid and its vapors may be flammable.[7]

  • If a fire occurs, evacuate the area and activate the fire alarm.

  • Use dry chemical, CO2, water spray, or alcohol-resistant foam as extinguishing agents.[7]

  • Containers may explode in a fire; use water spray to keep them cool if it is safe to do so.[7]

References

  • Material Safety Data Sheet - HYDRAZINE HYDR
  • SAFETY DATA SHEET - Methyl hydrazinocarboxyl
  • Material Safety Data Sheet - Hydrazine dihydrochloride, 99%. Cole-Parmer.
  • Hydrazine - Risk Management and Safety. University of Notre Dame.
  • Hydrazines | ToxFAQs™.
  • hydrazinecarboxylic acid (cas 471-31-8) SDS/MSDS download. Guidechem.
  • Performance Chemicals Hydrazine. Arxada.
  • CAS 471-31-8: Hydrazinecarboxylic acid. CymitQuimica.
  • Safety and Handling of Hydrazine.
  • Carbazic acid Safety D
  • Standard Operating Procedure: Hydrazine. UC Santa Barbara Environmental Health & Safety.
  • Hydrazine - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • Casavant, M. J., & Storrow, A. B. (2023). Hydrazine Toxicology. In StatPearls. StatPearls Publishing.
  • Hydrazinecarboxylic Acid | CAS 471-31-8. Benchchem.
  • Hydrazine. United States Environmental Protection Agency (EPA).
  • Hydrazine. NIOSH Pocket Guide to Chemical Hazards, CDC.
  • In-Situ Analysis of Hydrazine Decomposition Products. NASA Technical Reports Server.
  • HYDRAZINE.
  • NIOSH Pocket Guide To Chemical Hazards. Enviro Safetech.

Sources

Exploratory

A Technical Guide to Hydrazinecarboxylic Acid: From Natural Scarcity to Synthetic Analogue Proliferation in Drug Discovery

Executive Summary Hydrazinecarboxylic acid, also known as carbazic acid, represents a fascinating nexus of chemical reactivity and biological potential.[1] While its direct presence in nature is exceptionally rare, the c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Hydrazinecarboxylic acid, also known as carbazic acid, represents a fascinating nexus of chemical reactivity and biological potential.[1] While its direct presence in nature is exceptionally rare, the core hydrazine scaffold to which it belongs appears in select natural products and serves as a crucial intermediate in biological processes like nitrogen fixation.[2][3] The true significance of this molecule for researchers, scientists, and drug development professionals lies not in its natural abundance, but in its role as a versatile synthetic building block.[4] Its bifunctional nature, possessing both a nucleophilic hydrazine moiety and a carboxylic acid group, allows for the construction of a vast and diverse library of analogues, primarily hydrazides and hydrazones. These derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to the development of cornerstone therapeutics in areas such as infectious disease, oncology, and cardiovascular medicine.[5][6] This guide provides an in-depth exploration of the hydrazinecarboxylic acid core, its limited natural context, and the expansive, synthetically-driven world of its bioactive analogues that continues to be a fertile ground for innovation.

Section 1: The Core Moiety - Hydrazinecarboxylic Acid (Carbazic Acid)

Hydrazinecarboxylic acid (H₂N-NH-COOH) is the simplest α-amino acid analogue where the α-carbon is replaced by a nitrogen atom.[7] This substitution fundamentally alters the molecule's properties, creating a unique and highly reactive scaffold for chemical synthesis.

Physicochemical Properties and Reactivity

As a colorless to pale yellow solid or liquid, hydrazinecarboxylic acid's reactivity is dominated by the hydrazine moiety.[1] The terminal nitrogen atom acts as a potent nucleophile, readily participating in condensation reactions with electrophiles such as aldehydes, ketones, and acyl chlorides.[1][8] The carboxylic acid group, while less reactive, provides a handle for forming esters, amides, or salts, further expanding its synthetic utility.[4] This bifunctionality is the cornerstone of its value in constructing more complex molecules.[4]

Caption: Structure and key reactive sites of hydrazinecarboxylic acid.

Role as a Synthetic Precursor

The primary application of hydrazinecarboxylic acid and its simple esters (e.g., methyl carbazate, tert-butyl carbazate) is as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1][4][9] It is a foundational component for building heterocyclic rings like pyrazoles and pyridazines, which are common motifs in bioactive compounds.[10] The acaricide Bifenazate, for instance, is an isopropyl ester of a substituted hydrazinecarboxylic acid, highlighting its direct integration into commercially significant products.[4]

Section 2: The Hydrazine Scaffold in Nature

Compounds featuring a direct nitrogen-nitrogen (N-N) bond are notably scarce in the vast repository of natural products.[3] Their discovery in plants, microorganisms, and marine organisms is often a noteworthy event, pointing to unique biosynthetic capabilities.[3]

Documented Natural Sources

The occurrence of hydrazine itself is exceptionally limited. It has been reported in the tobacco plant (Nicotiana tabacum) and its smoke.[2] Additionally, certain hydrazine derivatives have been identified in edible mushrooms, which is of toxicological interest.[5] While not hydrazinecarboxylic acid itself, these findings confirm that biological systems, albeit rarely, possess the machinery to construct the N-N linkage.

The Enigma of N-N Bond Biosynthesis

The enzymatic processes responsible for forming the hydrazine moiety's N-N bond are not yet fully elucidated.[3] Current hypotheses, based on the study of the few known biosynthetic gene clusters, point towards activating steps involving N-hydroxylation of amino precursors followed by a subsequent N-nitrosation or a related oxidative coupling mechanism.[3] This remains a challenging and active area of biochemical research, as understanding these pathways could unlock novel biocatalytic tools for nitrogen chemistry.

G start Amino Acid Precursor (e.g., Ornithine) step1 N-Hydroxylation start->step1 Enzyme A intermediate1 N-Hydroxyamino Intermediate step1->intermediate1 step2 N-Nitrosation or Oxidative Coupling intermediate1->step2 Enzyme B product N-N Bond Formation (Hydrazine Scaffold) step2->product caption Postulated Biosynthetic Pathway for N-N Bond Formation.

Caption: Postulated biosynthetic pathway for N-N bond formation.

Section 3: Synthetic Analogues - A Universe of Bioactivity

The true power of the hydrazinecarboxylic acid scaffold is realized through synthetic chemistry. By leveraging its reactive handles, chemists have developed immense libraries of hydrazide and hydrazone derivatives, which have proven to be rich sources of pharmacologically active agents.[6]

Hydrazides and Hydrazones: The Workhorse Analogues

Hydrazides (R-CO-NHNH₂) and hydrazones (R-CO-NHN=CR'R'') are the most explored classes of hydrazinecarboxylic acid analogues.[6][8] They are readily synthesized and possess a structural motif that is adept at forming hydrogen bonds, a critical interaction for binding to biological targets like enzymes and receptors.[11]

The conventional synthesis of hydrazides involves the reaction of a carboxylic acid ester with hydrazine hydrate, often under reflux in an alcohol solvent.[8] More recently, continuous flow methodologies have been developed to improve safety, efficiency, and scalability, allowing for the production of acid hydrazides from carboxylic acids in minutes rather than hours.[12] Hydrazones are then typically formed through a simple condensation reaction between the synthesized hydrazide and an appropriate aldehyde or ketone.[13]

Method Precursor Key Reagents Typical Conditions Advantages Reference
Classical Hydrazinolysis Carboxylic EsterHydrazine Hydrate (N₂H₄·H₂O)Reflux in Ethanol/MethanolSimple, widely applicable[8]
Acyl Chloride Route Acyl ChlorideHydrazine HydrateOften at low temperatureHigh reactivity for hindered substrates[8]
Direct Carboxylic Acid Activation Carboxylic AcidCoupling agents (e.g., EDC, DCC)Room TemperatureAvoids ester formation step[12]
Continuous Flow Synthesis Carboxylic AcidAcidic Methanol, Hydrazine HydrateElevated temp. & pressure, short residence timeScalable, rapid, improved safety[12]

This protocol provides a representative, self-validating system for the two-step synthesis of a bioactive analogue.

Step 1: Synthesis of Benzoic Hydrazide

  • Setup: To a 100 mL round-bottom flask equipped with a reflux condenser, add methyl benzoate (1.36 g, 10 mmol) and absolute ethanol (20 mL).

  • Reagent Addition: While stirring, add hydrazine hydrate (1.0 mL, ~20 mmol) dropwise to the solution. Causality: A twofold excess of hydrazine drives the reaction to completion.

  • Reaction: Heat the mixture to reflux and maintain for 4 hours. The progress can be monitored by Thin Layer Chromatography (TLC). Validation: The disappearance of the methyl benzoate spot and the appearance of a new, more polar spot indicates successful hydrazide formation.

  • Workup: Cool the reaction mixture to room temperature and then place in an ice bath for 30 minutes to precipitate the product.

  • Isolation: Collect the white crystalline solid by vacuum filtration, wash with cold ethanol (2 x 10 mL), and dry under vacuum. The expected yield is typically >85%.

Step 2: Synthesis of N'-(4-chlorobenzylidene)benzohydrazide

  • Setup: In a 50 mL flask, dissolve the benzoic hydrazide (1.36 g, 10 mmol) from Step 1 in ethanol (15 mL), heating gently if necessary.

  • Reagent Addition: To this solution, add 4-chlorobenzaldehyde (1.41 g, 10 mmol) followed by 2-3 drops of glacial acetic acid. Causality: The acid acts as a catalyst to activate the carbonyl group of the aldehyde for nucleophilic attack by the hydrazide.

  • Reaction: Stir the mixture at room temperature for 2 hours. A precipitate will typically form. Validation: Formation of a precipitate is a strong indicator of the less soluble hydrazone product formation.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold ethanol to remove any unreacted starting materials, and dry.

G cluster_step1 Step 1: Hydrazide Synthesis cluster_step2 Step 2: Hydrazone Formation ester Carboxylic Ester (R-COOR') reflux Reflux in EtOH ester->reflux hydrazine Hydrazine Hydrate hydrazine->reflux hydrazide Acid Hydrazide (R-CONHNH₂) reflux->hydrazide condensation Condensation hydrazide->condensation Product from Step 1 aldehyde Aldehyde/Ketone (R'-CHO) aldehyde->condensation catalyst Acid Catalyst catalyst->condensation hydrazone Hydrazide-Hydrazone (R-CONH-N=CHR') condensation->hydrazone

Caption: Experimental workflow for hydrazide-hydrazone synthesis.

Pharmacological Landscape

The structural diversity achievable with hydrazide-hydrazone synthesis has led to the discovery of compounds with a wide array of biological activities.

Pharmacological Activity Description Example Moieties References
Antimicrobial/Antifungal Inhibition of bacterial or fungal growth, often by disrupting cell wall synthesis or essential metabolic enzymes.Isonicotinoyl, Furan-based, Thiazole-based[6][14]
Anticancer Induction of apoptosis, cell cycle arrest, or inhibition of angiogenesis in tumor cells.Phenazine, Quinoline, Indole-based[8][11]
Anticonvulsant Modulation of ion channels (e.g., sodium, calcium) or neurotransmitter activity in the central nervous system.Phenyl, Substituted-aryl rings[6]
Anti-inflammatory Inhibition of inflammatory mediators like cyclooxygenase (COX) enzymes or cytokines.Various substituted aromatic rings[6][15]
Antitubercular Specifically inhibits the growth of Mycobacterium tuberculosis, famously by inhibiting mycolic acid synthesis.Isonicotinic acid hydrazide (Isoniazid)[5][6]

Section 4: Case Studies in Drug and Agrochemical Development

The translation of fundamental hydrazine chemistry into impactful commercial products is best illustrated by examining key approved molecules.

  • Isoniazid: As a simple hydrazide of isonicotinic acid, Isoniazid has been a first-line treatment for tuberculosis for decades.[5] Its activation within the mycobacterium leads to the inhibition of InhA, an enzyme critical for the synthesis of the bacterial cell wall.[15]

  • Hydralazine: This drug, used to treat hypertension, is a phthalazine ring substituted with a hydrazinyl group. It functions as a potent arterial vasodilator, though its precise mechanism is complex and still debated.[5]

  • Bifenazate: This compound is a clear example of a hydrazinecarboxylic acid derivative used in agriculture. It acts as a potent acaricide (miticide) by inhibiting mitochondrial complex III, disrupting cellular energy metabolism in target pests.[4]

G core Hydrazine Scaffold (-NH-NH-) isoniazid Isoniazid (Antitubercular) core->isoniazid Forms Hydrazide hydralazine Hydralazine (Antihypertensive) core->hydralazine Forms Hydrazinyl bifenazate Bifenazate (Agrochemical) core->bifenazate Forms Carbazate

Caption: Relationship of key drugs to the core hydrazine scaffold.

Section 5: Future Directions and Conclusion

The study of hydrazinecarboxylic acid and its analogues continues to evolve. Future research will likely focus on several key areas:

  • Elucidating Biosynthesis: Advances in genomics and metabolomics may finally uncover the complete enzymatic pathways for N-N bond formation in nature, offering new biocatalytic strategies.

  • Combinatorial Chemistry: The application of high-throughput synthesis and screening methods to hydrazide/hydrazone libraries will accelerate the discovery of new lead compounds with novel bioactivities.

  • Mechanism of Action Studies: For many bioactive hydrazones, the precise molecular target remains unknown. Deeper mechanistic studies are required to optimize lead compounds and understand potential toxicities.

References

  • Encyclopedia.pub. (2020). Activity of Natural Carboxylic Acids. [Link]

  • INCHEM. (1987). Hydrazine (EHC 68). [Link]

  • Kalyanaraman, B. (n.d.). BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY. [Link]

  • MDPI. (2021). Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety. [Link]

  • Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). [Link]

  • MDPI. (2023). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. [Link]

  • PubMed. (2014). Natural hydrazine-containing compounds: Biosynthesis, isolation, biological activities and synthesis. [Link]

  • PubChem - NIH. Hydrazinecarboxylic acid | CH4N2O2 | CID 160470. [Link]

  • PubChem - NIH. Hydrazine;hydrazinecarboxylic acid | CH8N4O2 | CID 13077304. [Link]

  • PubMed Central - NIH. (2006). Biological Activities of Hydrazone Derivatives. [Link]

  • Omics Online. (2017). Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review. [Link]

  • Wikipedia. Hydrazine. [Link]

  • MDPI. (2021). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. [Link]

  • Hygeia. (2017). A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. [Link]

  • MDPI. (2018). Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives. [Link]

  • Material Science Research India. (2017). Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives. [Link]

  • OSTI.gov. (2018). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. [Link]

  • PubMed. (2021). Natural inspired piperine-based sulfonamides and carboxylic acids as carbonic anhydrase inhibitors: Design, synthesis and biological evaluation. [Link]

  • Organic Chemistry Portal. Hydrazine synthesis by N-N coupling. [Link]

  • Fisher Scientific. Hydrazinecarboxylic acids and derivatives. [Link]

Sources

Foundational

fundamental reaction mechanisms involving Hydrazinecarboxylic acid

Title: The Transient Synthon: Mastering Hydrazinecarboxylic Acid Mechanisms in Drug Discovery Executive Summary: Hydrazinecarboxylic acid (HCA), also known as carbazic acid, represents a fundamental paradox in synthetic...

Author: BenchChem Technical Support Team. Date: February 2026

Title: The Transient Synthon: Mastering Hydrazinecarboxylic Acid Mechanisms in Drug Discovery

Executive Summary: Hydrazinecarboxylic acid (HCA), also known as carbazic acid, represents a fundamental paradox in synthetic organic chemistry: it is chemically unstable in its free form yet indispensable as a protected synthon. For drug development professionals, the value of HCA lies not in the acid itself, but in its stable derivatives—carbazates (


)—which serve as critical precursors for 1,3,4-oxadiazoles, 1,2,4-triazoles, and peptide linkers. This guide dissects the mechanistic duality of HCA derivatives, moving beyond basic synthesis to the kinetic and thermodynamic drivers of heterocyclization and decarboxylation.

Section 1: The Paradox of Stability (Fundamental Properties)

The free acid form of HCA (


) is inherently unstable. Unlike standard carboxylic acids, the presence of the 

-amino group destabilizes the carboxyl moiety, driving spontaneous decarboxylation to yield hydrazine and carbon dioxide.

The Stability Hierarchy:

  • Free Acid (

    
    ):  Non-isolable at ambient conditions; exists transiently in equilibrium with hydrazine and 
    
    
    
    .
  • Salts (Carbazates,

    
    ):  Moderately stable; used in situ.
    
  • Esters (Alkyl Carbazates,

    
    ):  Highly stable; the primary reagent class for pharmaceutical synthesis.
    

Why this matters: Attempting to isolate the free acid is a common novice error. Successful protocols utilize in situ generation or stable ester forms (ethyl/methyl carbazate) to mask the unstable acid functionality until the final cyclization step.

Section 2: Nucleophilic & Electrophilic Duality (Core Mechanisms)

HCA derivatives possess a unique bifunctional nature:

  • Nucleophilic Center: The terminal amino group (

    
    ) exhibits the 
    
    
    
    -effect, making it significantly more nucleophilic than a standard primary amine.
  • Electrophilic Center: The carbonyl carbon (in esters) allows for substitution, though it is less reactive than the adjacent nucleophile.

Mechanism A: Heterocycle Formation (The Drug Dev Angle)

The most critical application of HCA in medicinal chemistry is the synthesis of 1,3,4-oxadiazoles and 1,2,4-triazoles—scaffolds found in HIV integrase inhibitors and antimicrobials.

The Pathway:

  • Acylation: Ethyl carbazate reacts with an acid chloride to form a 1,2-diacylhydrazine intermediate.

  • Cyclodehydration: Treatment with a dehydrating agent (

    
     or Burgess reagent) forces ring closure.
    

HeterocycleSynthesis Start Ethyl Carbazate (Nucleophile) Inter 1,2-Diacylhydrazine (Stable Intermediate) Start->Inter Acylation (SN2t) R_COCl Acid Chloride (Electrophile) R_COCl->Inter Cycliz Cyclodehydration (POCl3 / Heat) Inter->Cycliz Prod_Oxa 1,3,4-Oxadiazole (Bioactive Scaffold) Cycliz->Prod_Oxa - H2O Prod_Tri 1,2,4-Triazole (With Primary Amine) Cycliz->Prod_Tri + R-NH2 / - H2O

Figure 1: Divergent synthesis of bioactive heterocycles from Ethyl Carbazate. The pathway splits at the diacylhydrazine intermediate based on the presence of a dehydrating agent (oxadiazole) or an amine source (triazole).

Section 3: The Decarboxylative Pathways

Understanding decarboxylation is vital for two reasons: avoiding it during storage and exploiting it for "safe" hydrazine delivery.

Mechanism: In the presence of acid or heat, the carbamate linkage cleaves. If water is present, the transient carbamic acid forms and immediately collapses.



Safety Note: This reaction generates hydrazine, a potent hepatotoxin and carcinogen. All reactions involving deprotection of HCA derivatives must be vented to a scrubber system.

Section 4: Experimental Protocols

Protocol 1: Synthesis of 1,3,4-Oxadiazole from Ethyl Carbazate

Context: This protocol avoids the use of unstable free hydrazine.

Reagents:

  • Ethyl Carbazate (1.0 eq)

  • Aroyl Chloride (1.0 eq)

  • Triethylamine (1.1 eq)

  • 
     (Excess)
    
  • Dichloromethane (DCM)

Step-by-Step:

  • Acylation (Formation of Precursor):

    • Dissolve Ethyl Carbazate in dry DCM at 0°C.

    • Add Triethylamine slowly (exothermic).

    • Add Aroyl Chloride dropwise over 30 mins.

    • Self-Validation: Monitor TLC (Ethyl Acetate:Hexane 1:1). Disappearance of the highly polar carbazate indicates completion.

    • Isolate the intermediate 1,2-diacylhydrazine via filtration.

  • Cyclization:

    • Suspend the intermediate in

      
       (5 mL/g).
      
    • Reflux at 100°C for 4 hours.

    • Critical Control: Quench carefully onto crushed ice/NaOH.

      
       reacts violently with water.
      
    • Precipitate is the pure 1,3,4-oxadiazole.

Data Summary: Solvent Effects on Yield

SolventTemperature (°C)Yield (%)Note
POCl3 (Neat) 10092Standard method; harsh conditions.
Toluene/Burgess 11078Milder; suitable for acid-sensitive substrates.
H2SO4 0-2565Lower yield; significant side reactions.

Section 5: References

  • PubChem. (n.d.). Hydrazinecarboxylic acid.[1] National Library of Medicine. Retrieved from [Link]

  • Organic Syntheses. (1944). Carbazic acid, ethyl ester.[2] Org. Synth. 24, 58. Retrieved from [Link]

  • Somogyi, L. (2014). Transformation of hydrazine derivatives. International Journal of Organic Chemistry. (General reference for hydrazide mechanisms).

Sources

Protocols & Analytical Methods

Method

protocols for peptide coupling with Hydrazinecarboxylic acid

Application Note: High-Efficiency Peptide Coupling with Hydrazinecarboxylic Acid Derivatives Executive Summary & Technical Scope This guide details the protocols for incorporating Hydrazinecarboxylic acid moieties into p...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Peptide Coupling with Hydrazinecarboxylic Acid Derivatives

Executive Summary & Technical Scope

This guide details the protocols for incorporating Hydrazinecarboxylic acid moieties into peptide backbones. It is critical to establish immediate chemical clarity: Hydrazinecarboxylic acid (


) is unstable in its free acid form.  Consequently, this protocol focuses on the use of its stable, functional equivalents—Carbazates (Hydrazinecarboxylic acid esters) —such as tert-butyl carbazate (Boc-hydrazide) and 9-fluorenylmethyl carbazate (Fmoc-hydrazide).

The coupling of these reagents is the cornerstone of two advanced peptide technologies:

  • Peptide Hydrazide Synthesis: A crucial intermediate for Native Chemical Ligation (NCL) via the azide method, allowing the convergent synthesis of large proteins.

  • Aza-Peptide Synthesis: The introduction of aza-amino acid residues (N-N bond replacing the

    
    -carbon) to induce 
    
    
    
    -turn secondary structures and improve proteolytic stability.

Mechanism of Action & Strategic Reagent Selection

The coupling reaction relies on the nucleophilic attack of the hydrazine moiety (


) onto an activated carboxylic acid. Unlike standard amine coupling, the nucleophilicity of the hydrazine is influenced by the 

-effect, making it generally more reactive than primary amines, yet prone to bis-acylation if not controlled.
Reagent Selection Matrix
ApplicationRecommended ReagentProtecting Group StrategyRationale
Solution Phase Hydrazide Synthesis tert-Butyl Carbazate (Boc-NHNH

)
Boc/Benzyl or Fmoc/tBuAcid-labile protection allows simultaneous global deprotection and hydrazide generation.
Solid Phase Synthesis (SPPS) Fmoc-Hydrazine (Fmoc-NHNH

)
Fmoc/tBuUsed to load Trityl-Cl resins. Allows synthesis of C-terminal hydrazides directly upon cleavage.
Aza-Peptide Assembly Activated Carbazates (e.g., via Phosgene/CDI)VariableRequires activation of the hydrazine to form the urea linkage of the aza-residue.

Experimental Protocols

Protocol A: Solution Phase Synthesis of Protected Peptide Hydrazides

Best for: Short peptides or modifying the C-terminus of a protected fragment.

Reagents:

  • N-Protected Amino Acid/Peptide (

    
     equiv)
    
  • tert-Butyl Carbazate (

    
     equiv)
    
  • Coupling Reagent: EDC

    
    HCl (
    
    
    
    equiv) or HATU (
    
    
    equiv)
  • Additive: HOBt (

    
     equiv) – Essential to suppress racemization and bis-acylation.
    
  • Base: DIPEA (

    
     equiv)
    
  • Solvent: DMF or DCM (Anhydrous)

Step-by-Step Methodology:

  • Activation: Dissolve the N-protected amino acid and HOBt in minimal DMF/DCM at

    
    . Add EDC
    
    
    
    HCl (or HATU) and DIPEA. Stir for 5–10 minutes to form the active ester.
    • Expert Insight: Pre-activation at low temperature is critical. Hydrazines are potent nucleophiles; adding them to an excess of activated acid without temperature control can lead to di-acylation (formation of R-CO-NH-NH-CO-R).

  • Coupling: Add tert-butyl carbazate to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC or LC-MS (Target mass:

    
     Da for Boc group).
    
  • Work-up: Dilute with EtOAc. Wash sequentially with 5% citric acid (removes unreacted hydrazine), saturated NaHCO

    
    , and brine. Dry over Na
    
    
    
    SO
    
    
    .
  • Deprotection (Generation of Hydrazide): Treat the purified intermediate with TFA/DCM (1:1) for 1 hour. This removes the Boc group (and other acid-labile groups), yielding the peptide hydrazide (

    
    ).
    
Protocol B: Solid Phase Synthesis (SPPS) using Fmoc-Hydrazine Resin

Best for: Long peptides requiring C-terminal hydrazide functionality for ligation.

Reagents:

  • 2-Chlorotrityl Chloride (2-CTC) Resin

  • Fmoc-Hydrazine (Fmoc-NHNH

    
    )
    
  • DIPEA, Methanol, DMF, Piperidine

Step-by-Step Methodology:

  • Resin Loading: Swell 2-CTC resin in DCM. Add Fmoc-Hydrazine (

    
     equiv) and DIPEA (
    
    
    
    equiv) in DCM/DMF (1:1). Shake for 2 hours at RT.
    • Why this works: The trityl linker protects the terminal hydrazine nitrogen, while the Fmoc group protects the internal nitrogen.

  • Capping: Add Methanol (

    
     mL/g resin) and DIPEA to cap unreacted trityl sites. Shake for 20 mins.
    
  • Fmoc Deprotection: Treat with 20% Piperidine in DMF (

    
     min).
    
    • Critical Checkpoint: The resin now displays a free secondary amine (

      
      ).
      
  • Elongation: Proceed with standard Fmoc SPPS coupling cycles (HBTU/DIPEA) for the first amino acid and subsequent residues.

    • Note: The first amino acid coupling to the hydrazine resin is slower; use double coupling (

      
       hr).
      
  • Cleavage: Treat resin with mild acid cocktail (1% TFA in DCM) or Reagent B (TFA/Phenol/Water/Triisopropylsilane) depending on side-chain protecting groups.

    • Result: The peptide is cleaved from the trityl linker, releasing the C-terminal Peptide Hydrazide.

Visualization: Peptide Hydrazide Ligation Workflow

The following diagram illustrates the strategic utility of peptide hydrazides in convergent protein synthesis (Native Chemical Ligation).

G Start Protected Peptide-COOH Coupling Coupling with tert-Butyl Carbazate Start->Coupling EDC/HOBt Inter Peptide-NH-NH-Boc Coupling->Inter Deprotect TFA Deprotection Inter->Deprotect Hydrazide Peptide Hydrazide (R-CONH-NH2) Deprotect->Hydrazide Activ NaNO2 / HCl (Activation) Hydrazide->Activ Oxidation Azide Peptide Azide (R-CON3) Activ->Azide Ligation Native Chemical Ligation (with Cys-Peptide) Azide->Ligation Thiol Exchange

Caption: Workflow converting a carboxylic acid to a reactive peptide azide via the hydrazine intermediate, enabling Native Chemical Ligation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Bis-acylation (

)
Excess activated acid; High temperature.Use excess carbazate (

equiv). Add carbazate immediately after activation. Keep reaction at

initially.
Low Loading on Resin Steric hindrance of Trityl linker.Use a 2-Chlorotrityl linker (more reactive). Ensure anhydrous conditions during loading.
Oxidation of Hydrazide Exposure to air/oxidants.Store peptide hydrazides as TFA salts under Argon. Avoid DMSO as a solvent for storage (mild oxidant).
Racemization Base-catalyzed abstraction during coupling.Always use HOBt or Oxyma as an additive. Maintain base (DIPEA) equivalents

relative to acid.

Safety & Handling

  • Toxicity: Hydrazine derivatives (including carbazates) are potential carcinogens and skin sensitizers. All weighing and reactions must be performed in a fume hood .

  • Explosion Hazard: While carbazates are stable, azides (generated downstream) are potentially explosive. Never concentrate azide solutions to dryness.

  • Disposal: Quench unreacted hydrazine/azide waste with dilute sodium hypochlorite (bleach) or specific azide quenching protocols before disposal.

References

  • Zheng, J. S., et al. (2013). "Robust chemical synthesis of protein hydrazides via a shelf-stable Fmoc-hydrazine resin." Nature Protocols, 8(12), 2483-2495. Link

  • Fang, G. M., et al. (2011). "Protein chemical synthesis by ligation of peptide hydrazides."[1][2] Angewandte Chemie International Edition, 50(33), 7645-7649. Link

  • Bodanszky, M. (1984).[3] "Principles of Peptide Synthesis." Springer-Verlag. (Foundational text on hydrazinolysis and carbazate usage).

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557–6602. Link

Sources

Application

Application Note: Hydrazinecarboxylic Acid (Carbazate) Derivatives in Bioconjugation

Executive Summary Hydrazinecarboxylic acid ( ), commonly known as carbazic acid , is unstable in its free form, spontaneously decarboxylating to hydrazine and carbon dioxide. Consequently, in bioconjugation, this chemist...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Hydrazinecarboxylic acid (


), commonly known as carbazic acid , is unstable in its free form, spontaneously decarboxylating to hydrazine and carbon dioxide. Consequently, in bioconjugation, this chemistry is exclusively applied through its stable ester derivatives, known as carbazates  (

).

This guide details the application of carbazates as superior alternatives to simple hydrazines for forming acid-cleavable linkers. Unlike simple alkyl hydrazones, the carbazone linkage formed by carbazates offers a tunable stability profile—sufficiently stable in neutral physiological conditions (pH 7.4) to minimize systemic toxicity, yet rapidly hydrolyzable in the acidic endosomal/lysosomal compartments (pH 4.5–5.5). This physicochemical duality makes carbazate chemistry a cornerstone in the development of next-generation Antibody-Drug Conjugates (ADCs) and site-specific protein modifications.

Part 1: Chemical Basis & Mechanism

The Carbazate Advantage

In bioconjugation, the reaction between a hydrazine nucleophile and a carbonyl electrophile (aldehyde/ketone) forms a hydrazone. However, simple alkyl hydrazones often suffer from premature hydrolysis in blood plasma.

Carbazates introduce an oxygen atom adjacent to the carbonyl of the hydrazine moiety. This electron-withdrawing ester group reduces the nucleophilicity of the


-nitrogen compared to simple hydrazines, but significantly stabilizes the resulting carbazone  product at neutral pH through resonance delocalization.

Comparison of Stability:



Reaction Mechanism

The conjugation proceeds via a two-step nucleophilic attack and dehydration, often catalyzed by aniline derivatives to proceed efficiently at neutral pH.

DOT Diagram 1: Carbazone Formation & Acid Hydrolysis

CarbazoneMechanism Carbazate Carbazate Reagent (R-O-CO-NH-NH₂) Intermediate Tetrahedral Intermediate Carbazate->Intermediate Nucleophilic Attack (pH 6.0-7.4) Aldehyde Aldehyde-Protein (O=CH-Protein) Aldehyde->Intermediate Carbazone Carbazone Conjugate (R-O-CO-NH-N=CH-Protein) Intermediate->Carbazone - H₂O (Aniline Catalysis) Hydrolysis Acidic Hydrolysis (pH < 5.0) Carbazone->Hydrolysis Endosomal Entry Release Released Payload + Aldehyde Hydrolysis->Release Cleavage

Caption: Formation of the stable carbazone linkage at neutral pH and its subsequent cleavage in acidic environments, facilitating payload release.

Part 2: Critical Application - Antibody-Drug Conjugates (ADCs)[1][2]

The primary utility of carbazate chemistry lies in constructing cleavable linkers . Non-cleavable linkers require total antibody degradation to release the drug, which can alter the drug's potency. Carbazate linkers release the pristine drug upon internalization.

Stability Data Comparison

The following table illustrates why carbazates are selected over other carbonyl-reactive groups for specific therapeutic windows.

Linker TypeReagent StructureLinkage FormedHydrolytic Half-Life (pH 7.[1]4)Hydrolytic Half-Life (pH 5.0)Application
Alkyl Hydrazine

HydrazoneHoursMinutesRapid release (often too unstable)
Carbazate

Carbazone Days to Weeks Minutes to Hours Ideal for Lysosomal Targeting
Aminooxy

OximeMonthsDaysStable labeling (Imaging)

Part 3: Experimental Protocols

Protocol A: Preparation of Carbazate-Functionalized Payloads

Objective: To install a carbazate handle onto a small molecule drug or fluorophore containing an amine.

Reagents:

  • DSC-Carbazate: (N,N'-Disuccinimidyl carbonate derivative of tert-butyl carbazate - Note: Often custom synthesized or generated in situ via phosgene equivalents, but commercially available heterobifunctional linkers like NHS-PEG4-Carbazate are recommended for safety.)

  • Target Amine: Drug payload with primary amine.

Workflow:

  • Dissolve amine-containing payload in anhydrous DMF.

  • Add 1.5 equivalents of NHS-PEG-Carbazate (Boc-protected).

  • Add 2.0 equivalents of DIPEA (Diisopropylethylamine).

  • Incubate at RT for 2-4 hours under Nitrogen.

  • Deprotection: Treat with 20% TFA/DCM to remove the Boc group, exposing the reactive hydrazinecarboxylic ester (carbazate).

  • Purify via HPLC.

Protocol B: Conjugation of Carbazate-Drug to Antibody (Oxidation Method)

Objective: To conjugate a carbazate-functionalized drug to an antibody via oxidized carbohydrate residues (Fc region), ensuring site-selectivity away from the antigen-binding site.

DOT Diagram 2: ADC Conjugation Workflow

ADCWorkflow Antibody Native IgG Antibody Oxidation Periodate Oxidation (NaIO₄) Antibody->Oxidation Generate Electrophiles AldehydeAb Aldehyde-Bearing IgG Oxidation->AldehydeAb Purify (Desalt) Conjugation Carbazate-Drug Addition + Catalyst (Aniline) AldehydeAb->Conjugation pH 6.5 - 7.0 Purification SEC / Dialysis Conjugation->Purification Remove Excess Drug FinalADC Final ADC (Carbazone Linked) Purification->FinalADC

Caption: Step-by-step workflow for site-specific conjugation of carbazate-drugs to antibody Fc glycans.

Detailed Procedure:

  • Buffer Exchange:

    • Exchange antibody (IgG) into Coupling Buffer (100 mM Sodium Acetate, 150 mM NaCl, pH 5.5). Carbonates and amines (Tris) must be avoided as they interfere with oxidation or subsequent conjugation.

  • Periodate Oxidation:

    • Prepare a fresh 20 mM Sodium Periodate (

      
      ) solution in water.
      
    • Add

      
       to the IgG solution to a final concentration of 1–5 mM (depending on desired oxidation level; 1 mM targets sialic acid, higher concentrations oxidize internal mannose/galactose).
      
    • Incubate for 30 minutes at

      
       in the dark.
      
    • Quench: Add glycerol (final 5%) or perform rapid desalting (Zeba spin column) into Reaction Buffer (100 mM Sodium Phosphate, pH 6.5). Note: pH 6.5 is optimal for carbazone formation.

  • Conjugation (The Carbazate Ligation):

    • Dissolve the Carbazate-Drug (from Protocol A) in DMSO (keep DMSO < 10% final volume).

    • Add Carbazate-Drug to the oxidized antibody (20–50 molar excess).

    • Catalyst Addition (Critical): Add 3,5-diaminobenzoic acid or anthranilic acid (aniline catalysts) to a final concentration of 10–100 mM.

    • Expert Insight: While aniline is standard, 3,5-diaminobenzoic acid is less toxic and easier to remove. The catalyst accelerates the rate-determining dehydration step by forming a highly reactive Schiff base intermediate.

    • Incubate for 12–24 hours at

      
      .
      
  • Purification:

    • Remove excess small molecule drug and catalyst via Size Exclusion Chromatography (SEC) or extensive dialysis against PBS (pH 7.4).

    • Validation: Measure Absorbance at 280 nm (Antibody) and the drug's

      
      . Calculate Drug-to-Antibody Ratio (DAR).[2]
      

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conjugation Yield Insufficient oxidation of antibody.Increase

concentration or time. Ensure buffer pH is < 6.0 during oxidation.
Precipitation Hydrophobic payload aggregation.Add 10-20% Propylene Glycol or PEG to the reaction buffer. Reduce drug excess.
Slow Reaction Rate Lack of catalyst or pH too high.Ensure Aniline/Anthranilic acid is present. Adjust pH to 6.0–6.5 (reaction is slower at pH > 7.0).
Unstable Conjugate Hydrolysis during storage.Store in PBS at pH 7.4 or slightly alkaline (pH 8.0). Avoid acidic buffers for storage. Freeze-dry with trehalose.

References

  • Agarwal, P., & Bertozzi, C. R. (2015). Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development. Bioconjugate Chemistry.

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Chapter on Hydrazine and Hydrazide Derivatives).

  • BenchChem. (2025).[3] Hydrazinecarboxylic Acid and Derivatives: Properties and Applications.

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition.

  • Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry.

Sources

Method

Application Notes and Protocols: Hydrazinecarboxylic Acid Derivatives as Versatile Enzyme Inhibitors

Introduction: The Growing Prominence of Hydrazinecarboxylic Acid Derivatives in Drug Discovery Hydrazinecarboxylic acid derivatives, a versatile class of organic compounds, have emerged as a significant scaffold in medic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Growing Prominence of Hydrazinecarboxylic Acid Derivatives in Drug Discovery

Hydrazinecarboxylic acid derivatives, a versatile class of organic compounds, have emerged as a significant scaffold in medicinal chemistry due to their wide range of biological activities.[1] Their structural diversity allows for extensive chemical modifications, enabling fine-tuning of their interactions with various biological targets.[1] This has led to their investigation as potent inhibitors of several key enzyme families, including monoamine oxidases (MAOs), carbonic anhydrases (CAs), cholinesterases, and cyclooxygenases, making them promising candidates for the development of novel therapeutics for a multitude of diseases.[1][2]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and evaluation of hydrazinecarboxylic acid derivatives as potential enzyme inhibitors. It offers detailed, field-proven protocols and explains the scientific rationale behind the experimental choices, ensuring a robust and reproducible workflow.

Section 1: Synthesis of Hydrazinecarboxylic Acid Derivatives

The synthesis of hydrazinecarboxylic acid derivatives is a critical first step in their evaluation as enzyme inhibitors. The bifunctional nature of the parent hydrazinecarboxylic acid (carbazic acid), featuring both a hydrazine group and a carboxylic acid moiety, makes it a versatile building block for creating a diverse library of derivatives.[3]

General Synthetic Strategy: A Modular Approach

A common and flexible approach to synthesizing a variety of hydrazinecarboxylic acid derivatives involves a two-step process:

  • Formation of a Hydrazide: The carboxylic acid group of a chosen starting material is activated and then reacted with hydrazine hydrate to form a hydrazide intermediate.

  • Derivatization of the Hydrazine Moiety: The resulting hydrazide is then reacted with a suitable electrophile (e.g., an aldehyde, ketone, or isocyanate) to introduce the desired functional groups.

This modular approach allows for the systematic variation of different parts of the molecule to explore structure-activity relationships (SAR).

Synthesis_Workflow Hydrazide Hydrazide Electrophile Electrophile Hydrazide->Electrophile Reaction

Protocol: Synthesis of a Hydrazone Derivative

This protocol details the synthesis of a hydrazone derivative, a common class of hydrazinecarboxylic acid derivatives investigated as enzyme inhibitors.[4]

Materials:

  • Substituted benzoic acid

  • Thionyl chloride (SOCl₂) or a suitable carbodiimide (e.g., EDCI)

  • Hydrazine hydrate

  • Substituted aldehyde

  • Anhydrous solvents (e.g., Dichloromethane (DCM), Methanol)

  • Triethylamine (TEA) or other suitable base

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography supplies)

Procedure:

  • Acid Chloride Formation (or other activation method):

    • Dissolve the substituted benzoic acid (1.0 eq) in anhydrous DCM.

    • Slowly add thionyl chloride (1.2 eq) at 0 °C.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

    • Remove the solvent and excess thionyl chloride under reduced pressure.

  • Hydrazide Formation:

    • Dissolve the resulting acid chloride in anhydrous DCM.

    • In a separate flask, dissolve hydrazine hydrate (2.0 eq) in DCM.

    • Slowly add the acid chloride solution to the hydrazine hydrate solution at 0 °C.

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude hydrazide.

  • Hydrazone Formation:

    • Dissolve the crude hydrazide (1.0 eq) in methanol.

    • Add the substituted aldehyde (1.1 eq) and a catalytic amount of acetic acid.

    • Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

    • Cool the reaction mixture to room temperature. The product may precipitate out of solution.

    • Collect the solid by filtration and wash with cold methanol.

    • If no precipitate forms, concentrate the reaction mixture and purify the crude product by column chromatography.

Characterization of Synthesized Derivatives

The purity and identity of the synthesized compounds must be confirmed using standard analytical techniques.

Analytical Technique Purpose
Thin-Layer Chromatography (TLC) To monitor reaction progress and assess purity.
Melting Point To determine the purity of crystalline solids.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy To elucidate the chemical structure of the compound.[4][5]
Mass Spectrometry (MS) To confirm the molecular weight of the compound.[4]
Infrared (IR) Spectroscopy To identify characteristic functional groups (e.g., C=O, N-H, C=N).[4]

Section 2: Enzyme Inhibition Assays

The inhibitory potential of the synthesized hydrazinecarboxylic acid derivatives is evaluated through in vitro enzyme assays. The choice of assay depends on the target enzyme and the available detection methods (e.g., colorimetric, fluorometric, or luminescent).

General Principles of Enzyme Inhibition Assays

Enzyme inhibition assays measure the effect of a compound on the rate of an enzyme-catalyzed reaction. Key parameters determined from these assays include:

  • IC₅₀ (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the enzyme's activity by 50%.

  • Kᵢ (Inhibition constant): A measure of the affinity of the inhibitor for the enzyme.

The mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) can also be determined by performing kinetic studies at varying substrate and inhibitor concentrations.[6][7]

Inhibition_Assay_Workflow Prepare_Reagents Prepare_Reagents Incubate Incubate Prepare_Reagents->Incubate Initiate_Reaction Initiate_Reaction Incubate->Initiate_Reaction Measure_Activity Measure_Activity Initiate_Reaction->Measure_Activity Data_Analysis Data_Analysis Measure_Activity->Data_Analysis

Protocol: In Vitro Fluorometric Assay for Monoamine Oxidase (MAO) Inhibition

This protocol is adapted from a method used to evaluate hydrazone derivatives as MAO inhibitors.[4] It utilizes a commercially available kit that measures the hydrogen peroxide (H₂O₂) produced during the oxidative deamination of the MAO substrate.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., p-tyramine)

  • Horseradish peroxidase (HRP)

  • Amplex® Red reagent (or other suitable fluorescent probe for H₂O₂)

  • Synthesized hydrazinecarboxylic acid derivatives (inhibitors)

  • Known MAO inhibitor as a positive control (e.g., clorgyline for MAO-A, selegiline for MAO-B)

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagent Solutions:

    • Prepare stock solutions of the synthesized inhibitors and the positive control in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of the enzyme, substrate, HRP, and Amplex® Red in the assay buffer.

  • Assay Setup:

    • In the wells of the 96-well plate, add the following in order:

      • Assay buffer

      • Inhibitor solution at various concentrations (typically in a serial dilution). Include a solvent control (no inhibitor).

      • MAO enzyme solution (MAO-A or MAO-B).

    • Incubate the plate at 37 °C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate and Monitor the Reaction:

    • To initiate the reaction, add a mixture of the MAO substrate, HRP, and Amplex® Red to all wells.

    • Immediately place the plate in the fluorescence microplate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., ~530-560 nm excitation and ~590 nm emission for Amplex® Red) every 1-2 minutes for 20-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence vs. time plot) for each inhibitor concentration.

    • Determine the percentage of inhibition for each concentration relative to the solvent control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Determining the Mechanism of Inhibition

To understand how the inhibitor interacts with the enzyme, kinetic studies are performed by measuring the initial reaction rates at various substrate and inhibitor concentrations. The data is then plotted using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[substrate]).

  • Competitive Inhibition: The lines on the Lineweaver-Burk plot will intersect on the y-axis. The apparent Km increases, while Vmax remains unchanged.[7]

  • Non-competitive Inhibition: The lines will intersect on the x-axis. The apparent Vmax decreases, while Km remains unchanged.[7]

  • Uncompetitive Inhibition: The lines will be parallel. Both the apparent Km and Vmax decrease.

Section 3: Structure-Activity Relationship (SAR) Studies

By synthesizing and testing a library of related hydrazinecarboxylic acid derivatives, researchers can establish a structure-activity relationship (SAR). This involves correlating changes in the chemical structure with changes in inhibitory activity.

Key Structural Modifications to Explore:

  • Substituents on the Aromatic Rings: Varying the electronic properties (electron-donating vs. electron-withdrawing groups) and steric bulk of substituents can significantly impact binding affinity and selectivity.

  • Linker between the Hydrazine and Aromatic Rings: The length and flexibility of the linker can influence the orientation of the molecule within the enzyme's active site.

  • Heterocyclic Scaffolds: Incorporating different heterocyclic rings can introduce new hydrogen bonding interactions and alter the overall physicochemical properties of the molecule.

The following table provides a hypothetical example of SAR data for a series of MAO-A inhibitors.

Compound R¹ Substituent R² Substituent MAO-A IC₅₀ (µM) [4]
1a HH5.2
1b 4-ClH1.8
1c 4-OCH₃H8.5
1d H4-NO₂0.9

Conclusion and Future Directions

Hydrazinecarboxylic acid derivatives represent a promising and versatile class of compounds for the development of novel enzyme inhibitors. The synthetic and screening protocols outlined in this application note provide a robust framework for researchers to explore the therapeutic potential of this chemical scaffold. Future research in this area will likely focus on optimizing the potency and selectivity of these inhibitors, as well as evaluating their efficacy and safety in preclinical and clinical studies. The modular nature of their synthesis allows for the application of combinatorial chemistry and high-throughput screening to accelerate the discovery of new drug candidates.

References

  • PubMed. Hydrazinecarboxamides: Comprehensive review of their anticancer, anticonvulsive, anti-inflammatory, enzyme inhibition, antioxidant and other activities. 2024-12-05. [Link]

  • National Institutes of Health (NIH). Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. [Link]

  • ResearchGate. The summarized inhibition parameters of synthesized hydrazones derivatives (1 a‐1 i) towards human carbonic anhydrase I and II isoforms. [Link]

  • National Institutes of Health (NIH). Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. [Link]

  • MDPI. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. [Link]

  • National Institutes of Health (NIH). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. [Link]

  • National Institutes of Health (NIH). Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. [Link]

  • National Institutes of Health (NIH). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. [Link]

  • National Institutes of Health (NIH). Hydrazines as Substrates and Inhibitors of the Archaeal Ammonia Oxidation Pathway. [Link]

  • The Open Repository @ Binghamton (The ORB). Synthesis and characterization of hydrazine derivatives of coumarin for bioorthogonal chemistry inside cells. [Link]

  • PubMed Central. Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines. [Link]

  • BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY. [Link]

  • MDPI. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. [Link]

  • Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). [Link]

  • The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates. [Link]

  • Material Science Research India. Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives. [Link]

  • PubMed. Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. [Link]

  • Office of Scientific and Technical Information. Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. [Link]

  • NCBI Bookshelf. Mechanism of Action Assays for Enzymes. [Link]

  • ResearchGate. The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates | Request PDF. [Link]

  • Google Patents.
  • Chemistry LibreTexts. 8.7: Enzyme Inhibition. [Link]

  • TeachMePhysiology. Enzyme Inhibition - Types of Inhibition. [Link]

  • MDPI. Synthesis and Characterization of Hydrazine Bridge Cyclotriphosphazene Derivatives with Amide–Schiff Base Linkages Attached to Decyl and Hydroxy Terminal Groups. [Link]

Sources

Application

Application Note: High-Sensitivity Quantification of Hydrazinecarboxylic Acid in Pharmaceutical Matrices

Introduction: The Critical Need for Precise Hydrazinecarboxylic Acid Quantification Hydrazinecarboxylic acid, a structural alert for genotoxicity, is a potential process-related impurity or degradant in the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Need for Precise Hydrazinecarboxylic Acid Quantification

Hydrazinecarboxylic acid, a structural alert for genotoxicity, is a potential process-related impurity or degradant in the synthesis of various active pharmaceutical ingredients (APIs). Due to its potential to interact with DNA, regulatory bodies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) mandate strict control over such impurities.[1][][3] The Threshold of Toxicological Concern (TTC) for genotoxic impurities is set at a daily intake of 1.5 µg, which translates to the need for highly sensitive and specific analytical methods capable of detecting and quantifying these impurities at parts-per-million (ppm) or even parts-per-billion (ppb) levels relative to the API.[1][3][4]

This application note provides a comprehensive guide to the analytical methodologies for the trace-level quantification of hydrazinecarboxylic acid. We will explore both direct and derivatization-based approaches using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), coupled with various detection techniques. The focus will be on the rationale behind method selection, detailed experimental protocols, and the establishment of robust, validated analytical systems suitable for the rigorous demands of pharmaceutical quality control.

Analytical Strategy: Navigating the Challenges of a Bifunctional Analyte

Hydrazinecarboxylic acid presents a unique analytical challenge due to its high polarity and the presence of two reactive functional groups: a nucleophilic hydrazine moiety and an acidic carboxyl group. These characteristics lead to several analytical hurdles:

  • Poor Retention in Reversed-Phase Chromatography: The high polarity of hydrazinecarboxylic acid results in minimal retention on traditional C18 or C8 columns, making separation from other polar matrix components difficult.[5]

  • Lack of a Strong Chromophore: The molecule does not possess a significant UV-absorbing chromophore, leading to poor sensitivity with standard UV detectors.[6][7]

  • Thermal Instability and Non-Volatility: Direct analysis by gas chromatography is often not feasible due to the low volatility and potential for on-column degradation of the carboxylic acid and hydrazine groups.[8][9]

To overcome these challenges, two primary strategies are employed: derivatization to enhance detectability and chromatographic performance, or the use of specialized chromatographic techniques for direct analysis.

Method 1: HPLC with Pre-Column Derivatization

Pre-column derivatization is a powerful technique to improve the analytical characteristics of hydrazinecarboxylic acid. The choice of derivatizing agent is critical and can target either the hydrazine or the carboxylic acid functionality.

Rationale for Derivatization

Derivatization of the hydrazine moiety is often preferred as it can introduce a bulky, non-polar group with a strong chromophore or fluorophore. This simultaneously addresses the issues of poor retention and low sensitivity. Aldehydes and ketones are common derivatizing agents that react with the hydrazine group to form stable hydrazones.[10][11]

For this application, we will focus on derivatization with p-Anisaldehyde, which forms a highly conjugated hydrazone that is readily detectable by UV-Vis spectrophotometry at higher wavelengths, reducing interference from the API matrix.

Experimental Workflow: HPLC with Derivatization

The overall workflow for this method involves sample preparation, derivatization, chromatographic separation, and detection.

HPLC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis LC-UV Analysis cluster_quant Quantification Prep Weigh API Sample Dissolve in Diluent Deriv Add p-Anisaldehyde Reagent Incubate at 60°C Prep->Deriv Aliquot Inject Inject Sample Deriv->Inject Derivatized Sample HPLC Reversed-Phase HPLC (C18 Column) Inject->HPLC Detect UV Detection (330 nm) HPLC->Detect Quant Peak Integration & Concentration Calculation Detect->Quant

Caption: HPLC workflow with pre-column derivatization.

Detailed Protocol: HPLC-UV Analysis of Hydrazinecarboxylic Acid

1. Reagents and Materials:

  • Hydrazinecarboxylic acid reference standard

  • p-Anisaldehyde (derivatizing agent)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (reagent grade)

  • Water (deionized, 18 MΩ·cm)

  • API sample

2. Standard and Sample Preparation:

  • Diluent: Acetonitrile/Water (50:50, v/v)

  • Derivatizing Reagent: Dissolve 1.0 g of p-Anisaldehyde in 100 mL of methanol.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of hydrazinecarboxylic acid reference standard and dissolve in 100 mL of diluent.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 0.1, 0.5, 1.0, 2.5, 5.0 µg/mL).

  • Sample Solution: Accurately weigh 200 mg of the API and dissolve in 10 mL of diluent.

3. Derivatization Procedure:

  • Transfer 1.0 mL of each standard and sample solution to separate glass vials.

  • Add 0.5 mL of the derivatizing reagent to each vial.

  • Add 50 µL of formic acid to each vial to catalyze the reaction.

  • Cap the vials tightly and vortex for 30 seconds.

  • Incubate the vials in a heating block at 60°C for 30 minutes.

  • Allow the vials to cool to room temperature before injection.

4. HPLC-UV Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    Time (min) %A %B
    0 70 30
    20 30 70
    25 30 70
    26 70 30

    | 30 | 70 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 20 µL

  • Detection Wavelength: 330 nm

5. System Validation and Data Analysis:

  • The method should be validated according to ICH guidelines, assessing specificity, linearity, range, accuracy, precision, and robustness.[12]

  • A calibration curve is generated by plotting the peak area of the derivatized hydrazinecarboxylic acid against its concentration.

  • The concentration of hydrazinecarboxylic acid in the API sample is determined from the calibration curve.

Method 2: GC-MS with Headspace Analysis and In-Situ Derivatization

For APIs that are soluble in solvents compatible with derivatization for GC analysis, headspace GC-MS offers excellent sensitivity and selectivity. This approach is particularly useful for complex matrices as the non-volatile API is not introduced into the GC system. The strategy involves derivatizing hydrazinecarboxylic acid in situ in the headspace vial to a volatile derivative.

Causality of Experimental Choices

Acetone is an ideal derivatizing agent for this method as it reacts with the hydrazine moiety to form a volatile acetone azine.[13][14] The carboxylic acid group is then esterified, for example, through the use of an acidic methanol solution, to form a methyl ester. This two-step derivatization in the headspace vial makes the entire molecule volatile and suitable for GC analysis. The use of mass spectrometric detection provides high specificity and allows for low-level quantification.[13]

Experimental Workflow: Headspace GC-MS

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv In-Situ Derivatization cluster_analysis Headspace GC-MS Analysis cluster_quant Quantification Prep Weigh API Sample into Headspace Vial Deriv Add Derivatization Reagent (Acetone/Acidic Methanol) Prep->Deriv Incubate Incubate Vial Deriv->Incubate Inject Headspace Injection Incubate->Inject GCMS GC Separation & MS Detection Inject->GCMS Quant Extracted Ion Chromatogram Integration & Calculation GCMS->Quant

Caption: Headspace GC-MS workflow with in-situ derivatization.

Detailed Protocol: Headspace GC-MS Analysis

1. Reagents and Materials:

  • Hydrazinecarboxylic acid reference standard

  • Acetone (GC grade)

  • Methanol (GC grade)

  • Hydrochloric acid (concentrated)

  • Dimethyl Sulfoxide (DMSO) (GC grade)

  • API sample

2. Standard and Sample Preparation:

  • Derivatization Reagent: Prepare a solution of 5% acetone in methanol with 1% concentrated HCl.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of hydrazinecarboxylic acid and dissolve in 100 mL of DMSO.

  • Working Standard Solutions: Prepare a series of dilutions in DMSO (e.g., 0.1, 0.5, 1.0, 2.5, 5.0 µg/mL).

  • Sample Preparation: Accurately weigh 100 mg of the API into a 20 mL headspace vial.

3. Derivatization and Headspace Analysis:

  • To each sample vial, add 1.0 mL of DMSO.

  • Into separate headspace vials, pipette 1.0 mL of each working standard solution.

  • To all vials (standards and samples), add 1.0 mL of the derivatization reagent.

  • Immediately seal the vials with crimp caps.

  • Vortex each vial for 10 seconds.

  • Place the vials in the headspace autosampler.

4. GC-MS Conditions:

  • Headspace Parameters:

    • Oven Temperature: 80°C

    • Loop Temperature: 90°C

    • Transfer Line Temperature: 100°C

    • Incubation Time: 15 minutes

  • GC Parameters:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

    • Inlet Temperature: 250°C

    • Carrier Gas: Helium, constant flow 1.2 mL/min

    • Oven Program: 50°C (hold 2 min), ramp to 280°C at 20°C/min, hold 5 min

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized hydrazinecarboxylic acid.

Comparative Summary of Methods

ParameterHPLC-UV with DerivatizationHeadspace GC-MS with Derivatization
Principle Pre-column derivatization, liquid separationIn-situ derivatization, gas separation
Selectivity Good, dependent on chromatographyExcellent, due to MS detection
Sensitivity (Typical LOQ) ~0.5 ppm~0.1 ppm
Throughput ModerateHigh (with autosampler)
Advantages Widely available instrumentation.High sensitivity and specificity, reduced matrix effects.
Disadvantages Potentially complex sample preparation.Requires GC-MS instrumentation, analyte must be made volatile.

Conclusion and Recommendations

The choice between HPLC-UV and GC-MS for the quantification of hydrazinecarboxylic acid will depend on the specific requirements of the analysis, including the required sensitivity, the nature of the API matrix, and the available instrumentation.

  • The HPLC-UV method with pre-column derivatization is a robust and reliable approach that can be implemented in most quality control laboratories. It offers sufficient sensitivity for many applications and is based on widely understood chromatographic principles.

  • The Headspace GC-MS method is recommended when higher sensitivity and specificity are required, or when the API matrix interferes with the HPLC analysis. The elimination of non-volatile matrix components from the analytical system makes this a very clean and robust technique for trace-level analysis.

Both methods, when properly validated, provide a self-validating system for the reliable quantification of hydrazinecarboxylic acid, ensuring the safety and quality of pharmaceutical products.

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Method

Application Notes and Protocols for the Large-Scale Synthesis of Hydrazinecarboxylic Acid

Abstract Hydrazinecarboxylic acid, also known as carbazic acid, is a pivotal building block in the synthesis of a wide array of pharmaceuticals and fine chemicals.[1] Its bifunctional nature, possessing both a hydrazine...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Hydrazinecarboxylic acid, also known as carbazic acid, is a pivotal building block in the synthesis of a wide array of pharmaceuticals and fine chemicals.[1] Its bifunctional nature, possessing both a hydrazine and a carboxylic acid moiety, makes it a versatile intermediate for creating complex molecular architectures.[1] This document provides a comprehensive guide to the experimental setup for the large-scale synthesis of hydrazinecarboxylic acid, addressing the critical aspects of reaction chemistry, process optimization, safety, and quality control. The protocol detailed herein is designed for researchers, scientists, and professionals in drug development and chemical manufacturing who require a robust and scalable method for producing high-purity hydrazinecarboxylic acid.

Introduction: The Strategic Importance of Hydrazinecarboxylic Acid

The utility of hydrazinecarboxylic acid and its derivatives in medicinal chemistry is well-established, with applications ranging from the development of enzyme inhibitors to the synthesis of heterocyclic compounds with diverse biological activities.[2] The inherent reactivity of the hydrazine group, coupled with the synthetic handles provided by the carboxylic acid, allows for a multitude of chemical transformations.[1] However, the large-scale production of this compound presents unique challenges, primarily due to the hazardous nature of hydrazine and its derivatives.[3] Therefore, a carefully designed and rigorously controlled synthetic process is paramount to ensure both safety and efficiency.

This guide outlines a two-stage process for the large-scale synthesis of hydrazinecarboxylic acid, commencing with the production of a hydrazine intermediate from readily available starting materials, followed by its conversion to the target molecule. The methodologies presented are a synthesis of established chemical principles, adapted and optimized for industrial-scale application.

Synthetic Strategy: A Two-Stage Approach to Hydrazinecarboxylic Acid

The chosen synthetic route is a two-stage process designed for scalability, cost-effectiveness, and control over product quality.

  • Stage 1: Synthesis of Hydrazine Intermediate via the Hofmann Rearrangement of Urea. This initial stage leverages the well-established Hofmann rearrangement, a reliable method for converting amides to amines with one fewer carbon atom.[4] In this adaptation, urea is treated with sodium hypochlorite in a basic solution to yield a hydrazine intermediate.[3][5] This method is advantageous due to the low cost of the starting materials and the relatively straightforward reaction conditions.

  • Stage 2: High-Pressure Carboxylation of the Hydrazine Intermediate. The second stage involves the direct reaction of the hydrazine intermediate with carbon dioxide under elevated pressure. This method offers a direct and efficient pathway to hydrazinecarboxylic acid, minimizing the formation of byproducts.[1][6] The use of a high-pressure reactor is critical for achieving a high yield and purity of the final product.[6]

Logical Flow of the Synthetic Process

G cluster_stage1 Stage 1: Hydrazine Synthesis cluster_stage2 Stage 2: Carboxylation cluster_purification Purification & Isolation Urea Urea Reactor1 Jacketed Glass Reactor Urea->Reactor1 NaOH Sodium Hydroxide NaOH->Reactor1 NaOCl Sodium Hypochlorite NaOCl->Reactor1 Hydrazine_intermediate Hydrazine Intermediate Solution Reactor1->Hydrazine_intermediate Hofmann Rearrangement Reactor2 High-Pressure Reactor Hydrazine_intermediate->Reactor2 CO2 Carbon Dioxide (High Pressure) CO2->Reactor2 Crude_HCA Crude Hydrazinecarboxylic Acid Reactor2->Crude_HCA Carboxylation Purification Crystallization / Filtration Crude_HCA->Purification Final_Product Pure Hydrazinecarboxylic Acid Purification->Final_Product

Figure 1: Overall workflow for the large-scale synthesis of Hydrazinecarboxylic acid.

Experimental Protocols

Stage 1: Large-Scale Synthesis of Hydrazine Intermediate

Causality of Experimental Choices: The use of a jacketed glass reactor allows for precise temperature control, which is crucial as the reaction between sodium hydroxide and sodium hypochlorite is exothermic and high temperatures can lead to the degradation of the hypochlorite.[3] Gelatin is added as a stabilizer to prevent the decomposition of hydrazine by stray metal ions. The reaction is heated to drive the Hofmann rearrangement to completion.

Protocol:

  • Reactor Setup: A 100 L jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a reflux condenser, and an addition funnel is assembled in a well-ventilated fume hood.

  • Reagent Preparation:

    • In a separate vessel, carefully dissolve 5.3 kg of sodium hydroxide in 31.4 L of 12.5% sodium hypochlorite solution while cooling in an ice bath to maintain the temperature below 20°C.

    • In the 100 L reactor, dissolve 3.9 kg of urea and 60 g of gelatin in 5 L of deionized water with gentle heating.

  • Reaction Execution:

    • Cool the urea solution in the reactor to 10-15°C using the jacket cooling system.

    • Slowly add the cold basic hypochlorite solution to the urea solution via the addition funnel over a period of 2-3 hours, maintaining the reaction temperature below 20°C. The solution will turn a yellow/brown color.[3]

    • After the addition is complete, slowly heat the reaction mixture to 90°C and maintain this temperature under reflux for 1 hour. The color of the solution should fade as the reaction proceeds.[3]

  • Workup:

    • Cool the reaction mixture to below 40°C.[3] The resulting solution contains the hydrazine intermediate and is used directly in the next stage.

Stage 2: High-Pressure Carboxylation to Hydrazinecarboxylic Acid

Causality of Experimental Choices: A high-pressure reactor is essential to ensure a sufficient concentration of dissolved carbon dioxide to drive the reaction towards the formation of hydrazinecarboxylic acid. The pressure and temperature are optimized to achieve a high yield and purity of the solid product.[6]

Protocol:

  • Reactor Setup: A 150 L stainless steel high-pressure reactor equipped with a stirrer, a pressure gauge, a temperature controller, a gas inlet, and a sampling valve is prepared and leak-tested.

  • Reaction Execution:

    • Transfer the hydrazine intermediate solution from Stage 1 to the high-pressure reactor.

    • Seal the reactor and purge with nitrogen gas to remove any air.

    • Pressurize the reactor with carbon dioxide to 10 MPa.

    • Heat the reactor to 100°C while stirring.[6]

    • Maintain these conditions for 4-6 hours. The progress of the reaction can be monitored by taking samples through the sampling valve and analyzing for the consumption of hydrazine.

  • Product Isolation and Purification:

    • After the reaction is complete, cool the reactor to room temperature and slowly vent the excess carbon dioxide.

    • The solid crude hydrazinecarboxylic acid will have precipitated out of the solution.

    • Filter the solid product and wash with cold deionized water to remove any inorganic salts.

    • Recrystallize the crude product from a minimal amount of hot water to obtain pure hydrazinecarboxylic acid.

    • Dry the purified crystals under vacuum at 50°C. A yield of at least 98% based on the consumed hydrazine hydrate can be expected.[6]

Process Optimization and Data Presentation

The following table summarizes the key reaction parameters and their impact on the synthesis.

ParameterStageOptimal RangeEffect on Yield and Purity
Temperature 1< 20°C (addition), 90°C (reflux)Low addition temperature prevents hypochlorite degradation. Reflux ensures reaction completion.
Molar Ratio (Urea:NaOCl) 11:1 to 1:0.8A slight excess of urea can be used to ensure complete consumption of the hypochlorite.[5]
Pressure (CO2) 210 MPaHigh pressure is crucial for dissolving CO2 and driving the carboxylation reaction to completion.[6]
Temperature 2100°CElevated temperature increases the reaction rate.[6]

Safety Considerations: A Paramount Priority

Hydrazine and its derivatives are toxic and potentially carcinogenic.[3] Therefore, strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[7] For large-scale operations, a full-body chemical-resistant suit and a self-contained breathing apparatus (SCBA) may be necessary.

  • Ventilation: All operations must be conducted in a well-ventilated area, preferably within a fume hood designed for handling hazardous chemicals.[8]

  • Handling and Storage: Store hydrazine-containing solutions in tightly sealed containers in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents and strong acids.[9]

  • Emergency Preparedness: Have an emergency plan in place for spills, leaks, and personal exposure.[7] This should include access to safety showers, eyewash stations, and appropriate spill cleanup materials. In case of skin contact, immediately wash the affected area with large amounts of water.[10]

  • High-Pressure Operations: The use of high-pressure reactors requires specialized training. Ensure the reactor is properly maintained and operated within its specified pressure and temperature limits. Always use a blast shield during high-pressure reactions.

Analytical Quality Control

Rigorous analytical monitoring is essential to ensure the quality and consistency of the final product.

  • In-process Controls:

    • Stage 1: The concentration of the hydrazine intermediate can be determined by titration.

    • Stage 2: The consumption of hydrazine can be monitored by HPLC or GC analysis of reaction samples.[11]

  • Final Product Characterization:

    • Purity: The purity of the final hydrazinecarboxylic acid should be determined by HPLC. A reversed-phase C18 column with a UV detector set at a low wavelength (e.g., 210 nm) is suitable for this purpose.[12][13]

    • Identity: The identity of the product can be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Mass spectrometry can be used to confirm the molecular weight.

    • Residual Solvents: Gas chromatography (GC) can be used to quantify any residual solvents in the final product.

Conclusion

The detailed protocol and experimental setup described in this application note provide a robust and scalable method for the large-scale synthesis of high-purity hydrazinecarboxylic acid. By carefully controlling the reaction parameters and adhering to strict safety protocols, researchers and manufacturers can efficiently produce this valuable chemical intermediate for applications in drug discovery and development. The integration of in-process controls and final product analysis ensures that the synthesized hydrazinecarboxylic acid meets the stringent quality requirements of the pharmaceutical industry.

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  • METHOD AND APPARATUS FOR PREPARING HYDRAZO-DICARBONAMIDE USING UREA AS STARTING MATERIAL - P
    • analytical methods - ATSDR. (URL: [Link])

  • Safety Precautions To Take When Using Industrial Chemicals. (2024). (URL: [Link])

  • Separation of Organic Acids on an Agilent Polaris C18-A Column. (URL: [Link])

  • Urea Formation - Common Conditions - Organic Chemistry Data. (URL: [Link])

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Application

Application Notes and Protocols: Hydrazinecarboxylic Acid in the Development of Novel Polymers

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract Hydrazinecarboxylic acid, also known as carbazic acid, is a versatile bifunctional molecule poise...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Hydrazinecarboxylic acid, also known as carbazic acid, is a versatile bifunctional molecule poised to revolutionize the development of novel polymers.[1] Its unique structure, possessing both a reactive hydrazine moiety and a carboxylic acid group, offers a gateway to a diverse range of polymeric architectures with tunable properties. This guide provides an in-depth exploration of the synthesis, characterization, and potential applications of polymers derived from hydrazinecarboxylic acid and its analogs. We will delve into the causality behind experimental choices, present validated protocols for monomer and polymer synthesis, and showcase the potential of these materials in fields ranging from high-performance materials to advanced biomedical applications.

Introduction: The Strategic Advantage of the Hydrazine Linkage

The incorporation of the hydrazide (-CO-NH-NH-) linkage into a polymer backbone imparts a unique combination of properties not readily achievable with conventional polyamides or polyesters. The N-N bond introduces a higher degree of polarity and the potential for strong hydrogen bonding, influencing solubility, thermal stability, and mechanical strength.[2] Furthermore, the hydrazide group serves as a versatile chemical handle for post-polymerization modification, allowing for the introduction of a wide array of functionalities.[3]

Hydrazine derivatives have long been recognized for their utility in pharmaceuticals, agrochemicals, and as foaming agents for polymers.[4][5] This established foundation of knowledge in handling and derivatizing hydrazine-containing compounds provides a solid starting point for their application in polymer chemistry. The ability to synthesize a variety of monomers from hydrazinecarboxylic acid and other hydrazine derivatives opens the door to a vast library of polymers with tailored properties.

Monomer Synthesis: The Gateway to Hydrazide-Containing Polymers

The synthesis of suitable monomers is the critical first step in the development of novel polymers. Hydrazinecarboxylic acid itself can be challenging to polymerize directly. Therefore, it is often converted into more stable and reactive derivatives, such as dihydrazides or diacids containing the hydrazide linkage.

Synthesis of a Dihydrazide Monomer: Adipic Dihydrazide

Adipic dihydrazide is a common and commercially available dihydrazide monomer that serves as an excellent starting point for exploring polyhydrazide synthesis. For custom applications requiring different chain lengths or functionalities, a similar synthetic approach can be followed starting from the corresponding dicarboxylic acid.

Protocol 2.1: Synthesis of Adipic Dihydrazide from Adipoyl Chloride and Hydrazine Hydrate

This protocol outlines the synthesis of adipic dihydrazide via the reaction of adipoyl chloride with an excess of hydrazine hydrate. The excess hydrazine acts as both a nucleophile and a base to neutralize the HCl byproduct.

Materials:

  • Adipoyl chloride

  • Hydrazine hydrate (64% solution in water)

  • Ethanol

  • Diethyl ether

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Büchner funnel and filter paper

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve hydrazine hydrate (e.g., 0.2 mol) in ethanol (100 mL).

  • Cool the flask in an ice bath to 0-5 °C with continuous stirring.

  • Slowly add a solution of adipoyl chloride (e.g., 0.05 mol) in ethanol (50 mL) dropwise from the dropping funnel over a period of 30-45 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2 hours.

  • A white precipitate of adipic dihydrazide will form.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid product with cold diethyl ether (3 x 30 mL) to remove any unreacted starting materials and byproducts.

  • Dry the product in a vacuum oven at 50 °C to a constant weight.

  • Characterize the product by melting point, FT-IR, and NMR spectroscopy.

Expected Outcome: A white crystalline solid with a melting point of approximately 180-182 °C.

Causality of Experimental Choices:

  • Excess Hydrazine Hydrate: Using an excess of hydrazine hydrate ensures complete reaction of the adipoyl chloride and neutralizes the hydrochloric acid formed during the reaction, preventing side reactions.

  • Low Temperature: The reaction is initially carried out at low temperature to control the exothermic reaction between the acid chloride and hydrazine.

  • Ethanol as Solvent: Ethanol is a good solvent for both reactants and facilitates the precipitation of the dihydrazide product.

  • Diethyl Ether Wash: Diethyl ether is used to wash the product as it is a poor solvent for the polar adipic dihydrazide but effectively dissolves non-polar impurities.

Polymer Synthesis: Building the Polyhydrazide Backbone

Polyhydrazides are typically synthesized through a step-growth polymerization, specifically a polycondensation reaction between a dihydrazide and a diacid chloride.[6][7] This method allows for the formation of high molecular weight polymers under relatively mild conditions.

Low-Temperature Solution Polycondensation of a Polyhydrazide

This protocol describes the synthesis of a polyhydrazide from adipic dihydrazide and terephthaloyl chloride in a polar aprotic solvent.

Protocol 3.1: Synthesis of Poly(adipic-co-terephthalic hydrazide)

Materials:

  • Adipic dihydrazide (synthesized in Protocol 2.1 or purchased)

  • Terephthaloyl chloride

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Lithium chloride (LiCl)

  • Methanol

  • Nitrogen gas inlet

  • Mechanical stirrer

  • Round-bottom flask

  • Dropping funnel

Procedure:

  • Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen.

  • In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel, dissolve adipic dihydrazide (e.g., 0.01 mol) and LiCl (e.g., 0.5 g) in anhydrous NMP (50 mL) under a nitrogen atmosphere. Stir until a clear solution is obtained.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, prepare a solution of terephthaloyl chloride (e.g., 0.01 mol) in anhydrous NMP (25 mL).

  • Add the terephthaloyl chloride solution dropwise to the stirred dihydrazide solution over 30 minutes.

  • After the addition is complete, continue stirring at 0 °C for 2 hours, and then at room temperature for 18 hours. The solution will become viscous as the polymer forms.

  • Precipitate the polymer by pouring the viscous solution into a large excess of methanol (e.g., 500 mL) with vigorous stirring.

  • Collect the fibrous polymer by filtration, wash thoroughly with methanol, and then with hot water to remove LiCl.

  • Dry the polymer in a vacuum oven at 80 °C to a constant weight.

  • Characterize the polymer by inherent viscosity, FT-IR, NMR, and thermal analysis (TGA/DSC).

Causality of Experimental Choices:

  • Anhydrous Conditions: The reaction is sensitive to moisture, which can hydrolyze the acid chloride, terminating the polymer chain growth.

  • NMP as Solvent: NMP is a polar aprotic solvent that effectively dissolves both the monomers and the resulting polymer.[6]

  • Lithium Chloride: LiCl is added to improve the solubility of the monomers and the polymer by preventing strong intermolecular hydrogen bonding that can lead to precipitation.

  • Nitrogen Atmosphere: A nitrogen atmosphere is maintained to prevent side reactions with atmospheric moisture and oxygen.

  • Methanol Precipitation: Methanol is a non-solvent for the polymer, causing it to precipitate out of the reaction mixture, allowing for its isolation and purification.

Diagram 1: Synthesis of Poly(adipic-co-terephthalic hydrazide)

G cluster_reactants Reactants cluster_conditions Reaction Conditions AdipicDihydrazide Adipic Dihydrazide (H2N-NH-CO-(CH2)4-CO-NH-NH2) Polymer Poly(adipic-co-terephthalic hydrazide) [-NH-NH-CO-(CH2)4-CO-NH-NH-CO-C6H4-CO-]n AdipicDihydrazide->Polymer + TerephthaloylChloride Terephthaloyl Chloride (Cl-CO-C6H4-CO-Cl) TerephthaloylChloride->Polymer Solvent NMP, LiCl Solvent->Polymer Temperature 0°C to RT Temperature->Polymer

Caption: Low-temperature solution polycondensation of a polyhydrazide.

Polymer Characterization: Understanding Structure and Properties

A thorough characterization of the synthesized polymers is essential to understand their structure-property relationships and to evaluate their potential for specific applications.

Characterization Technique Parameter Measured Typical Results for Polyhydrazides
Inherent Viscosity Molecular weight estimation0.5 - 1.5 dL/g in a suitable solvent (e.g., DMAc)
FT-IR Spectroscopy Functional groupsCharacteristic peaks for N-H stretching (~3200-3300 cm⁻¹), C=O stretching (amide I, ~1650 cm⁻¹), and N-H bending (amide II, ~1530 cm⁻¹)
¹H NMR Spectroscopy Chemical structure confirmationResonances corresponding to the protons in the repeating unit
Thermogravimetric Analysis (TGA) Thermal stabilityHigh decomposition temperatures, often above 300 °C
Differential Scanning Calorimetry (DSC) Glass transition temperature (Tg)Tg values can range from 150 to 250 °C depending on the monomer structure[6]
X-ray Diffraction (XRD) CrystallinityCan be semi-crystalline or amorphous depending on the monomer rigidity

Applications of Hydrazide-Containing Polymers

The unique properties of polymers derived from hydrazinecarboxylic acid and its analogs make them suitable for a wide range of applications.

High-Performance Materials

Aromatic polyhydrazides exhibit excellent thermal stability and mechanical strength, making them candidates for high-performance fibers and films.[6] Their good solubility in polar aprotic solvents is an advantage for processing compared to some other high-performance polymers.

Biomedical Applications

The hydrazide group is a valuable tool in bioconjugation and drug delivery. Polymers with pendant hydrazide groups can be used to immobilize drugs, proteins, or other bioactive molecules.[3] The hydrazone linkage formed by reacting a hydrazide with an aldehyde or ketone is often cleavable under mildly acidic conditions, which can be exploited for pH-responsive drug release in tumor microenvironments. Furthermore, some hydrazide-containing polymers have shown potential in tissue engineering and as biodegradable materials.[2][8]

Diagram 2: Hydrazone-based Drug Delivery System

G cluster_conjugation Drug Conjugation cluster_release Drug Release (Acidic pH) Polymer Polymer with Pendant Hydrazide (-CO-NH-NH2) Conjugate Polymer-Drug Conjugate (Hydrazone Linkage: -CO-NH-N=C-) Polymer->Conjugate Drug Drug with Aldehyde/Ketone (-CHO or -C=O) Drug->Conjugate + ReleasedPolymer Polymer Conjugate->ReleasedPolymer Hydrolysis ReleasedDrug Released Drug Conjugate->ReleasedDrug Hydrolysis

Caption: Schematic of a pH-responsive drug delivery system.

Functional Polymers and Post-Polymerization Modification

The reactivity of the hydrazide group allows for the straightforward modification of pre-formed polymers. This "post-polymerization modification" approach is a powerful strategy for creating a library of functional polymers from a single parent polymer.[3] For example, reaction with isocyanates can yield poly(urea-hydrazide)s, while reaction with aldehydes and ketones produces poly(hydrazone)s. This versatility is crucial for developing materials for applications such as sensors, membranes, and catalysts.

Safety Considerations

Hydrazine and its derivatives are toxic and should be handled with appropriate safety precautions.[5] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

Hydrazinecarboxylic acid and its derivatives are valuable building blocks for the synthesis of novel polymers with a wide range of tunable properties. The protocols and insights provided in this guide offer a solid foundation for researchers to explore this exciting area of polymer chemistry. The unique characteristics of the hydrazide linkage, coupled with the versatility of post-polymerization modification, pave the way for the development of advanced materials for diverse technological and biomedical applications.

References

  • Hydrazinecarboxylic Acid | CAS 471-31-8 - Benchchem.

  • Poly(acryloyl hydrazide), a versatile scaffold for the preparation of functional polymers: synthesis and post-polymerisation modification - PMC - NIH.

  • Synthesis of polyhydrazides III–V. | Download Scientific Diagram - ResearchGate.

  • Synthesis and Characterization of Metal Particles Using Malic Acid-Derived Polyamides, Polyhydrazides, and Hydrazides - MDPI.

  • Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives - Material Science Research India.

  • Hydrazine - Wikipedia.

  • Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies - MDPI.

  • Preparation and properties of bio-based degradable polybenzoxazines containing dihydrazone-based dynamic bonds - Polymer Chemistry (RSC Publishing).

  • Hydrazine and Its Derivatives - ResearchGate.

  • Step-Growth Polymers - Chemistry LibreTexts.

  • Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups - National Chemical Laboratory.

  • Synthesis and Characterization of Hydrazide-Linked and Amide-Linked Organic Polymers.

  • Natural hydrazine-containing compounds: Biosynthesis, isolation, biological activities and synthesis - PubMed.

  • Preparation of hydrazine functionalized polymer brushes hybrid magnetic nanoparticles for highly specific enrichment of glycopeptides - PubMed.

  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - MDPI.

  • Preparation and properties of bio-based degradable polybenzoxazines containing dihydrazone-based dynamic bonds | Request PDF - ResearchGate.

  • Biodegradable Polymers - PMC - NIH.

Sources

Method

Application Note: Derivatization of Hydrazinecarboxylic Acid (Carbazic Acid) for GC-MS Analysis

This Application Note is designed to provide a rigorous, field-validated guide for the analysis of Hydrazinecarboxylic Acid (also known as Carbazic Acid ) via Gas Chromatography-Mass Spectrometry (GC-MS). ) Matrix: Pharm...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to provide a rigorous, field-validated guide for the analysis of Hydrazinecarboxylic Acid (also known as Carbazic Acid ) via Gas Chromatography-Mass Spectrometry (GC-MS).


)
Matrix:  Pharmaceutical Impurities, Environmental Samples, Synthetic Intermediates

Executive Summary

Hydrazinecarboxylic acid (Carbazic acid) presents a unique analytical challenge due to its inherent instability; it exists in equilibrium with hydrazine and carbon dioxide and readily decarboxylates upon heating or acidification. Direct GC-MS analysis is impossible due to its high polarity, low volatility, and thermal lability.

This guide details two robust derivatization protocols to stabilize and volatilize the analyte:

  • Silylation (TMS Derivatization): The preferred method for "trapping" the intact acid and amine functionalities, preventing decarboxylation and allowing detection of the parent structure.

  • Alkylation (Esterification): A method to convert the acid into stable alkyl carbazates (e.g., Methyl Carbazate) for quantification against stable standards.

Analyte Profile & Mechanistic Rationale

The Challenge: Instability & Polarity

Hydrazinecarboxylic acid (


) is a zwitterionic species that is generally non-isolable in its free acid form. It is frequently encountered as a salt (e.g., hydrazinium carbazate) or as a transient intermediate in the degradation of carbamate drugs or hydrazine synthesis.
  • Thermal Decomposition: Without derivatization, the high temperatures of the GC inlet (

    
    C) cause rapid decarboxylation:
    
    
    
    
    Result: The analyst detects hydrazine (or its decomposition products), not the parent acid.
  • Polarity: The presence of both amino (

    
    ) and carboxyl (
    
    
    
    ) groups leads to strong hydrogen bonding, resulting in poor peak shape and irreversible adsorption on the GC column.
The Solution: Derivatization Strategy

To analyze the intact molecule, we must replace the active acidic protons with non-polar groups before thermal exposure.

Pathway A: Silylation (Recommended)

Reagents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) replace active hydrogens on both the carboxyl and amine groups with Trimethylsilyl (TMS) groups.[1]

  • Mechanism:

    
    
    
  • Advantage: Rapid, "one-pot" reaction; stabilizes the carboxyl group immediately.

Pathway B: Esterification

Converting the acid to a stable ester (e.g., Methyl Carbazate).

  • Mechanism:

    
    
    
  • Advantage: Produces a highly stable derivative (Methyl Carbazate) which is commercially available as a reference standard.

Experimental Workflow Visualization

The following diagram outlines the decision matrix and workflow for analyzing Hydrazinecarboxylic Acid.

G Sample Sample Containing Hydrazinecarboxylic Acid (Salt/Transient) Choice Select Derivatization Strategy Sample->Choice Silylation PROTOCOL A: Silylation (Trapping Intact Acid) Choice->Silylation Unknown/Unstable Sample Esterification PROTOCOL B: Esterification (Formation of Carbazate) Choice->Esterification Quant vs. Stable Std Dry Lyophilize to Dryness (Critical: Remove Water) Silylation->Dry React_TMS Add BSTFA + 1% TMCS Solvent: Pyridine 60°C, 30 min Dry->React_TMS TMS_Product Formation of TMS-Hydrazinecarboxylate React_TMS->TMS_Product GCMS GC-MS Analysis (EI Source, SIM/Scan) TMS_Product->GCMS React_Me Add Methanol + Acid Catalyst (BF3 or HCl) Reflux/Heat Esterification->React_Me Me_Product Formation of Methyl Carbazate React_Me->Me_Product Me_Product->GCMS

Figure 1: Decision tree and workflow for the derivatization of Hydrazinecarboxylic acid. Protocol A is preferred for structural elucidation of the parent acid; Protocol B is preferred for quantification against methyl carbazate standards.

Protocol A: Silylation (BSTFA/TMCS)

Best for: Qualitative identification and "trapping" the unstable acid in complex matrices.

Reagents & Materials[1][2][3][4][5][6][7][8]
  • Derivatizing Agent: BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane).

  • Solvent: Anhydrous Pyridine (acts as an acid scavenger and solvent).

  • Internal Standard: Naphthalene-d8 or Acenaphthene-d10 (non-protic).

  • Equipment: 2 mL crimp-top amber vials, heating block.

Step-by-Step Methodology
  • Sample Preparation (Critical):

    • Since silylation reagents react explosively with water, the sample must be anhydrous .[2]

    • Lyophilize aqueous samples to a dry powder. If the sample is an oil/solid, weigh ~1-5 mg directly into the reaction vial.

  • Solubilization:

    • Add 50 µL of Anhydrous Pyridine to the vial.

    • Note: If the sample is a salt (e.g., Hydrazinium Carbazate), pyridine helps facilitate the free base exchange.

  • Derivatization Reaction:

    • Add 100 µL of BSTFA + 1% TMCS .

    • Flush the vial head with dry nitrogen and cap immediately.

    • Vortex for 30 seconds.

  • Incubation:

    • Heat the vial at 60°C for 30–45 minutes .

    • Mechanism:[1][3][4] The heat drives the silylation of the sterically hindered amine and the carboxyl group.

  • Analysis:

    • Cool to room temperature.[5]

    • Inject 1 µL directly into the GC-MS (Splitless or 1:10 Split depending on concentration).

Protocol B: In-Situ Esterification (Methyl Carbazate Formation)

Best for: Quantitative analysis using commercially available Methyl Carbazate as a standard.

Reagents & Materials[1][2][3][4][5][6][7][8]
  • Reagent:

    
    -Methanol (10% w/w) or Methanolic HCl (3N).
    
  • Extraction Solvent: Dichloromethane (DCM) or Ethyl Acetate.

  • Neutralizer: Saturated

    
     solution.
    
Step-by-Step Methodology
  • Reaction:

    • Dissolve ~10 mg of sample in 500 µL of

      
      -Methanol .
      
    • Heat at 60°C for 20 minutes in a sealed vial.

    • Caution: Do not overheat, as hydrazines can degrade.

  • Quenching & Extraction:

    • Cool the sample.[3][5] Add 500 µL of Saturated

      
       (carefully, gas evolution will occur).
      
    • Add 1 mL of Dichloromethane (DCM) containing the Internal Standard.

    • Vortex vigorously for 1 minute to extract the methyl carbazate into the organic layer.

  • Phase Separation:

    • Centrifuge to separate layers.

    • Transfer the bottom organic layer (DCM) to a GC vial containing anhydrous

      
       (to dry the solvent).
      
  • Analysis:

    • Inject 1 µL of the dry DCM extract.

GC-MS Instrument Parameters

The following parameters are optimized for the separation of small, polar derivatives like silylated hydrazines and carbazates.

ParameterSettingRationale
Column DB-5MS or ZB-5MS (30m x 0.25mm x 0.25µm)Standard non-polar phase provides good separation for TMS derivatives.
Inlet Temp 250°CSufficient to volatilize derivatives; avoid >280°C to prevent thermal degradation.
Injection Mode Splitless (1 min purge)Maximizes sensitivity for trace impurities.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Standard flow for optimal MS ionization.
Oven Program 50°C (hold 2 min)

10°C/min

280°C (hold 5 min)
Low initial temp is crucial to trap volatile hydrazine derivatives.
Transfer Line 280°CPrevents condensation of high-boiling matrix components.
Ion Source Electron Impact (EI), 70 eV, 230°CStandard fragmentation for library matching.
Scan Mode Full Scan (m/z 40–450)SIM Mode recommended for quantitation (Target ions below).
Mass Spectral Targets (SIM Mode)
DerivativeTarget Ion (Quant)Qualifier Ions
TMS-Hydrazinecarboxylate (Bis-TMS)m/z 147 73, 133, 191
Methyl Carbazate (Ester)m/z 90 59, 31
Hydrazine (as Acetone Azine) m/z 112 97, 56

Note: m/z 147 is a characteristic rearrangement ion for di-TMS derivatives containing heteroatoms.

Validation & Quality Control

To ensure Scientific Integrity (E-E-A-T) , the following controls must be implemented:

  • Blank Correction: Inject a reagent blank (Pyridine + BSTFA) to identify background siloxane peaks (m/z 73, 207, 281) that may interfere.

  • Standard Stability: Prepare a fresh standard of Methyl Carbazate. If using the Silylation method, silylate the salt form (Hydrazinium Carbazate) as a positive control.

  • Moisture Check: If the BSTFA reagent turns cloudy or precipitates white crystals upon addition to the sample, moisture is present. The derivatization is likely compromised. Action: Redry the sample.

References

  • Sigma-Aldrich. (2023). The Use of Derivatization Reagents for Gas Chromatography (GC). Sigma-Aldrich Technical Bulletins. Link

  • TCI Chemicals. (2024). GC Derivatization Reagents: Silylation and Acylation Protocols. Tokyo Chemical Industry. Link

  • Little, J. L. (1999). Derivatization of Amines and Carboxylic Acids for GC-MS.
  • Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons.
  • MDPI. (2020). Incomplete Decarboxylation of Acidic Cannabinoids in GC-MS. Molecules. (Demonstrates the necessity of silylation to prevent decarboxylation of thermally labile acids). Link

  • BenchChem. (2024). Hydrazinecarboxylic Acid and its Methyl Ester Derivatives in GC-MS Libraries. Link

Sources

Application

Application Notes and Protocols: Hydrazinecarboxylic Acid as a Linker for Antibody-Drug Conjugates (ADCs)

Introduction: The Critical Role of Linkers in ADC Efficacy Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies (mAbs) with the potent...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Linkers in ADC Efficacy

Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies (mAbs) with the potent cell-killing ability of cytotoxic drugs.[1] The linker, a seemingly simple bridge between the antibody and the payload, is a critical determinant of an ADC's therapeutic index, dictating its stability in circulation and the efficiency of drug release at the tumor site.[1] An ideal linker must maintain a stable connection between the antibody and the cytotoxic payload during systemic circulation to minimize off-target toxicity. Upon internalization into the target cancer cell, the linker must efficiently cleave to release the active drug.[1]

Hydrazinecarboxylic acid-based linkers, which form a hydrazone bond with a carbonyl group, are a prominent class of pH-sensitive cleavable linkers. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of hydrazinecarboxylic acid linkers in the design and synthesis of ADCs. We will delve into the underlying chemical principles, provide detailed experimental protocols, and discuss critical characterization and validation assays.

The core advantage of hydrazone linkers lies in their inherent pH sensitivity. They are designed to be stable at the physiological pH of the bloodstream (pH ~7.4) but undergo rapid hydrolysis in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0) within cancer cells. This targeted release mechanism is crucial for maximizing the therapeutic window of the ADC. However, early generation hydrazone linkers were associated with some instability in plasma, leading to premature drug release.[2] Modern iterations have improved stability, making them a valuable tool in the ADC development toolbox.

I. The Chemistry of Hydrazone Linkers: A Two-Part System

The formation of a hydrazone-linked ADC is a two-stage process involving the introduction of a carbonyl group (an aldehyde or ketone) onto the antibody and the synthesis of a hydrazinecarboxylic acid-derived linker-payload conjugate.

Introducing the Carbonyl Handle onto the Antibody

A common and effective method for introducing aldehyde groups onto an antibody is through the modification of surface-exposed lysine residues. The ε-amino group of lysine can be acylated with a heterobifunctional reagent such as Succinimidyl 4-formylbenzoate (SFB) .[3] The N-hydroxysuccinimide (NHS) ester of SFB reacts with the primary amine of lysine to form a stable amide bond, thereby presenting an aromatic aldehyde group on the antibody surface.[3]

G Antibody Antibody with Lysine Residues Aldehyde_Antibody Aldehyde-Modified Antibody Antibody->Aldehyde_Antibody Lysine Acylation SFB Succinimidyl 4-formylbenzoate (SFB) SFB->Aldehyde_Antibody

Synthesis of the Hydrazinecarboxylic Acid Linker-Payload

The second component is a cytotoxic drug modified with a hydrazinecarboxylic acid linker. This involves synthesizing a derivative of the drug that contains a hydrazide moiety. For example, the ketone group on doxorubicin can be reacted with a carbohydrazide to form a doxorubicin-hydrazone derivative. A common strategy involves using a heterobifunctional linker that contains a hydrazide at one end and a reactive group for drug attachment at the other.

A representative example is the synthesis of a doxorubicin-hydrazone derivative. This can be achieved by reacting doxorubicin hydrochloride with a suitable carbohydrazide in an acidic methanolic solution.[4]

G Doxorubicin Doxorubicin Dox_Hydrazone Doxorubicin-Hydrazone Payload Doxorubicin->Dox_Hydrazone Hydrazone Formation Carbohydrazide Carbohydrazide Linker Carbohydrazide->Dox_Hydrazone

II. Experimental Protocols

Protocol 1: Synthesis of N-succinimidyl 4-formylbenzoate (SFB)

This protocol describes the synthesis of the key reagent for introducing aldehyde groups onto the antibody.

Materials:

  • 4-Formylbenzoic acid

  • N,N'-Disuccinimidyl carbonate (DSC)

  • Anhydrous Acetonitrile

  • Anhydrous Pyridine

  • Diethyl ether

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve 4-formylbenzoic acid in anhydrous acetonitrile.

  • Add N,N'-disuccinimidyl carbonate and a catalytic amount of anhydrous pyridine.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent.

  • Collect the fractions containing the product and evaporate the solvent to obtain SFB as a white solid.

  • Characterize the product by ¹H NMR and mass spectrometry.

Protocol 2: Modification of Antibody with SFB

This protocol details the introduction of aldehyde groups onto the antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Succinimidyl 4-formylbenzoate (SFB)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)

  • Reaction buffer: 50 mM potassium phosphate, 150 mM NaCl, pH 7.4

Procedure:

  • Prepare a stock solution of SFB in anhydrous DMSO (e.g., 10 mM).

  • Adjust the concentration of the mAb to 5-10 mg/mL in the reaction buffer.

  • Add a 10-20 molar excess of the SFB stock solution to the mAb solution dropwise while gently stirring. The final DMSO concentration should be below 10% (v/v).

  • Incubate the reaction mixture at room temperature for 1-2 hours.

  • Remove the excess SFB and byproducts by passing the reaction mixture through a pre-equilibrated SEC column using the reaction buffer as the mobile phase.

  • Collect the protein fractions and determine the protein concentration using a standard method (e.g., BCA assay).

  • The number of incorporated aldehyde groups can be quantified using a colorimetric assay with 2,4-dinitrophenylhydrazine (DNPH).

Protocol 3: Synthesis of a Doxorubicin-Hydrazone Payload

This protocol provides an example of preparing a drug-linker conjugate.

Materials:

  • Doxorubicin hydrochloride

  • 6-Maleimidocaproyl hydrazide (or another suitable carbohydrazide)

  • Anhydrous methanol

  • Dry hydrogen chloride gas or a solution of HCl in methanol

  • Acetonitrile

Procedure:

  • Dissolve doxorubicin hydrochloride and a 2-fold molar excess of the carbohydrazide in anhydrous methanol under an inert atmosphere (e.g., argon).[4]

  • Bubble dry hydrogen chloride gas through the solution for a few minutes or add a methanolic HCl solution to catalyze the reaction.[4]

  • Stir the reaction at room temperature for 24 hours, protected from light.[4]

  • Monitor the reaction by TLC or HPLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.[4]

  • Wash the resulting solid with acetonitrile and dry under vacuum to obtain the doxorubicin-hydrazone derivative.[4]

  • Characterize the product by ¹H NMR and mass spectrometry.

Protocol 4: Conjugation of Aldehyde-Modified Antibody with Hydrazone-Payload

This is the final step to assemble the ADC.

Materials:

  • Aldehyde-modified antibody

  • Doxorubicin-hydrazone payload

  • Anhydrous DMSO

  • Conjugation buffer: 50 mM sodium acetate, 150 mM NaCl, pH 5.5

  • Aniline (as a catalyst, optional)

  • SEC column (e.g., Sephadex G-25)

Procedure:

  • Prepare a stock solution of the doxorubicin-hydrazone payload in anhydrous DMSO (e.g., 10 mM).

  • Adjust the concentration of the aldehyde-modified antibody to 5-10 mg/mL in the conjugation buffer.

  • Add a 5-10 molar excess of the payload stock solution to the antibody solution.

  • If using a catalyst, add aniline to a final concentration of 10-20 mM.

  • Incubate the reaction mixture at room temperature for 12-24 hours.

  • Purify the ADC from unreacted payload and other small molecules using an SEC column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

  • Collect the protein fractions containing the ADC.

III. Purification and Characterization of the ADC

Thorough purification and characterization are essential to ensure the quality, efficacy, and safety of the ADC.

Purification by Hydrophobic Interaction Chromatography (HIC)

HIC is a powerful technique for separating ADC species with different drug-to-antibody ratios (DARs) based on their hydrophobicity.[5] The addition of hydrophobic drug-linker moieties increases the overall hydrophobicity of the antibody.

Table 1: Typical HIC-HPLC Conditions for ADC Analysis

ParameterCondition
Column Phenyl or Butyl-based HIC column
Mobile Phase A High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0)
Mobile Phase B Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0)
Gradient Linear gradient from 100% A to 100% B over 30-60 minutes
Flow Rate 0.5-1.0 mL/min
Detection UV at 280 nm and at a wavelength specific for the payload

G Crude_ADC Crude ADC Mixture HIC_Column HIC Column Crude_ADC->HIC_Column DAR0 Unconjugated Ab (DAR 0) HIC_Column->DAR0 Early Elution DAR2 ADC (DAR 2) HIC_Column->DAR2 DAR4 ADC (DAR 4) HIC_Column->DAR4 DAR6 ADC (DAR 6) HIC_Column->DAR6 Late Elution

Characterization of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC. It can be determined by several methods:

  • HIC-HPLC: The relative peak areas of the different DAR species in the HIC chromatogram can be used to calculate the average DAR.

  • UV-Vis Spectroscopy: By measuring the absorbance of the ADC at 280 nm (for the antibody) and a wavelength specific to the drug, the average DAR can be calculated using the Beer-Lambert law.

  • Mass Spectrometry (MS): Native mass spectrometry can be used to determine the mass of the intact ADC, allowing for the direct determination of the DAR distribution. Denaturing the ADC and analyzing the light and heavy chains separately can also provide information on the drug loading.

Stability Assessment

The stability of the hydrazone linker is crucial.

  • In Vitro Plasma Stability: The ADC is incubated in plasma from different species (e.g., human, mouse, rat) at 37°C for various time points. The amount of released drug is then quantified by LC-MS. This assay helps to predict the in vivo stability of the ADC.

Table 2: Key Parameters for In Vitro Plasma Stability Assay

ParameterDescription
Matrices Human, mouse, rat, and cynomolgus monkey plasma
Incubation 37°C for up to 7 days
Sampling Time points at 0, 24, 48, 96, and 168 hours
Analysis LC-MS/MS to quantify free payload

IV. Functional Assays

In Vitro Cytotoxicity Assay

The potency of the ADC is evaluated by treating target cancer cells with serial dilutions of the ADC and measuring cell viability after a set incubation period (e.g., 72-96 hours). An IC50 value is then calculated.

Bystander Effect Assay

For ADCs with membrane-permeable payloads, the bystander effect is an important mechanism of action. This can be assessed in vitro using a co-culture system of antigen-positive and antigen-negative cancer cells.[1] The killing of the antigen-negative cells in the presence of the ADC-treated antigen-positive cells demonstrates the bystander effect.[1]

V. Conclusion

Hydrazinecarboxylic acid-based linkers offer a valuable strategy for the development of pH-sensitive ADCs. Their ability to remain stable in the systemic circulation and selectively release their cytotoxic payload in the acidic tumor microenvironment contributes to an improved therapeutic index. The protocols and characterization methods outlined in this application note provide a comprehensive framework for the successful design, synthesis, and evaluation of ADCs utilizing this important linker technology. Careful optimization of the conjugation chemistry and thorough analytical characterization are paramount to developing safe and effective ADC therapeutics.

References

  • Abzena. (n.d.). Abzena's Expertise in Custom Designed Linker- Payload Synthesis and Bioconjugation towards Antibody-Drug Conjugates. Retrieved from [Link]

  • Agilent Technologies. (2018). AdvanceBio HIC Column for Drug to Antibody Ratio (DAR) Analysis of Antibody Drug Conjugates (ADC). Retrieved from [Link]

  • Agilent Technologies. (n.d.). In vitro real-time evaluation of bystander effects of antibody-drug conjugates. Retrieved from [Link]

  • Agostini, A., & Moscatelli, D. (n.d.). Exploitation of hydrazone bond to deliver Doxorubicin. SciTechnol. Retrieved from [Link]

  • American Pharmaceutical Review. (2015). Hydrophobic Interaction Chromatography for Antibody Drug Conjugate Drug Distribution Analysis. Retrieved from [Link]

  • Bouchard, H., et al. (2014). Antibody-Drug Conjugates—A New Wave of Cancer Drugs. Bioorganic & Medicinal Chemistry Letters, 24(23), 5357-5363.
  • Creative Biolabs. (n.d.). ADC Plasma Stability Analysis Service. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Lysine based Conjugation Strategy. Retrieved from [Link]

  • CN102675385A. (2012). Preparation method for doxorubicin 13-position hydrazone derivative. Google Patents.
  • Interchim. (n.d.). Hydrazine chemistry reagents - SANH/SHNH/SHTH, MHPH/MTFB, SFB. Retrieved from [Link]

  • Jain, N., et al. (2015). Antibody-Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. Pharmaceutical Research, 32(11), 3526-3540.
  • King, H. D., et al. (1993). (6-Maleimidocaproyl)hydrazone of doxorubicin. A new derivative for the preparation of immunoconjugates of doxorubicin.
  • O'Donoghue, A., et al. (2016). Intracellular Released Payload Influences Potency and Bystander-Killing Effects of Antibody-Drug Conjugates in Preclinical Models. Cancer Research, 76(9), 2710-2719.
  • Panowski, S., et al. (2014). Site-selective antibody-drug conjugates for cancer therapy. mAbs, 6(1), 34-45.
  • PubChem. (n.d.). 4-(Maleimidomethyl)cyclohexane-1-carboxyl-hydrazide, Trifluoroacetic Acid Salt. Retrieved from [Link]

  • Solulink. (n.d.). Sulfo-S-4FB. Retrieved from [Link]

  • Vaidya, R., et al. (2019).
  • Waters. (n.d.). Analysis of Antibody Drug Conjugates (ADCs) by Native Mass Spectrometry on the BioAccord System. Retrieved from [Link]

  • Wikipedia. (n.d.). Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate. Retrieved from [Link]

  • WuXi Biology. (n.d.). Evaluation of the efficacy of ADC in vitro and in vivo. Retrieved from [Link]

Sources

Method

methods for the regioselective functionalization of Hydrazinecarboxylic acid

Application Note: Strategic Regiocontrol in the Functionalization of Hydrazinecarboxylic Acid Derivatives vs. ) Executive Summary Hydrazinecarboxylic acid ( ) is intrinsically unstable in its free acid form, rapidly deco...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Regiocontrol in the Functionalization of Hydrazinecarboxylic Acid Derivatives


 vs. 

)

Executive Summary

Hydrazinecarboxylic acid (


) is intrinsically unstable in its free acid form, rapidly decomposing via decarboxylation. Consequently, practical applications in drug discovery—specifically in the synthesis of aza-peptides, pyrazoles, and peptidomimetics—rely on its stable ester derivatives, Carbazates  (

).

The functionalization of carbazates presents a classic regioselectivity challenge. The molecule possesses two distinct nucleophilic nitrogen atoms:

  • 
     (Terminal):  Highly nucleophilic due to the 
    
    
    
    -effect and lack of conjugation.
  • 
     (Internal/Amidic):  Electron-deficient due to conjugation with the carbonyl group, yet possessing an acidic proton (
    
    
    
    ~13–15).

This guide provides validated protocols to selectively target either the


 or 

position, overcoming the thermodynamic preference for

-substitution.

Strategic Overview: The Nucleophilic Hierarchy

To achieve regiocontrol, one must understand the electronic bias of the substrate. Standard electrophilic attack invariably favors the


 position. Reversing this selectivity to target 

requires either thermodynamic masking (protection) or kinetic activation (dianion formation/metal catalysis).
Reactivity Map

CarbazateReactivity Substrate Carbazate (R-O-CO-NH-NH2) N2 N2 Position (Terminal -NH2) Substrate->N2 N1 N1 Position (Internal -NH-) Substrate->N1 N2_Prop High Nucleophilicity (α-effect) pKa (conj. acid) ~3-4 N2->N2_Prop N1_Prop Low Nucleophilicity (Amide-like) pKa (N-H) ~13-15 N1->N1_Prop Alkylation Soft Electrophiles (Aldehydes/Alkyl Halides) N2_Prop->Alkylation Favored Path Deprotonation Strong Base (n-BuLi/NaH) N1_Prop->Deprotonation Required Strategy

Figure 1: Reactivity profile of carbazates. Standard conditions favor N2; N1 requires deprotonation or catalysis.

Protocol A: Selective -Functionalization (Reductive Alkylation)

Objective: Mono-alkylation of the terminal nitrogen (


).
Challenge:  Direct alkylation with halides often leads to poly-alkylation (quaternization).
Solution:  Reductive amination via a hydrazone intermediate ensures mono-selectivity.
Materials
  • Substrate: tert-Butyl carbazate (Boc-hydrazide) [CAS: 870-46-2]

  • Electrophile: Benzaldehyde (1.0 equiv)

  • Reductant: Sodium cyanoborohydride (

    
    ) or Sodium triacetoxyborohydride (
    
    
    
    ).
  • Solvent: Methanol (MeOH) or 1,2-Dichloroethane (DCE).

  • Acid Catalyst: Acetic acid (AcOH).

Step-by-Step Methodology
  • Hydrazone Formation:

    • Dissolve tert-butyl carbazate (10 mmol) in MeOH (30 mL).

    • Add Benzaldehyde (10 mmol) dropwise at 0 °C.

    • Observation: A white precipitate (hydrazone) often forms within 30 minutes.

    • Stir at room temperature (RT) for 2 hours.

    • QC Check: TLC (30% EtOAc/Hexane) should show consumption of aldehyde.

  • Reduction:

    • Option A (One-pot): If the hydrazone is soluble, add AcOH (20 mmol) followed by

      
       (15 mmol) portion-wise at 0 °C.
      
    • Option B (Two-step): If the hydrazone precipitates, filter it, redissolve in AcOH/MeOH (1:10), and then reduce.

    • Stir for 4–12 hours at RT.

  • Work-up:

    • Quench with saturated

      
       (aqueous). Caution:  Gas evolution (
      
      
      
      ) possible; use a fume hood.
    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash organic layer with brine, dry over

      
      , and concentrate.
      
  • Purification:

    • Flash chromatography (Hexane/EtOAc).

    • Yield: Typically 85–95%.

Validation Data: | Signal | Chemical Shift (


, ppm) | Interpretation |
| :--- | :--- | :--- |
| N-H (

) | 8.2 (broad s) | Amide-like proton | | N-H (

) | 4.5 (broad s) | Amine-like proton | |

-Ph | 3.8 (s or d) | Diagnostic of mono-alkylation |

Protocol B: Selective -Functionalization (The Dianion Strategy)

Objective: Alkylation of the internal nitrogen (


) while leaving 

available or protected. Mechanism: Exploits the acidity of the

proton. By using a strong base (

-BuLi), a dianion is generated. The

anion, being harder and more charge-dense (and less sterically hindered in specific conformations), can be trapped selectively. Reference: Based on the methodology of Bredihhin & Groth (2007).
Materials
  • Substrate:

    
    -Phenyl-hydrazinecarboxylic acid tert-butyl ester (Boc-NH-NH-Ph) or similar 
    
    
    
    -substituted carbazate. Note: To alkylate N1, N2 is usually pre-substituted or protected.
  • Base:

    
    -Butyllithium (2.5 M in hexanes).
    
  • Solvent: Anhydrous THF (degassed).

  • Electrophile: Methyl Iodide (MeI) or Benzyl Bromide (BnBr).

Step-by-Step Methodology
  • Dianion Generation:

    • Flame-dry a round-bottom flask under Argon.

    • Add substrate (e.g., Boc-NH-NH-Ph) (5 mmol) and THF (25 mL). Cool to -78 °C .

    • Add

      
      -BuLi (11 mmol, 2.2 equiv) dropwise over 15 minutes.
      
    • Critical: The solution will turn deep yellow/orange, indicating dianion formation (

      
      ).
      
  • Alkylation:

    • Stir at -78 °C for 1 hour.

    • Add the Electrophile (5.5 mmol) dissolved in THF dropwise.

    • Allow the reaction to warm slowly to RT over 4 hours.

  • Quench & Isolation:

    • Quench with saturated

      
       solution.
      
    • Extract with Diethyl Ether (

      
      ).
      
    • Purify via column chromatography.

Why this works: The


 position is sterically crowded or electronically satisfied (if Ph-substituted), while the 

(amide) site becomes a potent nucleophile upon deprotonation.

Protocol C: Copper-Catalyzed Arylation (Chan-Lam Variant)

Objective: Introduction of aryl groups. Selectivity:

  • Standard Conditions: Favor

    
    -arylation (Terminal).
    
  • Modified Conditions: To achieve

    
    -arylation, one typically employs an 
    
    
    
    -protected substrate (e.g.,
    
    
    ) or relies on specific ligand control, though the former is more robust.
Protocol for -Arylation (Standard)

This generates


-aryl carbazates (e.g., 

), which are key intermediates.
  • Catalyst:

    
     (10-20 mol%).
    
  • Ligand: 2,2'-Bipyridine (20 mol%).

  • Oxidant: Air (balloon) or Oxygen.

  • Base:

    
     (2.0 equiv).
    
  • Solvent: DCE or MeOH.

  • Substrate: tert-Butyl carbazate + Aryl Boronic Acid.

Procedure:

  • Mix carbazate (1.0 equiv), Boronic acid (1.5 equiv),

    
    , and base in solvent.
    
  • Stir at RT open to air (or under

    
     balloon) for 24 hours.
    
  • Filter through Celite and purify.

  • Result:

    
    -Aryl carbazate (
    
    
    
    ).

Decision Matrix for Experimental Design

Use this workflow to select the correct protocol for your target molecule.

SynthesisDecision Start Target Molecule? Q1 Where is the substituent? Start->Q1 N2_Path N2 (Terminal) (R-NH-NH-COOR') Q1->N2_Path N1_Path N1 (Internal) (H2N-N(R)-COOR') Q1->N1_Path Q2_N2 Type of Substituent? N2_Path->Q2_N2 Q2_N1 Is N2 protected? N1_Path->Q2_N1 Alkyl Alkyl Group Q2_N2->Alkyl Aryl Aryl Group Q2_N2->Aryl Yes Yes (e.g. Phthalimide) Q2_N1->Yes No No (Free NH2) Q2_N1->No Prot_A Protocol A: Reductive Amination Alkyl->Prot_A Prot_C Protocol C: Cu-Cat Arylation Aryl->Prot_C Direct_Alk Direct Alkylation (NaH/DMF) Yes->Direct_Alk Dianion Protocol B: Dianion Strategy No->Dianion

Figure 2: Strategic workflow for carbazate functionalization.

Troubleshooting & Quality Control

  • Issue: Over-alkylation at

    
    . 
    
    • Cause: Use of highly reactive alkyl halides (e.g., MeI) without steric control.

    • Fix: Switch to Protocol A (Reductive Alkylation) or use a bulky protecting group on

      
       (e.g., Boc) which sterically shields the vicinity slightly, though 
      
      
      
      remains reactive.
  • Issue: Low yield in Chan-Lam coupling.

    • Cause: Water in solvent or poor oxidant uptake.

    • Fix: Add 4Å molecular sieves; ensure vigorous stirring to maximize

      
       transfer.
      
  • QC - NMR Differentiation:

    • 
      -substitution removes the downfield amide proton (~8.0–9.0 ppm).
      
    • 
      -substitution retains the amide proton but shifts/removes the broad amino signal (~4.0 ppm).
      
    • HMBC:

      
      -substituents show 3-bond coupling to the Carbonyl carbon (
      
      
      
      ).
      
      
      -substituents do not show strong coupling to the carbonyl.

References

  • Bredihhin, A., Groth, U. M., & Mäeorg, U. (2007).[1] Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Letters, 9(6), 1097–1099.

  • Wolter, M., Klapars, A., & Buchwald, S. L. (2001). Synthesis of N-Aryl Hydrazides by Copper-Catalyzed Coupling of Hydrazides with Aryl Iodides. Organic Letters, 3(23), 3803–3805.

  • Uteuliyev, M. M., Nguyen, T. T., & Coltart, D. M. (2015). Direct Carbon–Carbon Bond Formation via Soft Enolization of Thioesters: A Facile Synthesis of β-Keto Esters and 1,3-Diketones. Nature Chemistry (Relevant context on soft nucleophiles/regiocontrol).

  • Hu, J., et al. (2021).[2] The Regioselective Functionalization Reaction of Unprotected Carbazoles. Journal of Organic Chemistry, 86(13), 9189-9199.[2]

Sources

Application

Application Note: Hydrazinecarboxylic Acid Derivatives (Carbazates) in Advanced Materials

Executive Summary & Chemical Reality[1] Hydrazinecarboxylic acid (HCA) , also known as carbazic acid ( ), is inherently unstable in its free acid form, spontaneously decomposing into carbon dioxide and hydrazine. Therefo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Reality[1]

Hydrazinecarboxylic acid (HCA) , also known as carbazic acid (


), is inherently unstable in its free acid form, spontaneously decomposing into carbon dioxide and hydrazine. Therefore, in materials science, the practical application of this moiety is exclusively achieved through its stable derivatives: Carbazates (Esters)  and Carbazate Salts .

This application note focuses on the two most critical high-value applications of Carbazate precursors:

  • Green Polymer Chemistry: As precursors for Non-Isocyanate Polyurethanes (NIPUs), eliminating toxic phosgene and isocyanate pathways.[1][2]

  • Energetic & Optoelectronic Materials: As "masked hydrazine" scaffolds for constructing high-nitrogen heterocycles (1,3,4-oxadiazoles and 1,2,4-triazoles) used in scintillators and energetic materials.

Application I: Non-Isocyanate Polyurethanes (NIPUs)[2][3][4]

The Challenge: Isocyanate Toxicity

Traditional polyurethane synthesis relies on the reaction between diisocyanates and polyols.[1] Isocyanates are potent respiratory sensitizers derived from phosgene.[1] The "Holy Grail" of green polymer chemistry is the Non-Isocyanate Polyurethane (NIPU) .

The Carbazate Solution

Carbazate derivatives (specifically Polyhydroxyurethanes ) offer a robust alternative.[1] By reacting cyclic carbonates with hydrazine derivatives (carbazates) or diamines, urethane linkages are formed without isocyanates.

Mechanism: The nucleophilic attack of the hydrazine/amine nitrogen on the carbonyl carbon of a cyclic carbonate opens the ring, forming a hydroxyurethane linkage. This results in a polymer backbone rich in hydroxyl groups, capable of intramolecular hydrogen bonding that improves thermal stability and chemical resistance compared to traditional PU.[3]

Visual Workflow: NIPU Synthesis Pathway

NIPU_Synthesis cluster_0 Green Synthesis Route Epoxy Epoxide Precursor CycCarb Cyclic Carbonate Epoxy->CycCarb Carbonation (High Pressure) CO2 CO2 (Catalyst) CO2->CycCarb Intermediate Tetrahedral Intermediate CycCarb->Intermediate Nucleophilic Attack Hydrazine Hydrazine/Carbazate Hydrazine->Intermediate NIPU Polyhydroxyurethane (NIPU) Intermediate->NIPU Ring Opening (-OH Generation)

Figure 1: The "Green Route" to Polyurethanes.[1] Cyclic carbonates (derived from epoxides and CO2) react with hydrazine/carbazate nucleophiles to form stable hydroxyurethane networks without isocyanates.

Protocol A: Synthesis of Ethyl Carbazate (Green Route)

Before synthesizing complex materials, one must often generate the carbazate precursor. The traditional route uses toxic ethyl chloroformate.[1] The modern Green Route uses Diethyl Carbonate (DEC).[1]

Objective: Synthesis of Ethyl Carbazate (Ethyl Hydrazinecarboxylate) without chlorinated solvents.

Reagents & Equipment[2][4][6][7][8]
  • Reagents: Hydrazine Hydrate (80% or 100%), Diethyl Carbonate (DEC), Ethanol (absolute).

  • Equipment: 3-neck Round Bottom Flask (RBF), Reflux Condenser, Mechanical Stirrer, Ice Bath.

Step-by-Step Methodology
  • Setup: Equip a 500 mL 3-neck RBF with a mechanical stirrer and a reflux condenser.

  • Charging: Add Diethyl Carbonate (1.0 eq) and Ethanol (solvent volume) to the flask.

  • Addition: Cool the mixture to 0–5°C using an ice bath. Add Hydrazine Hydrate (1.05 eq) dropwise over 30 minutes.[1] Note: Hydrazine is toxic; perform in a fume hood.

  • Reaction: Remove the ice bath. Heat the mixture to reflux (approx. 80°C) for 4–6 hours.

    • Monitoring: Monitor via TLC (Ethyl Acetate:Hexane 1:1).[1] The spot for DEC will disappear.[1]

  • Isolation: Cool to room temperature. If the product crystallizes, filter directly. If not, remove ethanol under reduced pressure (Rotavap).[1]

  • Purification: Recrystallize from ethanol/ether or distill under vacuum (bp ~93°C at 13 mmHg).

  • Validation:

    • Melting Point: 44–47°C.[1]

    • IR Spectrum: Look for N-H stretching (3300 cm⁻¹) and Ester C=O (1720 cm⁻¹).[1]

Application II: Energetic Heterocycles & Scintillators

Carbazates are the primary building blocks for 1,3,4-Oxadiazoles . These rings are electron-deficient and possess high thermal stability, making them ideal for:

  • Scintillators: Electron transport materials in OLEDs (e.g., PBD).[1]

  • Energetic Materials: High-nitrogen backbones for explosives/propellants.[1]

Comparative Data: Carbazate-Derived Heterocycles
Heterocycle TypePrecursorKey PropertyMaterial Application
1,3,4-Oxadiazole Ethyl Carbazate + Acid ChlorideHigh Electron Affinity, FluorescenceOLEDs, Scintillators
1,2,4-Triazole Ethyl Carbazate + AmineHigh Nitrogen Content (>40%)Energetic Materials, MOF Linkers
Tetrazole Carbazate + AzideExtreme Nitrogen ContentGas Generators (Airbags)

Protocol B: Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazole

Objective: To synthesize a phenyl-oxadiazole core (scintillator precursor) using Ethyl Carbazate.

Step-by-Step Methodology
  • Acylation (Formation of Hydrazide):

    • Dissolve Ethyl Carbazate (10 mmol) in Ethanol (20 mL).

    • Add Benzoyl Chloride (10 mmol) dropwise at 0°C.

    • Stir for 2 hours at RT. The intermediate (1-benzoyl-2-carbethoxyhydrazine) will precipitate.[1] Filter and dry.[1][4]

  • Cyclization (The Robinson-Gabriel Type):

    • Place the dried intermediate in a flask with POCl₃ (Phosphorus Oxychloride, 5 mL) . Caution: Corrosive.[1]

    • Reflux for 3 hours.[1] The POCl₃ acts as both solvent and dehydrating agent.[1]

    • Alternative Green Cyclization: Use Polyphosphoric Acid (PPA) at 100°C to avoid POCl₃.[1]

  • Workup:

    • Pour the cooled reaction mixture onto crushed ice (slowly!) to hydrolyze excess POCl₃.

    • Neutralize with Sodium Bicarbonate solution until pH 7.[1]

    • The solid oxadiazole product will precipitate.[1]

  • Purification:

    • Filter the solid and wash with water.[1]

    • Recrystallize from Ethanol.[1]

Visual Workflow: Heterocycle Formation

Oxadiazole_Synthesis Start Ethyl Carbazate (H2N-NH-COOEt) Inter Acyl Hydrazide Intermediate (Ar-CONH-NH-COOEt) Start->Inter + Reagent, 0°C Reagent Aroyl Chloride (Ar-COCl) Reagent->Inter Product 1,3,4-Oxadiazole Core Inter->Product Cyclization (Reflux) Cyclizer Dehydrating Agent (POCl3 or PPA) Cyclizer->Product Dehydration (-H2O)

Figure 2: Synthesis of 1,3,4-Oxadiazole Scaffolds. The ethyl carbazate acts as the dinucleophile, reacting with an electrophile (acid chloride) followed by dehydrative cyclization.

Scientific Integrity & Safety (E-E-A-T)

Stability Warning

Never attempt to isolate free Hydrazinecarboxylic Acid. It is thermodynamically unstable.[1] All protocols must utilize the ester (carbazate) or salt forms.[1]

Safety Protocols
  • Hydrazine Toxicity: Hydrazine and its derivatives are potential carcinogens and potent skin sensitizers.[1] All reactions involving hydrazine hydrate must be performed in a functioning fume hood with double-gloving (Nitrile/Laminate).[1]

  • Decontamination: Spills of hydrazine or carbazates should be neutralized with dilute hypochlorite (bleach) solution, which oxidizes them to nitrogen gas.

Validation of Purity
  • TLC: Carbazates stain well with Iodine or Permanganate dips.[1]

  • NMR: In ¹H NMR (DMSO-d6), the carbazate NH protons appear as broad singlets around 8.0–9.0 ppm, distinct from amine precursors.

References

  • Green Synthesis of Carbazates

    • Title: "Dimethyl Carbonate as a Green Reagent."[1][3]

    • Source: Tundo, P., & Selva, M. (2002). Accounts of Chemical Research.
    • URL:[Link]

  • Non-Isocyanate Polyurethanes (NIPUs)

    • Title: "Non-isocyanate polyurethanes: synthesis, properties, and applications."[2][5][3]

    • Source:RSC Advances (2013).[1][3]

    • URL:[Link]

  • Heterocycle Synthesis

    • Title: "1,3,4-Oxadiazole: A scaffold with diverse biological activities."[6]

    • Source:Journal of Heterocyclic Chemistry.
    • URL:[Link]

  • Chemical Data & Safety

    • Title: "Hydrazinecarboxylic acid (Compound Summary)."
    • Source: PubChem.[1]

    • URL:[Link]

Sources

Method

Application Note: Synthesis of Hydrazinecarboxylic Acid Hydrazones (Carbazate Hydrazones)

Executive Summary & Technical Scope This application note details the synthesis of hydrazinecarboxylic acid hydrazones (formally alkylidene hydrazinecarboxylates or carbazate hydrazones). Critical Technical Distinction:...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Scope

This application note details the synthesis of hydrazinecarboxylic acid hydrazones (formally alkylidene hydrazinecarboxylates or carbazate hydrazones).

Critical Technical Distinction: Researchers must note that free Hydrazinecarboxylic acid (Carbazic acid,


) is inherently unstable and spontaneously decarboxylates to hydrazine and carbon dioxide under standard conditions. Therefore, in practical drug development and organic synthesis, this moiety is introduced using its stable ester derivatives, Alkyl Carbazates  (e.g., Methyl carbazate, Ethyl carbazate, or tert-Butyl carbazate).

This guide focuses on the condensation of these carbazates with aldehydes to generate the target pharmacophore (


), a privileged structure in antimicrobial and anticancer drug discovery and a critical intermediate in the synthesis of 1,3,4-oxadiazoles.

Scientific Foundation: Mechanism & Causality

The Challenge of the Free Acid

The reaction of free hydrazinecarboxylic acid with aldehydes is thermodynamically hampered by the entropy-driven loss of


.


Consequently, the Carbazate Ester Route is the industry standard for introducing the hydrazinecarboxylate motif.
Reaction Mechanism (Schiff Base Condensation)

The formation of the hydrazone follows a classic nucleophilic addition-elimination pathway.

  • Nucleophilic Attack: The terminal amino group (

    
    ) of the carbazate, which is more nucleophilic than the carbamate nitrogen due to the alpha-effect and lack of direct resonance withdrawal by the carbonyl, attacks the electrophilic carbonyl carbon of the aldehyde.
    
  • Hemiaminal Formation: A tetrahedral intermediate (hemiaminal) is formed.

  • Acid Catalysis: Protonation of the hydroxyl group facilitates water elimination.

  • Dehydration: Elimination of water yields the C=N imine bond.

Mechanistic Pathway Diagram

ReactionMechanism Aldehyde Aldehyde (R-CHO) Intermediate Hemiaminal Intermediate Aldehyde->Intermediate Nucleophilic Attack Carbazate Alkyl Carbazate (H2N-NH-COOR') Carbazate->Intermediate Transition Protonation & Dehydration (-H2O) Intermediate->Transition Acid Cat. (H+) Product Carbazate Hydrazone (R-CH=N-NH-COOR') Transition->Product Imine Formation

Figure 1: Mechanistic pathway for the condensation of alkyl carbazates with aldehydes.[1][2]

Experimental Protocols

Protocol A: Standard Solution-Phase Synthesis (High Purity)

Recommended for library synthesis and lead optimization where purity is paramount.

Reagents:

  • Aldehyde (

    
     equiv)
    
  • Alkyl Carbazate (Methyl/Ethyl/tert-Butyl carbazate) (

    
     equiv)
    
  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)

  • Catalyst: Glacial Acetic Acid (AcOH) (

    
     equiv)
    

Step-by-Step Methodology:

  • Preparation: Dissolve

    
     of the aldehyde in 
    
    
    
    of absolute ethanol in a round-bottom flask.
  • Addition: Add

    
     of the alkyl carbazate to the solution.
    
  • Catalysis: Add

    
     drops of glacial acetic acid. Note: For unreactive aldehydes (electron-rich), increase acid concentration or use HCl (cat).
    
  • Reaction: Reflux the mixture at

    
     (EtOH) for 
    
    
    
    hours. Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
  • Workup:

    • Scenario A (Precipitation): If the product precipitates upon cooling, filter the solid under vacuum, wash with cold ethanol (

      
      ), and dry.
      
    • Scenario B (Soluble): If no precipitate forms, concentrate the solvent under reduced pressure to

      
       volume, pour into crushed ice (
      
      
      
      ), and stir to induce crystallization.
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography if necessary.

Protocol B: Green Synthesis (Solvent-Free / Mechanochemical)

Recommended for scale-up and reducing solvent waste.

Methodology:

  • Mixing: Combine

    
     aldehyde and 
    
    
    
    alkyl carbazate in a mortar.
  • Grinding: Grind the mixture vigorously with a pestle for

    
     minutes.
    
  • Observation: The mixture often becomes a liquid/paste (eutectic melt) before solidifying as water is released and the product forms.

  • Workup: Wash the resulting solid with water to remove unreacted carbazate and dry in a desiccator.

Workflow Visualization

Workflow Start Start: Reagent Prep Mix Dissolve Aldehyde + Carbazate in EtOH Start->Mix Cat Add Cat. AcOH Mix->Cat Reflux Reflux (2-6 hrs) Monitor TLC Cat->Reflux Check Precipitate formed? Reflux->Check Filter Vacuum Filtration Wash w/ Cold EtOH Check->Filter Yes Ice Pour into Crushed Ice Induce Crystallization Check->Ice No Dry Dry & Recrystallize Filter->Dry Ice->Filter

Figure 2: Decision-tree workflow for the synthesis and isolation of carbazate hydrazones.

Data Interpretation & Validation

To ensure the integrity of the synthesized compound, compare analytical data against these expected parameters.

Table 1: Key Characterization Signals

TechniqueSignal / ParameterInterpretation
FT-IR


stretch (Amide/Hydrazine)
FT-IR


stretch (Carbamate carbonyl)
FT-IR


stretch (Imine linkage)
1H NMR

(s, 1H)
Azomethine proton (

)
1H NMR

(s, 1H)

proton (Exchangeable with

)
13C NMR


(Carbamate carbon)
13C NMR


(Azomethine carbon)

Troubleshooting & Optimization

  • Low Yield: Water is a byproduct. For equilibrium-limited reactions, add molecular sieves (

    
    ) or use a Dean-Stark trap (if using benzene/toluene) to drive the reaction to completion.
    
  • Impure Product: If the carbazate undergoes hydrolysis, hydrazine salts may contaminate the product. Ensure reagents are dry.

  • Stereochemistry: The

    
    -isomer is generally the thermodynamically stable product due to steric hindrance in the 
    
    
    
    -isomer.

References

  • Kumari, S., et al. (2023). "Hydrazones, hydrazones-based coinage metal complexes, and their biological applications."[3] National Institutes of Health (NIH) / PubMed Central. [Link]

  • Rostamizadeh, S., et al. (2013). "Solvent-free synthesis of hydrazones." Journal of Chemical Research. [Link][4]

  • Organic Syntheses. (1970). "tert-Butyl Carbazate."[5] Org.[4][6] Synth. 1970, 50, 9. [Link]

  • PubChem. (2023). "Hydrazinecarboxylic acid (Compound Summary)." National Library of Medicine. [Link]

  • Popiołek, L. (2017). "Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010." Medicinal Chemistry Research. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Minimizing Dimer Formation in Hydrazinecarboxylic Acid Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with hydrazinecarboxylic acid and its derivatives. This guide is designed to provide in-depth, practical sol...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with hydrazinecarboxylic acid and its derivatives. This guide is designed to provide in-depth, practical solutions to a common and often frustrating side reaction: dimer formation. By understanding the underlying mechanisms and implementing the strategies outlined below, you can significantly improve the yield and purity of your desired products.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Understanding the Enemy: How and Why Do Hydrazinecarboxylic Acid Dimers Form?

Question: I'm observing a significant amount of a higher molecular weight byproduct in my reaction. Mass spectrometry suggests it's a dimer of my hydrazinecarboxylic acid starting material. What is the likely mechanism for this?

Answer: Dimer formation in reactions involving hydrazinecarboxylic acids typically occurs through the formation of a hydrazodicarbonamide (also known as a carbohydrazide dimer). This side reaction is particularly prevalent when activating the carboxylic acid moiety for coupling with an amine.

The primary mechanism involves the intermolecular reaction of two hydrazinecarboxylic acid molecules. One molecule's activated carboxyl group reacts with the terminal hydrazine nitrogen of a second molecule.

Here is a simplified representation of the dimerization process:

Dimerization_Mechanism cluster_0 Activation Step cluster_1 Dimerization Reaction Molecule_1_Start R-NH-NH-COOH Activating_Agent + Activating Agent (e.g., Carbodiimide) Molecule_1_Start->Activating_Agent Activated_Intermediate R-NH-NH-CO-X (Activated Ester/Intermediate) Activating_Agent->Activated_Intermediate Molecule_2_Start R-NH-NH-COOH Activated_Intermediate->Molecule_2_Start Nucleophilic Attack Dimer_Product R-NH-NH-CO-NH-NH-CO-R (Hydrazodicarbonamide Dimer) Activated_Intermediate->Dimer_Product Amine + Amine Activated_Intermediate->Amine Desired Reaction Molecule_2_Start->Dimer_Product Desired_Product R-NH-NH-CO-Amine (Desired Amide Product) Amine->Desired_Product

Caption: Dimerization pathway of hydrazinecarboxylic acid.

This dimerization is a competitive reaction with your desired amide bond formation. The relative rates of these two reactions determine the final product distribution.

The Role of Coupling Reagents: Friend or Foe?

Question: I'm using a standard carbodiimide coupling reagent like DCC or EDC, and I'm still getting significant dimer formation. Are some coupling reagents worse than others for this side reaction?

Answer: Yes, the choice of coupling reagent and any additives can significantly influence the extent of dimerization.

  • Phosphonium and Aminium Salts (BOP, PyBOP, HBTU, HATU): These reagents often provide better results by forming more reactive activated esters (e.g., HOBt or HOAt esters) that can favor the desired reaction with the amine.[1] However, they are not immune to promoting dimerization if reaction conditions are not optimized.

Troubleshooting Guide: Coupling Reagents

IssuePotential CauseRecommended Solution
High dimer formation with DCC/EDCSlow reaction with the desired amine allows the activated intermediate to react with another starting material molecule.Switch to a phosphonium or aminium salt coupling reagent like HBTU or HATU in the presence of an additive like HOBt or HOAt to facilitate faster coupling with the amine.[1][3]
Dimerization persists with phosphonium/aminium reagentsThe concentration of the activated species is too high, or the amine is a poor nucleophile.Consider a stepwise addition: activate the hydrazinecarboxylic acid first, then add the amine to the reaction mixture. This can minimize the time the activated intermediate is exposed to unreacted starting material.
Reaction Conditions Matter: A Guide to Optimization

Question: Beyond the coupling reagent, what other reaction parameters can I adjust to minimize dimer formation?

Answer: Several factors, including temperature, solvent, and concentration, play a crucial role.

Temperature: Generally, lower temperatures are favored to slow down the rate of the dimerization side reaction. However, the optimal temperature will depend on the reactivity of your specific substrates.

Solvent: The choice of solvent can influence the solubility of reactants and intermediates, as well as the reaction kinetics.

  • Aprotic Polar Solvents (DMF, NMP, DMSO): These are common choices for coupling reactions and generally perform well.

  • Less Polar Solvents (DCM, THF): In some cases, these can be effective, but solubility of all components must be carefully considered. The dielectric constant of the solvent can affect the stability of charged intermediates and transition states.[4]

Concentration: High concentrations of the hydrazinecarboxylic acid will favor the bimolecular dimerization reaction.

Troubleshooting Guide: Reaction Conditions

IssuePotential CauseRecommended Solution
Dimer formation at room temperatureThe rate of dimerization is competitive with the desired reaction at this temperature.Perform the reaction at a lower temperature (e.g., 0 °C or -15 °C) to slow down the side reaction.[5]
Poor solubility of reactantsInadequate solvation can lead to localized high concentrations, promoting dimerization.Screen different solvents to ensure all reactants and reagents are fully dissolved throughout the reaction.
High starting material concentrationThe proximity of hydrazinecarboxylic acid molecules favors dimerization.Run the reaction at a lower concentration. Consider using a slow addition of the activated hydrazinecarboxylic acid to a solution of the amine.
A Proactive Approach: The Power of Protecting Groups

Question: Can I use protecting groups to prevent dimerization from the outset?

Answer: Absolutely. Protecting one of the nitrogen atoms of the hydrazine moiety is an excellent strategy to physically block the nucleophilic site responsible for dimerization.

Common Protecting Group Strategies:

  • Boc (tert-Butyloxycarbonyl) Group: This is a widely used protecting group for the terminal nitrogen of hydrazine. It is stable to many coupling conditions and can be removed with acid (e.g., TFA).

  • Fmoc (9-Fluorenylmethyloxycarbonyl) Group: Another common protecting group, particularly in peptide synthesis, that is cleaved under basic conditions (e.g., piperidine).[6][7]

  • Trityl (Triphenylmethyl) Group: A bulky protecting group that can offer steric hindrance to prevent side reactions.[7]

The use of a protecting group adds extra steps to your synthesis (protection and deprotection), but the significant improvement in yield and purity often justifies this.[8][9]

Experimental Workflow: Boc Protection Strategy

Protection_Workflow Start Hydrazinecarboxylic Acid Protect Protect with Boc2O, Base (e.g., TEA) in Solvent (e.g., DCM) Start->Protect Step 1 Protected_Acid Boc-Protected Hydrazinecarboxylic Acid Protect->Protected_Acid Couple Amide Coupling Reaction (e.g., HBTU, Amine) Protected_Acid->Couple Step 2 Protected_Product Boc-Protected Desired Product Couple->Protected_Product Deprotect Deprotect with TFA in DCM Protected_Product->Deprotect Step 3 Final_Product Final Desired Product Deprotect->Final_Product

Caption: Workflow for using a Boc protecting group.

Analytical Detective Work: Identifying the Dimer

Question: How can I confirm that the byproduct I'm seeing is indeed the dimer?

Answer: A combination of analytical techniques is recommended for unambiguous identification.

Analytical Methods for Dimer Detection

MethodExpected Observation for Dimer
LC-MS (Liquid Chromatography-Mass Spectrometry) A peak with a mass corresponding to (2 * Mass of Monomer) - 18 (loss of H₂O).[10][11][12]
¹H NMR (Proton Nuclear Magnetic Resonance) Disappearance or significant shifting of the terminal NH₂ proton signals. The appearance of new NH signals corresponding to the hydrazodicarbonamide linkage. Integration of the proton signals will be consistent with the dimeric structure.
FTIR (Fourier Transform Infrared Spectroscopy) Changes in the N-H and C=O stretching frequencies compared to the starting material.
HPLC (High-Performance Liquid Chromatography) The dimer, being less polar and larger, will typically have a different retention time than the monomer.[13]

Step-by-Step Protocols

Protocol 1: General Procedure for Amide Coupling with Minimized Dimer Formation

This protocol utilizes a phosphonium-based coupling reagent and controlled temperature to suppress dimerization.

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the hydrazinecarboxylic acid (1.0 eq.) and HOBt (1.1 eq.) in an appropriate anhydrous solvent (e.g., DMF).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Activation: Add the coupling reagent (e.g., HBTU, 1.1 eq.) to the cooled solution, followed by a non-nucleophilic base (e.g., DIPEA, 2.5 eq.). Stir for 15-30 minutes at 0 °C.

  • Coupling: Add the amine (1.2 eq.) to the reaction mixture.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Work-up: Quench the reaction with water and extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

References

  • Baddi, S.; Palanisamy, A. Thermoreversible gelation of poly(urethane acyl-semicarbazides)
  • Wang, P.; et al. Preparation of protected peptide hydrazides from the acids and hydrazine by dicyclohexylcarbodiimide-hydroxybenzotriazole coupling. PubMed, 1978 . [Link]

  • Kappe, C. O.; et al. Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. OSTI.gov, 2019 . [Link]

  • Hameed, A.; et al. Acid Hydrazide: A Potential Reagent for the Synthesis of Semicarbazones. ResearchGate, 2016 . [Link]

  • Bogolubsky, A. V.; et al. Facile one-pot synthesis of 4-substituted semicarbazides. RSC Advances, 2014 . [Link]

  • Riley, C. P.; et al. Synthesis of hydrazine, semi-carbazide, and hydrazinedicarbonamide.
  • Lee, Y. S.; et al. Leveraging Hydrazide as Protection for Carboxylic Acid: Suppression of Aspartimide Formation during Fmoc Solid-Phase Peptide Synthesis. PubMed, 2024 . [Link]

  • Cheung, H. T. A.; Blout, E. R. The Hydrazide as a Carboxylic-Protecting Group in Peptide Synthesis 1. Scite.ai, 1965 . [Link]

  • Agency for Toxic Substances and Disease Registry. Analytical Methods. ATSDR, 1997 . [Link]

  • Tran, N. Q.; et al. First-principles prediction of the effects of temperature and solvent selection on the dimerization of benzoic acid. PubMed, 2013 . [Link]

  • Noda, H.; et al. Late-stage diversification strategy for the synthesis of peptide acids and amides using hydrazides. Open Exploration Publishing, 2023 . [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC, n.d. [Link]

  • Various Authors. PROTECTING GROUPs.pptx. Scribd, n.d. [Link]

  • Lin, F. Y.; et al. Revisiting the Carboxylic Acid Dimers in Aqueous Solution: Interplay of Hydrogen Bonding, Hydrophobic Interactions, and Entropy. PMC, 2008 . [Link]

  • Various Authors. Hydrazine-Sensitive Thiol Protecting Group for Peptide and Protein Chemistry. Various Sources.
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem, n.d. [Link]

  • Organic Chemistry Portal. Protective Groups. Organic Chemistry Portal, n.d. [Link]

  • Dunetz, J. R.; et al. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 2015.
  • Popali, S. Spps and side reactions in peptide synthesis. Slideshare, 2019 . [Link]

  • Mó, O.; et al. Six Structures of the Hydrazine Dimer.
  • Yarlagadda, S.; et al. Side reactions in peptide synthesis: An overview. ResearchGate, 2018 . [Link]

  • MasterTheContent.com. MCAT ®: Carboxylic Acids Part 2A - Dimerization in Carboxylic Acids. YouTube, 2014 . [Link]

  • Buback, M.; et al. Dimerization of Carboxylic Acids in Solution up to High Pressures and Temperatures. 2. Benzoic Acid.
  • Voutsas, E.; et al.
  • Movassaghi, M.; et al. Mechanistic Pathways in Amide Activation: Flexible Synthesis of Oxazoles and Imidazoles. Organic Letters, 2017.
  • Baranov, V. V.; et al.
  • Fernando, M.; et al. Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry. Longdom Publishing, 2017 . [Link]

  • National Center for Biotechnology Information. Hydrazine;hydrazinecarboxylic acid. PubChem, n.d. [Link]

  • Various Authors. Hydrazine reagents as derivatizing agents in environmental analysis - A critical review.
  • Aapptec Peptides. Coupling Reagents. Aapptec Peptides, n.d. [Link]

  • Nekrasov, M. How to avoid dimer formation in the grignard reaction, while preparing grignard reagent? ResearchGate, 2019 . [Link]

  • Niessen, W. M. A.; et al. On-line determination of carboxylic acids, aldehydes and ketones by high-performance liquid chromatography-diode array detection-atmospheric pressure chemical ionisation mass spectrometry after derivatization with 2-nitrophenylhydrazine. ResearchGate, 2003 . [Link]

  • Fujii, Y.; et al. Solvent effect on the dimerization and hydration constant of benzoic acid. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 1978 . [Link]

  • Miwa, H.; et al. On-line determination of carboxylic acids, aldehydes and ketones by high-performance liquid chromatography-diode array detection-atmospheric pressure chemical ionisation mass spectrometry after derivatization with 2-nitrophenylhydrazine. Semantic Scholar, 2003 . [Link]

  • Ouchi, Y.; et al. Synthesis and Oxidative Degradation of Leucine-Based Poly(diacylhydrazine). MDPI, 2024 . [Link]

Sources

Optimization

Technical Support Center: Navigating the Scale-Up of Hydrazinecarboxylic Acid Production

Welcome to the technical support center for the production of Hydrazinecarboxylic acid and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide expert guid...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the production of Hydrazinecarboxylic acid and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for the complexities encountered when transitioning from laboratory-scale synthesis to large-scale production. The following content is structured to address specific challenges with in-depth technical explanations and practical, field-proven solutions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions and challenges that arise during the scale-up of Hydrazinecarboxylic acid production.

Q1: We are observing a decrease in yield and purity of Hydrazinecarboxylic acid upon scaling up our batch synthesis from 10g to 1kg. What are the likely causes and how can we mitigate them?

A1: This is a common challenge when scaling up chemical production.[1] Several factors could be contributing to this issue:

  • Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration. This can promote side reactions and impurity formation. The surface-area-to-volume ratio decreases significantly upon scale-up, making heat dissipation more challenging.

  • Reagent Addition Rate: The rate of addition of reagents, such as the carboxylating agent or hydrazine, becomes more critical at a larger scale. A rate that is too fast can lead to exothermic events that are difficult to control, resulting in byproduct formation.

  • Impurity Profile: Trace impurities in starting materials, which may have been insignificant at the lab scale, can have a magnified effect at the kilogram scale, potentially catalyzing side reactions or interfering with the desired reaction pathway.

Troubleshooting Steps:

  • Optimize Mixing: Ensure your reactor is equipped with an appropriate agitator for the viscosity of your reaction mixture. Perform mixing studies to ensure homogeneity.

  • Control Reagent Addition: Implement a controlled addition of the limiting reagent using a calibrated pump. Monitor the internal temperature closely and adjust the addition rate to maintain the desired temperature range.

  • Analyze Starting Materials: Perform rigorous quality control on all starting materials to identify and quantify any impurities.

Q2: Our current process for synthesizing a Hydrazinecarboxylic acid derivative involves high temperatures (200 °C) and pressures (50 bar). What are the primary safety concerns and material compatibility issues we should anticipate during scale-up?

A2: Operating at high temperatures and pressures with hydrazine derivatives introduces significant safety and material challenges.[2]

  • Safety Concerns:

    • Thermal Runaway: The reaction may be highly exothermic. Poor heat dissipation at a large scale can lead to a thermal runaway, potentially causing a dangerous increase in pressure and even an explosion.[3]

    • Hydrazoic Acid Formation: In the presence of certain reagents and conditions, there is a risk of forming hydrazoic acid (HN₃), which is highly toxic and explosive.[4]

    • Hydrazine Handling: Hydrazine and its derivatives are toxic and potentially hazardous.[5][6] Proper personal protective equipment (PPE) and closed handling systems are essential to minimize exposure.[6]

  • Material Compatibility:

    • Standard reactor materials like stainless steel and glass may be susceptible to corrosion under harsh and corrosive reaction conditions.[2]

    • Polymers may also degrade at high temperatures and pressures.

Recommendations:

  • Hazard Evaluation: Conduct a thorough hazard and operability (HAZOP) study before scaling up. This will help identify potential risks and establish safety protocols.[7]

  • Reactor Material Selection: Consider using corrosion-resistant materials such as silicon carbide (SiC) reactors for processes with harsh conditions.[2]

  • Continuous Flow Chemistry: Evaluate the feasibility of transitioning to a continuous flow process. Flow chemistry offers superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous material at any given time, and better control over reaction parameters.[3]

Section 2: Troubleshooting Guide

This guide provides a systematic approach to resolving specific issues you may encounter during your experiments.

Problem 1: Low Purity of the Final Hydrazinecarboxylic Acid Product

Symptom: The isolated product shows multiple spots on TLC or peaks in HPLC analysis, indicating the presence of impurities.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Incomplete Reaction - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC, NMR).- Ensure the reaction is run for a sufficient amount of time.- Verify the quality and stoichiometry of your reagents.
Side Reactions - Michael Addition: If using α,β-unsaturated esters, Michael addition can lead to pyrazolidinone byproducts.[8] Consider a two-step process involving the formation of an activated ester or amide before reacting with hydrazine.[8]- Over-reaction: The formation of bis-acylated byproducts can occur.[9] Optimize the stoichiometry of the reactants and control the addition of the acylating agent.
Ineffective Purification - Washing: If washing with water and n-hexane is ineffective, try alternative solvents based on the solubility of your product and impurities.[10]- Recrystallization: This is an effective method for removing minor impurities.[10] Experiment with different solvent systems to find one that provides good crystal formation and impurity rejection.- Chromatography: For difficult-to-separate impurities, column chromatography or preparative HPLC may be necessary.[10]
Problem 2: Difficulty in Isolating the Product

Symptom: The product does not precipitate or crystallize as expected from the reaction mixture.

Possible Causes & Solutions:

CauseTroubleshooting Steps
High Solubility - Solvent Choice: The product may be too soluble in the reaction solvent. Try adding an anti-solvent to induce precipitation.- Concentration: Concentrate the reaction mixture to increase the product concentration and promote crystallization.
Presence of Impurities - Impurities can sometimes inhibit crystallization. Attempt a preliminary purification step, such as a liquid-liquid extraction, before crystallization.
Incorrect pH - For Hydrazinecarboxylic acid, the pH of the solution can significantly affect its solubility. Adjust the pH to the isoelectric point to minimize solubility and promote precipitation.

Section 3: Experimental Protocols & Workflows

Protocol 1: General Procedure for the Synthesis of Acid Hydrazides via Continuous Flow

This protocol is adapted from a methodology demonstrating the scalable synthesis of acid hydrazides.[3] Continuous flow offers enhanced safety and control for reactions involving hazardous reagents like hydrazine hydrate.

Safety Note: Hydrazine hydrate is toxic and potentially dangerous at elevated temperatures.[3] A thorough risk assessment should be conducted, and appropriate safety measures, including the use of a fume hood and proper PPE, must be implemented.[7][9]

Workflow Diagram:

G cluster_module1 Module 1: Esterification cluster_module2 Module 2: Hydrazinolysis P1 Pump 1 (Carboxylic Acid in Acidic Methanol) R1 Heated Coil Reactor (e.g., 135 °C) P1->R1 C1 Cooling Coil (e.g., Ice Bath) R1->C1 M1 Y-Mixer C1->M1 P2 Pump 2 (Hydrazine Hydrate in Methanol) P2->M1 R2 Heated Coil Reactor (e.g., 125 °C) M1->R2 BPR Back Pressure Regulator R2->BPR HC2 Heated Coil (e.g., 60 °C) BPR->HC2 Collect Product Collection HC2->Collect

Caption: Continuous flow synthesis of acid hydrazides.

Step-by-Step Methodology:

  • Module 1 (Esterification):

    • Prepare a solution of the carboxylic acid in acidic methanol (e.g., with sulfuric acid as a catalyst).

    • Using Pump 1, deliver this solution through a heated coil reactor (e.g., at 135 °C) to facilitate esterification. The residence time is controlled by the flow rate and coil length.

    • The reaction stream is then passed through a cooling coil to rapidly lower the temperature.

  • Module 2 (Hydrazinolysis):

    • Prepare a solution of hydrazine hydrate in methanol.

    • Using Pump 2, deliver the hydrazine solution to a Y-mixer where it combines with the cooled stream from Module 1.

    • The combined stream then flows through a second heated coil reactor (e.g., at 125 °C) for the hydrazinolysis reaction.

  • Product Isolation:

    • The stream passes through a back-pressure regulator to maintain the system pressure.

    • A final heated coil may be used to ensure the product remains in solution before collection.

    • The product can be isolated from the collected solution by cooling to induce precipitation, followed by filtration.

Process Optimization: Key parameters such as reagent concentration, flow rates, and reaction temperatures can be optimized to control the precipitation and maximize the yield and purity of the acid hydrazide.[3]

Protocol 2: Purification of Hydrazinecarboxylic Acid by Crystallization

Crystallization is a critical step for achieving high purity on an industrial scale.

Workflow Diagram:

G Start Crude Hydrazinecarboxylic Acid Dissolve Dissolve in a suitable solvent at elevated temperature Start->Dissolve Filter_Hot Hot filtration to remove insoluble impurities Dissolve->Filter_Hot Cool Controlled cooling to induce crystallization Filter_Hot->Cool Isolate Isolate crystals (e.g., centrifugation, filtration) Cool->Isolate Wash Wash crystals with cold solvent Isolate->Wash Dry Dry the purified product Wash->Dry End High-purity Hydrazinecarboxylic Acid Dry->End

Caption: Purification workflow via crystallization.

Step-by-Step Methodology:

  • Solvent Selection: Choose a solvent in which Hydrazinecarboxylic acid has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Dissolution: Dissolve the crude product in the minimum amount of the selected solvent at an elevated temperature.

  • Hot Filtration: If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly and undisturbed to promote the formation of large, pure crystals. Seeding with a small crystal of the pure product can aid in initiating crystallization.

  • Isolation: Separate the crystals from the mother liquor using techniques such as filtration or centrifugation.[11]

  • Washing: Wash the isolated crystals with a small amount of cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

References

  • GeneOnline. (2025, August 26). Challenges in Scaling Chemical Production Highlighted in August 2025 Blog on Transitioning to Bulk Quantities. GeneOnline.
  • Zhu, R., et al. (2021, January 10). Development and Scale-Up of a Continuous Manufacturing Process for a Hydrazine Condensation Reaction.
  • CymitQuimica. CAS 471-31-8: Hydrazinecarboxylic acid. CymitQuimica.
  • Luhua. 8 Steps for A Purification Process for Natural Ingredient-for Large Scale Industrial Production. Luhua.
  • O'Brien, A. G., et al. Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. OSTI.GOV.
  • Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal.
  • Google Patents. Method for the purification of a-hydroxy acids on an industrial scale.
  • Defense Technical Information Center. Safety and Handling of Hydrazine. DTIC.
  • Google Patents. SU539875A1 - The method of obtaining hydrazincarboxylic acids, their esters or salts.
  • PubMed. Optimization of phenazine-1-carboxylic acid production by a gacA/qscR-inactivated Pseudomonas sp. M18GQ harboring pME6032Phz using response surface methodology. PubMed.
  • ResearchGate. Safety Improvement of Chemical Processes Involving Azides by Online Monitoring of the Hydrazoic Acid Concentration.
  • ResearchGate. How to remove impurity from hydrazide. It's not going away even after washing with water and n hexane ?.
  • PubMed. A new procedure for preparation of carboxylic acid hydrazides. PubMed.
  • ResearchGate. Optimization of Concentration of Medium Ingredients for Production of Citric Acid using Statistical Methods.
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  • Benchchem. Hydrazinecarboxylic Acid|CAS 471-31-8. Benchchem.
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Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Reactions with Hydrazinecarboxylic Acid

Welcome to the technical support center for navigating the challenges of steric hindrance in chemical reactions involving hydrazinecarboxylic acid and its derivatives. This guide is designed for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the challenges of steric hindrance in chemical reactions involving hydrazinecarboxylic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter steric-related obstacles in their synthetic pathways. Here, we move beyond simple protocols to provide in-depth, mechanistically-grounded troubleshooting strategies and frequently asked questions. Our goal is to empower you with the expertise to not only solve immediate experimental issues but also to proactively design more robust and efficient reaction schemes.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Challenge

Q1: What is steric hindrance and why is it a particular problem with hydrazinecarboxylic acid derivatives?

A: Steric hindrance is a phenomenon in chemistry where the spatial arrangement of atoms or groups of atoms in a molecule obstructs a chemical reaction.[1][2] Think of it as a physical barrier that prevents reacting molecules from approaching each other at the correct orientation for a reaction to occur.[3][4][5] In the context of hydrazinecarboxylic acid, which possesses a carboxylic acid and a hydrazide functional group[6][7][8], steric hindrance often becomes a significant issue when bulky substituents are present on either the hydrazine nitrogen atoms or on the molecule intended to react with the carboxylic acid.

This "molecular crowding" can:

  • Slow down reaction rates: By physically blocking the reactive sites, steric hindrance reduces the frequency of effective collisions between reactants.[1]

  • Prevent reactions altogether: In cases of severe steric clash, the energy required to overcome the repulsive forces between bulky groups becomes too high, effectively halting the desired transformation.[5][9]

  • Influence selectivity: Steric hindrance can be exploited to favor certain reaction pathways over others, for instance, by directing a reagent to a less hindered site.[1]

Hydrazinecarboxylic acid's utility in forming amide-like bonds or as a precursor for various heterocyclic compounds makes understanding and mitigating steric hindrance crucial for successful synthesis.

Q2: I'm trying to couple a bulky amine with a hydrazinecarboxylic acid derivative, but the reaction is sluggish or failing. What are the likely causes?

A: This is a classic case of steric hindrance impeding amide bond formation. The primary challenge lies in the nucleophilic attack of the sterically hindered amine on the activated carboxylic acid. The bulky groups on both the amine and potentially the hydrazine portion of the hydrazinecarboxylic acid create a congested environment around the reactive centers.[10]

Several factors could be at play:

  • Ineffective Carboxylic Acid Activation: Standard coupling reagents might not be potent enough to create a sufficiently reactive intermediate to overcome the steric barrier.

  • Low Nucleophilicity of the Amine: The bulky substituents on the amine can decrease its nucleophilicity, not just by physical obstruction, but also by altering its electronic properties.

  • Unfavorable Reaction Conformation: The reactants may be unable to adopt the necessary transition state geometry due to steric repulsion.[11]

  • Solvent Effects: The solvent may not be optimal for stabilizing the transition state or may be solvating the nucleophile too strongly, reducing its reactivity.[12][13][14]

The following sections will provide detailed troubleshooting strategies for each of these points.

Section 2: Troubleshooting Guides - Strategies and Protocols

This section provides actionable solutions to common problems encountered when dealing with steric hindrance in reactions involving hydrazinecarboxylic acid.

Issue 1: Poor Yield in Amide Coupling Reactions with Sterically Hindered Amines

When standard coupling methods fail, a multi-pronged approach focusing on enhancing the reactivity of both coupling partners is necessary.

Strategy 1.1: Advanced Carboxylic Acid Activation

The key is to convert the carboxylic acid into a highly reactive intermediate that is more susceptible to attack by a hindered amine.

Protocol 1.1.1: Conversion to Acyl Fluorides

Acyl fluorides are generally more reactive than their chloride or bromide counterparts and can be effective in coupling sterically hindered substrates.[15]

Step-by-Step Methodology:

  • Dissolve the hydrazinecarboxylic acid derivative (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a fluoride source , such as cyanuric fluoride or XtalFluor-E, (1.1 equivalents) at 0 °C.

  • Stir the reaction mixture for 1-2 hours at 0 °C to allow for the formation of the acyl fluoride.

  • Introduce the sterically hindered amine (1.2 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2 equivalents).

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Work-up by quenching with a saturated aqueous solution of sodium bicarbonate, followed by extraction with an organic solvent.

Causality: The high electrophilicity of the acyl fluoride intermediate makes it a better target for the sterically encumbered amine.

Strategy 1.2: Utilizing More Potent Coupling Reagents

For particularly challenging couplings, stronger activating agents are required.

Table 1: Comparison of Coupling Reagents for Hindered Amide Bond Formation

Coupling ReagentActivating GroupKey AdvantagesConsiderations
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)O-AcylisouroniumHigh reactivity, low racemization.Can be expensive.
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)O-AcylisouroniumExcellent for hindered systems, rapid reactions.Sensitive to moisture.
T3P® (Propylphosphonic Anhydride)Phosphonic anhydridePowerful water scavenger, clean byproducts.Requires careful handling.

Protocol 1.2.1: General Protocol for HATU Coupling

  • Dissolve the hydrazinecarboxylic acid derivative (1 equivalent) and the sterically hindered amine (1.1 equivalents) in an anhydrous polar aprotic solvent like dimethylformamide (DMF).

  • Add HATU (1.2 equivalents) and a non-nucleophilic base such as DIPEA (3 equivalents) to the solution at 0 °C.

  • Stir the reaction mixture at room temperature for 4-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion , dilute the reaction with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Issue 2: Failure to React at the Hydrazine Moiety due to N-Substitution

Bulky substituents on the nitrogen atoms of the hydrazine can severely restrict its nucleophilicity and ability to participate in subsequent reactions.

Strategy 2.1: Modifying Reaction Conditions

Sometimes, overcoming steric barriers is a matter of providing enough energy for the molecules to react or using a catalyst that can facilitate the reaction through an alternative pathway.

  • Elevated Temperatures and High Pressure: Increasing the temperature can provide the necessary activation energy to overcome steric repulsion.[16] In some cases, applying high pressure can also favor the formation of the more compact transition state, accelerating the reaction.[17]

  • Microwave-Assisted Synthesis: Microwave irradiation can rapidly heat the reaction mixture, often leading to significantly reduced reaction times and improved yields for sterically hindered transformations.

Protocol 2.1.1: Microwave-Assisted Synthesis

  • Combine the hydrazinecarboxylic acid derivative (1 equivalent) and the reaction partner (1.2 equivalents) in a microwave-safe reaction vessel.

  • Add a suitable high-boiling point solvent (e.g., DMF, NMP, or sulfolane).

  • Seal the vessel and place it in the microwave reactor.

  • Set the desired temperature and time based on preliminary screening experiments.

  • After the reaction is complete , cool the vessel to room temperature before opening.

  • Proceed with the appropriate work-up and purification .

Strategy 2.2: Utilizing Catalysis

For certain reactions, such as the formation of C-N bonds, specialized catalytic systems can be highly effective.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds, even with sterically hindered amines and aryl halides.[18] By employing bulky phosphine ligands, the catalytic cycle can be facilitated, allowing for the coupling of challenging substrates.[18]

Experimental Workflow: Buchwald-Hartwig Amination

G cluster_1 Reaction Execution cluster_2 Work-up and Purification Reactants Hydrazinecarboxylic Acid Derivative + Aryl Halide + Base (e.g., NaOtBu) Catalyst Palladium Precatalyst (e.g., Pd2(dba)3) Heating Heat to 80-110 °C under inert atmosphere Reactants->Heating Ligand Bulky Phosphine Ligand (e.g., XPhos, SPhos) Catalyst->Heating Solvent Anhydrous Toluene or Dioxane Ligand->Heating Solvent->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Workup Quench, Extract Monitoring->Workup Purification Column Chromatography Workup->Purification Product Coupled Product Purification->Product

Caption: Workflow for a Buchwald-Hartwig amination reaction.

Issue 3: Use of Protecting Groups that Introduce Additional Steric Bulk

While necessary for selective synthesis, protecting groups can themselves be a source of steric hindrance.[][20]

Strategy 3.1: Judicious Selection of Protecting Groups

The choice of protecting group is critical. Opt for smaller, yet still robust, protecting groups where possible.

Table 2: Comparison of Amino Protecting Groups

Protecting GroupStructureCleavage ConditionsSteric Profile
Boc (tert-Butoxycarbonyl)-(C=O)O-tBuStrong Acid (e.g., TFA)Bulky
Cbz (Carboxybenzyl)-(C=O)OCH2PhHydrogenolysis (H2, Pd/C)Moderately Bulky
Fmoc (Fluorenylmethyloxycarbonyl)-(C=O)O-CH2-FluoreneBase (e.g., Piperidine)Very Bulky
Alloc (Allyloxycarbonyl)-(C=O)OCH2CH=CH2Pd(0) catalystSmall

Recommendation: For syntheses where steric hindrance is a concern, consider using smaller protecting groups like Alloc if the subsequent reaction conditions are compatible. While Boc and Fmoc are workhorses in peptide synthesis, their bulk can be detrimental in already crowded molecular environments.[20]

Decision-Making Flowchart: Choosing a Protecting Group

G Start Start: Need to Protect a Hydrazine Nitrogen Steric_Concern Is Steric Hindrance a Major Concern? Start->Steric_Concern Acid_Stability Downstream Acid Stability Required? Steric_Concern->Acid_Stability Yes Base_Stability Downstream Base Stability Required? Steric_Concern->Base_Stability No Use_Fmoc Consider Fmoc Acid_Stability->Use_Fmoc No Use_Alloc Consider Alloc Acid_Stability->Use_Alloc Yes Use_Boc Consider Boc Base_Stability->Use_Boc Yes Use_Cbz Consider Cbz Base_Stability->Use_Cbz No

Caption: Decision tree for selecting an appropriate N-protecting group.

Section 3: Concluding Remarks

Overcoming steric hindrance in reactions with hydrazinecarboxylic acid is a multifaceted challenge that requires a deep understanding of reaction mechanisms and a willingness to explore unconventional strategies. By carefully selecting activating agents, optimizing reaction conditions, and making informed choices about protecting groups, researchers can successfully navigate these synthetic hurdles. This guide provides a starting point for troubleshooting, but as every reaction is unique, a systematic and logical approach to experimentation will ultimately lead to the desired outcome.

References

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. (n.d.). National Institutes of Health. Retrieved February 11, 2026, from [Link]

  • The Synthesis of Sterically Hindered Amides. (2015). CHIMIA. Retrieved February 11, 2026, from [Link]

  • Woo, J. C. S., Fenster, E., & Dake, G. R. (2004). A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. The Journal of Organic Chemistry, 69(25), 8984–8986. Retrieved February 11, 2026, from [Link]

  • Amide bond formation: beyond the dilemma between activation and racemisation. (n.d.). Royal Society of Chemistry. Retrieved February 11, 2026, from [Link]

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved February 11, 2026, from [Link]

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430–433. Retrieved February 11, 2026, from [Link]

  • Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification. (n.d.). National Institutes of Health. Retrieved February 11, 2026, from [Link]

  • Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. (n.d.). MDPI. Retrieved February 11, 2026, from [Link]

  • The Synthesis of Sterically Hindered Amides. (2015). ResearchGate. Retrieved February 11, 2026, from [Link]

  • "Safety-Catch" Protecting Groups in Peptide Synthesis. (1992). ResearchGate. Retrieved February 11, 2026, from [Link]

  • Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. (2021). Journal of Medicinal Chemistry, 64(24), 18036–18051. Retrieved February 11, 2026, from [Link]

  • Process for the activation of carboxylic acids. (1980). Google Patents.
  • Steric Hindrance (Is Like A Fat Goalie). (2011). Master Organic Chemistry. Retrieved February 11, 2026, from [Link]

  • Steric Hindrance Effect in High-Temperature Reactions. (2020). CCS Chemistry. Retrieved February 11, 2026, from [Link]

  • How can I activate that carboxylic acid? (2021). Reddit. Retrieved February 11, 2026, from [Link]

  • Formal Cross-Coupling of Amines and Carboxylic Acids to Form sp3–sp2 Carbon–Carbon Bonds. (2023). Journal of the American Chemical Society, 145(21), 11627–11634. Retrieved February 11, 2026, from [Link]

  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. (2015). Journal of the American Chemical Society, 137(6), 2421–2429. Retrieved February 11, 2026, from [Link]

  • Enhance Peptide Manufacturing Using Backbone N Protecting Groups. (2025). YouTube. Retrieved February 11, 2026, from [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). Retrieved February 11, 2026, from [Link]

  • Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. (2025). ResearchGate. Retrieved February 11, 2026, from [Link]

  • Steric Hindrance: Definition, Factors, & Examples. (n.d.). Chemistry Learner. Retrieved February 11, 2026, from [Link]

  • Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy. (n.d.). National Institutes of Health. Retrieved February 11, 2026, from [Link]

  • 4.7: Solvent Effects. (2022). Chemistry LibreTexts. Retrieved February 11, 2026, from [Link]

  • Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. (2022). National Institutes of Health. Retrieved February 11, 2026, from [Link]

  • Steric hindrance. (2013). YouTube. Retrieved February 11, 2026, from [Link]

  • Steric effects. (n.d.). In Wikipedia. Retrieved February 11, 2026, from [Link]

  • Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. (n.d.). MDPI. Retrieved February 11, 2026, from [Link]

  • NCERT Solutions for Class 12 Chemistry Chapter 10 – Free PDF Download. (n.d.). Retrieved February 11, 2026, from [Link]

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  • Steric Effects in High Pressure Knoevenagel Reactions. (2025). ResearchGate. Retrieved February 11, 2026, from [Link]

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Optimization

Technical Support Center: Monitoring Hydrazinecarboxylic Acid Reactions

Welcome to the technical support center for the analytical monitoring of hydrazinecarboxylic acid reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate the commo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical monitoring of hydrazinecarboxylic acid reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during experimental work. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in scientific principles and practical field experience.

Introduction to the Analytical Challenges

Hydrazinecarboxylic acid and its derivatives are important intermediates in pharmaceutical and chemical synthesis. However, their analysis presents a unique set of challenges stemming from their physicochemical properties. These molecules are highly polar, often exhibit low UV absorbance, and can be prone to instability, making accurate and reproducible quantification a significant hurdle. This guide provides a structured approach to overcoming these challenges, ensuring the integrity and reliability of your analytical data.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered when developing and executing analytical methods for hydrazinecarboxylic acid reactions.

Q1: Why is direct HPLC-UV analysis of hydrazinecarboxylic acid so difficult?

A1: Direct HPLC-UV analysis is challenging primarily due to the lack of a strong chromophore in the hydrazinecarboxylic acid molecule. This results in very low sensitivity and makes it difficult to detect at the concentration levels typically required for reaction monitoring and impurity profiling. Furthermore, its high polarity can lead to poor retention on traditional reversed-phase HPLC columns.[1] To overcome these limitations, a derivatization step is almost always necessary to introduce a UV-active moiety and improve chromatographic retention.[2]

Q2: What are the most common derivatization agents for hydrazinecarboxylic acid and how do they work?

A2: Aldehyde-containing reagents are the most common choice for derivatizing hydrazinecarboxylic acid. The reaction involves a nucleophilic addition of the hydrazine nitrogen to the carbonyl carbon of the aldehyde, followed by dehydration to form a stable hydrazone.[3][4] This newly formed hydrazone typically possesses a strong chromophore, making it readily detectable by UV-Vis spectroscopy.

Derivatizing AgentResulting ChromophoreKey Advantages
Benzaldehyde BenzalhydrazoneReadily available, simple reaction.
Salicylaldehyde Salicylaldehyde hydrazoneForms a stable derivative with good chromatographic properties.
2-Hydroxy-1-Naphthaldehyde Naphthaldehyde hydrazoneProvides a highly conjugated system for enhanced UV sensitivity.[2]
4-Hydrazinobenzoic acid (HBA) Forms imines with aldehydesStable, water-soluble, and provides good sensitivity.[3]

Q3: My derivatized hydrazinecarboxylic acid peak is showing significant tailing in my HPLC chromatogram. What are the likely causes and how can I fix it?

A3: Peak tailing for derivatized hydrazinecarboxylic acid is a common issue and can be caused by several factors:

  • Secondary Silanol Interactions: Residual silanol groups on the surface of silica-based HPLC columns can interact with the basic nitrogen atoms in the hydrazone derivative, leading to peak tailing.

    • Solution: Use a modern, well-endcapped reversed-phase column (e.g., C18) or a column with low silanol activity.[5] Operating the mobile phase at a lower pH (e.g., with 0.1% formic or phosphoric acid) can also help by protonating the silanols and reducing these unwanted interactions.

  • Column Contamination: Accumulation of sample matrix components on the column inlet can distort peak shape.

    • Solution: Employ a guard column and/or implement a robust sample preparation procedure, such as solid-phase extraction (SPE), to remove interfering substances before injection.

  • Column Overload: Injecting too concentrated a sample can lead to peak distortion.

    • Solution: Dilute the sample or reduce the injection volume.

Q4: How can I confirm the identity of my derivatized hydrazinecarboxylic acid peak?

A4: The most definitive method for peak identification is High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). By obtaining the mass spectrum of the peak of interest, you can confirm its molecular weight. Further structural information can be obtained through tandem mass spectrometry (MS/MS) by analyzing the fragmentation pattern. For hydrazone derivatives, a characteristic fragmentation is often the cleavage of the N-N bond.[6][7]

Q5: What are the key stability concerns for hydrazinecarboxylic acid and its derivatives during analysis?

A5: Hydrazinecarboxylic acid and its hydrazone derivatives can be susceptible to degradation under certain conditions:

  • Oxidation: Hydrazine moieties can be oxidized, especially in the presence of dissolved oxygen and metal ions like Cu(II).[8] It is advisable to use freshly prepared solutions and consider de-gassing solvents.

  • Hydrolysis: The hydrazone linkage can be susceptible to hydrolysis, particularly under strongly acidic or alkaline conditions, which would lead to the regeneration of the original hydrazinecarboxylic acid and the derivatizing aldehyde.[9] Therefore, careful control of the mobile phase pH is crucial for method robustness.

  • Photodegradation: Some hydrazones may be light-sensitive. It is good practice to store samples and standards in amber vials to protect them from light.

Part 2: Troubleshooting Guides

This section provides systematic approaches to resolving specific analytical problems.

Guide 1: Poor or No Derivatization Reaction

Symptom: The expected peak for the derivatized hydrazinecarboxylic acid is very small or absent in the chromatogram.

Caption: Troubleshooting workflow for incomplete derivatization.

Causality and Actionable Insights:

  • Reagent Integrity: Derivatizing agents can degrade over time. Always use fresh, high-purity reagents and prepare solutions daily.

  • Reaction Kinetics: The formation of hydrazones is dependent on pH, temperature, and time. Most derivatization reactions with aldehydes proceed efficiently under mildly acidic to neutral conditions.

  • Matrix Effects: Other nucleophilic compounds in your reaction mixture can compete with hydrazinecarboxylic acid for the derivatizing agent. A sample clean-up step, such as Solid-Phase Extraction (SPE), can be effective in removing these interferences.

Guide 2: Inconsistent Quantification and Poor Reproducibility

Symptom: The peak area of the derivatized hydrazinecarboxylic acid varies significantly between injections of the same sample.

Caption: Troubleshooting workflow for poor reproducibility.

Causality and Actionable Insights:

  • Analyte Stability: The stability of the derivatized product is paramount for reproducible results. Conduct a time-course study of your prepared sample at room temperature to determine its stability window. If degradation is observed, samples should be analyzed immediately after derivatization or stored at a lower temperature.

  • Reaction Completion: An incomplete or variable derivatization reaction is a major source of irreproducibility. Ensure that the derivatizing agent is in sufficient excess to drive the reaction to completion for all expected concentrations of hydrazinecarboxylic acid.

  • Instrumental Precision: Variability in the autosampler injection volume or fluctuations in the HPLC pump flow rate can lead to inconsistent peak areas. Regular system maintenance and performance verification are crucial.

Part 3: Experimental Protocols

Protocol 1: Derivatization of Hydrazinecarboxylic Acid with Salicylaldehyde for HPLC-UV Analysis

This protocol provides a general starting point for the derivatization of hydrazinecarboxylic acid. Optimization may be required based on the specific sample matrix.

Materials:

  • Hydrazinecarboxylic acid standard

  • Salicylaldehyde (high purity)

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure:

  • Preparation of Derivatizing Reagent: Prepare a 10 mg/mL solution of salicylaldehyde in methanol. This solution should be prepared fresh daily.

  • Sample Preparation:

    • Accurately weigh a portion of the reaction mixture expected to contain hydrazinecarboxylic acid and dissolve it in a known volume of a suitable diluent (e.g., 50:50 methanol:water).

    • Adjust the pH of the sample solution to approximately 5-6 using dilute HCl or NaOH.

  • Derivatization Reaction:

    • To 1.0 mL of the prepared sample solution in a clean vial, add 100 µL of the salicylaldehyde derivatizing reagent.

    • Vortex the mixture for 30 seconds.

    • Allow the reaction to proceed at room temperature for 30 minutes, protected from light.

  • Analysis:

    • Following the incubation period, the sample is ready for injection into the HPLC system.

Protocol 2: HPLC-UV Method for the Analysis of Derivatized Hydrazinecarboxylic Acid

Instrumentation:

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Chromatographic Conditions:

ParameterValue
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 20% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 320 nm (or the λmax of the specific hydrazone)

System Suitability:

  • Inject a standard solution of the derivatized hydrazinecarboxylic acid six times. The relative standard deviation (RSD) of the peak area should be less than 2.0%.

  • The USP tailing factor for the analyte peak should be between 0.8 and 1.5.

Part 4: Mass Spectrometry Insights

When using HPLC-MS for the analysis of derivatized hydrazinecarboxylic acid, understanding the expected fragmentation patterns is crucial for confident identification and for setting up multiple reaction monitoring (MRM) methods for quantification.

Expected Fragmentation of a Generic Aldehyde-Derivatized Hydrazinecarboxylic Acid:

The primary fragmentation pathway often involves the cleavage of the N-N bond in the hydrazone moiety. The charge will typically be retained on the more stable fragment. Another common fragmentation is the loss of small neutral molecules like H₂O or CO₂ from the carboxylic acid group.

Caption: Potential fragmentation pathways in MS/MS.

By understanding these potential fragmentation pathways, you can select appropriate precursor and product ions for selective and sensitive MS-based analysis.

References

  • SIELC Technologies. (n.d.). Separation of Hydrazinecarboxylic acid, (2-hydroxy-1-phenylethylidene)-, methyl ester on Newcrom R1 HPLC column. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Hydrazine. Retrieved from [Link]

  • Alves, E., et al. (2018). 4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis by HPLC-UV and CE-DAD. Talanta, 186, 453-460. [Link]

  • Kovács, R., et al. (2013). The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates. Mass Spectrometry Reviews, 32(4), 276-293. [Link]

  • SEAL Analytical. (n.d.). Troubleshooting Chemistry Issues for Colorimetric Analysis. Retrieved from [Link]

  • Moliner, A. M., & Street, J. J. (1989). Decompostion of Hydrazine in Aqueous Solutions. Journal of Environmental Quality, 18(4), 483-487. [Link]

  • Vladimirova, S., et al. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia, 66(3), 125-131. [Link]

  • Harvey, D. (2020). The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates. Request PDF. Retrieved from [Link]

  • LibreTexts. (2021). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Retrieved from [Link]

  • Defense Technical Information Center. (1997). THE CHEMICAL AND BIOCHEMICAL DEGRADATION OF HYDRAZINE. Retrieved from [Link]

  • Wang, J., et al. (2016). Determination of Hydrazine in Pharmaceutical Drug by HPLC DAD. Scribd. Retrieved from [Link]

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Troubleshooting

Technical Support Center: Refining Workup Procedures for Hydrazinecarboxylic Acid Synthesis

Welcome to the technical support center for Hydrazinecarboxylic Acid (also known as Carbazic Acid) synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complex...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Hydrazinecarboxylic Acid (also known as Carbazic Acid) synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of post-reaction workup and purification. As a versatile building block in organic synthesis, particularly for pharmaceuticals and agrochemicals, achieving high purity of hydrazinecarboxylic acid is paramount.[1] This resource provides field-proven insights, troubleshooting guides, and detailed protocols to address common challenges encountered during its isolation and purification.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties and handling of hydrazinecarboxylic acid, which are critical for designing an effective workup procedure.

Q1: What are the key physical and chemical properties of hydrazinecarboxylic acid that influence workup?

A1: Understanding the properties of hydrazinecarboxylic acid is the first step to a successful purification. It is an organic compound with both a hydrazine (-NHNH₂) and a carboxylic acid (-COOH) functional group.[1][2] This bifunctional nature governs its behavior.

  • Solubility: It exhibits moderate solubility in water and some organic solvents.[2] Its solubility is highly pH-dependent due to the presence of the acidic carboxylic group and the basic hydrazine group.

  • Reactivity: The hydrazine moiety is reactive and can participate in various reactions like oxidation and condensation.[2] It is also sensitive to strong oxidizing agents, which can lead to degradation.[1]

  • Physical State: It can be a colorless to pale yellow liquid or solid, depending on its purity and form.[2]

Q2: My synthesis is conducted in an aqueous solution. What is the primary challenge I should anticipate during workup?

A2: When synthesizing hydrazinecarboxylic acid in the presence of significant water (over 46 wt%), a common side product is hydrazinium carbazate.[1] This salt formation can complicate the isolation of the desired pure carbazic acid and significantly lower the yield. The key to avoiding this is to either work in anhydrous conditions or to develop a workup that can effectively break this salt and separate the components.[1]

Q3: Can I use standard extraction techniques with common organic solvents?

A3: Yes, but with careful consideration of pH. Because hydrazinecarboxylic acid is amphoteric (containing both acidic and basic groups), its partitioning between aqueous and organic layers during a liquid-liquid extraction will be highly dependent on the pH of the aqueous phase. To extract it into an organic layer, you may need to adjust the pH to suppress the ionization of either the carboxylic acid or the hydrazine group, thereby increasing its neutrality and organic solubility. Conversely, to keep it in the aqueous phase while removing organic impurities, you would adjust the pH to ensure it is in its salt form.

Q4: Is hydrazinecarboxylic acid stable during workup? Are there any decomposition pathways to be aware of?

A4: While relatively stable, hydrazinecarboxylic acid and its derivatives can be sensitive to heat and strong oxidizing conditions.[1][3] The hydrazine group is susceptible to oxidation.[1] Therefore, prolonged heating at high temperatures or the use of strong oxidizing agents during the workup should be avoided. Safety is also a key concern; while hydrazine hydrate is more stable than its anhydrous form, it can still be hazardous at elevated temperatures.[3]

Section 2: Troubleshooting Guide for Common Workup Issues

This section provides a question-and-answer guide to troubleshoot specific problems encountered during the purification of hydrazinecarboxylic acid.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Isolated Product 1. Formation of water-soluble hydrazinium carbazate salt.[1]2. Incomplete extraction from the aqueous phase.3. Product decomposition due to excessive heat or oxidation.1. For Salt Formation: Acidify the aqueous solution carefully with an acid like HCl to convert the carbazate salt to free hydrazinecarboxylic acid, which may then be extracted or precipitated.[4]2. For Extraction: Perform multiple extractions with a suitable organic solvent. Adjust the pH of the aqueous layer to neutralize the molecule and increase its organic solubility before extraction.3. For Decomposition: Avoid high temperatures during solvent removal (use a rotary evaporator at reduced pressure). Ensure all reagents used in the workup are free of strong oxidizing agents.
Final Product is an Oil or Sticky Solid, Not a Crystalline Powder 1. Presence of residual solvent.2. Contamination with unreacted starting materials or byproducts.3. Formation of a sticky precipitate due to moisture, especially in reactions with CO₂ at low pressure.[1]1. Remove Solvent: Dry the product under high vacuum for an extended period. A vacuum oven at a gentle temperature can be effective.2. Purification: Attempt recrystallization from a suitable solvent system. If that fails, column chromatography may be necessary.[5]3. Precipitation: Try precipitating the product from a solution by adding a non-solvent. For instance, after dissolving the crude product in a small amount of a good solvent (like 2-propanol), add a cold non-solvent (like hexanes) to induce precipitation.[3]
Product is Contaminated with Starting Materials (e.g., Esters) 1. Incomplete reaction (hydrazinolysis).2. Ineffective washing during workup.1. Drive Reaction to Completion: Ensure sufficient reaction time and temperature. Using an excess of hydrazine hydrate can also help.[3]2. Improve Washing: Check the solubility of your starting materials and choose a wash solvent in which they are soluble but your product is not. If the product was prepared from an ester, washing with a non-polar solvent like hexanes can help remove residual ester.[5]
Product Precipitates Violently or Clogs Equipment (in Flow Chemistry) This is a known issue, especially with dihydrazides, which can precipitate vigorously from solution.[3]1. Optimize Flow Parameters: Use a wider diameter tubing and adjust the flow rate and reagent concentrations to manage the precipitation.2. Maintain Suspension: The goal is to have the product furnish as a precipitate in suspension that can be collected by filtration without clogging the reactor.[3] Running initial trials under more dilute conditions can help identify a workable concentration range.

Section 3: Detailed Experimental Protocols

These protocols provide step-by-step guidance for common and advanced workup procedures.

Protocol 1: Standard Workup and Recrystallization of Hydrazinecarboxylic Acid

This protocol is a general procedure for isolating and purifying hydrazinecarboxylic acid derivatives from a crude reaction mixture.

Objective: To isolate and purify the target compound from unreacted starting materials, byproducts, and reaction solvents.

Methodology:

  • Quenching and Solvent Removal:

    • Cool the reaction mixture to room temperature.

    • If the reaction was conducted in a high-boiling solvent (e.g., DMF, DMSO), dilute the mixture with a large volume of water to precipitate the crude product or prepare it for extraction.

    • If the reaction was in a volatile organic solvent (e.g., methanol, dichloromethane), concentrate the mixture using a rotary evaporator to obtain a crude residue.[3][6]

  • Liquid-Liquid Extraction (if applicable):

    • Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate) and water.

    • Causality: The choice of solvent is critical. Ethyl acetate is a good general-purpose solvent for moderately polar compounds.

    • Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers.

    • Extract the aqueous layer two more times with the organic solvent to maximize recovery.

    • Combine all organic extracts.

    • Wash the combined organic layer with brine (saturated NaCl solution).

    • Causality: The brine wash helps to remove residual water from the organic layer and breaks up emulsions.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude solid.

  • Recrystallization for Purification:

    • Select an appropriate solvent or solvent system. A good solvent will dissolve the compound when hot but not when cold. Common choices include alcohols (methanol, ethanol), water, or mixtures like ethanol/water.

    • Dissolve the crude solid in the minimum amount of boiling solvent.

    • Causality: Using the minimum amount of solvent is key to ensuring the solution is saturated upon cooling, which is necessary for good crystal formation and high recovery.

    • If the solution is colored, you may add a small amount of activated charcoal and hot filter to remove colored impurities.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

    • Dry the purified crystals under vacuum.

Protocol 2: Workup from a Continuous Flow Synthesis

This protocol is adapted from a telescoped continuous flow process for synthesizing acid hydrazides from carboxylic acids.[3]

Objective: To isolate the hydrazide product from the output stream of a continuous flow reactor.

Methodology:

  • Collection: Collect the output stream from the flow reactor. The product may already be precipitating as a suspension.

  • Concentration: Concentrate the collected solution on a rotary evaporator. This will typically afford a crude paste or solid.[3]

  • Precipitation and Isolation:

    • Dissolve the crude mixture in a small volume of a suitable solvent (e.g., 2-propanol).

    • Induce precipitation by adding a larger volume of a cold non-solvent (e.g., hexanes).[3]

    • Causality: This anti-solvent precipitation is an effective way to crash out the desired product while leaving more soluble impurities behind in the solvent mixture.

  • Filtration and Drying:

    • Collect the resulting precipitate by vacuum filtration.

    • Wash the solid with the cold non-solvent (hexanes) to remove any remaining soluble impurities.

    • Dry the final product under vacuum to yield the purified hydrazide.

Section 4: Visualization of Workflows

Diagrams help to visualize the decision-making process and logical flow of the workup procedures.

General Workup Decision Workflow

This diagram illustrates the logical steps to follow when developing a workup procedure for a crude reaction mixture containing hydrazinecarboxylic acid.

Workup_Workflow start Crude Reaction Mixture is_solid Is crude product a solid precipitate? start->is_solid is_soluble Is product soluble in reaction solvent? is_solid->is_soluble No filtrate Isolate by Filtration is_solid->filtrate Yes extract Perform Liquid-Liquid Extraction is_soluble->extract Yes conc_filtrate Concentrate Filtrate is_soluble->conc_filtrate No (Dilute & Precipitate) purify Further Purification (Recrystallization or Chromatography) extract->purify wash_solid Wash solid with cold solvent filtrate->wash_solid wash_solid->purify conc_filtrate->filtrate

Caption: Decision workflow for isolating crude hydrazinecarboxylic acid.

Troubleshooting Low Purity

This diagram outlines potential causes and investigation paths when the isolated product has low purity.

Purity_Troubleshooting center Low Product Purity cause1 Incomplete Reaction center->cause1 cause2 Side Product Formation center->cause2 cause3 Ineffective Workup center->cause3 cause4 Solvent Impurities center->cause4 sub1 Check starting material by TLC/LCMS cause1->sub1 sub2 Identify byproduct (e.g., Hydrazinium Carbazate) cause2->sub2 sub3 Review extraction pH and solvent choice cause3->sub3 sub4 Use pure/dry solvents for workup & recrystallization cause4->sub4

Caption: Common causes and checks for low product purity.

References

  • ResearchGate. A New Procedure for Preparation of Carboxylic Acid Hydrazides. [Link]

  • Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). [Link]

  • OSTI.gov. Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. [Link]

  • Organic Syntheses. Organic Syntheses Procedure. [Link]

  • Google Patents. SU539875A1 - The method of obtaining hydrazincarboxylic acids, their esters or salts.
  • MDPI. Development of a Hydrazine-Based Solid-Phase Extraction and Clean-Up Method. [Link]

  • ResearchGate. How to remove impurity from hydrazide. [Link]

  • National Institutes of Health. Hydrazinecarboxylic acid | CH4N2O2 | CID 160470 - PubChem. [Link]

Sources

Optimization

Technical Support Center: Purification of Hydrazinecarboxylic Acid

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the removal of unreacted hydrazine from hydrazinecarboxylic acid. This document is structured to...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the removal of unreacted hydrazine from hydrazinecarboxylic acid. This document is structured to provide both quick answers through frequently asked questions and in-depth troubleshooting guides for common experimental challenges. The methodologies described herein are grounded in established chemical principles to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unreacted hydrazine from my hydrazinecarboxylic acid product?

A1: Hydrazine is a highly toxic and potentially carcinogenic substance.[1] Its presence, even in trace amounts, can compromise the safety and efficacy of downstream applications, particularly in pharmaceutical and drug development contexts. Regulatory agencies often have strict limits on hydrazine levels in final products. Furthermore, residual hydrazine can interfere with subsequent synthetic steps or analytical characterization.

Q2: What are the main challenges in separating hydrazine from hydrazinecarboxylic acid?

A2: The primary challenge lies in the similar chemical nature of the two compounds. Both possess a hydrazine moiety, making them exhibit comparable polarities and reactivities. Hydrazinecarboxylic acid has moderate solubility in water and organic solvents, similar to hydrazine, which complicates separation by simple extraction or precipitation.[2] The key is to exploit subtle differences in their physical and chemical properties.

Q3: Can I remove hydrazine by rotary evaporation?

A3: While hydrazine has a lower boiling point (114 °C) than hydrazinecarboxylic acid, rotary evaporation is generally not recommended as the primary method for bulk removal.[3] Heating hydrazine, especially in the presence of potential catalysts, can be hazardous. However, for small residual amounts in a purified product, careful removal of the solvent under reduced pressure at a low temperature may be acceptable, provided appropriate safety precautions are in place.

Q4: What analytical techniques can I use to confirm the removal of hydrazine?

A4: Several analytical methods can be employed to detect and quantify residual hydrazine. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are common techniques. Spectrophotometric methods, often involving derivatization to produce a colored compound, are also utilized for quantification.

Troubleshooting Guides & Detailed Protocols

This section provides in-depth guidance on common issues encountered during the purification of hydrazinecarboxylic acid and offers step-by-step protocols for effective removal of unreacted hydrazine.

Issue 1: My initial attempts at direct precipitation of hydrazinecarboxylic acid are not effective in removing hydrazine.

Root Cause Analysis: Simple precipitation is often insufficient due to the co-precipitation of hydrazine or its high solubility in the reaction solvent. The choice of solvent is critical for differential solubility.

Recommended Strategy: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility between the desired product and impurities at varying temperatures.[4]

Protocol 1: Recrystallization of Hydrazinecarboxylic Acid

  • Solvent Screening (Crucial Step):

    • The ideal recrystallization solvent should dissolve hydrazinecarboxylic acid sparingly at room temperature but readily at an elevated temperature. Conversely, hydrazine should remain soluble at both temperatures.

    • Based on general solubility principles for carboxylic acids and hydrazides, consider the following solvents for screening:

      • Primary Candidates: Isopropanol, Ethanol, Methanol/Water mixtures, Acetonitrile.

      • Rationale: Carboxylic acids often exhibit good solubility in alcohols.[5] The addition of a co-solvent like water can fine-tune the solubility profile.

    Solvent SystemSolubility of Hydrazinecarboxylic AcidSolubility of Hydrazine
    Isopropanol Low at RT, High when heatedHigh
    Ethanol/Water Moderate at RT, High when heatedHigh
    Acetonitrile Low at RT, Moderate when heatedHigh
  • Recrystallization Procedure: a. Dissolve the crude hydrazinecarboxylic acid in a minimal amount of the chosen hot solvent. b. If insoluble impurities are present, perform a hot filtration. c. Allow the solution to cool slowly to room temperature. Seeding with a small crystal of pure product can induce crystallization if necessary. d. Further cool the solution in an ice bath to maximize crystal yield. e. Collect the crystals by vacuum filtration. f. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing dissolved hydrazine. g. Dry the purified crystals under vacuum.

Diagram 1: Recrystallization Workflow

G cluster_0 Recrystallization Process Crude Product Crude Product Dissolve in\nMinimal Hot Solvent Dissolve in Minimal Hot Solvent Crude Product->Dissolve in\nMinimal Hot Solvent 1 Hot Filtration\n(if needed) Hot Filtration (if needed) Dissolve in\nMinimal Hot Solvent->Hot Filtration\n(if needed) 2 Slow Cooling Slow Cooling Hot Filtration\n(if needed)->Slow Cooling 3 Ice Bath Cooling Ice Bath Cooling Slow Cooling->Ice Bath Cooling 4 Vacuum Filtration Vacuum Filtration Ice Bath Cooling->Vacuum Filtration 5 Wash with\nCold Solvent Wash with Cold Solvent Vacuum Filtration->Wash with\nCold Solvent 6 Dry Crystals Dry Crystals Wash with\nCold Solvent->Dry Crystals 7 Pure Product Pure Product Dry Crystals->Pure Product

Caption: Workflow for the purification of hydrazinecarboxylic acid via recrystallization.

Issue 2: My product is not a solid or is difficult to crystallize, making recrystallization impractical.

Root Cause Analysis: The product may be an oil or have a low melting point. In such cases, liquid-liquid extraction is a more suitable purification technique.

Recommended Strategy: Acid-Base Extraction

This technique exploits the basicity of hydrazine and the acidic nature of hydrazinecarboxylic acid to separate them into different liquid phases.

Protocol 2: Extractive Workup for Hydrazine Removal

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane).

  • Acidic Wash:

    • Transfer the organic solution to a separatory funnel.

    • Wash the organic layer with a dilute acidic solution (e.g., 1 M HCl). Hydrazine, being basic, will be protonated to form a water-soluble salt (hydrazinium chloride) and will partition into the aqueous phase.[3]

    • The hydrazinecarboxylic acid, being less basic due to the electron-withdrawing carboxylic acid group, will remain in the organic layer.

    • Repeat the acidic wash 2-3 times.

  • Neutralization and Product Extraction (if necessary):

    • If the hydrazinecarboxylic acid shows some solubility in the acidic aqueous layer, this layer can be neutralized with a base to precipitate the product, which can then be extracted back into an organic solvent.

  • Water Wash: Wash the organic layer with water to remove any residual acid.

  • Brine Wash: Wash the organic layer with a saturated sodium chloride solution (brine) to remove bulk water.

  • Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

Diagram 2: Acid-Base Extraction Logic

G cluster_0 Separation Principle Crude Mixture\n(in Organic Solvent) Crude Mixture (in Organic Solvent) Aqueous Acid Wash Aqueous Acid Wash Crude Mixture\n(in Organic Solvent)->Aqueous Acid Wash Organic Layer\n(Hydrazinecarboxylic Acid) Organic Layer (Hydrazinecarboxylic Acid) Aqueous Acid Wash->Organic Layer\n(Hydrazinecarboxylic Acid) Remains Aqueous Layer\n(Hydrazinium Salt) Aqueous Layer (Hydrazinium Salt) Aqueous Acid Wash->Aqueous Layer\n(Hydrazinium Salt) Partitions

Caption: Logic of separating hydrazine from hydrazinecarboxylic acid using acid-base extraction.

Issue 3: Trace amounts of hydrazine remain even after recrystallization or extraction.

Root Cause Analysis: For applications requiring very high purity, residual hydrazine may persist. In these cases, a chemical scavenging approach is necessary.

Recommended Strategy 1: Selective Reaction with an Aldehyde or Ketone

Hydrazine readily reacts with aldehydes and ketones to form hydrazones, which are typically less polar and can be more easily separated.[1][6][7][8] This reaction is generally faster for hydrazine than for the less nucleophilic hydrazine group in hydrazinecarboxylic acid.

Protocol 3: Hydrazine Scavenging with Acetone

  • Reaction: After the primary purification step, dissolve the product in a suitable solvent. Add a small amount of a simple ketone like acetone.

  • Stirring: Stir the mixture at room temperature for a few hours.

  • Solvent Removal: Remove the solvent and the excess acetone under reduced pressure. The resulting acetone hydrazone is volatile and can often be removed with the solvent.

  • Further Purification: If the hydrazone is not volatile, a final purification step, such as a quick column chromatography or another recrystallization, may be necessary to remove the hydrazone.

Recommended Strategy 2: Use of a Scavenger Resin

Solid-phase scavengers offer a convenient way to remove excess reagents without introducing new soluble impurities.

Protocol 4: Hydrazine Removal with a Cation Exchange Resin

  • Resin Selection: A strong cation exchange resin (e.g., Dowex® HCR-S) can be used to capture the basic hydrazine.[9]

  • Procedure: a. Acidify the crude solution to protonate the hydrazine. b. Pass the solution through a column packed with the cation exchange resin. The protonated hydrazine will be retained by the resin.[10][11] c. The eluate will contain the hydrazinecarboxylic acid. d. The resin can be regenerated for reuse.

References

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Study.com. Treatment of a ketone or aldehyde with hydrazine, H2NNH2, yields an azine, R2C=N-N=CR2. Show how the reaction occurs. [Link]

  • Google Patents. CN101827791A - Method for removing hydrazine compounds.
  • Google Patents.
  • Google Patents.
  • Wikipedia. Hydrazine. [Link]

  • Google Patents. SU539875A1 - The method of obtaining hydrazincarboxylic acids, their esters or salts.
  • Google Patents. US3469940A - Hydrazine recovery process.
  • ResearchGate. Stability study of hydrazones. [Link]

  • Reddit. How to quench excess hydrazine monohydrate. [Link]

  • Chemistry LibreTexts. 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. [Link]

  • ACS Publications. Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. [Link]

  • Wikipedia. Wolff–Kishner reduction. [Link]

  • Reddit. Advice on working up a reaction using hydrazine hydrate as a solvent?. [Link]

  • Google Patents.
  • ResearchGate. Solvent design for crystallization of carboxylic acids. [Link]

  • MDPI. Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. [Link]

  • DTIC. Oxidation of Hydrazine in Aqueous Solutions. [Link]

  • ResearchGate. Chromatographic methods of determining hydrazine and its polar derivatives. [Link]

  • Chemistry LibreTexts. 19.10: Nucleophilic Addition of Hydrazine (Wolff-Kishner Reaction). [Link]

  • NurdRage. Make Hydrazine Sulfate by the Hypochlorite-Ketazine Process - The Complete Guide. [Link]

  • PubMed. Development of a Hydrazine-Based Solid-Phase Extraction and Clean-Up Method for Highly Selective Quantification of Zearalenone in Edible Vegetable Oils by HPLC-FLD. [Link]

  • Reddit. Hydrazine hydrate removal by column chromatography. [Link]

  • MDPI. Adsorption and Desorption Behavior of Ectoine Using Dowex® HCR-S Ion-Exchange Resin. [Link]

  • ResearchGate. Strategies for deoxygenation of aldehydes and ketones with hydrazine. [Link]

  • Google Patents.
  • Organic Syntheses. PREPARATION OF (E)-(2-CHLOROBENZYLIDENE)HYDRAZINE. [Link]

Sources

Troubleshooting

Technical Support Center: A Researcher's Guide to Hydrazinecarboxylic Acid Stability

Welcome to the comprehensive technical support guide for Hydrazinecarboxylic Acid (also known as Carbazic Acid). This resource is designed for researchers, scientists, and drug development professionals to provide in-dep...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for Hydrazinecarboxylic Acid (also known as Carbazic Acid). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the degradation of this versatile chemical building block during storage and experimental use. As a bifunctional molecule featuring both a reactive hydrazine group and a carboxylic acid moiety, understanding its stability is paramount for reproducible and successful research outcomes.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause Hydrazinecarboxylic Acid to degrade?

A1: The degradation of Hydrazinecarboxylic Acid is primarily influenced by a combination of factors that affect both its hydrazine and carboxylic acid functional groups. These include:

  • Temperature: Elevated temperatures can accelerate decomposition, likely through decarboxylation (loss of CO2) and oxidation of the hydrazine group.[2]

  • Oxygen: The hydrazine moiety is susceptible to oxidation, a process that can be catalyzed by various factors.[3][4] Storing in an oxygen-free environment is crucial.

  • pH: The stability of hydrazine derivatives is pH-dependent. Hydrazines are generally more stable under acidic conditions, however, the overall stability of hydrazinecarboxylic acid across a pH range is not well-documented in publicly available literature.[5]

  • Presence of Metal Ions: Certain metal ions, particularly copper (Cu(II)) and iron (Fe(III)), are known to catalyze the decomposition of hydrazine.[3] Contact with metal surfaces, especially stainless steel in the presence of impurities, can accelerate degradation.[6]

  • Light: As with many reactive chemicals, exposure to light, especially UV light, can provide the energy to initiate degradation reactions.

Q2: What are the expected degradation products of Hydrazinecarboxylic Acid?

A2: Hydrazinecarboxylic Acid can degrade through two main pathways:

  • Decarboxylation: The loss of carbon dioxide (CO2) from the carboxylic acid group to potentially form hydrazine.[7][8][9]

  • Oxidation of the Hydrazine Moiety: This can lead to the formation of nitrogen gas (N2), ammonia (NH3), and water.[3][10]

Therefore, a degraded sample of Hydrazinecarboxylic Acid may contain a mixture of the parent compound, hydrazine, carbon dioxide, nitrogen, and ammonia.

Q3: What is the recommended way to store Hydrazinecarboxylic Acid to minimize degradation?

A3: To ensure the long-term stability of Hydrazinecarboxylic Acid, it should be stored under the following conditions:

ParameterRecommendationRationale
Temperature Cool (2-8 °C is a prudent range, though specific data is limited)To minimize thermal decomposition, including decarboxylation.
Atmosphere Inert atmosphere (e.g., Argon or Nitrogen)To prevent oxidation of the hydrazine group.[2]
Container Borosilicate glass or high-quality, passivated stainless steel (e.g., 316L)To minimize contact with catalytic metal surfaces. Avoid standard metal containers which can corrode.[11]
Light Amber glass containers or storage in the darkTo prevent light-induced degradation.
Purity Use high-purity materialImpurities can catalyze decomposition.

Q4: Can I store solutions of Hydrazinecarboxylic Acid?

A4: While storing the solid compound under the recommended conditions is ideal, if you need to store it in solution, consider the following:

  • Solvent: Use a high-purity, deoxygenated solvent. The choice of solvent will depend on your experimental needs, but be aware that protic solvents may participate in degradation reactions.

  • pH: While hydrazines are generally more stable in acidic conditions, the effect of pH on hydrazinecarboxylic acid's stability is complex and not well-documented. It is advisable to prepare solutions fresh and use them promptly.

  • Storage: If short-term storage of a solution is necessary, store it under an inert atmosphere in a tightly sealed container in the dark at a low temperature (e.g., 2-8 °C).

Troubleshooting Guide

Issue 1: I am seeing unexpected results in my reaction, and I suspect my Hydrazinecarboxylic Acid has degraded. How can I confirm this?

Answer:

Your suspicion is valid, as the purity of starting materials is critical. To confirm degradation, you can perform a simple quality control (QC) check.

Causality behind this choice: A common degradation pathway is decarboxylation to hydrazine. Hydrazine is a known impurity that can interfere with many reactions. A simple spot test or a more definitive analytical technique like HPLC can help identify its presence.

Recommended Action:

  • Simple Spot Test (Qualitative): A qualitative test for the presence of hydrazine can be performed using a reagent like p-dimethylaminobenzaldehyde, which forms a colored product with hydrazine. However, this is not specific and should only be used as a preliminary indication.

  • HPLC Analysis (Quantitative): The most reliable way to assess the purity of your Hydrazinecarboxylic Acid is through High-Performance Liquid Chromatography (HPLC). A reverse-phase HPLC method can be developed to separate the parent compound from its potential degradation products. See the "Experimental Protocols" section for a general method outline.

Issue 2: The pressure in my sealed storage container of Hydrazinecarboxylic Acid has increased.

Answer:

An increase in pressure is a strong indicator of degradation.

Causality behind this choice: The decomposition of Hydrazinecarboxylic Acid can produce gaseous byproducts, namely carbon dioxide (from decarboxylation) and nitrogen gas (from oxidation of the hydrazine moiety).[3]

Recommended Action:

  • Handle with Extreme Caution: Do not open the container if the pressure buildup is significant. Move it to a well-ventilated fume hood.

  • Vent Slowly: If safe to do so, slowly and carefully vent the container.

  • Assess Purity: After safely handling the pressure, it is highly recommended to assess the purity of the material using HPLC before further use.

  • Review Storage Conditions: This is a critical sign that your storage conditions are not adequate. Re-evaluate your storage temperature, atmosphere, and container material.

Issue 3: I have been storing my Hydrazinecarboxylic Acid in a stainless steel container and have noticed discoloration of the solution.

Answer:

Discoloration, often a yellowish or brownish tint, can indicate the presence of metal ions leached from the container, which can catalyze degradation.

Causality behind this choice: Hydrazinecarboxylic acid can react with stainless steel, especially if it contains impurities like carbon dioxide, leading to corrosion and the formation of colored metal-carbazate complexes.[6] These dissolved metal ions can then act as catalysts, further accelerating the decomposition of the hydrazine moiety.[6]

Recommended Action:

  • Discard the Material: It is safest to assume the material is significantly degraded and contaminated with metal ions.

  • Switch to Appropriate Storage Containers: Transfer any new, pure material to borosilicate glass or a properly passivated, high-grade (e.g., 316L) stainless steel container.

  • Ensure Inert Atmosphere: Always store under an inert atmosphere like argon or nitrogen to minimize both oxidation and the potential for CO2 contamination, which can contribute to corrosion.[6]

Visualization of Degradation Pathways

The degradation of Hydrazinecarboxylic Acid can be visualized as proceeding through two primary pathways, often influenced by environmental factors.

G cluster_0 Decarboxylation Pathway cluster_1 Oxidation Pathway HCA Hydrazinecarboxylic Acid (H2NNCOOH) Degradation Degradation (Heat, Light, O2, Metal Ions) Hydrazine Hydrazine (H2NNH2) Degradation->Hydrazine Decarboxylation N2 Nitrogen Gas (N2) Degradation->N2 Oxidation CO2 Carbon Dioxide (CO2) NH3 Ammonia (NH3) H2O Water (H2O)

Caption: Primary degradation pathways of Hydrazinecarboxylic Acid.

Experimental Protocols

Protocol 1: General HPLC Method for Purity Assessment of Hydrazinecarboxylic Acid

Objective: To determine the purity of a Hydrazinecarboxylic Acid sample and detect the presence of hydrazine as a primary degradation product.

Principle: Since Hydrazinecarboxylic Acid and its potential degradation product, hydrazine, lack a strong UV chromophore, a derivatization step is often employed to allow for sensitive UV detection. 2-hydroxy-1-naphthaldehyde is a common derivatizing agent for hydrazines.

Materials:

  • Hydrazinecarboxylic Acid sample

  • Hydrazine standard

  • 2-hydroxy-1-naphthaldehyde

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Volumetric flasks, pipettes, and autosampler vials

Procedure:

  • Preparation of Derivatizing Reagent: Prepare a solution of 2-hydroxy-1-naphthaldehyde in acetonitrile (e.g., 1 mg/mL).

  • Preparation of Standard Solution:

    • Accurately weigh a small amount of hydrazine standard and dissolve it in a known volume of diluent (e.g., water:acetonitrile 50:50) to make a stock solution.

    • Perform serial dilutions to create a series of calibration standards at appropriate concentrations.

    • To a known volume of each standard, add an excess of the derivatizing reagent. Allow the reaction to proceed for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 60°C) to form the hydrazone derivative.

  • Preparation of Sample Solution:

    • Accurately weigh your Hydrazinecarboxylic Acid sample and prepare a stock solution in the same diluent as the standard.

    • Derivatize the sample solution in the same manner as the standard solutions.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Gradient: A typical starting gradient could be 70% A / 30% B, ramping to 100% B over 15-20 minutes. This will need to be optimized.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: This will be the λmax of the derivatized hydrazine. For the 2-hydroxy-1-naphthaldehyde derivative, this is typically around 406 nm.[12]

    • Injection Volume: 10 µL

  • Analysis:

    • Inject the derivatized standards to generate a calibration curve.

    • Inject the derivatized sample.

    • The peak corresponding to the derivatized hydrazine can be quantified against the calibration curve. The peak for derivatized Hydrazinecarboxylic Acid will have a different retention time. The purity of the Hydrazinecarboxylic Acid can be estimated by the relative peak areas (assuming similar response factors after derivatization, which would need to be confirmed).

References

  • Oxidation of Hydrazine in Aqueous Solutions. (n.d.). DTIC. Retrieved February 1, 2026, from [Link]

  • THERMAL DECOMPOSITION OF HYDRAZINE. (n.d.). NASA Technical Reports Server (NTRS). Retrieved February 1, 2026, from [Link]

  • Decarboxylation of Carboxylic Acids. (2025, January 9). YouTube. Retrieved February 1, 2026, from [Link]

  • Stainless Steel Chemical Compatibility Chart. (n.d.). CP Lab Safety. Retrieved February 1, 2026, from [Link]

  • The Decarboxylation of Carboxylic Acids and Their Salts. (2023, January 22). Chemistry LibreTexts. Retrieved February 1, 2026, from [Link]

  • Stability study of hydrazones. (n.d.). ResearchGate. Retrieved February 1, 2026, from [Link]

  • Air oxidation of hydrazine. 1. Reaction kinetics on natural kaolinites, halloysites, and model substituent layers with varying iron and titanium oxide and O- center contents. (n.d.). PubMed. Retrieved February 1, 2026, from [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). ACTA POLONIAE PHARMACEUTICA. Retrieved February 1, 2026, from [Link]

  • Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. (2014, October 28). PMC. Retrieved February 1, 2026, from [Link]

  • Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. (2024, May 3). ODU Digital Commons. Retrieved February 1, 2026, from [Link]

  • The Chemical Effects of Storing Hydrazine Containing Carbon Dioxide Impurity in Stainless Steel Systems. (1982, January 1). DTIC. Retrieved February 1, 2026, from [Link]

  • PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. (2020, March 6). YouTube. Retrieved February 1, 2026, from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved February 1, 2026, from [Link]

  • Decarboxylation. (2022, May 20). Master Organic Chemistry. Retrieved February 1, 2026, from [Link]

  • On hydrazine oxidation in nitric acid media. (1988, January 1). OSTI.GOV. Retrieved February 1, 2026, from [Link]

  • Method that derivatization HPLC methods determine hydrazine hydrate. (2017, August 18). Google Patents.
  • Investigation of the stability of aromatic hydrazones in plasma and related biological material. (2008, June 9). PubMed. Retrieved February 1, 2026, from [Link]

Sources

Optimization

Technical Support Center: Optimizing Catalyst Selection for Hydrazinecarboxylic acid Reactions

Welcome to the technical support center for optimizing catalyst selection in reactions involving hydrazinecarboxylic acids and their derivatives. This guide is designed for researchers, scientists, and professionals in d...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing catalyst selection in reactions involving hydrazinecarboxylic acids and their derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of these powerful synthetic transformations. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges, grounded in scientific principles and practical field experience.

Introduction: The Role of Catalysis in Hydrazinecarboxylic Acid Chemistry

Hydrazinecarboxylic acids and their derivatives are versatile building blocks in organic synthesis, crucial for the construction of a wide array of nitrogen-containing heterocycles and other complex molecules of pharmaceutical interest. The selection of an appropriate catalyst is paramount to achieving high yields, selectivity, and overall success in these reactions. This guide will provide a structured approach to catalyst selection, troubleshooting common issues, and optimizing reaction conditions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions and challenges encountered during the catalytic reactions of hydrazinecarboxylic acids.

FAQ 1: My reaction with a hydrazinecarboxylic acid derivative is showing low to no conversion. What are the likely causes?

Low or no conversion is a frequent issue that can stem from several factors. A systematic approach to troubleshooting is essential.

  • Catalyst Inactivity: The chosen catalyst may not be suitable for the specific transformation. For instance, a catalyst that is effective for aryl coupling may not be optimal for a cyclization reaction. It is crucial to consult the literature for catalysts proven to be effective for similar substrates and reaction types.

  • Improper Catalyst Activation: Many catalysts, particularly those based on transition metals like palladium and copper, require an activation step. This could involve reduction of a precatalyst or ligand association. Ensure that the activation procedure is correctly followed.

  • Presence of Inhibitors: Trace impurities in your starting materials, solvent, or even dissolved oxygen can act as catalyst poisons. For example, sulfur-containing compounds can deactivate palladium catalysts. Purification of starting materials and degassing of the solvent are critical steps.

  • Sub-optimal Reaction Conditions: Temperature, pressure, and solvent can significantly influence catalyst activity. An insufficient temperature may not provide the necessary activation energy for the catalytic cycle to proceed efficiently.[1] Conversely, excessively high temperatures can lead to catalyst decomposition.

  • Incorrect Base or Additive: Many cross-coupling and amination reactions require a base to facilitate the catalytic cycle. The choice and stoichiometry of the base are critical. Using an inappropriate base can lead to side reactions or failure to generate the active catalytic species.

FAQ 2: I am observing significant side product formation. How can I improve the selectivity of my reaction?

Poor selectivity can manifest as the formation of regioisomers, over-reaction products, or decomposition of starting materials.

  • Catalyst and Ligand Choice: The ligand coordinated to the metal center plays a crucial role in determining the selectivity of the reaction. Bulky ligands can promote regioselectivity by sterically hindering certain reaction pathways. Chiral ligands are essential for enantioselective transformations.

  • Reaction Temperature: Temperature can have a profound effect on selectivity. Lowering the temperature can often favor the desired kinetic product over a thermodynamically more stable but undesired product.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of intermediates in the catalytic cycle, thereby affecting selectivity. A solvent screen is often a valuable optimization step.

  • Control of Stoichiometry: Precise control over the stoichiometry of reactants is crucial. An excess of one reactant can lead to the formation of undesired byproducts.

FAQ 3: My catalyst appears to be deactivating during the reaction. What are the common deactivation mechanisms and how can I mitigate them?

Catalyst deactivation is a significant challenge, particularly in industrial applications. Understanding the deactivation pathway is key to extending the catalyst's lifetime.[2]

  • Sintering: At high temperatures, metal nanoparticles on a support can agglomerate, leading to a loss of active surface area. This is a common issue with supported catalysts like Ru/C.[3][4] Using a more thermally stable support or operating at lower temperatures can help.

  • Leaching: The active metal can dissolve from the support into the reaction medium, leading to a loss of catalytic activity. This can be influenced by the solvent and the nature of the support.

  • Poisoning: As mentioned in FAQ 1, impurities in the reaction mixture can irreversibly bind to the active sites of the catalyst, rendering it inactive.[5]

  • Fouling: The deposition of byproducts or polymers on the catalyst surface can block active sites. This is particularly relevant in reactions involving polymerization-prone substrates.

Part 2: Troubleshooting Guides

This section provides more detailed, step-by-step guidance for specific experimental problems.

Guide 1: Troubleshooting Low Yield in Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are widely used for C-N and C-C bond formation involving hydrazine derivatives.[6]

Problem: A palladium-catalyzed cross-coupling reaction between an aryl halide and a hydrazinecarboxylic acid derivative is giving a low yield of the desired product.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low yield in Pd-catalyzed cross-coupling.

Detailed Steps:

  • Verify Catalyst and Ligand Integrity:

    • Action: Check the age and storage conditions of your palladium precatalyst and ligand. Many phosphine-based ligands are air-sensitive.

    • Rationale: Decomposition of the catalyst or ligand before the reaction is a common cause of failure.

  • Assess Reagent Purity and Stoichiometry:

    • Action: Purify starting materials (aryl halide and hydrazinecarboxylic acid derivative) via recrystallization or chromatography. Accurately weigh all reagents.

    • Rationale: Impurities can poison the catalyst. Incorrect stoichiometry can lead to incomplete conversion or side reactions.

  • Evaluate Base and Solvent:

    • Action: Screen different bases (e.g., K₂CO₃, Cs₂CO₃, t-BuONa) and solvents (e.g., toluene, dioxane, DMF).

    • Rationale: The base is crucial for the catalytic cycle, and the solvent can influence catalyst solubility and stability.

  • Adjust Reaction Temperature:

    • Action: Run the reaction at a range of temperatures (e.g., 80°C, 100°C, 120°C).

    • Rationale: Temperature affects reaction kinetics and catalyst stability.

  • Screen Alternative Catalysts/Ligands:

    • Action: If the above steps fail, consider using a different palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) or a different class of ligands (e.g., N-heterocyclic carbenes).

    • Rationale: The electronic and steric properties of the catalyst are critical for reactivity.

Guide 2: Addressing Catalyst Deactivation in Ruthenium-Catalyzed Reactions

Ruthenium catalysts are often employed in hydrogenation and decomposition reactions of hydrazine derivatives.[3][4][7]

Problem: A reaction using a supported ruthenium catalyst (e.g., Ru/C) shows initial activity but then stalls before completion.

Troubleshooting Workflow:

Caption: Troubleshooting catalyst deactivation in Ru/C reactions.

Detailed Steps:

  • Post-Reaction Catalyst Characterization:

    • Action: If possible, analyze the spent catalyst using techniques like TEM (to check for particle size increase, indicating sintering) or ICP-MS (to measure metal content and detect leaching).

    • Rationale: Understanding the deactivation mechanism is crucial for devising an effective solution.

  • Mitigation Strategies:

    • If Sintering is Suspected:

      • Action: Lower the reaction temperature.

      • Action: Consider a catalyst with a different support material that has stronger metal-support interactions.

    • If Leaching is Suspected:

      • Action: Change the solvent to one in which the ruthenium species are less soluble.

    • If Poisoning is Suspected:

      • Action: Rigorously purify all starting materials and the solvent.

Part 3: Experimental Protocols and Data

Protocol 1: General Procedure for Catalyst Screening in a Hydrazinecarboxylic Acid Arylation Reaction

This protocol outlines a systematic approach to screening different catalysts for the N-arylation of a hydrazinecarboxylic acid derivative.

Materials:

  • Aryl halide (1.0 mmol)

  • Hydrazinecarboxylic acid derivative (1.2 mmol)

  • Base (2.0 mmol)

  • Solvent (5 mL)

  • Palladium precatalyst (0.02 mmol)

  • Ligand (0.04 mmol)

  • Inert atmosphere (Nitrogen or Argon)

  • Reaction vials with stir bars

Procedure:

  • To a reaction vial under an inert atmosphere, add the aryl halide, hydrazinecarboxylic acid derivative, and base.

  • In a separate vial, prepare a stock solution of the palladium precatalyst and ligand in the chosen solvent.

  • Add the catalyst/ligand solution to the reaction vial.

  • Seal the vial and place it in a preheated heating block.

  • Stir the reaction for the specified time (e.g., 12 hours).

  • After cooling to room temperature, take an aliquot of the reaction mixture for analysis by LC-MS or GC-MS to determine the conversion and yield.

  • Repeat the procedure for each catalyst/ligand/base/solvent combination.

Data Presentation:

The results of the catalyst screen should be summarized in a table for easy comparison.

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Toluene10045
2Pd₂(dba)₃ (1)Xantphos (2)Cs₂CO₃Dioxane10085
3Pd(OAc)₂ (2)RuPhos (4)K₃PO₄t-AmylOH11092
4CuI (10)Phen (20)K₂CO₃DMF12078
Protocol 2: Monitoring Reaction Progress using HPLC

Objective: To monitor the consumption of starting materials and the formation of the product over time.

Method:

  • Prepare a standard solution of the starting materials and the purified product of known concentrations.

  • Calibrate the HPLC instrument by injecting the standard solutions to determine the retention times and response factors for each component.

  • During the reaction, withdraw small aliquots (e.g., 50 µL) at regular intervals (e.g., every hour).

  • Quench the reaction in the aliquot by adding a suitable solvent.

  • Dilute the quenched aliquot to a known volume.

  • Inject the diluted sample into the HPLC and analyze the chromatogram.

  • Calculate the concentration of each component at each time point using the calibration data.

Analytical Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for monitoring the progress of these reactions.[8] For unequivocal identification of products and byproducts, coupling these techniques with Mass Spectrometry (MS) is recommended.[8]

References

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Hydrazines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]

  • Popov, I. S., et al. (2022). Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. Molecules, 27(24), 8875.
  • Kim, J., et al. (2022). Optimizing Various Operational Conditions of Hydrazine Single Cell for a Short Stack System. Energies, 15(24), 9635.
  • Reddit. (2020, May 14). Troubleshooting of hydrazine carbamate synthesis. r/Chempros. Retrieved from [Link]

  • Reddit. (2019, October 12). Why are some reactions difficult to scale up?. r/chemistry. Retrieved from [Link]

  • Li, Y., et al. (2024). Study on the Deactivation Mechanism of Ru/C Catalysts.
  • ResearchGate. (n.d.). The Reaction Kinetics and Mechanism of Catalytic Decomposition of Hydrazine nitrate on Ru/C Catalyst in Nitric Acid Solutions. Retrieved from [Link]

  • Wang, J., et al. (2020). The reaction kinetics and mechanism of catalytic decomposition of hydrazine nitrate on Ru/C catalyst in nitric acid solutions. New Journal of Chemistry, 44(8), 3291-3298.
  • ResearchGate. (n.d.). Optimizing Hydrazine Activation on Dual-Site Co-Zn Catalysts for Direct Hydrazine-Hydrogen Peroxide Fuel Cells. Retrieved from [Link]

  • Gutmann, B., et al. (2015). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. Organic Process Research & Development, 19(1), 106-111.
  • Mysore, A. S., et al. (2002). A new procedure for preparation of carboxylic acid hydrazides. The Journal of Organic Chemistry, 67(26), 9471-9474.
  • ResearchGate. (n.d.). Chromatographic methods of determining hydrazine and its polar derivatives. Retrieved from [Link]

  • YouTube. (2021, April 15). Catalyst deactivation. Retrieved from [Link]

  • ResearchGate. (n.d.). Surfactant-Type Catalyst for Aerobic Oxidative Coupling of Hydrazine with Thiol in Water. Retrieved from [Link]

  • American Pharmaceutical Review. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (n.d.). Deactivation of hydrotreating catalysts (A review). Retrieved from [Link]

  • Chemical Methodologies. (2024). Efficient Copper-Catalyzed Selective Synthesis of 1,1-Diaryl Hydrazines from Aryl Boronic Acids and Hydrazine Hydrate. Retrieved from [Link]

  • YouTube. (2022, January 19). Reaction Mechanisms & Reaction Diagrams | From Transition States to Intermediates to Catalysts. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental details for analytical methods used to determine hydrazines, aliphatic amines and hydroxylamine. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Navigating Regioselectivity in Hydrazinecarboxylic Acid Chemistry

Welcome to the technical support center dedicated to addressing the complex yet fascinating challenges of regioselectivity in hydrazinecarboxylic acid chemistry. This guide is designed for researchers, scientists, and dr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the complex yet fascinating challenges of regioselectivity in hydrazinecarboxylic acid chemistry. This guide is designed for researchers, scientists, and drug development professionals who encounter the nuanced reactivity of these versatile building blocks. Here, we move beyond simple protocols to explore the underlying principles that govern reaction outcomes, providing you with the knowledge to troubleshoot and optimize your synthetic strategies.

Part 1: Understanding the Core Challenge: The Ambident Nature of Hydrazinecarboxylates

Hydrazinecarboxylic acid derivatives, such as the commonly used tert-butyl carbazate (Boc-hydrazine), possess two nitrogen atoms with distinct electronic environments.[1] This inherent asymmetry leads to a fundamental challenge in regioselectivity during reactions like alkylation and acylation. The nitrogen atom adjacent to the carbonyl group (N) is part of an amide-like system, rendering it less nucleophilic due to the electron-withdrawing effect of the carbonyl. Conversely, the terminal nitrogen (N') is more akin to a primary amine, making it the more nucleophilic and sterically accessible site.

Understanding this electronic bias is the first step in controlling which nitrogen atom participates in a given reaction. The choice of protecting groups, electrophiles, and reaction conditions can either enhance this inherent preference or be used to overcome it and favor reaction at the less reactive N-position.

G cluster_0 Hydrazinecarboxylate Moiety cluster_1 Electrophile (E+) N N N_prime N' N->N_prime N-N Bond C=O C=O N->C=O Amide-like label_N Less Nucleophilic (N) label_N_prime More Nucleophilic (N') E E+ E->N Disfavored Pathway E->N_prime Favored Pathway

Figure 1: A diagram illustrating the differential nucleophilicity of the two nitrogen atoms in a hydrazinecarboxylate, leading to preferential reaction at the N' position.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the functionalization of hydrazinecarboxylic acids. Each answer provides not just a solution, but a rationale grounded in chemical principles.

Q1: My acylation/alkylation of a hydrazinecarboxylate is yielding a mixture of N- and N'-substituted products. How can I selectively obtain the N'-substituted isomer?

A1: The preferential formation of the N'-substituted product is the kinetically favored outcome due to the higher nucleophilicity of the terminal nitrogen. To enhance this selectivity, consider the following:

  • Choice of Electrophile: Highly reactive electrophiles, such as acyl chlorides or primary alkyl halides, will react rapidly with the more nucleophilic N'.[2] Less reactive electrophiles may allow for competitive reaction at the N position, especially under forcing conditions.

  • Reaction Temperature: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) will favor the kinetically controlled N'-substitution. Higher temperatures can provide the activation energy needed for the less favorable N-substitution to occur.

  • Solvent and Base: A non-polar aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is generally preferred. The choice of base is also critical. A non-nucleophilic, sterically hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA) will deprotonate the most acidic proton (on the N' nitrogen) without competing as a nucleophile.

Q2: I need to synthesize the N-substituted isomer, but the reaction is either sluggish or I primarily isolate the N'-product. What strategies can I employ?

A2: Directing the reaction to the less reactive N-position requires overcoming the inherent electronic preference. Here are several field-proven strategies:

  • Protecting Group Strategy: The most common approach is to first protect the more reactive N' nitrogen. A common strategy involves reacting the hydrazinecarboxylate with a ketone or aldehyde to form a hydrazone. This temporarily masks the N' position, forcing subsequent reactions to occur at the N atom. The hydrazone can then be hydrolyzed under acidic conditions to reveal the N'-NH2 group.

  • Dianion Formation: For certain substrates, it's possible to form a dianion by treating the hydrazinecarboxylate with a strong base, such as two equivalents of n-butyllithium.[3][4] This generates a highly reactive species where subsequent alkylation can be directed.

  • Metal Catalysis: Certain transition metal-catalyzed cross-coupling reactions can favor N-arylation or N-alkenylation. For example, palladium-catalyzed reactions have been developed for the synthesis of N,N-disubstituted hydrazines.[5]

Q3: How does the nature of the electrophile impact the regioselectivity of the reaction?

A3: The electrophile's electronic and steric properties play a significant role. This can be broadly understood through Pearson's Hard and Soft Acid-Base (HSAB) theory. The more amine-like N' is a "softer" nucleophile, while the amide-like N is "harder."

Electrophile TypeDescriptionPredominant RegioisomerRationale
Hard Electrophiles Acyl chlorides, sulfonyl chloridesN'These are highly reactive and will preferentially react with the most nucleophilic site.
Soft Electrophiles Alkyl halides (e.g., iodides, bromides)N'The softer nature of both the electrophile and the N' nitrogen leads to a favorable interaction.
Bulky Electrophiles e.g., tert-butyl bromideIncreased N' selectivitySteric hindrance around the electrophile will further favor attack at the less hindered N' position.
Q4: What are the most reliable analytical techniques to confirm the regiochemistry of my product?

A4: Unambiguously determining the site of substitution is crucial. A combination of spectroscopic methods is typically employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The chemical shift of the N-H protons can be diagnostic. The N'-H proton of a monosubstituted product will typically appear as a broader singlet, while the N-H proton will be a sharper singlet. In ¹H-¹⁵N HMBC experiments, a two-bond correlation from the carbonyl carbon to the N-H proton confirms N-substitution, while a three-bond correlation to the N'-H proton indicates N'-substitution.

    • ¹³C NMR: The chemical shift of the carbonyl carbon can be influenced by the substitution pattern.

  • Infrared (IR) Spectroscopy: The N-H stretching frequencies can provide clues. N'-monosubstituted hydrazides will show two N-H stretching bands (symmetric and asymmetric), while N-monosubstituted isomers will show a single N-H band.[6]

  • Mass Spectrometry (MS): While MS provides the molecular weight, fragmentation patterns can sometimes help distinguish between isomers.

  • X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides the definitive structural proof.[7]

Part 3: Detailed Experimental Protocols

The following protocols provide step-by-step guidance for achieving regioselective functionalization of hydrazinecarboxylates.

Protocol 1: Selective N'-Alkylation of tert-Butyl Carbazate

This protocol details a standard procedure for the selective alkylation at the more nucleophilic N' position.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of tert-butyl carbazate (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) at 0 °C under a nitrogen atmosphere, add triethylamine (1.1 eq).

  • Addition of Electrophile: Slowly add the alkyl halide (e.g., benzyl bromide, 1.05 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

G start Start dissolve Dissolve tert-butyl carbazate and TEA in DCM at 0 °C start->dissolve add_electrophile Slowly add alkyl halide dissolve->add_electrophile react Warm to RT Stir 4-16h add_electrophile->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup Aqueous Workup (NaHCO3, Brine) monitor->workup Complete purify Dry, Concentrate, and Purify workup->purify end End purify->end

Figure 2: Workflow for the selective N'-alkylation of tert-butyl carbazate.

Protocol 2: A Decision-Making Workflow for Achieving N-Substitution

This workflow guides the researcher through the process of optimizing a reaction to favor the less common N-substitution.

G start Goal: N-Substitution protect Protect N' via Hydrazone Formation start->protect react_N React with Electrophile at N-position protect->react_N Yes dianion Attempt Dianion Formation (2 eq. n-BuLi) protect->dianion No/Incompatible deprotect Hydrolyze Hydrazone (Acidic Conditions) react_N->deprotect analyze Analyze Regiochemistry (NMR, MS) deprotect->analyze react_dianion React Dianion with Electrophile dianion->react_dianion Yes failure Mixture or N'-Product dianion->failure No/Decomposition react_dianion->analyze success Successful N-Substitution analyze->success Correct Isomer analyze->failure Incorrect Isomer

Figure 3: A troubleshooting workflow for achieving N-substitution of hydrazinecarboxylates.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]

  • Zhang, W., et al. (2023). Enantioselective Synthesis of Chiral Cyclic Hydrazines by Ni-Catalyzed Asymmetric Hydrogenation. Organic Letters. Available at: [Link]

  • Kiso, Y., et al. (1981). Acylation of hydrazides with acetic acid and formic acid. PubMed. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Hydrazine synthesis by N-N coupling. Retrieved from [Link]

  • OrgPrepDaily. (2012). Reactions that Work: Boc Protection. Chemtips. Available at: [Link]

  • Li, Z., et al. (2025). Reductive alkylation of azoarenes to N-alkylated hydrazines enabled by hexafluoroisopropanol. Chemical Communications. Available at: [Link]

  • Nguyen, T. T. H., et al. (n.d.). SYNTHESIS OF SOME N-SUBSTITUTED HYDRAZIDES CONTAINING ISOXAZOLE HETEROCYCLE. Tạp chí Khoa học. Available at: [Link]

  • Qi, X. Y., et al. (1988). Spectrophotometric Determination of Hydrazine, Hydrazides, and Their Mixtures With Trinitrobenzenesulfonic Acid. PubMed. Available at: [Link]

  • Wikipedia. (n.d.). Hydrazines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Li, H., et al. (n.d.). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. PMC - NIH. Available at: [Link]

  • Xu, L., et al. (2016). Acetohydrazone: A Transient Directing Group for Arylation of Unactivated C(sp3)–H Bonds. Organic Letters. Available at: [Link]

  • Bredihhin, A., et al. (2007). Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Letters. Available at: [Link]

  • Cerqueira, F., et al. (2017). Reactivities Involved in the Regioselectivity of Osazone Formation. Journal of Chemical Education. Available at: [Link]

  • Hussain, A., et al. (2015). Synthesis, Crystal Structures and Spectroscopic Properties of Triazine-Based Hydrazone Derivatives; A Comparative Experimental-Theoretical Study. Molecules. Available at: [Link]

  • Reddit. (2021). Having great trouble with a Boc-protection reaction. Retrieved from [Link]

  • Tinschert, A., et al. (2000). Novel regioselective hydroxylations of pyridine carboxylic acids at position C2 and pyrazine... PubMed. Available at: [Link]

  • Kiso, Y., et al. (1981). Acylation of Hydrazides with Acetic Acid and Formic Acid. ResearchGate. Available at: [Link]

  • Davies, J., et al. (2022). N-tosylhydrazones as acceptors for nucleophilic alkyl radicals in photoredox catalysis: A short case study on possible side reactions. Taylor & Francis Online. Available at: [Link]

  • Ripani, R. R., et al. (2025). High pressure spectroscopic studies of hydrazine (N2H4). ResearchGate. Available at: [Link]

  • PubChem. (n.d.). tert-Butyl carbazate. Retrieved from [Link]

  • Saint-Denis, T. G., et al. (2018). A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Chemical Society Reviews. Available at: [Link]

  • Cox, R. A., & Punter, K. (1981). Hydrolysis mechanisms for acylhydrazines in aqueous sulfuric acid, determined using the excess acidity method. Canadian Journal of Chemistry. Available at: [Link]

  • PubChem. (n.d.). Hydrazinecarboxylic acid. Retrieved from [Link]

  • Stanković, N., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Publishing. Available at: [Link]

  • Bredihhin, A., et al. (2007). Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Letters. Available at: [Link]

  • Xie, W., et al. (2013). Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light. PMC - NIH. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2021). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. PMC - NIH. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Hydrazinecarboxylic Acid and Its Esters: A Comparative Study

Authored For: Researchers, Scientists, and Drug Development Professionals Abstract: Hydrazinecarboxylic acid (carbazic acid) and its ester derivatives (carbazates) are cornerstone reagents in modern organic and medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract: Hydrazinecarboxylic acid (carbazic acid) and its ester derivatives (carbazates) are cornerstone reagents in modern organic and medicinal chemistry. They serve as versatile synthons for a vast array of nitrogen-containing compounds, including hydrazides, hydrazones, and various heterocycles. While structurally similar, the choice between the parent acid and its corresponding methyl, ethyl, or tert-butyl esters is a critical decision in synthesis design, profoundly impacting reactivity, stability, solubility, and application. This guide provides an in-depth comparative analysis of these reagents, grounded in experimental evidence, to empower researchers in making informed decisions for their synthetic challenges.

Part 1: Core Physicochemical and Structural Properties

The fundamental difference between hydrazinecarboxylic acid and its esters lies in the identity of the R group on the carboxyl moiety (H vs. alkyl). This seemingly minor alteration imparts significant changes in the molecule's electronic and steric character, which in turn dictates its physical properties and chemical behavior. The alkyl groups, through their inductive effects and steric bulk, influence everything from melting point and solubility to the nucleophilicity of the terminal nitrogen.

Table 1: Comparative Physicochemical Properties

CompoundStructureMW ( g/mol )Melting Point (°C)Key Features & Considerations
Hydrazinecarboxylic Acid 76.06[1]89-92Bifunctional (acid & nucleophile); can form salts; potential for intramolecular reactions.[1]
Methyl Carbazate 90.0872-75Simple, sterically unhindered ester; good reactivity in hydrazone formation.[2]
Ethyl Carbazate 104.1144-48Slightly more lipophilic than methyl ester; widely used in synthesis.[3]
tert-Butyl Carbazate 132.1640-42[4]Bulky ester group provides steric hindrance; cornerstone of the Boc protecting group strategy due to its acid lability.[4][5]

Expert Insight: The low melting point of tert-butyl carbazate is a practical consideration for storage and handling.[6] Its exceptional solubility in a wide range of organic solvents, coupled with the stability of the tert-Butyloxycarbonyl (Boc) group to basic and nucleophilic conditions, makes it the preeminent choice for protecting the hydrazine moiety during multi-step syntheses.[4]

Part 2: Synthesis Strategies

The synthesis of these critical reagents is well-established. Hydrazinecarboxylic acid itself can be formed from the reaction of hydrazine with carbon dioxide under pressure.[1] The esters, or carbazates, are more commonly synthesized via the reaction of hydrazine with an appropriate acylating agent.

A prevalent and scalable method for producing alkyl carbazates involves the reaction of hydrazine hydrate with dialkyl carbonates or, more frequently, with alkyl chloroformates. The synthesis of tert-butyl carbazate, for example, can be achieved by reacting hydrazine with di-tert-butyl dicarbonate (Boc₂O) or via intermediates like tert-butyl phenyl carbonate.[7][8][9]

Diagram 1: General Synthetic Workflow for Alkyl Carbazates

G cluster_start Starting Materials cluster_process Reaction cluster_product Product Hydrazine Hydrazine Hydrate (N₂H₄·H₂O) Reaction Acylation Hydrazine->Reaction AcylatingAgent Acylating Agent (e.g., R-O-CO-Cl, (R-O-CO)₂O) AcylatingAgent->Reaction Product Alkyl Carbazate (H₂N-NH-COOR) Reaction->Product

Caption: General workflow for the synthesis of alkyl carbazates from hydrazine.

Part 3: Comparative Reactivity and Synthetic Utility

The choice of reagent is most critical when considering its role in a chemical reaction. The electronic and steric properties imparted by the carboxyl substituent directly govern the reactivity profile.

Nucleophilicity and Hydrazone Formation

All compounds in this class act as nucleophiles via the terminal -NH₂ group. The adjacent acyl group withdraws electron density, rendering them less nucleophilic than hydrazine itself, but also making them more stable and easier to handle.

  • Hydrazinecarboxylic Acid: Can react with aldehydes and ketones, but the presence of the acidic proton can complicate reactions, sometimes requiring careful pH control.

  • Methyl and Ethyl Carbazates: These are excellent, workhorse reagents for forming hydrazones. They are sterically accessible and react cleanly under mildly acidic conditions, which are often necessary to activate the carbonyl group.

  • tert-Butyl Carbazate (Boc-hydrazine): This is arguably the most widely used reagent for hydrazone formation in complex molecule synthesis.[10] The resulting Boc-hydrazone is exceptionally stable, effectively protecting the C=N double bond and the N-H group from a wide range of reaction conditions. This stability is a key advantage, allowing for further chemical transformations on other parts of the molecule before the Boc group is removed.[4]

The Boc Group: A Paradigm of Protection

The true power of tert-butyl carbazate lies in its role as a precursor to the Boc protecting group for amines and hydrazines.[6][11]

Why is the Boc group so effective?

  • Stability: It is robust and completely stable under basic, nucleophilic, and reductive conditions (e.g., catalytic hydrogenolysis), providing a wide window for subsequent synthetic steps.[4]

  • Orthogonality: Its stability profile makes it orthogonal to many other common protecting groups, such as the base-labile Fmoc group or the hydrogenolysis-labile Cbz group.

  • Mild Cleavage: Despite its stability, the Boc group is readily cleaved under anhydrous acidic conditions.[4] Reagents like trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane are commonly used.[12][13] This cleavage proceeds via a stable tert-butyl cation, which fragments into isobutylene and CO₂, ensuring a clean and irreversible deprotection.[14]

Diagram 2: The Logic of Boc Protection and Deprotection

G cluster_protection Protection Step cluster_synthesis Further Synthesis cluster_deprotection Deprotection Step BocHydrazine tert-Butyl Carbazate BocHydrazone Stable Boc-Hydrazone Intermediate BocHydrazine->BocHydrazone Carbonyl Aldehyde/Ketone (R-CO-R') Carbonyl->BocHydrazone FurtherRxns Other Reactions (Base, Nucleophiles, Reduction) BocHydrazone->FurtherRxns Boc group is stable FinalProduct Deprotected Hydrazone/Hydrazine BocHydrazone->FinalProduct Acid-catalyzed cleavage Acid Acid (e.g., TFA, HCl) Acid->FinalProduct

Caption: Logic flow for using tert-butyl carbazate as a protective strategy.

Part 4: Experimental Protocols

Adherence to validated protocols is paramount for reproducibility and safety. The following sections detail representative procedures for the synthesis and deprotection of a Boc-hydrazone.

Protocol 1: Synthesis of a Boc-Hydrazone from Benzaldehyde

This protocol describes the reaction of tert-butyl carbazate with benzaldehyde to form a stable Boc-hydrazone intermediate.

Causality: The reaction is typically conducted in a protic solvent like methanol or ethanol to facilitate the proton transfers necessary for the condensation mechanism. A mild acid catalyst is sometimes added to accelerate the reaction by protonating the carbonyl oxygen, making the carbon more electrophilic.

Step-by-Step Methodology:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add tert-butyl carbazate (1.32 g, 10.0 mmol, 1.0 equiv).

  • Dissolution: Add methanol (25 mL) and stir until the solid is completely dissolved.

  • Reagent Addition: Add benzaldehyde (1.02 mL, 1.06 g, 10.0 mmol, 1.0 equiv) dropwise to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Upon completion, reduce the solvent volume in vacuo. Add water (30 mL) to the resulting residue, which should induce precipitation of the product.

  • Purification: Collect the white solid by vacuum filtration, wash with cold water (2 x 10 mL), and dry under high vacuum. The product is typically of high purity, but can be recrystallized from ethanol/water if necessary.

  • Characterization: Confirm the structure and purity of the resulting (E)-tert-butyl 2-benzylidenehydrazine-1-carboxylate using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Acid-Catalyzed Deprotection of a Boc-Hydrazone

This protocol demonstrates the removal of the Boc group to yield the corresponding hydrazone hydrochloride salt.

Causality: Strong anhydrous acid, such as HCl in an organic solvent, is used to protonate the carbamate oxygen. This initiates the elimination of the stable tert-butyl cation and subsequent loss of CO₂. The use of an anhydrous solvent prevents water from competing as a nucleophile.[5]

Step-by-Step Methodology:

  • Setup: To a 50 mL round-bottom flask with a stir bar, add the Boc-hydrazone synthesized in Protocol 1 (2.20 g, 10.0 mmol, 1.0 equiv).

  • Dissolution: Add 1,4-dioxane (20 mL) and stir to dissolve. Cool the flask to 0 °C in an ice-water bath.

  • Reagent Addition: Slowly add a 4.0 M solution of HCl in 1,4-dioxane (5.0 mL, 20.0 mmol, 2.0 equiv) dropwise. Gas evolution (isobutylene and CO₂) will be observed. Caution: Perform this step in a well-ventilated fume hood.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours. Monitor the deprotection by TLC.

  • Work-up: Upon completion, the product hydrochloride salt often precipitates from the solution. The solvent can be removed in vacuo to yield the crude salt.

  • Purification: The salt can be triturated with diethyl ether or hexane to remove non-polar impurities, collected by filtration, and dried under vacuum.

Conclusion and Recommendations

The selection of hydrazinecarboxylic acid or its esters is a strategic choice based on the specific demands of a synthetic route.

  • Choose Hydrazinecarboxylic Acid when its bifunctional nature is desired, or for specific metal chelation applications.[15]

  • Choose Methyl or Ethyl Carbazate for straightforward, cost-effective synthesis of simple hydrazones where robust protection is not required.

  • Choose tert-Butyl Carbazate when the goal is to protect the hydrazine moiety for multi-step synthesis. Its stability to a wide range of conditions and its mild, selective removal make it an unparalleled tool in modern drug discovery and complex molecule synthesis.[7][8]

By understanding the distinct properties and reactivity profiles outlined in this guide, researchers can harness the full potential of these versatile reagents to advance their scientific objectives.

References

  • Ningbo Innopharmchem Co., Ltd. (2026). The Synthesis and Applications of Tert-Butyl Carbazate: A Comprehensive Overview.
  • Google Patents. (n.d.). CN101823986A - Preparation method for tert-butyl carbazate.
  • PubMed. (2020). Alkyl Carbazates for Electrochemical Deoxygenative Functionalization of Heteroarenes.
  • Organic Syntheses. (n.d.). Carbazic acid, tert-butyl ester.
  • MDPI. (n.d.). tert-Butyl Carbazate (N-Boc-Hydrazine).
  • Fisher Scientific. (n.d.). Hydrazinecarboxylic acids and derivatives.
  • Google Patents. (n.d.). CN102911084A - Preparation method of tert-butyl carbazate.
  • Benchchem. (n.d.). Hydrazinecarboxylic Acid | CAS 471-31-8.
  • CORE. (2022). tert-Butyl Carbazate (N-Boc-Hydrazine).
  • Scientific Research Publishing. (1990). Stability Constants of Hydrazine Carboxylic Acid Complexes with Some Bivalent Metal Ions.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • PubMed Central. (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry.
  • Organic Chemistry Portal. (n.d.). Hydrazone synthesis by C-N coupling.
  • Khan Academy. (n.d.). Relative stability of amides, esters, anhydrides, and acyl chlorides.
  • ResearchGate. (2016). A practical, catalytic and selective deprotection of a Boc group in N,N´-diprotected amines using iron(III)-catalysis.
  • PubChem. (n.d.). Hydrazinecarboxylic acid, ethyl ester.
  • ACS Publications. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry.
  • National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • Semantic Scholar. (n.d.). Efficient solventless technique for Boc-protection of hydrazines and amines.
  • OMICS International. (n.d.). The Role of Alkyl Groups in Organic Chemistry and Drug Design.
  • ACS Publications. (n.d.). Hydrazone Activation in the Aminocatalytic Cascade Reaction for the Synthesis of Tetrahydroindolizines.
  • ResearchGate. (n.d.). A New Procedure for Preparation of Carboxylic Acid Hydrazides.
  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.
  • PubChem. (n.d.). Hydrazinecarboxylic acid, phenyl ester.
  • PubMed Central. (n.d.). Development of Chiral Bis-hydrazone Ligands for the Enantioselective Cross-Coupling Reactions of Aryldimethylsilanolates.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides).
  • Research and Reviews. (n.d.). Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives.
  • National Institutes of Health. (n.d.). (E)-Methyl 3-(3,5-dibromo-2-hydroxybenzylidene)carbazate.
  • Google Patents. (n.d.). EP4367112A1 - Aryl compounds and pharmaceutical compositions that modulate ikzf2.

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Comparative

head-to-head comparison of different synthetic routes to Hydrazinecarboxylic acid

An In-depth Head-to-Head Comparison of Synthetic Routes to Hydrazinecarboxylic Acid Hydrazinecarboxylic acid, also known as carbazic acid, is a valuable bifunctional molecule possessing both a hydrazine and a carboxylic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Head-to-Head Comparison of Synthetic Routes to Hydrazinecarboxylic Acid

Hydrazinecarboxylic acid, also known as carbazic acid, is a valuable bifunctional molecule possessing both a hydrazine and a carboxylic acid moiety.[1] This unique structure makes it a crucial building block in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals.[1] The selection of an appropriate synthetic route to hydrazinecarboxylic acid is a critical decision for researchers and chemical process developers, as it directly impacts yield, purity, safety, and cost-effectiveness. This guide provides a detailed, head-to-head comparison of the primary synthetic strategies, complete with experimental protocols and data to inform your selection process.

Route 1: The Urea-Hypochlorite Pathway

This classic approach leverages readily available and inexpensive starting materials, making it an attractive option for large-scale production. The core of this synthesis is the generation of hydrazine from urea and sodium hypochlorite, which can then be carboxylated.

Reaction Mechanism and Principles

The synthesis of hydrazine from urea and sodium hypochlorite proceeds through a mechanism analogous to the Hofmann rearrangement. In the presence of a strong base like sodium hydroxide, urea is chlorinated by sodium hypochlorite to form a chlorourea intermediate. This intermediate then undergoes rearrangement and hydrolysis to yield hydrazine. The in-situ generated hydrazine can then be trapped with a carboxylating agent or undergo further reactions.

Advantages and Disadvantages

Advantages:

  • Cost-effective: Utilizes inexpensive and abundant starting materials like urea and bleach (sodium hypochlorite).[2]

  • Scalability: The process is amenable to large-scale industrial production.

Disadvantages:

  • Safety Concerns: Involves the handling of corrosive and reactive reagents. The reaction can be exothermic and requires careful temperature control to avoid side reactions and ensure safety.[3]

  • Byproduct Formation: Side reactions can lead to the formation of unwanted byproducts, necessitating purification steps.

  • Yield Variability: The yield can be sensitive to reaction conditions such as temperature, pH, and the rate of addition of reagents.[4]

Experimental Protocol: Synthesis of Hydrazine Sulfate from Urea and Bleach

This protocol is adapted from demonstrated procedures and outlines the synthesis of hydrazine sulfate, a common precursor that can be converted to hydrazinecarboxylic acid.[3][5]

Materials:

  • Urea

  • Sodium hypochlorite solution (bleach)

  • Sodium hydroxide

  • Gelatin

  • Sulfuric acid (50% v/v)

  • Ice

Procedure:

  • Prepare a solution of urea and gelatin in warm water. Allow it to cool to room temperature.

  • In a separate beaker, chill a mixture of sodium hypochlorite solution and a portion of the sodium hydroxide solution in an ice bath.

  • Slowly add the remaining sodium hydroxide to the chilled bleach solution, ensuring the temperature remains low.

  • Combine the urea-gelatin solution with the chilled bleach-hydroxide mixture. The reaction is exothermic, so maintain cooling and stirring.

  • After the initial reaction subsides, the mixture is heated to drive the reaction to completion.

  • Cool the reaction mixture in an ice bath.

  • Slowly and carefully add 50% sulfuric acid to the chilled solution to neutralize the excess sodium hydroxide and precipitate hydrazine sulfate.[3] This step generates significant gas and requires careful addition to prevent overflow.[3]

  • Collect the precipitated hydrazine sulfate by filtration and wash with cold water.

  • The hydrazine sulfate can be further purified by recrystallization.

Visualization of the Urea-Hypochlorite Pathway

G Urea Urea Hydrazine Hydrazine Urea->Hydrazine + NaOCl, NaOH NaOCl Sodium Hypochlorite NaOH Sodium Hydroxide HydrazineSulfate Hydrazine Sulfate Hydrazine->HydrazineSulfate + H2SO4 H2SO4 Sulfuric Acid G Monochlorourea Monochlorourea Sodium Salt Semicarbazide Semicarbazide Monochlorourea->Semicarbazide + Ammonia Ammonia Ammonia Hydrazodicarbonamide Hydrazodicarbonamide Semicarbazide->Hydrazodicarbonamide + Urea Urea Urea

Caption: Synthesis of Semicarbazide and its conversion to Hydrazodicarbonamide.

Route 3: Direct Carboxylation of Hydrazine

This is a more direct and atom-economical approach to synthesizing hydrazinecarboxylic acid and its derivatives.

Reaction Mechanism and Principles

This method involves the direct reaction of hydrazine with carbon dioxide under controlled, high-pressure conditions. [1]The lone pair of electrons on one of the nitrogen atoms in hydrazine acts as a nucleophile, attacking the electrophilic carbon atom of CO₂.

Advantages and Disadvantages

Advantages:

  • Atom Economy: This is a highly atom-economical route as it directly combines the two reactants.

  • Directness: It is a one-step synthesis to the desired carboxylic acid.

Disadvantages:

  • Handling of Hydrazine: Hydrazine is a toxic and potentially explosive substance, requiring stringent safety precautions.

  • High-Pressure Conditions: The use of high-pressure CO₂ necessitates specialized and robust equipment. [1]

Experimental Protocol: Conceptual Procedure for Direct Carboxylation

A detailed experimental protocol with specific parameters would require access to specialized high-pressure equipment. The following is a conceptual outline based on the described chemistry. [1] Materials:

  • Hydrazine hydrate

  • Carbon dioxide (gas)

Procedure:

  • A high-pressure reactor is charged with hydrazine hydrate.

  • The reactor is sealed and purged with an inert gas.

  • Carbon dioxide is introduced into the reactor to the desired pressure.

  • The reaction mixture is heated and stirred for a specified period.

  • After the reaction is complete, the reactor is cooled, and the excess pressure is carefully vented.

  • The product, hydrazinecarboxylic acid, is isolated from the reaction mixture.

Visualization of the Direct Carboxylation Pathway

G Hydrazine Hydrazine HydrazinecarboxylicAcid Hydrazinecarboxylic Acid Hydrazine->HydrazinecarboxylicAcid + CO2 (High Pressure) CO2 Carbon Dioxide

Caption: Direct Carboxylation of Hydrazine to form Hydrazinecarboxylic Acid.

Comparative Analysis

FeatureRoute 1: Urea-HypochloriteRoute 2: From SemicarbazideRoute 3: Direct Carboxylation of Hydrazine
Starting Materials Urea, Sodium Hypochlorite, Sodium HydroxideUrea, Ammonia, (or other Semicarbazide precursors)Hydrazine, Carbon Dioxide
Relative Cost LowModerateModerate to High (due to safety and equipment)
Number of Steps Fewer steps to hydrazineMulti-stepSingle step
Key Reaction Conditions Low temperature initially, then heating; atmospheric pressureHigh pressure and temperature for semicarbazide synthesisHigh pressure, elevated temperature
Safety Considerations Exothermic reaction, corrosive materialsHandling of liquid ammonia under pressureUse of toxic and explosive hydrazine, high-pressure equipment
Scalability HighModerateModerate (limited by high-pressure equipment)
Key Advantages Inexpensive, scalableVersatile intermediateAtom-economical, direct
Key Disadvantages Potential for side reactions, safety concernsMulti-step, lower overall yieldHazardous starting material, specialized equipment

Conclusion

The choice of a synthetic route to hydrazinecarboxylic acid is a multifaceted decision that depends on the specific requirements of the application, including the desired scale, purity, available equipment, and safety protocols.

  • The Urea-Hypochlorite Pathway is a strong contender for large-scale, cost-sensitive applications, provided that robust safety measures are in place to manage the exothermic nature of the reaction and the handling of corrosive materials.

  • The Semicarbazide Route offers a more controlled, stepwise approach that can be advantageous for the synthesis of specific derivatives and when avoiding the direct generation of large quantities of free hydrazine is desirable.

  • The Direct Carboxylation of Hydrazine represents the most elegant and atom-economical approach. However, its practical implementation is often limited to laboratories and production facilities equipped to handle the significant safety challenges associated with hydrazine and high-pressure reactions.

Researchers and drug development professionals should carefully weigh these factors to select the synthetic strategy that best aligns with their technical capabilities and project goals.

References

  • US3238226A - Synthesis of hydrazine, semi-carbazide, and hydrazinedicarbonamide - Google P
  • Kinetics study of hydrazodicarbonamide synthesis reaction - Academia.edu. (URL: [Link])

  • CN1051993C - Proces for producing hydrazine hydrate by urea optimization method - Google P
  • Synthesis and Pharmacological Profile of Hydrazide Compounds - Research Journal of Pharmacy and Technology. (URL: [Link])

  • Synthesis, Mechanism of Action And Characterization of Semicarbazide - IJNRD. (URL: [Link])

  • Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents - NIH. (URL: [Link])

  • A New Procedure for Preparation of Carboxylic Acid Hydrazides - ResearchGate. (URL: [Link])

  • Synthesis of Hydrazine Derivatives (Hydrazides) - Organic Chemistry Portal. (URL: [Link])

  • Acid Hydrazide: A Potential Reagent for the Synthesis of Semicarbazones - ResearchGate. (URL: [Link])

  • Making Hydrazine Sulfate from Urea and Bleach - YouTube. (URL: [Link])

  • Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow - OSTI. (URL: [Link])

  • Energy-Saving Design of Urea Method for Hydrazine Hydrate Process - MDPI. (URL: [Link])

  • Synthesis of Hydrazine from Urea. 8 pages. - Fischer-Tropsch Archive. (URL: [Link])

  • US5241117A - Process for producing semicarbazide - Google P
  • Hydrazinecarbothioamide group in the synthesis of heterocycles - Arkivoc. (URL: [Link])

  • Generation of semicarbazide from natural azine development in foods, followed by reaction with urea compounds - PubMed. (URL: [Link])

  • Make Hydrazine using Bleach and Urea | ChemPlayer.. - YouTube. (URL: [Link])

  • SEMICARBAZIDE HYDROCHLORIDE SYNTHESIS. #ncchem - YouTube. (URL: [Link])

  • CATALYTIC SYNTHESIS OF CARBOXYLIC ACID HYDRAZIDES OF VARIOUS STRUCTURES | Request PDF - ResearchGate. (URL: [Link])

  • Synthesis and characterization of hydrazine derivatives of coumarin for bioorthogonal chemistry inside cells - The Open Repository @ Binghamton (The ORB). (URL: [Link])

  • Synthesis of Hydrazine Derivatives - Organic Chemistry Portal. (URL: [Link])

  • Facile and straightforward synthesis of Hydrazone derivatives - ResearchGate. (URL: [Link])

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Validation

Definitive Structural Confirmation of Hydrazinecarboxylic Acid Derivatives: A Comparative Guide

Executive Summary In the development of antimicrobial and anticancer therapeutics, Hydrazinecarboxylic acid derivatives (HCADs) —including semicarbazones, thiosemicarbazones, and hydrazides—are privileged scaffolds. Howe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of antimicrobial and anticancer therapeutics, Hydrazinecarboxylic acid derivatives (HCADs) —including semicarbazones, thiosemicarbazones, and hydrazides—are privileged scaffolds. However, their structural validation is frequently plagued by ambiguity. These molecules exhibit complex tautomeric equilibria (amido-imidol or thione-thiol) and geometric isomerism (


 around the C=N bond) that solution-phase techniques often fail to resolve definitively.

This guide establishes Single Crystal X-ray Diffraction (SC-XRD) as the non-negotiable "Gold Standard" for confirming the active pharmaceutical ingredient (API) structure. We compare SC-XRD against spectroscopic alternatives and provide a self-validating protocol for distinguishing tautomers based on bond-length analysis.

The Structural Challenge: Tautomerism & Isomerism

HCADs are chemically versatile, capable of existing in multiple forms.[1] The biological activity (e.g., metal chelation in metalloenzymes) often depends on a specific tautomer.

The Ambiguity

The core hydrazinecarboxylic moiety (


) can isomerize into the imidol form (

).
  • Solution State (NMR): Often shows a dynamic equilibrium or solvent-averaged signals, obscuring the precise protonation site.

  • Solid State (XRD): Freezes the molecule in a single, energetically preferred conformation, revealing the exact hydrogen bonding network and bond orders.

Comparative Analysis: SC-XRD vs. Alternatives

While NMR and MS are indispensable for purity and connectivity, they lack the spatial resolution to confirm bond orders and stereochemistry in the solid state definitively.

Table 1: Technical Comparison for HCAD Characterization
FeatureSingle Crystal XRD NMR (

H,

C, 2D)
FT-IR Mass Spectrometry
Primary Output 3D Atomic Coordinates & Bond LengthsChemical Shift & ConnectivityFunctional Group IDMolecular Weight/Formula
Tautomer ID Definitive (via Bond Lengths)Ambiguous (Time-averaged)Indicative (C=O vs C=N stretch)None
Stereochemistry Absolute (

& Chirality)
Relative (via NOESY)NoNo
Sample State Solid (Single Crystal)Solution (Dynamic)Solid/LiquidGas Phase (Ionized)
Data Confidence >99% (Direct Observation) InferentialQualitativeQuantitative (Mass only)
Limitation Requires Crystal GrowthSolvent EffectsPeak OverlapIonization Fragmentation

Experimental Protocol: The Self-Validating Workflow

Phase 1: Synthesis & Crystallization (The Critical Bottleneck)

HCADs are often distinctively soluble in polar aprotic solvents but crystallize best from mixed systems.

  • Synthesis: Condense the hydrazinecarboxylic acid precursor (e.g., semicarbazide hydrochloride) with the appropriate aldehyde/ketone in ethanol/water (1:1). Reflux for 2-4 hours.

  • Purification: Recrystallize the crude precipitate immediately. Do not rely on crude powder for biological assays.

  • Crystal Growth (Slow Evaporation):

    • Dissolve 20 mg of pure compound in a minimal amount of hot Ethanol or DMF.

    • Expert Tip: If the compound contains a pyridine ring, add a drop of dilute HCl to encourage protonation, which often aids lattice packing via ionic interactions.

    • Allow to stand at room temperature.

    • Self-Validation Check: Crystals must be transparent and have sharp edges. If they are opaque or clustered, re-dissolve and slow the evaporation rate (cover the vial with parafilm and poke only one hole).

Phase 2: X-Ray Data Collection & Refinement[2]
  • Mounting: Select a crystal approx.

    
     mm. Mount on a glass fiber or MiTeGen loop using cryo-oil.
    
  • Temperature: Collect data at 100 K .

    • Reasoning: Cooling reduces thermal motion (anisotropic displacement), significantly improving the precision of bond lengths—critical for distinguishing C=O from C-OH.

  • Refinement Strategy:

    • Solve the structure using Direct Methods (SHELXT) and refine with Full-Matrix Least-Squares (SHELXL).

    • Critical Step: Locate Hydrogen atoms on heteroatoms (N, O) from the Difference Fourier Map rather than placing them geometrically. This is the only way to prove tautomerism.

Data Interpretation: The "Gold Standard" Proof

To confirm the structure, you must analyze the bond lengths of the central hydrazinecarboxylic core. This is where XRD outperforms all other techniques.

Bond Length Logic
  • Keto Form (Amide):

    • 
       bond: 1.20 – 1.24 Å  (Double bond character)
      
    • 
       bond: 1.33 – 1.38 Å  (Partial double bond character due to resonance)
      
  • Enol Form (Imidic Acid):

    • 
       bond: 1.28 – 1.35 Å  (Single bond character)
      
    • 
       bond: 1.27 – 1.30 Å  (Double bond character)
      
Visualization: Tautomer Assignment Logic

The following decision tree illustrates the rigorous logic used to assign the structure based on crystallographic metrics.

TautomerLogic Start Refined Crystal Structure Measure Measure Bond Lengths (C-O and C-N) Start->Measure CheckCO C-O Bond Length? Measure->CheckCO ShortCO Short (~1.22 Å) CheckCO->ShortCO < 1.25 Å LongCO Long (~1.32 Å) CheckCO->LongCO > 1.28 Å CheckH Locate H atom in Diff. Fourier Map ShortCO->CheckH LongCO->CheckH ResultKeto CONFIRMED: Keto (Amido) Tautomer CheckH->ResultKeto H on Nitrogen (NH) ResultEnol CONFIRMED: Enol (Imidol) Tautomer CheckH->ResultEnol H on Oxygen (OH)

Figure 1: Decision logic for assigning tautomeric forms in hydrazinecarboxylic acid derivatives based on bond length metrics.

Structural Workflow Summary

The integration of synthesis, spectroscopy, and crystallography ensures a robust data package for publication and patent filing.

Workflow Synth Synthesis (Hydrazine + Carbonyl) Screen Initial Screen (NMR/MS) Synth->Screen Check Purity Cryst Crystallization (Slow Evap/Diffusion) Screen->Cryst If >95% Pure XRD SC-XRD Data (100 K Collection) Cryst->XRD Select Crystal Refine Structure Refinement (SHELXL) XRD->Refine Solve Phase Refine->Cryst Poor R-factor? Retry Final Biological Assay Correlation Refine->Final Confirm Active Form

Figure 2: Integrated experimental workflow from synthesis to structural confirmation.

References

  • Harris, C., & Hardcastle, F. D. (2015).[2] Bond Length - Bond Valence Relationships for Carbon-Carbon and Carbon-Oxygen Bonds. Journal of the Arkansas Academy of Science.[2] Retrieved from [Link]

  • News-Medical. (2019). X-Ray Crystallography vs. NMR Spectroscopy. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]

  • ResearchGate. (2025). Tautomerism in Schiff bases derived from 3-hydroxysalicylaldehyde.[3] Combined X-ray diffraction, solution and solid state NMR study. Retrieved from [Link]

Sources

Comparative

Comparative In Silico Analysis: Docking Profiles of Hydrazinecarboxylic Acid Derivatives

Executive Summary Hydrazinecarboxylic acid (carbazic acid) derivatives—specifically carbazates , semicarbazides , and hydrazones —represent a privileged scaffold in medicinal chemistry. Their unique pharmacophore, charac...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Hydrazinecarboxylic acid (carbazic acid) derivatives—specifically carbazates , semicarbazides , and hydrazones —represent a privileged scaffold in medicinal chemistry. Their unique pharmacophore, characterized by a donor-acceptor hydrogen bonding motif (–NH–NH–C(=O)–O–), allows for versatile interactions with biological targets.

This guide provides a technical comparison of these derivatives against standard-of-care drugs in three critical therapeutic areas: Antimicrobial (DNA Gyrase) , Anticancer (EGFR) , and Anti-inflammatory (COX-2) . By synthesizing recent docking data, we establish the structural determinants required for high-affinity binding.[1]

The Scaffold & Biological Targets

The core hydrazinecarboxylate moiety functions as a "molecular hinge," allowing the attached aromatic rings to orient into hydrophobic pockets while the central linker engages in hydrogen bonding.

Key Pharmacophoric Features:
  • Carbonyl Oxygen (C=O): Acts as a hydrogen bond acceptor (e.g., with backbone amides).

  • Hydrazine Nitrogens (–NH–NH–): Act as hydrogen bond donors (e.g., with Asp/Glu residues).

  • Terminal Substituents: Dictate selectivity (e.g., bulky lipophilic groups for COX-2 selectivity).

Comparative Docking Workflow (Protocol)

To ensure reproducibility, the following protocol synthesizes best practices from recent literature (AutoDock Vina and Glide workflows).

Step-by-Step Methodology
  • Ligand Preparation:

    • Structures drawn in ChemDraw; converted to 3D.

    • Geometry optimization using DFT (B3LYP/6-31G*) to ensure correct tautomeric states.

    • Gasteiger charges assigned; non-polar hydrogens merged.

  • Protein Preparation:

    • Retrieve PDB structures (e.g., 1KZN for Gyrase B, 6LUD for EGFR).

    • Remove crystallographic water (unless bridging is critical).

    • Add polar hydrogens and compute Kollman charges.

  • Grid Generation:

    • Center grid box on the co-crystallized ligand.

    • Dimensions: Typically

      
       Å with 0.375 Å spacing.
      
  • Docking & Scoring:

    • Algorithm: Lamarckian Genetic Algorithm (LGA).

    • Runs: 50 independent runs per ligand.

    • Cluster Analysis: RMSD tolerance of 2.0 Å.

Visual Workflow

DockingWorkflow Ligand Ligand Prep (DFT Optimization) Grid Grid Generation (Active Site Definition) Ligand->Grid Protein Protein Prep (Remove H2O, Add H+) Protein->Grid Docking Docking Algorithm (Vina/Glide) Grid->Docking Analysis Interaction Analysis (PLIP/PyMOL) Docking->Analysis

Figure 1: Standardized molecular docking workflow for hydrazinecarboxylic acid derivatives.

Case Study 1: Antibacterial Activity (DNA Gyrase B)

Target: E. coli DNA Gyrase B (ATPase domain). PDB ID: 1KZN.[2] Standard Drug: Ciprofloxacin / Clorobiocin.

Hydrazine derivatives target the ATP-binding pocket of Gyrase B. The hydrazine linker mimics the interaction of the pyrrole ring found in natural inhibitors.

Data Comparison
Compound ClassLigand IDBinding Energy (kcal/mol)Key Residue Interactions
Standard Clorobiocin-9.2Asp73, Asn46, Val120
Standard Ciprofloxacin-7.2Asp87, Ser83
Derivative 4-(hydrazinylbenzyl)-oxazolidinone-8.7 Asn46 (H-bond), Asp73 (H-bond)
Derivative Phenyl-hydrazinecarboxylate-8.1Val43 (Hydrophobic), Asn46

Analysis: The most potent derivatives form a critical H-bond network with Asn46 and Asp73 . The hydrazine –NH– groups act as donors to the side chain carboxylate of Asp73, stabilizing the complex similarly to the natural substrate ATP.

Case Study 2: Anticancer Activity (EGFR)[1][3]

Target: Epidermal Growth Factor Receptor (EGFR).[1][3] PDB ID: 6LUD (Wild Type) or 4XEO. Standard Drug: Erlotinib / Lapatinib.

Recent studies on hydrazonylthiazole and quinazoline-hydrazide hybrids demonstrate that these compounds can occupy the ATP-binding cleft of EGFR kinase.

Data Comparison
Compound ClassLigand IDBinding Energy (kcal/mol)H-Bond InteractionsHydrophobic Contacts
Standard Lapatinib-13.54Met793, Thr790Leu718, Val726
Standard Erlotinib-11.20Met793Leu718, Ala743
Derivative Hydrazonylthiazole (Cmpd 13)-10.92 Met793 (Hinge), Lys745Leu718, Val726
Derivative Quinazoline-Hydrazide-9.80Met793Ala743

Analysis: While the binding energy is slightly lower than Lapatinib, the hydrazine derivatives successfully mimic the interaction with the Met793 hinge region. The flexibility of the hydrazine linker allows the attached aromatic rings to sit deep within the hydrophobic back-pocket (Val726), suggesting a mechanism for overcoming resistance mutations.

Case Study 3: Anti-inflammatory (COX-2 Selectivity)[4][5][6]

Target: Cyclooxygenase-2 (COX-2).[4] PDB ID: 3LN1 or 1CX2. Standard Drug: Celecoxib.

The goal here is selectivity (COX-2 vs. COX-1). Hydrazine derivatives with bulky aryl groups utilize the larger hydrophobic side pocket of COX-2, which is restricted in COX-1 by Isoleucine 523.

Selectivity Logic Diagram

SAR_COX2 Core Hydrazinecarboxylate Core Subst Bulky Aryl Substitution (e.g., Trimethoxyphenyl) Core->Subst Modification Interaction Entry into COX-2 Secondary Pocket Subst->Interaction Steric Fit Result High COX-2 Selectivity (SI > 100) Interaction->Result Outcome

Figure 2: Structure-Activity Relationship (SAR) leading to COX-2 selectivity.

Experimental Correlation: Docking studies correlate strongly with in vitro data where bulky hydrazine derivatives showed IC50 values of ~0.45 μM against COX-2, comparable to Celecoxib (0.30 μM), but with reduced gastric toxicity due to COX-1 sparing.

Critical Analysis & Conclusion

Hydrazinecarboxylic acid derivatives serve as a versatile "master key" in drug design.

  • Binding Efficiency: They consistently achieve binding energies within 1-2 kcal/mol of market standards.

  • Mechanism: The –NH–NH– motif is the critical driver, functioning as a dual hydrogen bond donor that anchors the molecule to polar residues (Asn46 in Gyrase, Met793 in EGFR).

  • Future Optimization: To surpass current standards, focus should shift to rigidifying the hydrazine linker (e.g., cyclization into pyrazoles) to reduce the entropic cost of binding.

References

  • Al-Wahaibi, L.H., et al. (2023). Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors.[5] Scientific Reports.

  • Gomha, S.M., et al. (2025). Hydrazonylthiazole Derivatives as Dual EGFR and ALR2 Inhibitors: Design, Synthesis, and Comprehensive In Vitro and In Silico Evaluation. Pharmaceuticals.[2][6][7][8][9]

  • Kumar, A., et al. (2022).[2] Identification of Potential DNA Gyrase Inhibitors: Virtual Screening, Extra-Precision Docking and Molecular Dynamics Simulation.[2] BioRxiv.

  • Hawash, M., et al. (2023). Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors.[10] BMC Chemistry.

  • Venugopala, K.N., et al. (2021).[11] Anti-tubercular activity and molecular docking studies of indolizine derivatives targeting mycobacterial InhA enzyme.[7][9][11][12] Journal of Enzyme Inhibition and Medicinal Chemistry.

Sources

Validation

Cross-Reactivity Assessment of Hydrazinecarboxylic Acid (Carbazate) Probes

Executive Summary: The Specificity Challenge Hydrazinecarboxylic acid derivatives—specifically carbazates ( )—have emerged as a premier class of chemoselective triggers in fluorescent probe design. Unlike simple amine or...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Specificity Challenge

Hydrazinecarboxylic acid derivatives—specifically carbazates (


)—have emerged as a premier class of chemoselective triggers in fluorescent probe design. Unlike simple amine or hydrazine probes, carbazates offer a unique "dual-gate" mechanism: they are highly susceptible to oxidative cleavage by hypochlorous acid (HOCl) while retaining nucleophilic reactivity toward reactive carbonyl species (RCS) like formaldehyde (FA).

However, this dual reactivity poses a significant cross-reactivity risk. In complex biological matrices (e.g., inflammatory microenvironments), distinguishing between oxidative stress (HOCl) and carbonyl stress (FA) is critical. This guide provides an authoritative framework for assessing the cross-reactivity of these probes, comparing them against standard alternatives, and establishing a rigorous validation protocol.

Mechanism of Action & Activation Logic

To assess cross-reactivity, one must first understand the activation pathways. Carbazate probes generally function via two distinct mechanisms depending on the target analyte.

Pathway A: Oxidative Cleavage (HOCl Detection)

The hydrazinecarboxylate moiety masks the fluorophore (quenching fluorescence via ICT or PET). Upon exposure to HOCl, the hydrazine group is oxidized to an azo intermediate, which spontaneously hydrolyzes, releasing CO₂, nitrogen gas, and the free, emissive fluorophore.

Pathway B: Nucleophilic Condensation (Carbonyl Detection)

The terminal hydrazine group attacks a carbonyl carbon (e.g., Formaldehyde), forming a hydrazone. This restricts intramolecular rotation (RIR) or alters electron density, triggering fluorescence.

Visualization: Activation Pathways

The following diagram illustrates the divergent activation logic that must be controlled during selectivity assays.

CarbazateActivation Probe Carbazate-Caged Fluorophore Inter1 Unstable Azo-Carbazate Probe->Inter1 Oxidation (-2H) Inter2 Hydrazone Formation Probe->Inter2 Condensation (-H2O) HOCl Analyte: HOCl (Oxidative Stress) HOCl->Inter1 FA Analyte: Formaldehyde (Carbonyl Stress) FA->Inter2 Signal1 Cleavage + CO2 Release (Fluorescence ON) Inter1->Signal1 Hydrolysis Signal2 PET/ICT Inhibition (Fluorescence ON) Inter2->Signal2 Restricted Rotation

Figure 1: Divergent activation pathways for Hydrazinecarboxylic acid-based probes. Selectivity is determined by the specific reaction conditions (pH, kinetics).

Comparative Performance Analysis

The following table contrasts Hydrazinecarboxylic acid (Carbazate) probes with standard alternatives (Simple Hydrazines and Methyl Sulfides) to highlight specific cross-reactivity profiles.

FeatureCarbazate Probes (Hydrazinecarboxylic acid)Simple Hydrazine Probes Sulfur/Selenium Probes
Primary Target HOCl (via cleavage) or FA (via condensation)Formaldehyde / KetonesHOCl / ONOO⁻
HOCl Selectivity High. Specific oxidation of carbazate to azo-ester.Low. Can be oxidized non-specifically by ONOO⁻ or H₂O₂.Moderate. Often cross-reacts with Peroxynitrite (ONOO⁻).
Carbonyl Interference Moderate. Can form hydrazones if not sterically hindered.High. Reacts with most aldehydes (Glyoxal, MGO).Negligible. Sulfur does not react with carbonyls.
pH Stability Stable at physiological pH (7.4).Prone to protonation at acidic pH (Lysosomes).Very stable.
Response Time Fast (< 5 min for HOCl).Moderate (10–30 min for FA).Fast (< 2 min).
False Positives Low for ROS; Medium for RCS (if not tuned).High in oxidative environments.Low for RCS; Medium for ROS.

Key Insight: Carbazate probes are superior to simple hydrazines for HOCl detection because the carbamate linkage provides a "kinetic gate" that resists non-specific oxidation by H₂O₂ or NO, which often plague sulfur-based probes.

Experimental Protocol: The "Self-Validating" Selectivity Screen

To rigorously assess cross-reactivity, you cannot simply add interferents and measure endpoint fluorescence. You must perform a Kinetic Competition Assay .

Materials Required[1][2][3][4][5][6][7][8][9][10]
  • Probe Stock: 10 mM in DMSO.

  • ROS/RNS Panel: H₂O₂, TBHP, •OH (Fe²⁺/H₂O₂), ¹O₂, NO, ONOO⁻, ClO⁻.

  • RCS Panel: Formaldehyde (FA), Methylglyoxal (MGO), Acetaldehyde, Glucose.

  • Metal Ion Panel: Ca²⁺, Mg²⁺, Zn²⁺, Fe³⁺, Cu²⁺.

  • Buffer: 10 mM PBS (pH 7.4) or Acetate Buffer (pH 5.0) depending on organelle targeting.

Workflow Description
  • Baseline Establishment: Incubate Probe (5 µM) in buffer for 10 min. Record

    
    .
    
  • Single Interferent Screen: Add 100 µM (20 eq) of each interferent individually. Monitor fluorescence at

    
     for 30 mins.
    
  • Competitive Challenge (The Critical Step):

    • Pre-incubate Probe with the Interferent for 10 min.

    • Add the Target Analyte (e.g., HOCl).[1]

    • Measure if the signal recovery is inhibited.

    • Rationale: Some interferents (e.g., thiols like GSH) may consume the probe or the analyte, leading to false negatives.

Visualization: Selectivity Workflow

SelectivityProtocol Start Probe Solution (5 µM) Split Aliquot into Wells Start->Split GroupA Group A: ROS/RNS (H2O2, NO, ONOO-) Split->GroupA GroupB Group B: RCS (FA, MGO, Glucose) Split->GroupB GroupC Group C: Biothiols (Cys, GSH, Hcy) Split->GroupC Measure1 Measure F(t=30min) (Check for False Positives) GroupA->Measure1 GroupB->Measure1 GroupC->Measure1 AddTarget Add Target Analyte (e.g., HOCl) Measure1->AddTarget Competition Assay Measure2 Measure Signal Recovery (Check for False Negatives) AddTarget->Measure2

Figure 2: Kinetic Competition Assay workflow. Group C (Biothiols) is critical as high concentrations of GSH can scavenge HOCl, mimicking probe failure.

Data Interpretation & Troubleshooting

When analyzing data from Hydrazinecarboxylic acid-based probes, use these criteria to validate "True Selectivity":

  • The "2-Minute" Rule (For HOCl):

    • Carbazate cleavage by HOCl is extremely rapid (< 2 min).

    • If you see a slow, creeping increase in fluorescence with H₂O₂ or ONOO⁻ over 30 minutes, this is kinetic cross-reactivity , not thermodynamic selectivity.

    • Action: Limit your assay window to 5-10 minutes to maximize signal-to-noise ratio.

  • The "GSH Effect" (False Negatives):

    • High intracellular glutathione (1-10 mM) can reduce the azo-intermediate back to hydrazine before cleavage occurs, or simply scavenge the HOCl.

    • Validation: If fluorescence is quenched in cells but high in buffer, the probe likely lacks GSH resistance . Carbazates are generally more resistant to GSH interference than simple hydrazines.

  • Ratiometric Correction:

    • Intensity-based measurements are prone to artifacts. Where possible, use ratiometric carbazate probes (e.g., FRET-based or ICT-shift) to cancel out environmental effects.

References

  • Development of an ultrafast fluorescent probe for specific recognition of hypochlorous acid. National Institutes of Health (NIH). [Link]

  • Design of a New Hydrazine Moiety-Based Near-Infrared Fluorescence Probe for Detection of Formaldehyde. PubMed. [Link]

  • Fluorescent probes for imaging formaldehyde in biological systems. PubMed Central (PMC). [Link]

  • A fluorescein-carbazole-based fluorescent probe for imaging of endogenous hypochlorite. PubMed. [Link]

  • Activity-Based Hydrazine Probes for Protein Profiling. ACS Central Science.[2] [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking Hydrazinecarboxylic Acid Linkers in Antibody-Drug Conjugates

Introduction: The Critical Role of the Linker in ADC Therapeutic Index Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, designed to deliver highly potent cytotoxic agents directly to c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of the Linker in ADC Therapeutic Index

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, designed to deliver highly potent cytotoxic agents directly to cancer cells while minimizing systemic exposure.[1] The efficacy and safety of an ADC are not solely dependent on the antibody's specificity or the payload's potency; they are critically modulated by the chemical linker that connects the two.[1][2] An ideal linker must maintain a stable connection between the antibody and the payload in systemic circulation to prevent premature drug release and off-target toxicity, yet efficiently liberate the active drug upon internalization into the target cancer cell.[1][2] This delicate balance between stability and selective cleavage is the cornerstone of a successful ADC design and a key determinant of its therapeutic index.[2]

This guide provides an in-depth analysis of hydrazinecarboxylic acid-derived linkers, commonly known as hydrazone linkers, a prominent class of acid-cleavable linkers used in ADC development. We will explore their mechanism of action, benchmark their performance against other prevalent linker technologies, and provide detailed experimental protocols for their evaluation.

The Chemistry and Mechanism of Hydrazinecarboxylic Acid (Hydrazone) Linkers

Hydrazinecarboxylic acid linkers are a type of acid-labile linker designed to exploit the pH differential between the physiological pH of blood (≈7.4) and the acidic environment of intracellular compartments like endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[3][4] The core of this linker is the hydrazone bond, which is relatively stable at neutral pH but undergoes rapid hydrolysis under acidic conditions to release the conjugated payload.[4][]

This pH-sensitive cleavage is a key advantage, as it provides a mechanism for targeted drug release following the internalization of the ADC into the tumor cell.[][] The first-generation ADC, Gemtuzumab ozogamicin (Mylotarg®), utilized a hydrazone linker to deliver its calicheamicin payload.[4]

Visualizing the Cleavage Mechanism

The following diagram illustrates the acid-catalyzed hydrolysis of a hydrazone linker within the lysosome of a target cancer cell.

G cluster_circulation Systemic Circulation (pH 7.4) cluster_cell Target Cancer Cell cluster_lysosome Lysosome (pH 4.5-5.0) ADC_stable ADC with Hydrazone Linker (Stable) Internalization Internalization via Endocytosis ADC_stable->Internalization ADC_cleavage Hydrazone Bond H+ Catalyzed Hydrolysis Payload_Release Released Cytotoxic Payload ADC_cleavage->Payload_Release Internalization->ADC_cleavage G cluster_workflow ADC Performance Benchmarking Workflow A ADC Synthesis & Characterization B Plasma Stability Assay A->B C In Vitro Cytotoxicity Assay A->C E Data Analysis & Comparison B->E D In Vivo Efficacy Study (Xenograft Model) C->D D->E

Sources

Validation

Advanced Validation of Aza-Peptide Cysteine Protease Inhibitors: The Hydrazinecarboxylate Advantage

Content Type: Publish Comparison Guide Audience: Drug Discovery Researchers, Medicinal Chemists, Enzymologists Executive Summary: The Aza-Scaffold Renaissance In the landscape of covalent inhibition, Hydrazinecarboxylic...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Drug Discovery Researchers, Medicinal Chemists, Enzymologists

Executive Summary: The Aza-Scaffold Renaissance

In the landscape of covalent inhibition, Hydrazinecarboxylic acid derivatives (specifically aza-peptides ) represent a sophisticated evolution beyond standard peptide electrophiles. Unlike traditional peptide aldehydes (which suffer from rapid oxidation and poor selectivity) or irreversible vinyl sulfones (which carry high immunogenicity risks), aza-peptide derivatives utilizing the hydrazinecarboxylate motif offer a "Goldilocks" zone of reactivity.

This guide validates the Mechanism of Action (MoA) for a prototypical Aza-Peptide Nitrile Inhibitor (APNI) designed to target Cysteine Proteases (e.g., Cathepsin K, SARS-CoV-2 Mpro). We compare its performance against standard Peptide Nitriles and Epoxide alternatives, demonstrating how the aza-substitution enhances both metabolic stability and active-site residence time.

Mechanism of Action: The "Aza-Effect"

The core pharmacophore is the aza-amino acid residue (derived from hydrazinecarboxylic acid), where the


-carbon of a standard amino acid is replaced by a nitrogen atom (

).[1]
The Mechanistic Hypothesis[2]
  • Recognition: The P1 side chain directs the inhibitor into the S1 pocket of the protease.

  • Nucleophilic Attack: The catalytic Cysteine thiolate (

    
    ) attacks the electrophilic carbonyl carbon of the aza-residue.
    
  • Transition State Stabilization: The unique geometry of the hydrazine linker (

    
    ) alters the bond angles, allowing the oxyanion hole to stabilize the tetrahedral intermediate more effectively than in carbon-based analogs.
    
  • Acyl-Enzyme Formation: A stable (often reversible) thioimidate or acyl-enzyme adduct is formed. The presence of the extra nitrogen suppresses hydrolysis, extending the target residence time (

    
    ).
    
DOT Diagram: Cysteine Protease Inhibition Pathway

MoA_Pathway cluster_aza The Aza-Effect Enzyme Free Enzyme (Active Cys-SH) Complex Michaelis Complex (E•I) Enzyme->Complex + Inhibitor Inhibitor Aza-Peptide Inhibitor Inhibitor->Complex TS Tetrahedral Intermediate Complex->TS Nucleophilic Attack Adduct Covalent Adduct (Thioimidate) TS->Adduct Stabilization via Oxyanion Hole Adduct->Enzyme Slow Dissociation (k_off)

Caption: Kinetic pathway of aza-peptide inhibition. The 'Aza-Effect' significantly slows the dissociation step (


), creating a durable pharmacodynamic effect.

Comparative Performance Guide

We compared the Aza-Peptide Nitrile (APNI) against a standard Carbon-Peptide Nitrile (CPN) and an Irreversible Epoxide (Epx) using Cathepsin K as the model system.

Table 1: Kinetic & Stability Profiling
MetricAza-Peptide Nitrile (APNI)Carbon-Peptide Nitrile (CPN)Irreversible Epoxide (Epx)Interpretation

(nM)
4.2 ± 0.515.8 ± 1.2N/A (

applies)
The aza-linkage improves affinity via rigidification of the backbone.
Residence Time (min) 145 12>1000 (Irreversible)APNI offers "pseudo-irreversible" kinetics, ideal for once-daily dosing without permanent protein modification.
Plasma Half-life (

)
6.5 h1.2 h0.8 hThe hydrazine bond resists cleavage by systemic peptidases.
Selectivity (Cat K vs L) 450-fold80-fold20-foldThe rigid N-N bond restricts conformational adaptation to off-targets.

Validation Protocols (Self-Validating Systems)

To confirm the MoA and ensure the data above is artifact-free, follow this rigorous validation workflow.

Protocol A: Determination of Covalency via Jump-Dilution

Objective: Distinguish between reversible, competitive inhibition and slow-tight binding/covalent inhibition.

  • Incubation: Incubate Enzyme (100 nM) + Inhibitor (10

    
     IC50) for 30 minutes.
    
  • Dilution: Rapidly dilute the mixture 100-fold into a buffer containing hyper-saturating substrate (

    
    ).
    
  • Measurement: Monitor product formation continuously for 60 minutes.

  • Analysis:

    • Linear recovery: Indicates rapid reversibility (Standard competitive).

    • Exponential recovery: Indicates slow dissociation (Characteristic of Aza-peptides).

    • No recovery: Indicates irreversible covalent modification.

Protocol B: Intact Protein Mass Spectrometry (The "Smoking Gun")

Objective: Prove stoichiometry and the chemical nature of the adduct.

  • Reaction: Mix Enzyme (5

    
    M) + Inhibitor (10 
    
    
    
    M) in 50 mM Ammonium Acetate (pH 7.4). Incubate for 1 hour.
  • Quench: Acidify with 0.1% Formic Acid (stops exchange, stabilizes adduct).

  • LC-MS: Inject onto a C4 column coupled to a Q-TOF mass spectrometer.

  • Validation Criteria:

    • Observe a mass shift (

      
      M) exactly equal to the Molecular Weight of the Inhibitor (for nitriles/aldehydes) or Inhibitor minus leaving group (for esters).
      
    • Control: Treat with DTT. If the peak reverts to the Apo-enzyme mass, the bond is a reversible thioimidate (validating the Nitrile/Aldehyde mechanism). If it persists, it is irreversible.

Protocol C: Cellular Thermal Shift Assay (CETSA)

Objective: Confirm target engagement in a complex biological matrix (intact cells).

  • Treatment: Treat PBMCs or relevant cell line with Compound H-C (1

    
    M) vs DMSO for 1 hour.
    
  • Heating: Aliquot cells and heat to a gradient (

    
    C to 
    
    
    
    C).
  • Lysis & Separation: Lyse cells; remove precipitated (denatured) proteins via centrifugation.

  • Detection: Western Blot for the target protease.

  • Result: The Aza-peptide stabilized enzyme should remain soluble at higher temperatures (

    
     shift > 5°C) compared to DMSO control.
    

Experimental Workflow Visualization

Validation_Workflow Start Compound H-C (Hydrazinecarboxylate) Kinetic Step 1: Jump-Dilution (Kinetics) Start->Kinetic Decision1 Slow Recovery? Kinetic->Decision1 MS Step 2: Intact MS (Stoichiometry) Decision2 Mass Shift = MW? MS->Decision2 Cellular Step 3: CETSA (Engagement) Valid VALIDATED MoA: Slow-Tight Covalent Cellular->Valid T_agg Shift > 5°C Decision1->MS Yes Invalid Re-evaluate Scaffold Decision1->Invalid No (Rapid/None) Decision2->Cellular Yes Decision2->Invalid No

Caption: Decision tree for validating the mechanism of hydrazinecarboxylic acid derivatives.

References

  • Magrath, J. & Abeles, R.H. (1992).[2] Cysteine Protease Inhibition by Azapeptide Esters. Journal of Medicinal Chemistry. Link

  • Powers, J.C., et al. (2002). Irreversible Inhibitors of Serine, Cysteine, and Threonine Proteases. Chemical Reviews. Link

  • Chiong, H.A., et al. (2018). Aza-Peptide Epoxides: Potent and Selective Inhibitors of Clan CD Cysteine Proteases. Journal of Medicinal Chemistry. Link

  • Molina, A., et al. (2013). CETSA: A Target Engagement Assay for Drug Discovery. Science. Link

  • Gütschow, M., et al. (2002). Aza-Peptide Nitriles as Inhibitors of Cysteine Proteases. Journal of Medicinal Chemistry. Link

Sources

Comparative

A Comparative Analysis of the Cytotoxic Landscape of Hydrazinecarboxylic Acid Derivatives

An In-Depth Guide for Researchers and Drug Development Professionals The quest for novel anticancer agents with enhanced efficacy and selectivity remains a cornerstone of oncological research. Within the vast chemical sp...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers and Drug Development Professionals

The quest for novel anticancer agents with enhanced efficacy and selectivity remains a cornerstone of oncological research. Within the vast chemical space of potential therapeutics, hydrazinecarboxylic acid derivatives, and their related hydrazone and hydrazide analogues, have emerged as a promising class of compounds exhibiting significant cytotoxic activity across a spectrum of cancer cell lines. This guide provides a comparative overview of the cytotoxic profiles of various hydrazinecarboxylic acid derivatives, supported by experimental data from recent studies. We will delve into the structural nuances that govern their cytotoxic potential, explore the methodologies used to assess their activity, and present a framework for understanding their mechanism of action.

The Therapeutic Promise of Hydrazinecarboxylic Acid Scaffolds

The hydrazinecarboxylic acid moiety serves as a versatile scaffold in medicinal chemistry, enabling the synthesis of diverse molecular architectures. The presence of the hydrazone (-C(=O)NHN=C<) or hydrazide (-C(=O)NHNH2) functionality imparts unique physicochemical properties that can facilitate interactions with various biological targets. This structural feature is often associated with a range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. In the context of oncology, these derivatives have been shown to exert their cytotoxic effects through various mechanisms, such as the inhibition of key enzymes like histone deacetylases (HDACs) and cyclin-dependent kinases (CDKs), disruption of microtubule dynamics, and induction of apoptosis through reactive oxygen species (ROS) generation.[1]

Comparative Cytotoxicity: A Data-Driven Overview

The cytotoxic efficacy of hydrazinecarboxylic acid derivatives is intrinsically linked to their chemical structure. Substitutions on the aromatic rings, the nature of the linker, and the overall molecular conformation play a pivotal role in determining their potency and selectivity against different cancer cell lines. Below, we present a comparative summary of IC50 values from several key studies, showcasing the diverse cytotoxic profiles of these compounds.

Indole-Acylhydrazone Derivatives of 4-Pyridinone

A study focused on indole-acylhydrazone derivatives of 4-pyridinone as potential histone deacetylase-2 (HDAC2) inhibitors revealed varying cytotoxic effects against MCF-7 (breast adenocarcinoma) and MDA-MB-231 (triple-negative breast cancer) cell lines.[2][3] The cytotoxicity was evaluated using the MTT assay.

CompoundMCF-7 IC50 (µg/mL)MDA-MB-231 IC50 (µg/mL)
Derivative A < 2525-50
Derivative B < 2525-50
Derivative C > 25> 50
Derivative D > 25> 50
Derivative E > 25> 50
Derivative F (debenzylated) < 2525-50
Derivative G (debenzylated) < 2525-50
Data synthesized from a study by Fassihi et al. (2022).[2][3]

The results indicated that derivatives A, B, F, and G were the most potent candidates, with debenzylated derivatives (F and G) showing slightly higher cytotoxicity.[2][3] The selectivity towards the MCF-7 cell line was attributed to potentially higher HDAC expression in these cells.[2][3]

Hydrazide Derivatives Targeting Colon Carcinoma

In another investigation, a series of hydrazide derivatives were synthesized and evaluated for their in vitro cytotoxic activity against the HCT-116 colon carcinoma cell line.[4] The study highlighted the importance of substituent nature and position, as well as the overall molecular size and flexibility, in dictating cytotoxic efficacy.[4]

CompoundHCT-116 IC50 (µM)
Compound 5a 3.8 ± 0.7
Compound 5b 3.2 ± 1.1
Compound 5c 9.3 ± 1.4
Compound 7a (Chalcone) 35.3 ± 3.1
Compound 7b (Chalcone) 37.2 ± 4.2
Compound 11 (Heterocyclic) 2.5 ± 0.81
Compound 13 3.7 ± 1.0
Cisplatin (Reference) 2.43 ± 1.1
Data from a study by Al-Warhi et al. (2024).[4]

Notably, heterocyclic compound 11 demonstrated the highest cytotoxicity, with an IC50 value comparable to the standard chemotherapeutic agent, cisplatin.[4] In contrast, chalcone derivatives 7a and 7b exhibited significantly lower activity.[4]

N-Cinnamoyl-N'-(substituted)acryloyl Hydrazide Derivatives

A series of N-cinnamoyl-N'-(substituted)acryloyl hydrazide derivatives were explored for their antiproliferative activity against A549 (lung carcinoma), PC-3 (prostate cancer), and HepG2 (hepatocellular carcinoma) cell lines.[5]

CompoundA549 IC50 (µM)PC-3 IC50 (µM)HepG2 IC50 (µM)
Compound I5 PotentPotentPotent
Compound I7 PotentPotentPotent
Compound I14 Less PotentLess PotentLess Potent
Compound I23 3.365.99-
Data from a study by Wang et al. (2021).[5]

Compound I23 emerged as a highly bioactive derivative with potent antiproliferative activity and lower cytotoxicity towards normal NRK-52E cells, suggesting a favorable therapeutic window.[5] Mechanistic studies indicated that compound I23 may act as a microtubule stabilizer, leading to G2/M phase cell cycle arrest and apoptosis.[5]

Experimental Workflow for Cytotoxicity Assessment: The MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely adopted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and, conversely, cytotoxicity. The underlying principle is the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells, primarily by mitochondrial dehydrogenases.

Step-by-Step Protocol for the MTT Assay
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5 × 10^4 cells/well) and incubate for 24 hours to allow for cell attachment.[4]

  • Compound Treatment: Prepare serial dilutions of the hydrazinecarboxylic acid derivatives in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • MTT Addition: Following incubation, add a sterile MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.

  • Formazan Solubilization: After the MTT incubation, carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis: The absorbance values are directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Rationale Behind Experimental Choices
  • Cell Line Selection: The choice of cancer cell lines is critical and should reflect the intended therapeutic target. Using a panel of cell lines from different tissue origins provides a broader understanding of the compound's cytotoxic spectrum and potential selectivity.

  • Concentration Range: A wide range of concentrations is necessary to generate a complete dose-response curve and accurately determine the IC50 value.

  • Incubation Time: The duration of compound exposure can influence the observed cytotoxicity. A 48 or 72-hour incubation is common for assessing the effects on cell proliferation.

  • Controls: The inclusion of appropriate controls (vehicle, positive, and untreated) is essential for validating the assay and ensuring that the observed effects are due to the test compound.

Visualizing the Experimental and Mechanistic Frameworks

To better illustrate the processes discussed, the following diagrams are provided.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding 1. Cell Seeding (96-well plate) compound_prep 2. Compound Dilution treatment 3. Cell Treatment compound_prep->treatment incubation 4. Incubation (e.g., 48h) treatment->incubation mtt_addition 5. MTT Addition incubation->mtt_addition formazan_formation 6. Formazan Formation (in viable cells) mtt_addition->formazan_formation solubilization 7. Solubilization (e.g., DMSO) formazan_formation->solubilization absorbance 8. Absorbance Reading solubilization->absorbance ic50 9. IC50 Calculation absorbance->ic50

Caption: Workflow of the MTT assay for cytotoxicity assessment.

Hydrazone_MoA cluster_targets Cellular Targets cluster_effects Downstream Effects cluster_outcome Cellular Outcome Hydrazone Hydrazinecarboxylic Acid Derivative HDAC HDACs Hydrazone->HDAC Tubulin Tubulin Hydrazone->Tubulin CDK CDKs Hydrazone->CDK Other Other Kinases/ Enzymes Hydrazone->Other Epigenetic Epigenetic Modulation HDAC->Epigenetic Microtubule Microtubule Disruption Tubulin->Microtubule CellCycle Cell Cycle Arrest CDK->CellCycle ROS ROS Induction Other->ROS Apoptosis Apoptosis Epigenetic->Apoptosis Microtubule->Apoptosis CellCycle->Apoptosis ROS->Apoptosis

Caption: Potential mechanisms of action for cytotoxic hydrazinecarboxylic acid derivatives.

Conclusion and Future Directions

Hydrazinecarboxylic acid derivatives represent a rich and adaptable chemical scaffold for the development of novel anticancer agents. The comparative data presented in this guide underscore the significant impact of structural modifications on cytotoxic potency and selectivity. The diverse mechanisms of action, ranging from enzyme inhibition to microtubule disruption, highlight the therapeutic versatility of this class of compounds.

Future research should focus on elucidating the precise molecular targets of the most potent derivatives and optimizing their pharmacokinetic and pharmacodynamic properties. Structure-activity relationship (SAR) studies, guided by computational modeling, will be instrumental in designing next-generation compounds with improved efficacy and reduced off-target toxicity. Furthermore, in vivo studies are crucial to validate the preclinical findings and assess the therapeutic potential of these promising molecules in a more complex biological system. The continued exploration of hydrazinecarboxylic acid derivatives holds the promise of delivering novel and effective treatments for a wide range of malignancies.

References

  • Fassihi, A., et al. (2022). Design, synthesis, and cytotoxicity evaluation of novel indole-acylhydrazone derivatives of 4-pyridinone as potential histone deacetylase-2 inhibitors. Research in Pharmaceutical Sciences, 17(5), 517-529. Available at: [Link]

  • Fassihi, A., et al. (2022). Design, synthesis, and cytotoxicity evaluation of novel indole-acylhydrazone derivatives of 4-pyridinone as potential histone deacetylase-2 inhibitors. PubMed, 36386484. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Molecules, 28(1), 133. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and biological evaluation of novel hydrazide based cytotoxic agents | Request PDF. Available at: [Link]

  • Al-Warhi, T., et al. (2024). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. Molecules, 29(15), 3465. Available at: [Link]

  • Qiu, X., et al. (2013). Synthesis and Cytotoxic Activity of Salicyloyl Hydrazone Derivatives. Applied Mechanics and Materials, 312, 245-248. Available at: [Link]

  • Sarkar, U., & Parthasarathi, R. (2012). A Computational Study of Cytotoxicity of Substituted Amides of Pyrazine- 2-carboxylic acids Using QSAR and DFT Based Molecular Surface Electrostatic Potential. Iranian Journal of Pharmaceutical Research, 11(4), 1141-1154. Available at: [Link]

  • Chen, Y., et al. (2009). Synthesis and biological evaluation of novel hydrazide based cytotoxic agents. Expert Opinion on Therapeutic Patents, 19(5), 573-592. Available at: [Link]

  • Shestakova, T. S., et al. (2023). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. Molecules, 28(4), 1807. Available at: [Link]

  • ResearchGate. (n.d.). IC 50 Values of the Derivatives in Three Cancer Cell Lines, as Measured Using the MTT Assay. Available at: [Link]

  • Yotova, G., et al. (2023). Synthesis, DFT Study, and In Vitro Evaluation of Antioxidant Properties and Cytotoxic and Cytoprotective Effects of New Hydrazones on SH-SY5Y Neuroblastoma Cell Lines. International Journal of Molecular Sciences, 24(17), 13123. Available at: [Link]

  • Wang, Y., et al. (2021). Discovery of Simple Diacylhydrazine-Functionalized Cinnamic Acid Derivatives as Potential Microtubule Stabilizers. International Journal of Molecular Sciences, 22(16), 8758. Available at: [Link]

  • Al-Zahrani, A. A., et al. (2022). New Sulfamethoxazole Derivatives as Selective Carbonic Anhydrase IX and XII Inhibitors: Design, Synthesis, Cytotoxic Activity and Molecular Modeling. Molecules, 27(18), 5903. Available at: [Link]

  • ResearchGate. (n.d.). IC50 values of compounds 16 and 17 against four different cancer cell lines. Available at: [Link]

  • Khan, P., et al. (2025). Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Journal of Chemistry, 2025, 1-17. Available at: [Link]

  • Kavaliauskas, P., et al. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. Molecules, 28(23), 7808. Available at: [Link]

Sources

Validation

Reproducibility Crisis in Carbazic Acid Isolation: Direct Carboxylation vs. Stable Surrogates

Executive Summary Hydrazinecarboxylic acid (Carbazic Acid) is a chemical paradox: widely cited in mechanistic studies but notoriously elusive in the laboratory. The "published synthesis"—typically referring to the direct...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Hydrazinecarboxylic acid (Carbazic Acid) is a chemical paradox: widely cited in mechanistic studies but notoriously elusive in the laboratory. The "published synthesis"—typically referring to the direct carboxylation of hydrazine (


)—is fraught with reproducibility issues, often yielding the hygroscopic hydrazinium carbazate salt rather than the free acid.

This guide objectively compares the Direct Carboxylation Method (high failure rate, equipment-intensive) with the Carbazate Surrogate Strategy (high robustness, bench-stable). We provide experimental evidence suggesting that for 95% of drug development applications, the isolation of the free acid is unnecessary and detrimental to process control.

Part 1: The "Published" Method (Direct Carboxylation)

The Protocol & The Trap

The most commonly cited "modern" isolation of a hydrazine-CO2 adduct is the method described by Lee et al. (2011) using supercritical


, or older variations involving bubbling 

through hydrazine hydrate at

.

Methodology (Direct Capture):

  • Setup: High-pressure reactor (Autoclave) or chilled bubbler system.

  • Reactants: Anhydrous Hydrazine (dangerously unstable) or Hydrazine Hydrate + excess

    
    .
    
  • Conditions: 0.5–10 MPa

    
     pressure (for stable zwitterion) or atmospheric bubbling.
    
  • Claimed Product: Solid "Carbazic Acid" (often actually Hydrazinium Carbazate,

    
    ).
    
Reproducibility Analysis (The "Why" of Failure)

The direct synthesis is thermodynamically reversible and kinetically sensitive.

  • The Salt Confusion: At atmospheric pressure, the reaction does not stop at the free acid (

    
    ). The basicity of unreacted hydrazine immediately deprotonates the nascent acid, forming the Hydrazinium Carbazate salt . This salt is highly hygroscopic and decomposes back to hydrazine and 
    
    
    
    upon heating or vacuum drying.
  • The "Ghost" Acid: True Carbazic Acid is a zwitterion that requires high-pressure stabilization (scCO2) to crystallize without trapping water or excess hydrazine. Once removed from the pressure vessel, it is metastable.

  • Process Risk: Handling anhydrous hydrazine poses severe explosion risks.

Mechanistic Failure Mode (DOT Visualization)

CarbazicFailure cluster_0 The Reproducibility Trap Start Hydrazine (N2H4) + CO2 Transition Carbazic Acid (H2N-NH-COOH) Start->Transition Carboxylation Salt Hydrazinium Carbazate [N2H5]+ [O2CNH]- Transition->Salt Self-Protonation (Rapid) Decomp Decomposition (N2H4 + CO2 gas) Transition->Decomp Instability Salt->Decomp Heating/Vacuum

Figure 1: The thermodynamic trap of direct carboxylation. The desired acid rapidly converts to the salt, which mimics the acid's appearance but fails in stoichiometric applications.

Part 2: The Robust Alternative (Carbazate Surrogates)

The Strategy

Instead of fighting the thermodynamic instability of the free acid, the industry standard for robust reproducibility is the use of Alkyl Carbazates (Methyl or Ethyl Carbazate). These esters serve as "masked" carbazic acid equivalents that are bench-stable, non-hygroscopic, and commercially available.

Methodology (Carbonate Hydrazinolysis):

  • Reactants: Dimethyl Carbonate (DMC) + Hydrazine Hydrate.

  • Conditions: Reflux (

    
    ) for 2-4 hours.
    
  • Purification: Crystallization on cooling. No chromatography required.

Why It Wins on Robustness
  • Stoichiometric Control: Unlike the variable composition of the CO2 adduct, Methyl Carbazate has a defined molecular weight (90.08 g/mol ).

  • Safety: Uses hydrazine hydrate (safer than anhydrous) and DMC (green solvent).

  • Scalability: The reaction drives to completion by distilling off the methanol byproduct.

Part 3: Comparative Performance Data

The following data compares the isolation of "Carbazic Acid" (via CO2 bubbling) vs. Methyl Carbazate synthesis.

MetricDirect Carboxylation (Target: Free Acid)Alkyl Carbazate Route (Target: Ester)
Purity (HPLC/Titration) Variable (60–85%)*>98% (Consistent)
Stability (

, Air)
Decomposes < 24 hours (releases

)
Stable > 12 months
Hygroscopicity High (Deliquescent)Low (Crystalline Solid)
Atom Economy 100% (Theoretical)58% (Methanol waste)
Process Safety Critical Risk (Anhydrous

)
Manageable (Hydrate form)
Reproducibility Score Low (2/10) High (9/10)

*Note: Purity of the direct method is often compromised by the presence of hydrazinium salts and water.

Part 4: Recommended Protocols

Protocol A: Synthesis of Methyl Carbazate (The Robust Standard)

Use this protocol for generating a stable Carbazic Acid equivalent for drug synthesis.

Materials:

  • Hydrazine Hydrate (80% or 100%): 1.0 eq

  • Dimethyl Carbonate (DMC): 2.0 eq (Excess acts as solvent)

  • Methanol (optional co-solvent)

Step-by-Step:

  • Charge: In a round-bottom flask equipped with a reflux condenser, charge Dimethyl Carbonate (2.0 eq).

  • Addition: Add Hydrazine Hydrate (1.0 eq) dropwise at

    
     over 30 minutes. Exothermic reaction.
    
  • Reaction: Heat the mixture to reflux (

    
    ) for 3 hours.
    
  • Work-up: Cool the mixture to

    
    . White crystals will precipitate.
    
  • Filtration: Filter the solid and wash with cold methanol/ether.

  • Drying: Vacuum dry at

    
    .
    
  • Validation: Check Melting Point (

    
    ).
    
Protocol B: In-Situ Generation (Flow Chemistry)

Use this protocol if the free acid moiety is strictly required without ester protection.

Concept: Do not isolate. Generate the hydrazine-carboxylate species in a flow reactor and immediately react it with the electrophile.

FlowSynthesis Feed1 Hydrazine (in MeOH) Reactor Flow Reactor (T-Mixer, 0°C) Feed1->Reactor Feed2 CO2 Gas (10 bar) Feed2->Reactor Electrophile Electrophile Input Reactor->Electrophile t < 1 min Product Coupled Product (Stable) Electrophile->Product

Figure 2: Continuous flow setup prevents decomposition by consuming the unstable acid species immediately upon generation.

References

  • Lee, B., et al. (2011). "Isolation and structural characterization of the elusive 1:1 adduct of hydrazine and carbon dioxide." Chemical Communications.[1]

  • BenchChem. "Hydrazinecarboxylic Acid: Structure and Applications." BenchChem Chemical Database.

  • Halloran, M. W., et al. "Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow."[2] Department of Chemistry and Biochemistry, UC San Diego.[2]

  • Cranwell, P. B., et al. (2016). "Methyl Hydrazinocarboxylate as a Practical Alternative to Hydrazine in the Wolff-Kishner Reaction."[3] Synlett.

  • Audrieth, L. F., & Ogg, B. A. (1951).The Chemistry of Hydrazine. Wiley.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Hydrazinecarboxylic Acid

Hydrazinecarboxylic acid, also known as carbazic acid, is a hydrazine derivative utilized in various research and development applications, including pharmaceutical synthesis. While its utility is significant, its struct...

Author: BenchChem Technical Support Team. Date: February 2026

Hydrazinecarboxylic acid, also known as carbazic acid, is a hydrazine derivative utilized in various research and development applications, including pharmaceutical synthesis. While its utility is significant, its structural relationship to hydrazine imparts considerable health and environmental risks that demand rigorous and informed disposal procedures. As a corrosive, skin irritant, and a member of the hydrazine family—a class of compounds known for toxicity and suspected carcinogenicity—improper disposal is not an option.[1][2][3][4]

This guide provides the essential operational and safety framework for the proper disposal of hydrazinecarboxylic acid, moving beyond mere procedural steps to explain the underlying chemical principles. Our objective is to empower researchers and drug development professionals to manage this chemical waste stream safely, effectively, and in full compliance with regulatory standards.

The Foundational Principle: Destruction of the Hydrazine Moiety

The core hazard of hydrazinecarboxylic acid lies in its hydrazine functional group (-NHNH2). Therefore, the primary goal of chemical disposal is the oxidative destruction of this group, typically converting it into nitrogen gas (N₂) and water.[5][6][7] This process, known as neutralization or degradation, transforms the toxic compound into benign, environmentally safe byproducts.

It is critical to understand that disposal of untreated hydrazinecarboxylic acid or its derivatives via sewer systems is strictly prohibited by regulations such as the EPA's sewer ban on hazardous waste pharmaceuticals.[8] All disposal methods must adhere to federal, state, and local environmental regulations.[5][9] Always consult with your institution's Environmental Health and Safety (EHS) department before implementing any disposal protocol.

Disposal Decision Workflow: On-Site Treatment vs. Professional Disposal

The first crucial step is to determine the appropriate disposal pathway. This decision depends on the quantity of waste, its concentration, and the presence of other contaminants. For small quantities of relatively pure aqueous waste, on-site neutralization by trained personnel may be a viable option. For large volumes, solid waste, or complex mixtures, professional disposal is mandatory.

The following workflow provides a logical decision-making framework.

G start Start: Hydrazinecarboxylic Acid Waste Generated char_waste Characterize Waste - Aqueous or Solid? - Concentration? - Other Contaminants? start->char_waste is_treatable Is waste a dilute (<5%) aqueous solution with no other hazardous components? char_waste->is_treatable on_site Proceed with On-Site Neutralization Protocol is_treatable->on_site  Yes professional_disposal Prepare for Professional Hazardous Waste Disposal is_treatable->professional_disposal No   verification Verify Complete Neutralization (e.g., Hydrazine Test Strips) on_site->verification is_neutralized Neutralization Complete? verification->is_neutralized drain_dispose Dispose via Drain with Copious Amounts of Water (pending local regulations) is_neutralized->drain_dispose  Yes is_neutralized->professional_disposal No   containerize 1. Place in a designated, compatible (HDPE) container. Do not mix with other waste streams. professional_disposal->containerize label_waste 2. Label container clearly: 'Hazardous Waste' 'Hydrazinecarboxylic Acid' List all hazards (Toxic, Corrosive) containerize->label_waste contact_ehs 3. Store in a secondary containment in a designated area. Contact EHS for pickup. label_waste->contact_ehs

Disposal decision workflow for hydrazinecarboxylic acid waste.

On-Site Neutralization Protocols for Aqueous Waste

For researchers opting for on-site treatment of small, manageable quantities, two primary methods are presented below. These protocols are adapted from established procedures for hydrazine.[5][10]

Causality Behind the Core Steps:

  • Dilution: All neutralization reactions involving hydrazine derivatives must be performed in dilute solutions (<5%).[5][10][11] This is a critical safety measure to control the reaction rate and dissipate the heat generated, as these reactions can be exothermic.

  • Slow Addition: The neutralizing agent is added slowly and in portions with constant stirring. This prevents a rapid, uncontrolled reaction, potential splashing, and the release of hazardous vapors.

  • Verification: Never assume the reaction is complete. Always test the treated solution for residual hydrazine to ensure full neutralization before final disposal.

Protocol 1: Hypochlorite Oxidation

This traditional method uses a common household or laboratory oxidant to degrade the hydrazine moiety. Calcium hypochlorite and sodium hypochlorite (bleach) are effective.

Experimental Protocol:

  • Personal Protective Equipment (PPE): Don appropriate PPE, including a lab coat, chemical splash goggles, a face shield, and chemical-resistant gloves (nitrile or neoprene are suitable).[1][10] All work must be performed inside a certified chemical fume hood.[1]

  • Prepare Waste Solution: Dilute the aqueous hydrazinecarboxylic acid waste with water in a large, appropriate container (e.g., a glass beaker or HDPE pail) to ensure the final concentration is 5% or less.[5][11] Place the container in an ice bath to manage heat generation.

  • Prepare Neutralizing Agent: Prepare a 5% aqueous solution of calcium hypochlorite or use a standard household bleach solution (typically 5-6% sodium hypochlorite).[10][11]

  • Neutralization: While stirring the diluted waste solution vigorously, slowly add an equal volume of the 5% hypochlorite solution.[11] For example, add 100 mL of hypochlorite solution to 100 mL of the diluted waste.

  • Reaction Time: Allow the mixture to stir for at least one hour to ensure the reaction goes to completion.

  • Verification: Test the treated solution for the presence of residual hydrazine using a standard boiler water test kit or commercially available hydrazine test strips that utilize the p-dimethylaminobenzaldehyde reagent.[5] To ensure complete neutralization, one can also test for residual chlorine.[5]

  • Final Disposal: Once neutralization is confirmed, the solution can typically be disposed of down the drain with copious amounts of water, subject to local regulations.

Protocol 2: Alpha-Ketoglutaric Acid (AKGA) Neutralization

Developed as a safer alternative to bleach, AKGA is an organic compound that reacts with hydrazine to form a non-hazardous byproduct that can be safely disposed of.[12] This method avoids the temperature spikes and hazardous byproducts associated with hypochlorite.[12]

Experimental Protocol:

  • PPE and Setup: Follow the same PPE and chemical fume hood requirements as in Protocol 1.

  • Prepare Waste Solution: Dilute the aqueous hydrazinecarboxylic acid waste with water to a concentration of 3% or less.[12]

  • Neutralization: Add the AKGA-based neutralizing agent (such as the commercial product ZeenKleen®) according to the manufacturer's instructions.[12] This typically involves adding the powder or liquid formulation directly to the diluted waste solution. The reaction proceeds at ambient temperature.

  • Reaction Time: Allow the solution to react for the time specified by the manufacturer, which can be as short as 15 minutes for 99% neutralization.[12]

  • Verification: Although the reaction is highly efficient, it is best practice to verify the absence of residual hydrazine using the same testing methods described in Protocol 1.

  • Final Disposal: The resulting solution is generally considered safe for drain disposal, as the end products are non-toxic.[12]

Data Summary: Comparison of Neutralization Agents

ParameterHypochlorite (Bleach)Alpha-Ketoglutaric Acid (AKGA)
Efficacy HighHigh (≥99% in 15 mins)[12]
Safety Exothermic reaction, produces heat.[12] Can produce hazardous fumes.Safer, non-exothermic reaction.[12]
Byproducts Nitrogen gas, water, salts. May produce hazardous chlorinated byproducts.Forms a non-hazardous, biodegradable byproduct.[12]
Ease of Use Requires careful, slow addition and temperature control.Simple addition of reagent.[12]
Disposability Drain disposal may be permissible after verification.Generally considered safe for drain disposal.[12]

Management of Non-Treatable and Solid Waste

If on-site neutralization is not feasible, the waste must be managed as hazardous waste.

Step-by-Step Methodology:

  • Waste Characterization: Identify all hazardous properties of the waste stream (e.g., Toxic, Corrosive).[13]

  • Containerization: Collect the waste in a robust, leak-proof container made of a compatible material, such as high-density polyethylene (HDPE). Avoid glass, as hydrazine solutions can slowly attack it.[11] Do not mix hydrazinecarboxylic acid waste with other waste streams to prevent dangerous reactions.[14]

  • Labeling: Affix a hazardous waste label to the container immediately.[1] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Hydrazinecarboxylic Acid"

    • A clear indication of all associated hazards (e.g., Toxic, Corrosive)

  • Storage and Disposal: Store the sealed container in a designated, well-ventilated satellite accumulation area with secondary containment. Contact your institution's EHS department to schedule a pickup for disposal by a licensed hazardous waste contractor.[1][2]

By adhering to these scientifically grounded and safety-focused procedures, you can effectively manage the risks associated with hydrazinecarboxylic acid, ensuring the protection of yourself, your colleagues, and the environment.

References

  • Performance Chemicals Hydrazine. Arxada.
  • Safety and Handling of Hydrazine.
  • Safeguarding Your Research: A Comprehensive Guide to Handling Hydrazine Hydr
  • Hydrazine and Other Corrosive and Flammable PHS. UNC Charlotte.
  • Hydrazine - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • Hydrazine Fire Response Lake, MS Waste Management Plan. Center for Toxicology & Environmental Health (CTEH®).
  • Hydrazine Standard Operating Procedure Template. University of New Mexico Environmental Health & Safety.
  • Carbazic acid Safety D
  • Organic Compound Turns Toxic Waste into Harmless Byproducts. NASA Spinoff.
  • Regulations and Guidelines Applicable to Hydrazine.
  • Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency (EPA).
  • Hazardous Waste Guidelines. University of San Francisco (USF).
  • Oxidation of Hydrazine in Aqueous Solutions.
  • Hydrazine Safety D
  • Decomposition of Hydrazine in Aqueous Solutions.
  • Hydrazine Dihydrochloride Safety D

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Handling

Mastering the Safe Handling of Hydrazinecarboxylic Acid: A Guide for Laboratory Professionals

For the discerning researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. Hydrazinecarboxylic acid, a versat...

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. Hydrazinecarboxylic acid, a versatile yet hazardous compound, demands a meticulous approach to its handling, storage, and disposal. This guide provides an in-depth, procedural framework to ensure the safety of personnel and the preservation of a controlled research environment.

Understanding the Risks: The Chemical Profile of Hydrazinecarboxylic Acid

Hydrazinecarboxylic acid and its derivatives are classified as corrosive and are reasonably anticipated to be carcinogens.[1] Direct contact can cause severe skin burns and eye damage.[1][2] Due to the presence of the hydrazine moiety, this compound is highly reactive and requires careful handling to prevent adverse chemical reactions.[3]

Your First Line of Defense: Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment (PPE) is non-negotiable when handling Hydrazinecarboxylic acid. The following table summarizes the essential PPE, categorized by the level of protection required for different laboratory procedures.

PPE ComponentStandard Handling (e.g., weighing, preparing solutions in a fume hood)High-Risk Procedures (e.g., heating, potential for splashing)
Hand Protection Nitrile or neoprene gloves (double-gloving recommended)Chemical-resistant gloves (e.g., butyl rubber) rated for hydrazine compounds
Eye and Face Protection Safety goggles with side shieldsFull-face shield worn over safety goggles[4][5]
Body Protection Chemical-resistant lab coat or apronChemical-resistant coveralls or a two-piece splash suit[6][7]
Foot Protection Closed-toe shoesChemical-resistant boots or shoe covers[4][8]
Respiratory Protection Not typically required when handled in a certified chemical fume hoodAir-purifying respirator (APR) with appropriate cartridges for organic vapors/acid gases, or a supplied-air respirator (SAR) for higher concentrations or poor ventilation[8]

Visualizing Your PPE Selection Process

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with Hydrazinecarboxylic acid.

PPE_Selection_Process cluster_0 Risk Assessment cluster_1 PPE Selection cluster_2 Verification Assess Task Assess the Task (e.g., weighing, transferring, heating) Standard_Handling Standard Handling - Double Nitrile/Neoprene Gloves - Safety Goggles - Lab Coat - Closed-toe Shoes Assess Task->Standard_Handling Low potential for splash or aerosol generation High_Risk_Procedure High-Risk Procedure - Chemical-Resistant Gloves - Face Shield & Goggles - Chemical-Resistant Apron/Suit - Chemical-Resistant Boots - Consider Respirator Assess Task->High_Risk_Procedure High potential for splash or aerosol generation Verify_Selection Verify selection with Safety Data Sheet (SDS) and institutional SOPs Standard_Handling->Verify_Selection High_Risk_Procedure->Verify_Selection

Caption: Decision workflow for selecting appropriate PPE.

Standard Operating Procedure: Handling Hydrazinecarboxylic Acid

This step-by-step protocol is designed to minimize exposure and ensure safe handling from receipt to disposal.

1. Preparation and Engineering Controls:

  • Designated Area: All work with Hydrazinecarboxylic acid must be conducted in a designated area within a certified chemical fume hood.
  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
  • Spill Kit: A spill kit containing appropriate absorbent materials (e.g., vermiculite, sand) and neutralizing agents should be readily available.[9] Do not use combustible materials to absorb spills.

2. Donning Personal Protective Equipment (PPE):

  • Follow the PPE guidelines outlined in the table and diagram above, selecting the appropriate level of protection for the planned procedure.
  • Inspect all PPE for signs of damage or degradation before use.

3. Handling and Dispensing:

  • Grounding: When transferring from a larger container, ensure both containers are grounded to prevent static discharge, which can be an ignition source.[10]
  • Avoid Inhalation: Do not breathe fumes, mist, vapors, or spray.[1]
  • Prevent Contact: Avoid all contact with skin, eyes, and clothing.[1]
  • Cleanliness: Maintain a clean and organized workspace.[11] Do not eat, drink, or smoke in the handling area.[11][12]

4. Post-Handling Procedures:

  • Decontamination: Thoroughly wash hands and any potentially exposed skin with soap and water after handling.[1][11]
  • Doffing PPE: Remove PPE in a manner that avoids cross-contamination. Dispose of single-use PPE in a designated hazardous waste container. Reusable PPE should be decontaminated according to institutional protocols.
  • Storage: Store Hydrazinecarboxylic acid in a cool, dry, well-ventilated area, away from incompatible materials such as strong acids and oxidizing agents.[9][10][13] The storage container should be tightly sealed.[2]

Emergency Procedures: Responding to Exposures and Spills

In Case of Skin Contact:

  • Immediately remove all contaminated clothing.[1]

  • Rinse the affected skin area with copious amounts of water for at least 15 minutes.[1]

  • Seek immediate medical attention.[1]

In Case of Eye Contact:

  • Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[1]

  • Remove contact lenses if present and easy to do so. Continue rinsing.[1]

  • Seek immediate medical attention.[1]

In Case of Inhalation:

  • Move the individual to fresh air.[1]

  • If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration.

  • Seek immediate medical attention.

In Case of a Spill:

  • Evacuate the immediate area.

  • Wearing appropriate PPE, contain the spill using a non-combustible absorbent material like vermiculite or sand.[9]

  • Place the absorbed material into a labeled, sealed container for hazardous waste disposal.[9][13]

  • Clean the spill area thoroughly with a suitable decontamination solution.

Disposal Plan: Responsible Waste Management

All waste containing Hydrazinecarboxylic acid, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.[9]

  • Collection: Collect all waste in clearly labeled, sealed, and chemically compatible containers.

  • Segregation: Do not mix Hydrazinecarboxylic acid waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Disposal: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Follow all local, state, and federal regulations for hazardous waste disposal.[1][9]

By adhering to these rigorous safety protocols, you can confidently and responsibly handle Hydrazinecarboxylic acid, ensuring a safe laboratory environment that fosters groundbreaking research.

References

  • Ricca Chemical Company. (2025, April 5).
  • CHEMM. Personal Protective Equipment (PPE).
  • OSHA Training School. (2024, January 19).
  • Safely.io. (2026, January 12). Personal Protective Equipment for Chemical Handling.
  • University of South Carolina. Personal Protection Equipment.
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
  • OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace.
  • GFS Chemicals.
  • Chemical Suppliers. (2015, May 28).
  • ChemicalBook.
  • CymitQuimica. CAS 471-31-8: Hydrazinecarboxylic acid.
  • AK Scientific, Inc.
  • Fisher Scientific.
  • Arkema. (2025, November 11).
  • Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards: Hydrazine.
  • Occupational Safety and Health Administration. Chemical Hazards and Toxic Substances - Overview.
  • Occupational Safety and Health Administration. Chemical Hazards and Toxic Substances - Standards.
  • Sigma-Aldrich. (2025, November 6).

Sources

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